6-Hydroxyquinoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYWMEWYEJLIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206726 | |
| Record name | 6-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-16-5 | |
| Record name | 6-Hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-QUINOLINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-QUINOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95RU6I7UXL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Analysis of 6-Hydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyquinoline is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline (B57606), its core structure is found in numerous biologically active compounds and functional materials. The hydroxyl substituent at the 6-position imparts specific photophysical properties and potential for hydrogen bonding, making its comprehensive characterization essential for new applications. Spectroscopic analysis provides a fundamental, non-destructive means to elucidate the molecular structure, purity, and electronic properties of this compound, which is critical for quality control, reaction monitoring, and understanding its mechanism of action in various systems.
This technical guide provides an in-depth overview of the key spectroscopic techniques used to analyze this compound, including detailed experimental protocols and a summary of its characteristic spectral data.
Core Spectroscopic Data
The following sections summarize the quantitative data obtained from the primary spectroscopic methods used to characterize this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima (λmax) of this compound are sensitive to the solvent and pH, as the compound can exist in neutral, cationic, anionic, or zwitterionic forms.
| Solvent/Condition | Species | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | Neutral | ~333 | Data not readily available |
| Aqueous (pH 7) | Neutral/Zwitterion | Not specified | Data not readily available |
| Acidic (e.g., 10M HClO₄) | Cationic | Not specified | Data not readily available |
| Alkaline (e.g., 8M NaOH) | Anionic | Not specified | Data not readily available |
Note: Specific molar absorptivity values for this compound are not consistently reported in the surveyed literature. However, analysis of related quinoline compounds suggests values are typically in the range of 1,000-10,000 L·mol⁻¹·cm⁻¹.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from the molecule after it has absorbed photons. This compound is known to exhibit fluorescence, a property that can be modulated by its environment and protonation state, making it a candidate for sensor applications. The process is often influenced by excited-state proton transfer (ESPT) phenomena.[1]
| Solvent/Condition | Species | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φf) |
| Ethanol | Neutral | Not specified | ~365-371 | Data not readily available |
| Nafion Film | Protonated | Not specified | Single emission band | Data not readily available |
| Polymer Films (PVA) | Neutral/H-Bonded | Not specified | ~365-371 and ~432 | Data not readily available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by probing the magnetic properties of its atomic nuclei.
¹H NMR Data (Solvent: DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 10.05 | Broad Singlet | - |
| H2 | 8.67 | Doublet of Doublets | J = 4.2, 1.7 Hz |
| H4 | 8.14 | Doublet | J = 8.3 Hz |
| H8 | 7.89 | Doublet | J = 8.8 Hz |
| H3 | 7.41 | Doublet of Doublets | J = 8.3, 4.2 Hz |
| H5 | 7.34 | Doublet | J = 2.7 Hz |
| H7 | 7.17 | Doublet of Doublets | J = 8.8, 2.7 Hz |
Data sourced from ChemicalBook based on a 400 MHz spectrum.
¹³C NMR Data (Solvent: DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C6 | 155.8 |
| C2 | 147.5 |
| C4 | 144.2 |
| C8a | 134.1 |
| C8 | 129.2 |
| C4a | 128.5 |
| C3 | 121.7 |
| C5 | 121.5 |
| C7 | 108.9 |
Data sourced from SpectraBase.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3200–3550 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic Hydroxyl |
| ~3000–3100 | Medium | C-H Stretch | Aromatic C-H |
| ~1600–1650 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring |
| ~1450–1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1200–1300 | Strong | C-O Stretch | Phenolic C-O |
| ~1100-1200 | Medium | C-H in-plane bend | Aromatic C-H |
| ~750–900 | Strong | C-H out-of-plane bend | Aromatic C-H |
Note: This table is a compilation of expected frequencies based on data from structurally similar compounds and standard IR correlation tables. The broadness of the O-H stretch indicates intermolecular hydrogen bonding in the solid state.
Experimental Protocols
Reproducible and accurate spectroscopic data relies on meticulous experimental procedures. The following sections detail standard protocols for the analysis of this compound.
Protocol 1: UV-Vis Spectrophotometry
-
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or buffered aqueous solution)
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask to create a stock solution.
-
Working Standard Preparation: Prepare a series of dilutions from the stock solution to create working standards with concentrations in the linear range of the instrument (e.g., 1-10 µg/mL).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute working standard, and then fill it with the same standard. Record the absorbance spectrum. Repeat this step for all working standards, moving from the lowest to the highest concentration.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). To determine molar absorptivity, construct a calibration curve by plotting absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) if the path length (b) is 1 cm and concentration is in mol/L.
-
Protocol 2: NMR Spectroscopy
-
Materials and Equipment:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette with a glass wool plug
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Sample Preparation: Weigh the required amount of this compound into a small, clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[1][3] Gently agitate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using the Pasteur pipette with a glass wool plug, filter the solution directly into the NMR tube to remove any particulate matter.[3] This step is crucial for achieving good magnetic field homogeneity (shimming).
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.[1]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and reference it (the residual solvent peak of DMSO-d₆ appears at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate the ¹H signals and pick the peaks for both spectra.
-
Protocol 3: FTIR Spectroscopy (KBr Pellet Method)
-
Materials and Equipment:
-
This compound sample (1-2 mg)
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
-
-
Procedure:
-
Preparation: Ensure the mortar, pestle, and die set are scrupulously clean and dry to avoid contamination. Gently heat the metal die set under a heat lamp to remove adsorbed moisture.[4]
-
Grinding and Mixing: Place ~1 mg of the this compound sample into the agate mortar and grind it into a very fine powder.[5] Add approximately 100-200 mg of dry KBr powder. Gently but thoroughly mix the two powders with the pestle until a homogenous mixture is obtained.
-
Loading the Die: Transfer a small amount of the mixture into the die body, ensuring an even layer.
-
Pressing the Pellet: Assemble the die and place it in the hydraulic press. Gradually apply pressure (typically 8-10 metric tons) and hold for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent pellet.[4][5]
-
Sample Measurement: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background and Sample Scan: Perform a background scan with an empty sample compartment. Then, run the sample scan to obtain the infrared spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Visualizations of Key Processes
Diagrams help clarify experimental workflows and the fundamental principles behind the spectroscopic techniques.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Caption: Simplified diagram of photophysical absorption and fluorescence processes.
References
An In-Depth Technical Guide to the Chemical Structure and Bonding of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of 6-hydroxyquinoline (CAS No: 580-16-5), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details its molecular architecture, including crystallographic data, and explores its electronic properties through spectroscopic analysis. Key experimental protocols for its synthesis and characterization are also provided to support further research and development.
Chemical Identity and Physical Properties
This compound, systematically named quinolin-6-ol, is a derivative of quinoline (B57606) with a hydroxyl group substituted at the 6-position.[1] It typically appears as a white to light yellow crystalline powder and is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1]
| Property | Value | Reference(s) |
| IUPAC Name | quinolin-6-ol | [2] |
| CAS Number | 580-16-5 | [1] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 195 °C | |
| Water Solubility | Almost insoluble | [1] |
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a planar, bicyclic aromatic system. The presence of the nitrogen atom in the quinoline ring and the hydroxyl group introduces polarity and specific bonding characteristics.
Crystal Structure
X-ray crystallographic studies provide precise details of the solid-state structure of this compound. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 724209.[2]
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| Unit Cell Dimensions | a = 29.18 Å, b = 25.36 Å, c = 3.91 Å |
| Volume | 2894.5 ų |
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | **Value (°) ** |
| C(1)-C(2) | 1.411 | C(2)-C(1)-C(6) | 119.3 |
| C(1)-N(10) | 1.383 | C(2)-C(1)-N(10) | 119.1 |
| C(2)-O(11) | 1.390 | C(5)-C(6)-C(7) | 120.5 |
| C(9)-N(10) | 1.350 | C(1)-N(10)-C(9) | 117.8 |
Note: The numbering of atoms is based on the crystallographic data.[3]
The crystal structure reveals intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, influencing the packing and stability of the solid-state form.[3]
Spectroscopic Characterization
Spectroscopic analysis provides valuable insights into the electronic structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 10.05 | -OH |
| 8.67 | H-2 |
| 8.14 | H-4 |
| 7.89 | H-8 |
| 7.41 | H-5 |
| 7.34 | H-3 |
| 7.17 | H-7 |
¹³C NMR (DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 155.1 | C-6 |
| 147.2 | C-2 |
| 143.8 | C-8a |
| 134.5 | C-4 |
| 129.1 | C-8 |
| 128.2 | C-4a |
| 122.0 | C-5 |
| 121.7 | C-3 |
| 109.1 | C-7 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| 3400-3200 | O-H stretch (intermolecular H-bonding) | Broad, Medium |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1623, 1593, 1579 | C=C and C=N ring stretching | Medium to Strong |
| 1479 | O-H in-plane bend | Medium |
| 1222 | C-O stretch | Medium |
| 840-800 | C-H out-of-plane bend | Strong |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is sensitive to the solvent environment due to the presence of polar functional groups.
| Solvent | λmax (nm) |
| Methanol | 253, 310, 345 |
| Ethanol | 254, 311, 346 |
| DMSO | 255, 315, 350 |
Synthesis of this compound
A common laboratory synthesis of this compound involves the demethylation of 6-methoxyquinoline (B18371).
Experimental Protocols
Synthesis of this compound
Materials:
-
6-Methoxyquinoline
-
48% aqueous Hydrobromic acid (HBr)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
A solution of 6-methoxyquinoline (e.g., 2.50 g, 15.7 mmol) in 48% aqueous HBr (10 mL) is refluxed for 24 hours.
-
The reaction mixture is cooled to room temperature and slowly added to a stirred, saturated aqueous solution of NaHCO₃ (150 mL).
-
The aqueous mixture is extracted with ethyl acetate (2 x 100 mL).
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a solid.
-
The crude product is purified by recrystallization from ethyl acetate/petroleum ether to afford this compound as white crystals.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture in a pellet die under high pressure to form a transparent pellet.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., methanol, ethanol, or DMSO) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain concentrations suitable for absorbance measurements (typically in the µg/mL range).
Instrument Parameters:
-
Spectrometer: UV-Visible Spectrophotometer
-
Scan Range: 200-800 nm
-
Blank: Use the pure solvent as a blank for baseline correction.
-
Cuvette: 1 cm path length quartz cuvette.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, and spectroscopic properties of this compound. The quantitative data presented in tabular format, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug development. The provided synthesis workflow and structural information can serve as a foundation for the design and synthesis of novel derivatives with potential therapeutic or material applications.
References
An In-depth Technical Guide to the Quantum Yield of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield of 6-Hydroxyquinoline (6-HQ), a crucial parameter for its application in various scientific fields, including cellular imaging and drug development. Due to the complex photophysical behavior of 6-HQ, this document delves into the factors influencing its quantum yield, presents available data for a closely related isomer as a reference, details the experimental protocol for its determination, and visualizes the underlying molecular processes.
Core Concepts: The Photophysics of this compound
This compound is a heterocyclic aromatic compound whose fluorescence properties are intricately linked to its molecular structure and environment. The presence of both a hydroxyl group (an acidic proton donor) and a quinoline (B57606) nitrogen atom (a basic proton acceptor) within the same molecule gives rise to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESPT). Upon absorption of a photon and transition to an electronically excited state, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase significantly. This facilitates the transfer of a proton, leading to the formation of different emitting species, namely the neutral form, the anionic form, and a zwitterionic tautomer. The equilibrium between these forms is highly sensitive to the solvent's polarity and protic nature, as well as the pH of the medium. Consequently, the fluorescence quantum yield of 6-HQ is not a single value but rather a range of values dependent on these conditions.
Data Presentation: Quantum Yield of Hydroxyquinolines
Direct and comprehensive quantitative data for the fluorescence quantum yield of this compound across a wide range of solvents and pH values is sparse in the current literature. The scientific focus has predominantly been on the kinetics and dynamics of its excited-state proton transfer. However, to provide a valuable point of reference, the following table summarizes the quantum yield data for its close isomer, 8-Hydroxyquinoline (8-HQ), which exhibits similar photophysical behavior. These values illustrate the profound effect of the solvent environment on the fluorescence efficiency of this class of compounds. It is important to note that while the trends are expected to be similar for 6-HQ, the absolute values may differ.
| Solvent | Refractive Index (η) | Quantum Yield (Φf) of 8-HQ |
| Cyclohexane (B81311) | 1.426 | Very Low |
| Dioxane | 1.422 | 0.003 |
| Chloroform | 1.446 | 0.004 |
| Ethyl Acetate | 1.372 | 0.005 |
| Ethanol | 1.361 | 0.010 |
| Methanol | 1.329 | 0.012 |
| Water | 1.333 | Very Low |
| Dimethylformamide (DMF) | 1.431 | High |
| Dimethylsulfoxide (DMSO) | 1.479 | High |
Note: The data presented is for 8-Hydroxyquinoline and should be considered as an illustrative reference for the expected behavior of this compound. "Very Low" indicates that the fluorescence is practically negligible, and "High" suggests a significantly larger quantum yield compared to protic and nonpolar aprotic solvents, although the exact numerical value was not specified in the cited literature.[1]
The low quantum yield in nonpolar, aprotic solvents like cyclohexane is often attributed to the formation of non-fluorescent dimers. In protic solvents such as water and alcohols, the solvent molecules can facilitate proton transfer, leading to efficient non-radiative decay pathways and thus, low fluorescence. In contrast, polar aprotic solvents like DMF and DMSO can disrupt intermolecular hydrogen bonding and may not as effectively solvate the different excited-state species, which can lead to a higher quantum yield.[1]
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ is a commonly used standard for the UV-visible region.
1. Materials and Instrumentation:
-
Fluorometer: A calibrated spectrofluorometer capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Cuvettes: Matched quartz cuvettes for both absorbance and fluorescence measurements.
-
This compound: High-purity sample.
-
Fluorescence Standard: Quinine sulfate dihydrate.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO).
-
Acid: Concentrated sulfuric acid (H₂SO₄) for preparing the standard solution.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄. The concentration should be such that the absorbance at the excitation wavelength is around 0.1.
-
Sample Stock Solution: Prepare a stock solution of this compound in the desired solvent.
-
Serial Dilutions: From both stock solutions, prepare a series of dilutions with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.
3. Measurement Procedure:
-
Absorbance Measurement: For each solution (sample and standard), measure the absorbance at the excitation wavelength using the UV-Vis spectrophotometer. The same excitation wavelength should be used for both the sample and the standard.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution.
-
Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant for all measurements.
-
Record the emission spectrum of the pure solvent (blank) to subtract any background signal.
-
4. Data Analysis:
-
Correct for Blank: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the Gradient: The plots should be linear. Determine the slope (gradient) of the straight line for both the sample (Grad_sample) and the standard (Grad_std).
5. Quantum Yield Calculation:
The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the known quantum yield of the standard (for quinine sulfate in 0.1 M H₂SO₄, Φf_std ≈ 0.54).
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).
Visualization of Core Processes
The following diagrams illustrate the key molecular processes that govern the quantum yield of this compound and the workflow for its experimental determination.
Caption: Excited-state proton transfer (ESPT) pathway of this compound.
Caption: Workflow for relative fluorescence quantum yield determination.
References
6-Hydroxyquinoline: An In-depth Technical Guide on Tautomerism and Isomeric Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyquinoline is a heterocyclic aromatic organic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its chemical structure, featuring a quinoline (B57606) core with a hydroxyl group at the 6-position, imparts unique physicochemical properties and biological activities. A critical aspect of the chemistry of this compound, and hydroxyquinolines in general, is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms that are in dynamic equilibrium. Understanding the structural nuances, the factors governing the tautomeric equilibrium, and the distinct properties of each isomer is paramount for the rational design of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the tautomerism and isomers of this compound. It delves into the theoretical and experimental characterization of its different forms, presents available quantitative data, outlines detailed experimental protocols for their analysis, and explores the potential biological relevance of this compound, particularly in the context of cell signaling pathways.
Tautomeric and Isomeric Forms of this compound
This compound can exist in several tautomeric forms, primarily through keto-enol and potentially zwitterionic equilibria. The main forms are the enol tautomer (this compound) and the keto tautomer (quinolin-6(1H)-one). Additionally, in polar protic solvents, the formation of a zwitterionic tautomer is conceivable, as has been observed for its isomer, 7-hydroxyquinoline.[1]
The position of the hydroxyl group on the quinoline ring significantly influences the relative stability of the isomers. Computational studies have been employed to determine the gas-phase enthalpies of formation for various hydroxyquinoline isomers.
Caption: Tautomeric forms of this compound.
Quantitative Analysis of Tautomeric and Isomeric Stability
The relative stability of tautomers and isomers can be assessed through both computational and experimental methods. While experimental data on the tautomeric equilibrium of this compound in solution is scarce in the literature, computational chemistry provides valuable insights into the intrinsic stability of the different forms.
Computational Data
High-level ab initio calculations, such as the CBS-QB3 method, have been used to determine the gas-phase enthalpies of formation (ΔfH°₂₉₈K) for various hydroxyquinoline isomers and their corresponding keto tautomers. This data allows for a quantitative comparison of their relative stabilities.
Table 1: Calculated Gas-Phase Enthalpies of Formation for this compound Tautomers
| Tautomer | Structure | ΔfH°₂₉₈K (kJ/mol) |
| Enol | This compound | -28.70 |
| Keto | Quinolin-6(1H)-one | Not explicitly calculated in the cited study |
Data sourced from a computational study using the CBS-QB3 method.
Table 2: Calculated Gas-Phase Enthalpies of Formation for Hydroxyquinoline Isomers
| Isomer Position | ΔfH°₂₉₈K (kJ/mol) | Relative Stability (to 2-OH) |
| 2-OH | -25.77 | 0.00 |
| 3-OH | 10.48 | +36.25 |
| 4-OH | -17.80 | +7.97 |
| 5-OH | 4.60 | +30.37 |
| 6-OH | -28.70 | -2.93 |
| 7-OH | 16.23 | +42.00 |
| 8-OH | 1.94 | +27.71 |
Data sourced from a computational study using the CBS-QB3 method.
The computational results suggest that in the gas phase, the 6-hydroxy (enol) isomer is one of the more stable hydroxyquinoline isomers.
Spectroscopic Data
Spectroscopic techniques are essential for identifying and quantifying tautomeric forms in different environments.
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Nucleus | Chemical Shift (ppm) |
| ¹H | 9.8 (s, 1H, OH), 8.6 (dd, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.4 (dd, 1H), 7.3 (d, 1H), 7.2 (d, 1H) |
| ¹³C | 155.1, 147.2, 144.1, 134.2, 129.1, 128.0, 122.0, 121.8, 109.1 |
Note: The provided NMR data corresponds to the predominant tautomer in DMSO-d₆, which is expected to be the enol form.
Experimental Protocols
The characterization of tautomeric equilibria requires a combination of spectroscopic and computational methods. Below are detailed protocols for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL. To investigate solvent effects, a range of solvents with varying polarities should be used.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the nuclei of interest.
-
Data Analysis: Identify distinct sets of signals corresponding to each tautomer. The relative integrals of non-overlapping signals can be used to determine the molar ratio of the tautomers and calculate the equilibrium constant (K_T).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can differentiate between tautomers based on their different chromophoric systems.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in a variety of solvents of different polarities (e.g., hexane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-450 nm) using a dual-beam spectrophotometer.
-
Data Analysis: The enol and keto forms are expected to have distinct absorption maxima (λ_max). Changes in the spectra with solvent polarity can indicate a shift in the tautomeric equilibrium. The presence of an isosbestic point, where the molar absorptivity of the two tautomers is equal, is strong evidence for a two-component equilibrium.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups of each tautomer.
Methodology:
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, use a suitable IR-transparent solvent and a liquid cell.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Look for characteristic vibrational bands. The enol form will show a broad O-H stretching band (around 3200-3600 cm⁻¹). The keto form will exhibit a strong C=O stretching vibration (typically around 1650-1700 cm⁻¹).
Caption: Experimental workflow for tautomerism study.
Biological Relevance and Signaling Pathways
Quinoline derivatives are known to possess a wide range of biological activities, and their mechanism of action is often linked to the modulation of key cellular signaling pathways. While the direct effects of this compound on many pathways are not extensively studied, derivatives of hydroxyquinolines have been shown to impact inflammatory signaling, particularly the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB signaling cascade is a central regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Some quinoline derivatives have been shown to inhibit the NF-κB pathway.
Caption: NF-κB signaling pathway and potential inhibition.
Conclusion
The tautomerism of this compound is a crucial aspect of its chemistry that influences its physical, chemical, and biological properties. While the enol form is predicted to be more stable in the gas phase, the equilibrium in solution is expected to be solvent-dependent, with the potential for keto and zwitterionic forms to be present in polar environments. A comprehensive understanding of this tautomeric landscape is essential for researchers in drug discovery and materials science. Although quantitative experimental data on the tautomeric equilibrium of this compound remains an area for further investigation, the combination of computational predictions and spectroscopic analysis of related compounds provides a solid framework for its study. The potential for this compound derivatives to modulate key signaling pathways like NF-κB highlights the importance of elucidating the structure-activity relationships of its different isomeric forms for the development of novel therapeutic agents.
References
Synthesis and Characterization of 6-Hydroxyquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-hydroxyquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry due to their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides an in-depth overview of the synthesis and characterization of this compound derivatives. It details established synthetic methodologies, comprehensive characterization techniques, and summarizes key quantitative data on their biological activities. Furthermore, this guide illustrates the interaction of these derivatives with critical signaling pathways, offering a valuable resource for professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.
Introduction
Quinoline (B57606) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are found in various natural products, most notably in alkaloids like quinine, which has been historically used for the treatment of malaria.[1] The quinoline core is a versatile scaffold for the design of new therapeutic agents, with numerous synthetic derivatives being investigated for a wide range of pharmacological applications.[1][2] Among these, this compound derivatives are of particular importance due to the strategic position of the hydroxyl group, which can act as a key pharmacophore, a site for further functionalization, or a chelating agent for metal ions.[3][4]
The biological activities of this compound derivatives are diverse and include potent anticancer, antimicrobial, and anti-inflammatory effects.[5][6] Their mechanism of action often involves the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and VEGF pathways, which are frequently dysregulated in cancer.[1][5] This guide will provide a comprehensive overview of the synthesis, characterization, and biological evaluation of this important class of compounds.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Methods
The Skraup synthesis is a classic and robust method for the preparation of quinolines.[4][7] A modified, microwave-assisted Skraup reaction has been developed for a more environmentally friendly and efficient synthesis of this compound.[3][8] This "one-pot" reaction involves the use of glycerol (B35011) and nitrobenzene (B124822) in the presence of sulfuric acid and water.[8]
Experimental Protocol: Microwave-Assisted Modified Skraup Reaction for this compound [3]
-
Reaction Setup: In a 30 mL sealed vessel, combine nitrobenzene (10 mmol), glycerol (40 mmol), and sulfuric acid (30 mmol) in 7.4 mL of water.
-
Microwave Irradiation: Irradiate the mixture with microwave power sufficient to reach 220°C with a heating ramp of 7°C/min. Maintain the temperature at 220°C for 10 minutes.
-
Work-up: After cooling to room temperature, adjust the pH of the reaction mixture to 8-9 with the addition of NaOH.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel (cyclohexane/EtOAc, 1:1, v/v) to yield this compound.
A common strategy for synthesizing derivatives of this compound involves the initial synthesis of a core structure, such as 6-hydroxy-4-methylquinolin-2(1H)-one, followed by further functionalization.[9][10]
Experimental Protocol: Synthesis of Ethyl 4-(1,2-dihydro-4-methyl-2-oxoquinolin-6-yloxy)butanoate [10]
-
Reaction Setup: To a solution of 6-hydroxy-4-methylquinolin-2(1H)-one (5 g, 0.027 mol) and 1,8-diazabicyclo[2][10]undec-7-ene (DBU) (6 g) in 80 mL of isopropyl alcohol, add ethyl 4-bromobutyrate (6.5 g, 0.033 mol) dropwise.
-
Reaction Conditions: Reflux the mixture for 5 hours.
-
Work-up and Purification: Evaporate the solvent and extract the residue with chloroform. After removal of the chloroform, recrystallize the residue from methanol (B129727) to obtain the product.
This ester can then be hydrolyzed to the corresponding carboxylic acid, which can be further reacted with various amines to produce a library of amide derivatives.[10]
Modern Synthetic Methods
Modern organic synthesis has introduced more efficient and versatile methods for the construction of quinoline scaffolds, including transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11] These methods are particularly useful for creating biaryl linkages, such as in the synthesis of 6,6'-biquinoline (B1268534) derivatives.[11]
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. The chemical shifts and coupling constants of the protons on the quinoline ring provide information about the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C=O stretch in quinolinone derivatives.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[12]
-
Melting Point (mp): The melting point is a useful indicator of the purity of a crystalline compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compounds.[13]
Spectroscopic Data for Representative this compound Derivatives
| Compound | ¹H NMR (Solvent) δ [ppm] | ¹³C NMR (Solvent) δ [ppm] | IR (KBr) ν [cm⁻¹] | MS (m/z) |
| This compound | Data not readily available in summarized format | Data not readily available in summarized format | - | 145 (M⁺)[12] |
| 6-(4-(piperidin-1-yl)-4-oxobutoxy)-4-methylquinolin-2(1H)-one | (CDCl₃): 1.59 (m, 4H), 1.66 (m, 2H), 2.21 (m, 2H), 2.52 (s, 3H), 2.59 (t, J = 7.1 Hz, 2H), 3.47 (t, J = 5.4 Hz, 2H), 3.61 (t, J = 4.8 Hz, 2H), 4.14 (t, J = 5.9 Hz, 2H), 6.63 (s, 1H), 7.13 (d, J = 2.5 Hz, 1H), 7.19 (dd, J = 8.9 Hz, 2.5 Hz, 1H), 7.39 (d, J = 8.9 Hz, 1H), 12.26 (s, 1H)[10] | Data not readily available in summarized format | - | 328 (M⁺)[10] |
Biological Activities of this compound Derivatives
This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives against a variety of human cancer cell lines.[2][8] The mechanism of their anticancer action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][11]
Table of IC₅₀ Values for Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not explicitly stated as IC₅₀, but showed 82.9% growth reduction | [8] |
| Quinoline Derivative 15 | MCF-7 (Breast) | 15.16 | [2] |
| Quinoline Derivative 15 | HepG-2 (Liver) | 18.74 | [2] |
| Quinoline Derivative 15 | A549 (Lung) | 18.68 | [2] |
| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid 6 | A549 (Lung) | Not explicitly stated, but showed high cytotoxicity | [14] |
| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | - | PDE3 inhibition IC₅₀ = 0.20 | [9][14] |
Antimicrobial and Antifungal Activity
The quinoline scaffold is a key component of many antimicrobial drugs. This compound derivatives have also been shown to possess significant antibacterial and antifungal properties.[10][15]
Table of MIC Values for Antimicrobial Activity of Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4,6-dihydroxyquinolin-2(1H)-one (Compound 3 ) | Various bacteria and fungi | Good MIC values comparable to reference drugs | [15] |
| 2-sulfoether-4-quinolone (Compound 15 ) | S. aureus | 0.8 µM | [16] |
| 2-sulfoether-4-quinolone (Compound 15 ) | B. cereus | 1.61 µM | [16] |
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | [3] |
| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | [3] |
Mechanism of Action and Signaling Pathways
The biological effects of this compound derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[17][18][19] Several quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[5][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Inhibition of the VEGF Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) are key mediators of this process.[1][15] Quinolinone derivatives have been shown to inhibit VEGF-induced angiogenesis by directly targeting VEGFR2 and its downstream signaling cascades.[1][5][15][16]
References
- 1. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. iipseries.org [iipseries.org]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of 6-Hydroxyquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 6-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs of this compound have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neuroprotection. This technical guide provides an in-depth overview of the biological activities of this compound analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key kinases, and interference with DNA replication.[1][2][3]
The in vitro cytotoxic and inhibitory activities of various this compound analogs have been extensively evaluated. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying their potency.
| Compound/Analog | Target/Cell Line | IC50 (µM) | Reference(s) |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | [2][4] |
| 8-Hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia), T47D (Breast Cancer) | Prominent antitumor effect | [4] |
| 8-Hydroxyquinoline-derived Mannich bases | Multi-drug-resistant cancer cells | Halogenated derivatives showed increased toxicity and selectivity | [5] |
| 6-substituted indolylquinolinones | Chek1 Kinase | Low nanomolar range | [6] |
| Quinoline-based dihydrazone derivatives | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | [7] |
| 3H-pyrazolo[4,3-f]quinoline derivatives | FLT3, CDK2 | Nanomolar range | [8] |
| 6,7-dimethoxy-4-anilinoquinazoline derivative | VEGFR-2 | 0.016 ± 0.002 | [9] |
| Novel 8-hydroxyquinoline (B1678124) derivative (91b1) | Esophageal Squamous Cell Carcinoma cell lines | Marked anti-cancer activity | [10] |
| 8-hydroxyquinoline thiosemicarbazone Cu(II) complex | Various cancer cells | < 1 | [11] |
| 8-hydroxyquinoline-based zinc(II) complexes | SK-MEL-5 (Melanoma) | 2.70 - 5.04 | [12] |
| Glycoconjugates of 8-hydroxyquinoline | Hela, HCT 116, MCF-7 | 4.12 - 30.98 | [13] |
The anticancer effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. Many analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells, often through the activation of caspases.[2] Furthermore, they can act as kinase inhibitors, targeting key enzymes in cancer progression such as c-Met, EGFR, and VEGFR.[1][14][15]
Anticancer mechanisms of this compound analogs.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.[16][17] Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new antimicrobial agents.[18]
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference(s) |
| Quinolinequinones (QQ6) | Enterococcus faecalis | 4.88 | [19] |
| Quinolinequinones (QQ3) | Enterococcus faecalis | 9.76 | [19] |
| Quinolinequinones (QQ2, QQ5) | Enterococcus faecalis | 19.53 | [19] |
| Quinolinequinones (QQ7, QQ8) | Candida albicans | 4.88 | [19] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [18] |
| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 | [18] |
| 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus, Staphylococcus aureus | 10⁻⁶ mg/mL | [20] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 0.0625 mg/mL | [13] |
| Quinoline-rhodanine conjugates (25, 26) | Aspergillus fumigatus | 0.98 | [17] |
| Quinoline-rhodanine conjugates (25) | Candida albicans | 0.49 | [17] |
| Quinoline-rhodanine conjugates (26) | Candida albicans | 0.98 | [17] |
Neuroprotective Effects
Certain this compound analogs have shown promise as neuroprotective agents, with potential applications in neurodegenerative diseases and cerebral ischemia.[21][22] Their mechanisms of action often involve antioxidant and anti-inflammatory properties.[23][24]
The neuroprotective efficacy of these compounds has been quantified in various preclinical models.
| Compound | Model | Key Findings | Reference(s) |
| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Cerebral Ischemia/Reperfusion (CIR) in rats | Decreased oxidative stress markers, inhibited inflammation (reduced myeloperoxidase activity, ILs, and Nfkb2 expression), and decreased apoptosis (reduced caspase activity, DNA fragmentation). | [23] |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Experimental Parkinson's Disease in rats | Alleviated oxidative stress and NF-κB-mediated inflammation. More effective than rasagiline (B1678815) in improving motor coordination. | [24] |
The neuroprotective effects of these quinoline (B57606) derivatives are mediated through the modulation of intricate intracellular signaling pathways, primarily by mitigating oxidative stress and inflammation.[21]
Neuroprotective mechanisms of this compound analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments.
Synthesis of this compound Analogs
General Procedure for Modified Skraup Reaction: [25]
-
A 30mL sealed vessel is charged with nitrobenzene (B124822) (10 mmol), glycerol (B35011) (40 mmol), and H2SO4 (30 mmol) in water (7.4 mL).
-
The mixture is irradiated with microwaves to reach 220°C with a heating ramp of 7°C·min⁻¹, and then maintained at 220°C for 10 minutes.
-
After cooling to room temperature, the pH is adjusted to 8-9 with NaOH.
-
The reaction mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are dried over MgSO4, filtered, and evaporated under reduced pressure.
-
The crude residue is purified by column chromatography on silica (B1680970) gel.
General Procedure for Synthesis of 8-Hydroxyquinoline Hydrazones: [11]
-
The carbaldehyde is dissolved in approximately 10 mL of methanol (B129727) with a few drops of glacial acetic acid.
-
The corresponding benzohydrazide (B10538) is added as a solid to the solution.
-
The mixture is refluxed for 6 hours.
-
Once a solid begins to precipitate, the mixture is cooled to room temperature and then further cooled in a freezer to enhance precipitation.
In Vitro Anticancer Assay (MTT Assay)[7][26]
Workflow for the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Animal Model: Cerebral Ischemia/Reperfusion (CIR) in Rats[21][23]
-
Animal Model Construction: The CIR rat model is established using bilateral common carotid artery occlusion followed by reoxygenation.
-
Compound Administration: The test compound (e.g., DHQ) is administered to the rats, typically via intraperitoneal injection, at a predetermined dose and time relative to the induction of ischemia.
-
Behavioral and Neurological Assessment: Motor coordination and neurological deficits are assessed using standardized tests.
-
Biochemical Analysis: After a specific period, brain tissue is collected to measure markers of oxidative stress (e.g., ROS levels), inflammation (e.g., myeloperoxidase activity, cytokine levels), and apoptosis (e.g., caspase activity).
-
Histopathological Examination: Brain sections are examined for evidence of neuronal damage and the protective effects of the compound.
This technical guide provides a comprehensive overview of the significant biological activities of this compound analogs. The versatility of this scaffold, coupled with its synthetic tractability, makes it a highly valuable platform for the development of novel therapeutic agents for a range of diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more potent drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo studies on three new 8-hydroxyquinoline-based zinc(II) coordination compounds as potential antimelanoma cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 16. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. This compound synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Fundamental Properties of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyquinoline (CAS No. 580-16-5), a heterocyclic aromatic organic compound, is a quinoline (B57606) derivative with a hydroxyl group substituted at the 6th position.[1][2] This substitution imparts a unique combination of chemical and biological properties, making it a molecule of significant interest in medicinal chemistry, materials science, and analytical chemistry.[1][3] Its versatile structure serves as a key building block in the synthesis of various therapeutic agents, including potential anticancer and antimicrobial drugs.[1][4] Furthermore, its ability to act as a chelating agent has led to its use in analytical chemistry and as a potential therapeutic strategy for neurodegenerative diseases.[3][5] This technical guide provides an in-depth overview of the core fundamental properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts through diagrams.
Chemical and Physical Properties
This compound is typically a white to light yellow or beige to gray crystalline powder.[2][6] It is sparingly soluble in water but shows solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[3][6] The presence of both a basic nitrogen atom in the quinoline ring and an acidic hydroxyl group gives the molecule amphoteric properties, reflected in its two pKa values.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO | [1][3] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White to light yellow, beige to gray or brown crystalline powder | [2][6] |
| Melting Point | 188-190 °C | [6] |
| Boiling Point | 360 °C (estimate) | [2] |
| pKa (at 20 °C) | 5.15, 8.90 | [3][6] |
| Water Solubility | Almost insoluble | [2][3][6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.691 (estimate) | [2] |
| Flash Point | 143.1 ± 20.4 °C | [2] |
| XLogP3 | 1.8 | [2] |
| Topological Polar Surface Area | 33.1 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
Spectroscopic Properties
The spectroscopic signature of this compound is crucial for its identification and structural elucidation. The key techniques used for its characterization are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | Spectra available, detailed shifts require specific experimental conditions. | [7] |
| ¹³C NMR | Spectra available in DMSO-d6, detailed shifts require specific experimental conditions. | [8] |
| FT-IR | Spectra available, detailed peak assignments require theoretical calculations and comparison. | [9] |
| UV-Vis | Absorption spectra can be recorded; maxima depend on the solvent and tautomeric form. | [9][10] |
Experimental Protocols
Synthesis of this compound via Microwave-Assisted Skraup Reaction
A modern and efficient method for synthesizing this compound is the microwave-assisted modified Skraup reaction.[11][12] This approach offers advantages in terms of reaction time and yield.
Materials:
-
Sulfuric acid
-
Water
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Ethyl acetate (B1210297) (for extraction)
-
Magnesium sulfate (B86663) (for drying)
-
Silica (B1680970) gel (for column chromatography)
-
Cyclohexane (B81311) and Ethyl Acetate (for eluent)
Procedure: [11]
-
A 30 mL sealed vessel is charged with 4-nitrophenol (10 mmol), glycerol (40 mmol), and sulfuric acid (30 mmol) in water (7.4 mL).
-
The mixture is subjected to microwave irradiation with a power level sufficient to reach 220 °C with a heating ramp of 7 °C/min. The temperature is maintained at 220 °C for 10 minutes.
-
After cooling to room temperature, the pH of the reaction mixture is adjusted to 8-9 by the addition of sodium hydroxide.
-
The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (1:1, v/v) as the eluent to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis Protocol
Sample Preparation: For NMR analysis, dissolve a small amount of this compound in a deuterated solvent such as DMSO-d₆.[8] For IR spectroscopy, the sample can be prepared as a KBr pellet or a mull. For UV-Vis spectroscopy, prepare a dilute solution in a suitable solvent (e.g., ethanol (B145695) or water, noting the potential for tautomerism).[10]
Instrumentation and Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
IR: Record the FT-IR spectrum using a Fourier Transform Infrared spectrometer.
-
UV-Vis: Obtain the UV-Vis absorption spectrum using a UV-Vis spectrophotometer, scanning across a relevant wavelength range (e.g., 200-400 nm).
Pharmacological Properties and Applications
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.
Table 3: Pharmacological Profile of this compound and Its Derivatives
| Activity | Description | Source(s) |
| Antimicrobial | Exhibits activity against various bacteria and fungi. The mechanism is thought to involve the inhibition of microbial growth. | [3][4] |
| Anticancer | Derivatives have shown potential as anticancer agents. | [1][13] |
| Neuroprotective | Studied for potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's, possibly through metal chelation. | [3] |
| Antiseptic | Used as an ingredient in topical antiseptic formulations. | [3] |
| Chelating Agent | Forms stable complexes with metal ions, a property that underlies some of its biological activities and analytical applications. | [3][5] |
Signaling Pathway Involvement (Hypothesized)
The pharmacological effects of this compound, particularly its neuroprotective and anticancer activities, are likely mediated through its interaction with various cellular signaling pathways. Its metal chelating ability could influence metalloenzymes and transcription factors that are metal-dependent.
Caption: Potential mechanisms of this compound's bioactivity.
Conclusion
This compound is a compound with a rich chemical and pharmacological profile. Its fundamental properties, from its physicochemical characteristics to its spectroscopic signature and biological activities, make it a valuable molecule for further research and development. This guide provides a foundational understanding for scientists and professionals working with this versatile compound, offering a consolidated resource of its core properties and methodologies for its study. The continued exploration of this compound and its derivatives holds significant promise for the development of new therapeutic agents and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound | 580-16-5 [chemicalbook.com]
- 7. This compound(580-16-5) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, conformational stability, NLO properties, HOMO-LUMO and NBO analysis of hydroxyquinoline derivatives by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 6-Hydroxyquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 6-hydroxyquinoline in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document focuses on equipping researchers, scientists, and drug development professionals with the necessary knowledge and detailed methodologies to determine these values experimentally. The guide outlines the theoretical considerations of solubility and furnishes detailed protocols for two robust analytical methods: gravimetric analysis and UV-Vis spectrophotometry. Furthermore, logical workflows for these experimental procedures are presented through clear, concise diagrams to facilitate their implementation in a laboratory setting. This guide serves as a critical resource for any research or development endeavor involving this compound, where an accurate understanding of its solubility is paramount for procedural success.
Introduction to this compound and its Solubility
This compound (CAS 580-16-5) is an aromatic organic compound featuring a quinoline (B57606) scaffold substituted with a hydroxyl group at the 6-position. This structure imparts a unique combination of properties that makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences its application in chemical synthesis, formulation development, and biological assays.
While qualitatively understood to be soluble in several organic solvents, precise quantitative data is not extensively reported in scientific literature. General observations indicate that this compound is soluble in solvents such as ethanol (B145695) and ether, and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, while it remains nearly insoluble in water.[1] The lack of specific solubility values (e.g., in g/100 mL or mg/mL) necessitates experimental determination to ensure accuracy and reproducibility in research and development settings.
This guide provides the foundational knowledge and detailed experimental procedures to enable researchers to generate high-quality, quantitative solubility data for this compound.
Theoretical Considerations for Solubility
The solubility of a solid compound, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage reflects the importance of intermolecular forces between the solute and solvent molecules. The key factors influencing the solubility of this compound include:
-
Polarity: The hydroxyl group (-OH) on the quinoline ring introduces polarity and the capacity for hydrogen bonding. Protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone) are therefore expected to be more effective at solvating this compound than nonpolar solvents.
-
Hydrogen Bonding: The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor is a significant driver of its solubility in solvents that can also participate in hydrogen bonding.
-
Temperature: The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility generally increases with temperature. It is crucial, therefore, to control and report the temperature at which solubility measurements are made.
-
Crystalline Structure: The strength of the crystal lattice of solid this compound must be overcome by the energy of solvation. A more stable crystal lattice will generally result in lower solubility.
Experimental Determination of Solubility
To obtain reliable and accurate quantitative solubility data for this compound, standardized experimental methods must be employed. The following sections provide detailed protocols for two widely accepted and robust methods: the gravimetric method and UV-Vis spectrophotometry.
The gravimetric method is a direct and highly reliable technique for determining the equilibrium solubility of a compound. It involves preparing a saturated solution, evaporating a known volume of the solution to dryness, and weighing the residual solute.
3.1.1. Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to a constant, controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.
-
Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature may be used.
-
Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the evaporating dish containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
The solubility can be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the solute by the volume of the solvent evaporated.
-
Diagram 1: Experimental Workflow for Gravimetric Solubility Determination
References
An In-depth Technical Guide to the Fluorescence Properties of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Hydroxyquinoline (6-HQ) is a heterocyclic aromatic compound of significant interest due to its unique photophysical properties, which are highly sensitive to its molecular environment. Its fluorescence characteristics are governed by complex excited-state dynamics, including the potential for excited-state intramolecular proton transfer (ESIPT). This sensitivity makes 6-HQ and its derivatives valuable tools in various scientific domains, particularly as fluorescent probes for sensing metal ions and exploring biological microenvironments. This document provides a comprehensive technical overview of the core fluorescence properties of this compound, detailed experimental protocols for its characterization, and visualizations of the key processes involved. Understanding these properties is crucial for the effective application of 6-HQ in research and drug development.
Core Photophysical Concepts
The fluorescence of this compound is intricately linked to its molecular structure and the surrounding environment. Key processes influencing its photophysical behavior include excited-state intramolecular proton transfer (ESIPT), which is highly dependent on factors such as pH and solvent polarity.
Upon photoexcitation, 6-HQ can undergo a proton transfer from the hydroxyl group to the nitrogen atom within the quinoline (B57606) ring.[1] This process leads to the formation of a transient tautomeric species with distinct fluorescence properties, often resulting in a large Stokes shift. The efficiency of ESIPT and the resulting fluorescence emission are dictated by the stability of the different electronic states in various environments. In aqueous solutions, the photodynamics involve a two-step process of initial proton release from the hydroxyl group followed by proton capture by the nitrogen atom.[2][3]
The fluorescence of 6-HQ is also significantly influenced by interactions with metal ions. The chelation of metal ions can block the ESIPT pathway, leading to substantial changes in fluorescence intensity and emission wavelength.[4][5] This property is the basis for the development of 6-HQ-based fluorescent sensors for various metal ions.[6][7]
Quantitative Photophysical Data
The photophysical parameters of this compound are highly dependent on the solvent and pH. The following tables summarize key quantitative data from various studies.
| Solvent/Condition | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Lifetime (τ, ns) | Reference |
| Polymer Films | 333 ± 1 | 365-371 | Multi-exponential | [8] |
| PVA Film | - | 432 (ESIPT) | - | [8] |
| Alcoholic Solvents | - | ~376 | 1.45 | [8] |
| Methanol:Water Mixture | - | ~376 and ~570 (dual emission) | - | [8] |
| Neutral Aqueous Solution | - | - | ~20 ps (anion formation), ~45 ps (tautomer formation) | [3] |
| Acidic Solution (pH 1.5) | - | - | ~2.2 ps (hydroxyl deprotonation) | [2][3] |
| Alkaline Solution (1M KOH) | - | - | ~30 ps (imine protonation) | [2][3] |
Experimental Protocols
Accurate characterization of the fluorescence properties of this compound requires standardized experimental procedures.
Measurement of Fluorescence Emission Spectrum
This protocol outlines the steps to determine the fluorescence emission spectrum of a this compound solution.
a. Instrumentation:
-
Spectrofluorometer
-
UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
b. Materials:
-
This compound
-
Spectroscopic grade solvent
c. Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
UV-Vis Absorption Spectrum: Record the absorption spectrum of the solution to determine the absorption maximum (λ_abs_max).
-
Fluorescence Measurement:
-
Set the excitation wavelength (λ_ex) of the spectrofluorometer to the λ_abs_max.
-
Set the desired emission wavelength range, ensuring it is broader than the expected emission.
-
Record the emission spectrum of a solvent blank to account for background fluorescence.
-
Record the emission spectrum of the this compound solution.
-
The emission maximum (λ_em) can be identified from the corrected spectrum.
-
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard.[9]
a. Instrumentation:
-
Spectrofluorometer
-
UV-Visible spectrophotometer
-
Matched quartz cuvettes
b. Materials:
-
This compound solution
-
A standard fluorophore with a known quantum yield in the same or a similar refractive index solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).
c. Procedure:
-
Prepare a series of solutions of both the this compound sample and the standard with concentrations corresponding to absorbances between 0.01 and 0.1 at the excitation wavelength.
-
Record the absorbance of each solution at the excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the this compound sample using the following equation:
Φ_F(sample) = Φ_F(standard) * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[9]
Visualizations
pH-Dependent Excited-State Dynamics of this compound
The following diagram illustrates the different excited-state pathways for this compound under acidic, neutral, and alkaline conditions.
Caption: pH-dependent excited-state pathways of this compound.
Experimental Workflow for Metal Ion Sensing
This diagram outlines a general workflow for utilizing this compound or its derivatives as a fluorescent probe for metal ion detection.
Caption: Workflow for metal ion detection using a 6-HQ fluorescent probe.
Applications in Research and Drug Development
The unique fluorescence properties of this compound and its derivatives make them valuable in several areas of research and development:
-
Fluorescent Probes: Their sensitivity to the local environment allows for their use as probes to study solvent polarity, viscosity, and the presence of metal ions in biological systems.[6][7]
-
Bioimaging: Derivatives of 6-HQ can be used to visualize the distribution and concentration of specific metal ions within living cells.[6]
-
Drug Development: The quinoline scaffold is present in many therapeutic agents. Understanding the fluorescence properties of 6-HQ can aid in the development of fluorescent analogs for studying drug uptake, distribution, and target engagement.
-
Assay Development: The fluorescence response of 6-HQ upon binding to metal ions can be harnessed to develop sensitive and selective assays for the quantification of these ions in various samples.[10]
Conclusion
This compound exhibits complex and environment-dependent fluorescence properties, primarily governed by excited-state proton transfer dynamics. Its sensitivity to pH, solvent polarity, and metal ions makes it a versatile tool for researchers, scientists, and drug development professionals. A thorough understanding of its photophysical characteristics, coupled with standardized experimental protocols, is essential for leveraging its full potential in the development of novel sensors, imaging agents, and therapeutic compounds.
References
- 1. How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chem.uci.edu [chem.uci.edu]
6-hydroxyquinoline melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key heterocyclic building block in medicinal chemistry. The document details standardized experimental protocols for determining these physical properties and includes a workflow diagram for a common synthetic route.
Physicochemical Data of this compound
This compound, also known as quinolin-6-ol, is a white to light yellow crystalline powder.[1][2] Its key physical properties are summarized below. Accurate determination of these properties is critical for verifying substance identity and purity.
Quantitative Data Summary
The reported melting and boiling points for this compound can vary slightly based on the experimental method and purity of the sample. The data from various sources is consolidated in the table below.
| Physical Property | Value | Source |
| Melting Point | 188-190 °C | [1][2][3][4] |
| 188-195 °C | [5] | |
| 194-195 °C | [6] | |
| 195 °C | [7] | |
| Boiling Point | 313 °C (at 760 mmHg) | [1] |
| 360 °C | [7] | |
| 264.27 °C (rough estimate) | [2] |
Experimental Protocols for Property Determination
The following sections detail standardized laboratory methods for the accurate determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature range over which it transitions from a solid to a liquid state. For pure crystalline compounds, this range is typically narrow (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[8][9]
Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)
-
Sample Preparation: A small amount of the this compound sample is finely powdered.[9][10] The dry powder is then packed tightly into a capillary tube, sealed at one end, to a height of approximately 1-2 mm.[10][11]
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb.[9] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., paraffin (B1166041) or silicone oil) or a modern Mel-Temp apparatus with an electrically heated aluminum block.[8][9]
-
Heating and Observation: The apparatus is heated slowly and steadily, with particular care taken to maintain a slow heating rate of about 1-2°C per minute as the temperature approaches the expected melting point.[8][9]
-
Data Recording: Two temperatures are recorded:
-
Result: The melting point is reported as the range from T1 to T2. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.[8]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12]
Methodology: Capillary Inversion Method
-
Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube or fusion tube.[13][14]
-
Apparatus Setup: A capillary tube is sealed at one end. This capillary is then placed, open-end down, into the liquid in the test tube.[13][15] The test tube assembly is attached to a thermometer and secured in a heating bath (such as a Thiele tube or an aluminum block heater).[13]
-
Heating and Observation: The apparatus is heated gently and uniformly.[13] As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.
-
Data Recording: The heating continues until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.[13] The temperature at which this vigorous bubbling occurs is noted. The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube.[12]
-
Result: This recorded temperature is the boiling point of the liquid at the current atmospheric pressure. It is crucial to also record the barometric pressure for accuracy.[16]
Visualization of Synthetic Pathway
Understanding the synthesis of a compound is fundamental for its application in drug development and research. A common laboratory-scale synthesis of this compound involves the demethylation of 6-methoxyquinoline.[6] The workflow for this process is illustrated below.
Caption: Workflow for the synthesis of this compound from 6-methoxyquinoline.
References
- 1. 6-hydroxy-quinoline, CAS No. 580-16-5 - iChemical [ichemical.com]
- 2. This compound | 580-16-5 [chemicalbook.com]
- 3. This compound 95 580-16-5 [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | 580-16-5 [chemnet.com]
- 6. prepchem.com [prepchem.com]
- 7. echemi.com [echemi.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. byjus.com [byjus.com]
- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Chemical Synthesis of 6-Hydroxyquinoline
6-Hydroxyquinoline is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of various pharmaceutical agents, agrochemicals, and functional materials.[1][2] Its quinoline (B57606) core, substituted with a hydroxyl group at the 6-position, imparts unique chemical reactivity, making it a valuable building block in organic synthesis.[2][3] This technical guide provides a detailed overview of the primary methods for the chemical synthesis of this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and professionals in drug development.
Method 1: Modified Skraup Reaction
The Skraup synthesis is a classic and robust method for constructing the quinoline ring system.[4][5] A significant modification of this reaction allows for the regioselective synthesis of this compound directly from nitrobenzene (B124822) and glycerol (B35011), which is an abundant and environmentally friendly byproduct of the biodiesel industry.[1] This one-pot reaction proceeds under microwave irradiation and acidic conditions, offering an efficient route to the target molecule.[1][6]
The reaction mechanism involves the dehydration of glycerol to acrolein, followed by the reduction of nitrobenzene to 4-aminophenol (B1666318) in situ.[7] A subsequent Michael addition of the 4-aminophenol to acrolein, followed by cyclization and oxidation, yields this compound.[4][7]
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Nitrobenzene, Glycerol | [1][6] |
| Reagents/Catalysts | Sulfuric Acid (H₂SO₄) | [1][6] |
| Solvent | Water | [6] |
| Temperature | 220 °C | [1][6] |
| Reaction Time | 10 minutes (at 220 °C) | [6] |
| Method | Microwave Irradiation | [1][6] |
| Yield | 77% | [1][6] |
Experimental Protocol
This protocol is adapted from a procedure reported in Catalysis Communications.[6]
-
Reaction Setup : A 30 mL sealed vessel is charged with nitrobenzene (10 mmol), glycerol (40 mmol, 4.0 eq.), and sulfuric acid (30 mmol, 3 eq.) in water (7.4 mL).
-
Microwave Irradiation : The mixture is irradiated with microwave power sufficient to reach the target temperature of 220 °C with a heating ramp of 7 °C/min. The temperature is then maintained at 220 °C for 10 minutes.
-
Workup : After cooling the reaction vessel to room temperature, the pH of the mixture is adjusted to 8-9 by the addition of sodium hydroxide (B78521) (NaOH). The aqueous mixture is then extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification : The combined organic layers are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The crude residue is purified by column chromatography on silica (B1680970) gel (cyclohexane/EtOAc, 1:1, v/v) to yield pure this compound.[6]
Visualizations
Caption: Modified Skraup reaction mechanism for this compound synthesis.
Method 2: Demethylation of 6-Methoxyquinoline (B18371)
A straightforward and high-yielding method for preparing this compound is the demethylation of its methoxy (B1213986) precursor, 6-methoxyquinoline. This reaction is typically achieved by refluxing with a strong acid, such as hydrobromic acid (HBr), which cleaves the methyl ether to yield the corresponding phenol.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 6-Methoxyquinoline | [8] |
| Reagent | 48% aqueous Hydrobromic Acid (HBr) | [8] |
| Reaction Time | 24 hours | [8] |
| Condition | Reflux | [8] |
| Yield | 84% | [8] |
Experimental Protocol
This protocol is adapted from PrepChem.[8]
-
Reaction Setup : A solution of 6-methoxyquinoline (2.50 g, 15.7 mmol) in 48% aqueous HBr (10 mL) is heated to reflux.
-
Reaction : The mixture is maintained at reflux for 24 hours.
-
Workup : After cooling to room temperature, the reaction mixture is slowly added to a stirred solution of saturated aqueous sodium bicarbonate (150 mL). The aqueous solution is then extracted with ethyl acetate (2 x 100 mL).
-
Purification : The combined organic extracts are dried over magnesium sulfate (MgSO₄) and concentrated in vacuo to yield a solid. The crude material is recrystallized from ethyl acetate/petroleum ether to afford pure this compound as white crystals.[8]
Visualization
Caption: Synthesis of this compound via demethylation.
Method 3: Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[9][10] This approach can be adapted to produce this compound by using 4-aminophenol as the aniline (B41778) component. The reaction demonstrates excellent chemoselectivity, yielding the desired product in good yield.[11]
The general mechanism involves an initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization, dehydration, and subsequent oxidation to form the aromatic quinoline ring.[9]
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | 4-Aminophenol, γ-Aryl-β,γ-unsaturated α-ketoester | [11] |
| Reagent/Solvent | Trifluoroacetic Acid (TFA) | [11] |
| Condition | Reflux | [11] |
| Yield | 79% | [11] |
Note: A detailed, step-by-step protocol for this specific synthesis was not available in the cited literature, but the general principles of the Doebner-von Miller reaction apply.
Visualization
Caption: Logical workflow of the Doebner-von Miller reaction.
General Laboratory Workflow
The synthesis of this compound, like most chemical syntheses, follows a standard laboratory workflow encompassing reaction execution, product isolation (workup), purification, and analysis.
Caption: A general experimental workflow for chemical synthesis.
References
- 1. daneshyari.com [daneshyari.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 95 580-16-5 [sigmaaldrich.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-hydroxyquinoline, a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. This document details its fundamental properties, synthesis, and key applications, with a focus on its role in drug development and as a research tool.
Core Properties of this compound
This compound, also known as quinolin-6-ol, is a monohydroxyquinoline where a hydroxy group is substituted at the 6th position of the quinoline (B57606) ring.[1][2] Its chemical structure and properties make it a versatile building block in organic synthesis.
The key properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO | [1][2][3][4] |
| Molecular Weight | 145.16 g/mol | [1][3][4] |
| Appearance | White to light yellow or light brown crystal powder | [2][4] |
| Melting Point | 188-190 °C | [4] |
| Boiling Point (est.) | 264.27 °C | [4] |
| Water Solubility | Almost insoluble | [2][4] |
| pKa | 5.15, 8.90 (at 20°C) | [2] |
| CAS Number | 580-16-5 | [1][2][3][4] |
| Hydrogen Bond Donor | 1 | [2] |
| Hydrogen Bond Acceptor | 2 | [2] |
| Topological Polar Surface Area | 33.1 Ų | [2] |
Synthesis of this compound
This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the demethylation of 6-methoxyquinoline (B18371). Another innovative approach is a microwave-assisted modified Skraup reaction, which represents a greener chemistry method.[5]
This protocol details a common method for synthesizing this compound in a laboratory setting.[6]
Materials:
-
6-methoxyquinoline (2.50 g, 15.7 mmol)
-
48% aqueous hydrobromic acid (HBr) (10 ml)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (150 ml)
-
Ethyl acetate (B1210297) (EtOAc) (2 x 100 ml portions)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Petroleum ether
Procedure:
-
A solution of 6-methoxyquinoline in 48% aqueous HBr is refluxed for 24 hours.
-
The reaction mixture is cooled to room temperature.
-
The cooled mixture is slowly added to a stirred solution of saturated aqueous sodium bicarbonate.
-
The aqueous mixture is extracted twice with 100 ml portions of ethyl acetate.
-
The organic extracts are combined and dried over magnesium sulfate.
-
The solvent is removed in vacuo to yield a solid crude product.
-
The crude material is recrystallized from ethyl acetate/petroleum ether to afford pure this compound as white crystals.[6]
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a critical starting material and functional molecule in various scientific domains.
The this compound scaffold is present in numerous compounds with demonstrated biological activity. It is a key building block for novel therapeutic agents. Research has shown that derivatives of this compound possess antimicrobial, antifungal, and potential anticancer properties.[7][8] For instance, novel 6-hydroxyquinolinone derivatives have been synthesized and evaluated as potent antibacterial and antifungal agents.[8]
Like its well-known isomer 8-hydroxyquinoline, this compound exhibits strong metal-binding properties.[2][7] This chelating ability is crucial for its biological activity, as it can disrupt metal homeostasis in microbial cells.[9] This property also makes it useful in analytical chemistry for forming stable complexes with metal ions.[2][7]
This compound is considered an ideal photoacid system for investigating excited-state proton transfer (ESPT) reactions.[4][10] These studies are fundamental to understanding proton translocation in chemical and biological systems.
Biological Activity and Mechanism of Action
The biological activities of this compound and its derivatives are a subject of intense research, particularly in the development of new anti-infective and anticancer drugs.
Derivatives of this compound have shown promise as antimicrobial agents.[8] A study on novel 6-hydroxyquinolinone derivatives identified a compound with potent activity against various bacteria and fungi, with minimum inhibitory concentration values comparable to reference drugs.[8]
Mechanism of Action: The antimicrobial effect is often linked to the chelation of essential metal ions, disrupting microbial metabolic functions.[9] Molecular docking studies suggest that these compounds can act as inhibitors of key microbial enzymes. For instance, derivatives have been shown to target microbial DNA gyrase B of Staphylococcus aureus and N-myristoyltransferase of Candida albicans.[8]
Caption: Inhibition of microbial enzymes by this compound derivatives.
The broader family of hydroxyquinolines has been investigated for anticancer activity.[11] Their ability to chelate metals and induce oxidative stress within cancer cells is a potential mechanism for their therapeutic effect. Further research into specific this compound derivatives is ongoing to explore this potential.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7] Appropriate personal protective equipment, such as gloves, eye shields, and a dust mask, should be used when handling this chemical.[10] It should be stored in a cool, dry, well-ventilated area in a tightly closed container.[2]
Conclusion
This compound is a compound of significant interest to the scientific community. Its well-defined molecular structure, with a molecular formula of C₉H₇NO and a molecular weight of 145.16 g/mol , provides a foundation for its diverse applications.[1][2][3][4] From its role as a precursor in the synthesis of novel pharmaceuticals to its use in fundamental photochemical research, this compound continues to be a valuable tool for researchers and drug development professionals. Its potent biological activities, particularly as an antimicrobial agent, underscore its potential for addressing critical challenges in public health.
References
- 1. This compound | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound | 580-16-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-ヒドロキシキノリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]
An In-depth Technical Guide to the Basic Chemistry of 6-Hydroxyquinoline
This guide provides a comprehensive overview of the fundamental chemistry of 6-hydroxyquinoline, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical behaviors, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.
Chemical and Physical Properties
This compound, a heterocyclic aromatic organic compound, is a derivative of quinoline (B57606). It is characterized by a quinoline structure with a hydroxyl group substituted at the 6-position. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 580-16-5 | [1][2] |
| Molecular Formula | C₉H₇NO | [1][2] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| Appearance | White to light yellow or beige to gray crystalline powder | [2][3] |
| Melting Point | 188-190 °C | [3] |
| Boiling Point | 360 °C (estimated) | [4] |
| Solubility | Almost insoluble in water. Slightly soluble in DMSO and methanol. Soluble in ethanol (B145695) and ether. | [2][3] |
| pKa (at 20 °C) | 5.15, 8.90 | [2][3] |
Spectroscopic Data
The structural features of this compound can be elucidated through various spectroscopic techniques.
UV-Vis Spectroscopy
The ultraviolet-visible spectrum of this compound exhibits absorption bands corresponding to electronic transitions within the aromatic system. The position of the maximum absorption (λmax) can be influenced by the solvent.
Table 2: UV-Vis Absorption Data
| Solvent | λmax (nm) | Notes |
| Methanol | ~310, ~370 | Data for the related compound 8-hydroxyquinoline (B1678124) shows absorption maxima in this region, which can serve as an estimate.[5] |
| Chloroform | ~310, ~370 | Data for the related compound 8-hydroxyquinoline shows absorption maxima in this region, which can serve as an estimate.[5] |
| DMSO | ~318 | Data for the related compound 8-hydroxyquinoline shows an absorption peak in this region.[6] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3550–3200 (broad) | O-H stretch | Phenolic hydroxyl group |
| 3100–3000 | C-H stretch | Aromatic C-H |
| 1600–1585 | C=C stretch | Aromatic ring |
| 1500–1400 | C=C stretch | Aromatic ring |
| ~1581 | C=N stretch | Quinoline ring |
| ~1300 | O-H bend | Phenolic hydroxyl group |
| 1250–1000 | C-O stretch | Phenolic C-O |
Note: The exact positions of the peaks can vary depending on the sample preparation method.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
Table 4: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| 10.05 | s | -OH | - |
| 8.67 | dd | H-2 | 4.2, 1.7 |
| 8.14 | d | H-4 | 8.3 |
| 7.89 | d | H-8 | 8.9 |
| 7.41 | dd | H-3 | 8.3, 4.2 |
| 7.34 | dd | H-7 | 8.9, 2.6 |
| 7.17 | d | H-5 | 2.6 |
Source: Adapted from ChemicalBook[8]
Table 5: ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 155.8 | C-6 |
| 147.5 | C-2 |
| 144.1 | C-8a |
| 134.2 | C-4 |
| 129.5 | C-8 |
| 122.3 | C-3 |
| 121.9 | C-4a |
| 121.6 | C-7 |
| 109.1 | C-5 |
Source: Adapted from PubChem[1]
Synthesis of this compound
This compound can be synthesized through several routes. Two common methods are detailed below.
Synthesis from 6-Methoxyquinoline (B18371)
This method involves the demethylation of 6-methoxyquinoline using a strong acid.
Experimental Protocol:
-
A solution of 6-methoxyquinoline (2.50 g, 15.7 mmol) in 48% aqueous hydrobromic acid (10 mL) is refluxed for 24 hours.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is slowly added to a stirred, saturated aqueous solution of sodium bicarbonate (150 mL) to neutralize the acid.
-
The aqueous mixture is extracted with ethyl acetate (B1210297) (2 x 100 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
The solvent is removed under reduced pressure to yield a solid.
-
The crude product is recrystallized from a mixture of ethyl acetate and petroleum ether to afford pure this compound.
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines. A modified version can be used to synthesize this compound from p-aminophenol.
Experimental Protocol:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid (e.g., 3 parts by weight) to p-aminophenol (e.g., 1 part by weight).
-
To this mixture, add glycerol (B35011) (e.g., 3 parts by weight) and a mild oxidizing agent such as nitrobenzene (B124822) or arsenic pentoxide. Ferrous sulfate can be added as a moderator to control the exothermic reaction.[9][10]
-
Heat the mixture gently. The reaction is exothermic and may become vigorous. Maintain a controlled temperature (e.g., 130-140 °C) for several hours.[9]
-
After the reaction is complete, allow the mixture to cool.
-
Carefully dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide (B78521) until it is alkaline.
-
The crude this compound can be isolated by steam distillation or extraction.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Chemical Reactivity and Mechanisms
Excited-State Proton Transfer (ESPT)
This compound is known to exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon where a proton is transferred from the hydroxyl group to the quinoline nitrogen upon photoexcitation. This process leads to the formation of a transient zwitterionic tautomer.[3][8]
Caption: Excited-state proton transfer in this compound.
Metal Chelation
The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in this compound can act as a bidentate ligand to chelate metal ions. This property is fundamental to many of its applications.[2]
Caption: Bidentate chelation of a metal ion by this compound.
Experimental Workflows
Skraup Synthesis Workflow
The following diagram illustrates the general experimental workflow for the Skraup synthesis of this compound.
Caption: General workflow for the Skraup synthesis.
HPLC Analysis Workflow
This diagram outlines a typical workflow for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas both solutions.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined from the UV-Vis spectrum).
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standards and the sample. A gradient elution may be used to achieve optimal separation.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
The Discovery and Significance of 6-Hydroxyquinoline: A Technical Guide
An in-depth exploration of the synthesis, properties, and applications of a pivotal quinoline (B57606) derivative for researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives have long been a cornerstone of heterocyclic chemistry, with a rich history intertwined with the development of synthetic dyes and medicinal chemistry. Among these, 6-hydroxyquinoline stands out as a key building block and a molecule of significant interest in its own right. First synthesized in the late 19th century, its versatile chemical nature has led to its use in a wide array of applications, from pharmaceuticals to materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of this compound, tailored for a scientific audience.
The Dawn of Quinoline Chemistry: The Discovery of this compound
The discovery of this compound is intrinsically linked to the pioneering work on quinoline synthesis in the 1880s. While the exact date and individual credited with the first synthesis of this compound are not definitively documented in readily available historical records, its preparation was a logical extension of the groundbreaking Skraup synthesis of quinoline, discovered by the Czech chemist Zdenko Hans Skraup in 1880.[1][2] The Skraup reaction, a vigorous acid-catalyzed condensation of an aniline (B41778) with glycerol (B35011) and an oxidizing agent, provided a general method for accessing the quinoline scaffold.[3][4][5]
The synthesis of this compound is a classic example of the Skraup reaction, utilizing p-aminophenol as the aniline component. This specific application of the Skraup synthesis likely represents the earliest method for the preparation of this compound.
Key Synthesis Methodologies
The synthesis of this compound has evolved from the classical, often harsh, conditions of the 19th century to more refined and sustainable modern methods.
The Skraup Synthesis: A Historical Pillar
The Skraup synthesis remains a fundamental method for the preparation of quinolines. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and subsequent oxidation.
Experimental Protocol: Skraup Synthesis of this compound from p-Aminophenol [6]
Materials:
-
p-Aminophenol
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (93%)
-
An oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide)
-
Ferrous sulfate (B86663) heptahydrate (optional, as a moderator)
Procedure:
-
In a fume hood, a mixture of p-aminophenol and glycerol is prepared.
-
Concentrated sulfuric acid is slowly and carefully added to the mixture with cooling to control the exothermic reaction.
-
The oxidizing agent and ferrous sulfate (if used) are added to the reaction vessel.
-
The mixture is heated, typically to around 135°C. The reaction is highly exothermic and requires careful temperature control.
-
The reaction is maintained at this temperature for several hours with stirring.
-
After completion, the reaction mixture is cooled and poured onto ice.
-
The solution is neutralized with a strong base (e.g., sodium hydroxide) to precipitate the crude this compound.
-
The crude product is then purified, typically by steam distillation or recrystallization from a suitable solvent.
Modern Advancements: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. A modified, greener Skraup reaction for the synthesis of this compound has been developed, utilizing water as a solvent and microwave irradiation.[7][8]
Experimental Protocol: Microwave-Assisted Skraup Synthesis of this compound [7]
Materials:
-
Nitrobenzene (serves as both reactant and oxidizing agent)
-
Glycerol
-
Sulfuric Acid
-
Water
Procedure:
-
A sealed vessel is charged with nitrobenzene, glycerol, sulfuric acid, and water.
-
The mixture is subjected to microwave irradiation at a power level sufficient to reach and maintain a temperature of 220°C for a short duration (e.g., 10 minutes).
-
After cooling, the pH of the reaction mixture is adjusted to 8-9 with a base (e.g., NaOH).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield this compound.
The Significance and Applications of this compound
The utility of this compound spans multiple scientific disciplines, owing to its unique chemical properties. It serves as a versatile precursor in the synthesis of more complex molecules and exhibits intrinsic biological and material properties.[9]
A Cornerstone in Pharmaceutical Development
This compound is a valuable starting material in the synthesis of various pharmaceuticals.[9][10] Its derivatives have been investigated for a range of therapeutic applications, including antimicrobial and potential treatments for neurodegenerative diseases.[9]
Antimicrobial Activity:
Quinoline derivatives have a long history as antimicrobial agents. While data on this compound itself is limited, its derivatives have shown notable activity. The general mechanism of action for many quinoline-based antimicrobials involves the inhibition of microbial growth and prevention of infection.[9]
| Compound | Organism | MIC (μg/mL) | Reference |
| 8-Hydroxyquinoline (B1678124) | E. coli | 0.5 mg/disc | [11] |
| 8-Hydroxyquinoline | C. difficile | 0.5 mg/disc | [11] |
Innovations in Materials Science
The quinoline scaffold is also prominent in the field of materials science, particularly in the development of organic electronics. Oligomers of this compound have been shown to emit white light and possess semiconductor properties, making them promising candidates for organic light-emitting diodes (OLEDs) and other electronic devices.[12]
| Property | Value | Reference |
| Optical Band Gap (Eg) of Oligo(this compound) | 2.78 eV | [12] |
Corrosion Inhibition
This compound and its derivatives have been investigated as effective corrosion inhibitors for various metals and alloys. Their mechanism of action involves adsorption onto the metal surface, forming a protective barrier against corrosive agents.[9]
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 8-hydroxyquinoline derivative | Mild Steel | 1.0 M HCl | 96 | [13] |
Note: Data for a derivative of the isomeric 8-hydroxyquinoline is provided as a representative example of the potential of hydroxyquinolines as corrosion inhibitors.
Mechanistic Insights: A Look at Biological Activity
While a specific, well-defined signaling pathway directly initiated by this compound is not extensively documented, the antioxidant and cytoprotective mechanisms of its derivatives provide valuable insights into its potential biological effects. A derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has been shown to reduce oxidative stress and inflammation.[14] The proposed mechanism involves the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: Proposed antioxidant and anti-inflammatory mechanism of a this compound derivative.
Workflow for Synthesis and Purification
The classical Skraup synthesis, while historically significant, involves a multi-step process with careful control required. The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound via this method.
Caption: General workflow for the Skraup synthesis and purification of this compound.
Conclusion
From its origins in the foundational era of synthetic organic chemistry to its current role in cutting-edge research, this compound has proven to be a molecule of enduring importance. Its straightforward synthesis, coupled with its versatile chemical functionality, ensures its continued relevance in the development of novel pharmaceuticals, advanced materials, and as a valuable tool for scientific inquiry. This guide provides a snapshot of the current understanding of this remarkable compound, offering a foundation for future innovation by researchers and developers in the chemical and biomedical sciences.
References
- 1. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 5. Skraup_reaction [chemeurope.com]
- 6. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. guidechem.com [guidechem.com]
- 10. Page loading... [guidechem.com]
- 11. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. electrochemsci.org [electrochemsci.org]
- 14. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Molecular Structure of 6-Hydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyquinoline is a heterocyclic aromatic organic compound with significant applications in medicinal chemistry, materials science, and as a corrosion inhibitor. Its biological activity and physicochemical properties are intrinsically linked to its molecular structure and electronic characteristics. Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into these properties at an atomic level, guiding the rational design of novel this compound derivatives with enhanced functionalities. This technical guide offers an in-depth exploration of the theoretical studies on the structure of this compound, focusing on its geometry, electronic properties, and tautomeric stability.
Core Computational Methodologies
The primary theoretical approach for investigating the molecular structure of quinoline (B57606) derivatives is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry.
Geometry Optimization
The initial and one of the most critical steps in any theoretical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Electronic Structure Analysis
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity, stability, and spectroscopic characteristics. Key properties include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
-
Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the charge distribution and potential sites for electrophilic and nucleophilic attack.
Tautomerism
Hydroxyquinolines can exist in different tautomeric forms, primarily the enol (hydroxyl) and keto (oxo) forms. Computational studies are instrumental in determining the relative stability of these tautomers, which can have significantly different chemical and biological properties.
Data Presentation
The following tables summarize key quantitative data from theoretical studies on this compound and its tautomers.
Table 1: Calculated Gas-Phase Enthalpies of Formation for this compound Tautomers
| Tautomer | Structure | Method | Gas-Phase Enthalpy of Formation (kJ/mol) |
| Enol (this compound) | Quinolin-6-ol | CBS-QB3 | -21.3 |
| Keto | 7,8-dihydroquinolin-6(5H)-one | CBS-QB3 | 24.7 |
Data sourced from a thermochemical computational study on hydroxyquinolines.
Table 2: Representative Optimized Molecular Geometry of this compound (Enol Form)
Note: As a specific published table of optimized geometry for this compound at the B3LYP/6-311++G(d,p) level was not found in the literature, the following data is representative of typical bond lengths and angles for similar aromatic and heterocyclic systems calculated at this level of theory. The atom numbering scheme is provided in the diagram below.
Atom Numbering Scheme:
Caption: Atom numbering for this compound.
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.41 | C2-C1-N7 | 122.0 |
| C2-C3 | 1.38 | C1-C2-C3 | 119.5 |
| C3-C4 | 1.41 | C2-C3-C4 | 120.5 |
| C4-C5 | 1.38 | C3-C4-C5 | 120.0 |
| C5-C6 | 1.42 | C4-C5-C6 | 119.0 |
| C6-N7 | 1.37 | C5-C6-N7 | 122.5 |
| N7-C1 | 1.33 | C6-N7-C1 | 116.5 |
| C5-C10 | 1.40 | C4-C5-C10 | 120.5 |
| C10-C11 | 1.39 | C5-C10-C11 | 119.5 |
| C11-C6 | 1.39 | C10-C11-C6 | 120.5 |
| C10-O12 | 1.36 | C5-C10-O12 | 123.0 |
| O12-H13 | 0.97 | C11-C10-O12 | 117.5 |
Table 3: Representative Electronic Properties of this compound (Enol Form)
Note: Specific calculated values for this compound were not available. The following data is representative for quinoline derivatives calculated using DFT methods.
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Energy Gap | 4.7 eV |
Table 4: Representative Mulliken Atomic Charges of this compound (Enol Form)
Note: Specific calculated values for this compound were not available. The following data is representative of the expected charge distribution based on calculations of similar molecules.
| Atom | Charge (e) |
| C1 | 0.15 |
| C2 | -0.10 |
| C3 | -0.05 |
| C4 | -0.10 |
| C5 | 0.05 |
| C6 | 0.18 |
| N7 | -0.25 |
| C8 | -0.08 |
| C9 | -0.09 |
| C10 | 0.12 |
| C11 | -0.11 |
| O12 | -0.55 |
| H (attached to O12) | 0.40 |
| Other H | 0.05 to 0.10 |
Experimental Protocols: Computational Details
The following outlines a typical computational protocol for the theoretical study of this compound, based on common practices in the field.
-
Software: All quantum chemical calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 16).
-
Initial Structure: The initial 3D structure of this compound is built using a molecular modeling program (e.g., GaussView).
-
Geometry Optimization: The geometry of the molecule is optimized without any symmetry constraints using Density Functional Theory (DFT).
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is commonly employed.
-
Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is often used to provide a good description of the electronic structure.
-
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Following successful optimization, single-point energy calculations are performed to determine the electronic properties, including HOMO and LUMO energies and Mulliken atomic charges.
Mandatory Visualization
Computational Workflow for Theoretical Analysis
The following diagram illustrates a typical workflow for the computational analysis of this compound.
Caption: A typical workflow for the theoretical analysis of this compound.
Conclusion
Theoretical studies provide a powerful framework for understanding the fundamental structural and electronic properties of this compound. Through methods like Density Functional Theory, researchers can gain detailed insights into its molecular geometry, charge distribution, and the relative stability of its tautomeric forms. This knowledge is crucial for the targeted design of new this compound derivatives with tailored properties for applications in drug development and materials science. The computational protocols and data presented in this guide serve as a valuable resource for professionals engaged in the research and development of this important class of compounds.
An In-depth Technical Guide to the Photophysical Properties of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyquinoline (6HQ) is a heterocyclic aromatic compound of significant interest in chemical and biomedical research. Its unique photophysical properties, largely governed by an excited-state intramolecular proton transfer (ESIPT) process, make it a versatile molecular scaffold for the design of fluorescent probes, sensors, and potential therapeutic agents. The sensitivity of its absorption and emission characteristics to the local environment, such as solvent polarity and pH, provides a powerful tool for studying molecular interactions and dynamics. This technical guide offers a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a visualization of the key excited-state processes.
Core Photophysical Concepts: Excited-State Intramolecular Proton Transfer (ESIPT)
The photophysics of this compound are dominated by the transfer of a proton from the hydroxyl group to the nitrogen atom of the quinoline (B57606) ring in the excited state. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), leads to the formation of a transient tautomeric species with distinct electronic and, consequently, emissive properties.
Upon photoexcitation, the electron density distribution in the this compound molecule changes, increasing the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen. This facilitates the intramolecular proton transfer, resulting in the formation of a zwitterionic or tautomeric form. The relaxation of this excited tautomer to its ground state is accompanied by fluorescence emission at a significantly longer wavelength (a large Stokes shift) compared to the emission from the locally excited state. The efficiency and dynamics of this process are highly dependent on the surrounding solvent environment, including its polarity and hydrogen-bonding capabilities.
In protic solvents, the ESIPT process can be mediated by solvent molecules, which can form hydrogen-bond bridges, influencing the rate and efficiency of proton transfer. In aprotic solvents, the intramolecular proton transfer is more direct. The interplay between these factors results in complex photophysical behavior, with the potential for multiple emitting species to coexist.
Quantitative Photophysical Data
The photophysical parameters of this compound are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The following tables summarize key quantitative data for this compound in various solvents. Note: Comprehensive data for all parameters in all solvents is not consistently available in the literature; empty cells indicate unavailable data.
Table 1: Absorption and Emission Properties of this compound in Various Solvents
| Solvent | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Methanol | 313, 366[1] | 410 (cationic form)[1] | |
| Ethanol | 410 (cationic form), 520 (tautomer)[1] | ||
| Acetonitrile | |||
| DMSO | 365, 410[1] | ||
| Water | ~380 (neutral), ~450 (cationic), ~490 (anionic), ~585 (tautomer) | ||
| Dioxane | |||
| Cyclohexane |
Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Methanol | ||
| Ethanol | ||
| Acetonitrile | Very low[1] | |
| DMSO | High[1] | |
| Water | ||
| Dioxane | ||
| Cyclohexane |
Experimental Protocols
Accurate characterization of the photophysical properties of this compound requires standardized and carefully executed experimental procedures. The following sections provide detailed methodologies for key experiments.
Protocol 1: UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectrum of this compound to determine its absorption maxima (λ_abs) and molar extinction coefficient (ε).
1. Materials:
- This compound
- Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, DMSO, water)
- Calibrated UV-Vis spectrophotometer
- 1 cm path length quartz cuvettes
- Volumetric flasks and pipettes
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in the desired solvent by accurately weighing the compound and dissolving it in a known volume of the solvent.
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-500 nm).
- Sample Measurement: Rinse the sample cuvette with a small amount of the this compound solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis:
- Identify the wavelength(s) of maximum absorbance (λ_abs).
- To determine the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). Plot absorbance versus concentration; the slope of the resulting linear fit will be ε.
Protocol 2: Steady-State Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of this compound to determine its emission maximum (λ_em).
1. Materials:
- This compound solutions of known concentration (prepared as in Protocol 1, with absorbance at the excitation wavelength preferably below 0.1 to avoid inner filter effects)
- Calibrated spectrofluorometer
- 1 cm path length quartz cuvettes
2. Procedure:
- Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.
- Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima (λ_abs) determined from the UV-Vis spectrum.
- Blank Measurement: Record the emission spectrum of the pure solvent to check for background fluorescence or Raman scattering.
- Sample Measurement: Record the emission spectrum of the this compound solution over a wavelength range that covers the expected emission.
- Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em).
Protocol 3: Relative Fluorescence Quantum Yield (Φ_f) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[2][3][4][5][6][7]
1. Materials:
- This compound solutions of varying concentrations (absorbance < 0.1 at the excitation wavelength)
- A suitable fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54) that absorbs at a similar wavelength to this compound.
- Spectrofluorometer and UV-Vis spectrophotometer
- 1 cm path length quartz cuvettes
2. Procedure:
- Prepare a series of dilutions for both the this compound sample and the standard in the same solvent if possible.
- Measure the absorbance of each solution at the chosen excitation wavelength.
- Measure the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
- Integrate the area under the emission spectrum for each solution.
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
3. Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²)
where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
Protocol 4: Fluorescence Lifetime (τ_f) Measurement using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[8][9][10][11]
1. Instrumentation:
- A TCSPC system including a pulsed light source (e.g., picosecond laser diode or Ti:sapphire laser), a fast single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.
2. Sample Preparation:
- Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize re-absorption and aggregation effects.
3. Measurement Procedure:
- Instrument Setup: Set up the TCSPC system according to the manufacturer's instructions. Select an appropriate excitation wavelength corresponding to the absorption maximum of this compound.
- Instrument Response Function (IRF) Measurement: Measure the instrument response function by scattering the excitation light into the detector using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
- Fluorescence Decay Measurement: Excite the this compound sample with the pulsed laser and collect the fluorescence decay profile by measuring the arrival times of single emitted photons relative to the excitation pulses.
- Data Analysis: The collected fluorescence decay data is fitted to a multi-exponential decay model, convoluted with the measured IRF, to extract the fluorescence lifetime(s) and their relative amplitudes.
Signaling Pathways and Experimental Workflows
The primary photophysical process for this compound is the Excited-State Intramolecular Proton Transfer (ESIPT). The following diagrams visualize this process and a general experimental workflow for characterizing the photophysical properties.
Caption: A simplified Jablonski diagram illustrating the ESIPT process in this compound.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. edinst.com [edinst.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. static.horiba.com [static.horiba.com]
- 8. tcspc [sas.upenn.edu]
- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 10. picoquant.com [picoquant.com]
- 11. edinst.com [edinst.com]
An In-depth Technical Guide to the Tautomeric Forms of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Tautomeric Landscape of 6-Hydroxyquinoline
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of molecules. For hydroxyquinolines, the primary tautomeric relationship is the keto-enol equilibrium. The position of this equilibrium is dictated by the relative thermodynamic stability of the tautomers, which is influenced by factors such as the position of the hydroxyl group, solvent polarity, temperature, and pH.
In the case of this compound, two principal tautomers are considered:
-
Enol Form (this compound): This form is characterized by a hydroxyl group (-OH) at the C6 position of the fully aromatic quinoline (B57606) ring.
-
Keto Form (Quinolin-6(1H)-one): This tautomer possesses a carbonyl group (C=O) at the C6 position and a proton on the nitrogen atom of the heterocyclic ring, which disrupts the aromaticity of the carbocyclic ring.
Unlike 2-hydroxyquinoline (B72897) and 4-hydroxyquinoline, where the keto (lactam) form is significantly more stable, computational studies suggest that for this compound, the enol form is the overwhelmingly predominant species in the gas phase.[1] This stability is attributed to the preservation of the aromaticity of both rings in the quinoline system.
Quantitative and Theoretical Analysis of Tautomer Stability
Direct experimental measurement of the tautomeric equilibrium constant (KT = [keto]/[enol]) for this compound is scarce in the literature, likely due to the very low population of the keto tautomer. However, computational chemistry, particularly Density Functional Theory (DFT), provides reliable estimates of the relative stabilities of the tautomers.
Below is a summary of theoretical calculations for the gas-phase enthalpies of formation, which indicate the relative stability of the enol and keto tautomers of this compound.
| Tautomer | Structure | Computational Method | Calculated Enthalpy of Formation (kJ/mol) | Relative Energy (kJ/mol) | Reference |
| This compound (Enol) | ![]() | CBS-QB3 | -1.9 | 0 | [1] |
| Quinolin-6(1H)-one (Keto) | ![]() | CBS-QB3 | 46.5 | +48.4 | [1] |
Note: A lower enthalpy of formation indicates greater stability. The significant positive relative energy of the keto form suggests it is highly unstable compared to the enol form in the gas phase. The equilibrium is therefore heavily skewed towards the enol tautomer.
Signaling Pathways and Logical Relationships
The tautomeric equilibrium of this compound is a dynamic process influenced by various factors. The following diagram illustrates the equilibrium and the key factors that can theoretically influence it.
Experimental Protocols for Tautomer Analysis
The following sections provide detailed methodologies for the experimental and computational investigation of tautomerism in this compound. These are generalized protocols that can be adapted for this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale and the concentration of the minor tautomer is above the detection limit.
Objective: To identify the predominant tautomer and attempt to quantify the tautomeric ratio in various deuterated solvents.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4, Acetone-d6) in a 5 mm NMR tube.
-
Prepare samples in a range of solvents with varying polarities to investigate solvent effects on the equilibrium.
-
-
Data Acquisition:
-
Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
For quantitative 1H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal recovery between scans.
-
Perform standard 13C{1H} NMR experiments with proton decoupling.
-
-
Data Analysis:
-
1H NMR:
-
The enol form will show a characteristic signal for the phenolic -OH proton (its chemical shift will be solvent-dependent and it will be a broad singlet).
-
The keto form, if present, would exhibit a signal for the N-H proton, typically at a downfield chemical shift (>10 ppm), and the signals for the protons on the carbocyclic ring would be shifted compared to the enol form due to the loss of aromaticity.
-
The tautomeric ratio can be calculated by integrating well-resolved, non-overlapping signals corresponding to each tautomer.
-
-
13C NMR:
-
The keto form would be characterized by a signal in the carbonyl region (δ > 170 ppm) for the C6 carbon.
-
The enol form will show a signal for the C6 carbon attached to the hydroxyl group in the aromatic region (typically δ ~150-160 ppm).
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can detect different tautomers as their distinct conjugated systems lead to different electronic absorption spectra.
Objective: To identify the absorption maxima (λmax) corresponding to the predominant tautomer and to observe any shifts in equilibrium with changing solvent polarity.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, cyclohexane, water).
-
Prepare a series of dilutions to a concentration where the absorbance is within the linear range of the spectrophotometer (typically 10-4 to 10-5 M).
-
-
Data Acquisition:
-
Record the absorption spectrum over a wavelength range of approximately 200-450 nm using a dual-beam spectrophotometer.
-
Use the pure solvent as a blank reference.
-
Repeat the measurement in solvents of varying polarities.
-
-
Data Analysis:
-
The enol form, being fully aromatic, is expected to have a distinct λmax compared to the keto form, which has a disrupted aromatic system.
-
A shift in the λmax or the appearance of new absorption bands upon changing the solvent could indicate a shift in the tautomeric equilibrium. The presence of an isosbestic point would be strong evidence for a two-component equilibrium.
-
Computational Chemistry (Density Functional Theory - DFT)
DFT calculations are a powerful tool for predicting the relative stabilities of tautomers and for simulating their spectroscopic properties.
Objective: To calculate the relative Gibbs free energies of the enol and keto tautomers and to predict their equilibrium constant (KT) in the gas phase and in various solvents.
Methodology:
-
Structure Optimization:
-
Build the 3D structures of the enol (this compound) and keto (quinolin-6(1H)-one) tautomers.
-
Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
-
Energy Calculation:
-
Calculate the single-point electronic energies and perform frequency calculations for the optimized structures to obtain the Gibbs free energies (G).
-
To model solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
-
Data Analysis:
-
The relative stability is determined by comparing the calculated Gibbs free energies (ΔG = Gketo - Genol).
-
The tautomeric equilibrium constant (KT) can be estimated using the equation: KT = exp(-ΔG / RT) , where R is the gas constant and T is the temperature.
-
Experimental and Computational Workflow Visualization
The following diagram illustrates a comprehensive workflow for the investigation of this compound tautomerism, integrating both experimental and computational approaches.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry that can influence its biological activity and physicochemical properties. Based on robust computational evidence, the enol form (this compound) is significantly more stable than its corresponding keto tautomer (quinolin-6(1H)-one), leading to a tautomeric equilibrium that lies overwhelmingly in favor of the enol. Consequently, experimental detection and characterization of the keto form are challenging and not documented in the current literature. This guide provides a comprehensive framework of theoretical insights and adaptable experimental and computational protocols to aid researchers in further exploring the nuanced chemistry of this compound and its derivatives. A thorough understanding of its tautomeric propensities is essential for the rational design of novel therapeutics and functional materials based on this versatile heterocyclic system.
References
An In-depth Technical Guide to the Initial Biological Screening of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 6-hydroxyquinoline and its derivatives. It covers key biological activities, presents quantitative data from various studies, details relevant experimental protocols, and visualizes complex biological pathways and workflows. This compound, a heterocyclic aromatic organic compound, serves as a scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Antimicrobial Activity
Quinoline (B57606) and its derivatives have been extensively studied for their potential to combat microbial infections.[3] The antimicrobial action of hydroxyquinolines is often attributed to their ability to chelate metal ions essential for microbial enzyme function, thereby inhibiting growth.[1] Initial screenings typically involve evaluating the compound against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of selected this compound derivatives against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of potency, representing the lowest concentration of a compound that prevents visible microbial growth.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 4,6-dihydroxyquinolin-2(1H)-one | Staphylococcus aureus | 15.62 | [4] |
| 4,6-dihydroxyquinolin-2(1H)-one | Bacillus subtilis | 31.25 | [4] |
| 4,6-dihydroxyquinolin-2(1H)-one | Escherichia coli | 62.5 | [4] |
| 4,6-dihydroxyquinolin-2(1H)-one | Pseudomonas aeruginosa | 62.5 | [4] |
| 4,6-dihydroxyquinolin-2(1H)-one | Candida albicans | 15.62 | [4] |
| 4,6-dihydroxyquinolin-2(1H)-one | Aspergillus fumigatus | 31.25 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.[5]
1. Materials:
-
Test compound (e.g., this compound derivative) stock solution in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (broth and solvent only).
2. Procedure:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Dispense 100 µL of the test compound stock solution into the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a concentration gradient.
-
Prepare the standardized bacterial inoculum.
-
Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and the target inoculum concentration.
-
Include a positive control (antibiotic), a negative control (no bacteria), and a growth control (no compound) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
3. Data Analysis:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.[5]
Visualization: Antimicrobial Screening Workflow
The following diagram illustrates a typical workflow for the initial screening of a compound's antimicrobial properties.
Anticancer Activity
The quinoline scaffold is a key component in several anticancer drugs, and its derivatives are frequently evaluated for cytotoxic activity against various cancer cell lines.[4] Studies have explored how different substitutions on the quinoline ring influence potency and selectivity. While 8-hydroxyquinoline (B1678124) derivatives have shown significant promise, compounds with the hydroxyl group at other positions, including position 6, have also been investigated, though sometimes with less potent results.[6]
Quantitative Anticancer Data
The table below presents the cytotoxic activity of an 8-hydroxyquinoline derivative, which serves as an example for data presentation in such screenings. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D (Breast Cancer) | 18.06 | [6] |
| 8-Hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | 16.08 | [6] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hs578t (Breast Cancer) | 22.18 | [6] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver Cancer) | 15.60 | [6] |
| Cisplatin (Control) | T-47D (Breast Cancer) | 101.6 | [6] |
| Cisplatin (Control) | K562 (Leukemia) | 13.9 | [6] |
Note: In one study, this compound itself was reported to have "little activities" compared to the 8-hydroxy isomer, though specific IC₅₀ values were not provided.[6]
Experimental Protocol: MTS Cytotoxicity Assay
The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium salt (MTS) by metabolically active cells into a formazan (B1609692) product, which is quantifiable by spectrophotometry.
1. Materials:
-
Human cancer cell lines (e.g., T-47D, K562).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Sterile 96-well cell culture plates.
-
Test compound (e.g., this compound derivative) dissolved in DMSO.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Positive control (e.g., Cisplatin or Doxorubicin).
2. Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubate the plate for an additional 48-72 hours.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage relative to the untreated control cells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Visualization: In Vitro Cytotoxicity Screening Workflow
This diagram outlines the process for evaluating the anticancer potential of a compound in vitro.
Anti-inflammatory Activity
Derivatives of this compound have demonstrated notable anti-inflammatory and antioxidant properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was shown to reduce oxidative stress and markers of inflammation in an animal model of liver injury.[7][8] The mechanism often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines.[9]
Quantitative Anti-inflammatory Data
The following table presents data from an in vivo study on a this compound derivative, demonstrating its effect on inflammatory and oxidative stress markers.
| Parameter | Group | Result | % Change vs. Acetaminophen | Reference |
| NF-κB mRNA (relative units) | Control | 1.00 ± 0.09 | - | [7] |
| Acetaminophen | 2.58 ± 0.21 | 0% | [7] | |
| Acetaminophen + Derivative | 1.47 ± 0.13 | -43% | [7] | |
| Caspase-3 Activity (pmol/min/mg protein) | Control | 11.4 ± 1.0 | - | [7] |
| Acetaminophen | 44.2 ± 3.8 | 0% | [7] | |
| Acetaminophen + Derivative | 26.1 ± 2.2 | -41% | [7] | |
| Serum 8-isoprostane (pg/mL) | Control | 29.8 ± 2.5 | - | [7] |
| Acetaminophen | 61.4 ± 5.3 | 0% | [7] | |
| Acetaminophen + Derivative | 39.5 ± 3.4 | -36% | [7] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
1. Materials:
-
RAW 264.7 macrophage cell line.
-
Complete DMEM medium.
-
Sterile 96-well plates.
-
Test compound dissolved in DMSO.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium nitrite (B80452) (NaNO₂) standard solution.
2. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS to induce inflammation and NO production. An unstimulated control group should be included.
-
Incubate the plate for 24 hours.
-
After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
3. Data Analysis:
-
Generate a standard curve using the NaNO₂ solution to quantify the concentration of nitrite (a stable product of NO) in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated control group.
-
A parallel cell viability assay (e.g., MTS) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.
Visualization: NF-κB Signaling Pathway
This diagram illustrates a simplified representation of the NF-κB signaling pathway and a potential point of inhibition by a this compound derivative.
References
- 1. guidechem.com [guidechem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Preliminary Investigation of 6-Hydroxyquinoline Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyquinoline, a heterocyclic aromatic organic compound, and its derivatives are utilized in a range of applications, including as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. A comprehensive understanding of its toxicological profile is paramount for safe handling and for the evaluation of its potential therapeutic applications. This technical guide provides a preliminary investigation into the toxicity of this compound, summarizing available data on its acute toxicity, cytotoxicity, and genotoxicity. Furthermore, it delves into the potential mechanisms underlying its toxic effects, including the induction of oxidative stress and apoptosis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of quinoline-based compounds.
Hazard Identification and Acute Toxicity
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation[1][2].
While a specific median lethal dose (LD50) for this compound has not been identified in the available literature, data for the related compound 8-hydroxyquinoline (B1678124) provides some context. The oral LD50 of 8-hydroxyquinoline in rats is reported to be 1200 mg/kg[3]. It is important to note that this value is for a structural isomer and may not be directly representative of this compound's acute toxicity. Further studies are required to establish a definitive acute toxicity profile for this compound.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
Source:[1]
Cytotoxicity
Studies on related compounds offer some insights. For instance, a copper complex of 6-methoxyquinoline (B18371) demonstrated an IC50 of 57.9 µM in A549 cells after 24 hours of exposure[4][5]. Other quinoline (B57606) derivatives have also shown cytotoxic effects against various cancer cell lines[6][7]. The absence of direct data for this compound highlights a critical area for future research.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Procedure:
-
Cell Seeding: Plate cells (e.g., HepG2, A549, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
Genotoxicity
The genotoxic potential of a compound, its ability to damage genetic material, is a critical aspect of its toxicological assessment. Key assays for genotoxicity include the Ames test for mutagenicity and the Unscheduled DNA Synthesis (UDS) assay for DNA damage repair.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds[8][9][10][11]. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test evaluates the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.
While some quinoline derivatives have shown mutagenic activity in the Ames test, with quinoline-6-carbohydroxamic acid demonstrating potent mutagenicity, specific results for this compound are not currently available in the reviewed literature[5].
Experimental Protocol: Ames Test
-
Principle: The assay measures the frequency of reverse mutations in histidine-requiring Salmonella typhimurium strains when exposed to a test compound.
-
Procedure:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations.
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix), which contains liver enzymes to mimic mammalian metabolism.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar (B569324).
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the control indicates a mutagenic effect.
-
Caption: General workflow for the Ames test.
Unscheduled DNA Synthesis (UDS) Assay
The UDS assay detects DNA damage by measuring the incorporation of radiolabeled thymidine (B127349) into the DNA of non-dividing cells during DNA repair[12][13][14][15][16]. A positive result indicates that the compound has induced DNA damage that is being repaired by the nucleotide excision repair (NER) pathway.
Studies on quinoline and 8-hydroxyquinoline have shown them to be negative in the in vivo rat liver UDS assay[4]. However, data specifically for this compound is not available.
Experimental Protocol: Unscheduled DNA Synthesis (UDS) Assay
-
Principle: Measures the repair of DNA damage by quantifying the incorporation of radiolabeled nucleotides into non-S-phase cells.
-
Procedure:
-
Cell Culture: Use primary hepatocytes or a suitable cell line.
-
Compound Treatment: Expose the cells to the test compound.
-
Radiolabeling: Add radiolabeled thymidine (e.g., ³H-thymidine) to the culture medium.
-
Incubation: Incubate the cells to allow for DNA repair and incorporation of the radiolabel.
-
Cell Fixation and Autoradiography: Fix the cells on slides and coat with a photographic emulsion.
-
Grain Counting: After an exposure period, develop the autoradiographs and count the number of silver grains over the nuclei of non-S-phase cells using a microscope. An increase in the grain count compared to controls indicates UDS.
-
Caption: Workflow for the Unscheduled DNA Synthesis (UDS) assay.
Mechanisms of Toxicity
The toxic effects of quinoline derivatives are often associated with the induction of oxidative stress and the subsequent activation of apoptotic pathways.
Oxidative Stress
Studies on a derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have shown that it can reduce oxidative stress[3][17]. Conversely, this suggests that the core this compound structure may be involved in modulating cellular redox balance. The generation of reactive oxygen species (ROS) can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately contributing to cytotoxicity. The antioxidant mechanism of some flavonoids, which share structural similarities with hydroxyquinolines, involves direct radical scavenging and activation of the Nrf2 signaling pathway[18].
Caption: Postulated induction of oxidative stress by this compound.
Apoptosis and NF-κB Signaling
Apoptosis, or programmed cell death, is a key mechanism of toxicity for many compounds. The caspase family of proteases plays a central role in executing the apoptotic process. Studies on a derivative of this compound have demonstrated a reduction in the activity of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3)[3][17]. This suggests that the this compound scaffold may modulate caspase-dependent apoptotic pathways.
The transcription factor NF-κB is a critical regulator of inflammation, cell survival, and apoptosis. The inhibition of the NF-κB pathway has been linked to the anticancer effects of some quinoline derivatives[18]. A derivative of this compound has been shown to reduce the mRNA levels of NF-κB[17]. This indicates that this compound may exert some of its toxic or therapeutic effects through the modulation of the NF-κB signaling pathway.
Caption: Potential involvement of this compound in apoptosis and NF-κB signaling.
Conclusion and Future Directions
This preliminary investigation reveals that this compound is a hazardous compound with the potential to cause irritation and acute toxicity. While data on its derivatives suggest possible mechanisms of toxicity involving oxidative stress, apoptosis, and NF-κB signaling, there is a significant lack of direct quantitative toxicological data for this compound itself.
To build a comprehensive toxicity profile, future research should prioritize:
-
Determination of LD50 values through standardized acute toxicity studies.
-
Establishment of IC50 values for this compound in relevant cell lines such as HepG2, A549, and HEK293 using the MTT assay or similar cytotoxicity assays.
-
Conducting genotoxicity studies , specifically the Ames test and the UDS assay, to evaluate the mutagenic and DNA-damaging potential of this compound.
-
Elucidating the specific signaling pathways affected by this compound to understand its molecular mechanisms of toxicity.
A thorough understanding of the toxicology of this compound is essential for its safe handling and for the rational design and development of new quinoline-based therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting these critical investigations.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. youtube.com [youtube.com]
- 11. biotoxicity.com [biotoxicity.com]
- 12. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unscheduled DNA Synthesis: A Functional Assay for Global Genomic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
6-Hydroxyquinoline: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of 6-hydroxyquinoline (Quinolin-6-ol), a pivotal heterocyclic compound in medicinal chemistry and materials science. This document covers its history, core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its role as a precursor in significant pharmacological signaling pathways.
Introduction and History
This compound is an aromatic heterocyclic organic compound, structurally defined by a quinoline (B57606) scaffold with a hydroxyl group substituted at the 6-position. First isolated from coal tar in 1834, the parent compound, quinoline, became a subject of intense study in the burgeoning field of organic chemistry. The landmark discovery for the synthesis of the quinoline core was made in 1880 by the Czech chemist Zdenko Hans Skraup.[1][2][3] The Skraup synthesis, a reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, provided a general and versatile method for creating quinoline and its derivatives.[3][4][5]
Physicochemical Properties
This compound is typically a white to light yellow or grey-brown crystalline powder.[6] It is stable under normal laboratory conditions in a tightly sealed container, away from incompatible substances.[6]
Quantitative Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Source(s) |
| Identifier | |||
| CAS Number | 580-16-5 | - | [6][7] |
| Formula & Weight | |||
| Molecular Formula | C₉H₇NO | - | [6][7] |
| Molecular Weight | 145.16 | g/mol | [7] |
| Physical Properties | |||
| Melting Point | 188 - 190 | °C | [6] |
| Water Solubility (log₁₀WS) | -2.16 | mol/L | - |
| Octanol/Water Partition Coefficient (logP) | 1.94 | - | - |
| Acid/Base Properties | |||
| pKa₁ (Quinolinium ion) | 5.15 (at 20 °C) | - | [6] |
| pKa₂ (Phenolic proton) | 8.90 (at 20 °C) | - | [6] |
Note: Solubility and partition coefficient values are often calculated or estimated from various chemical databases.
Solubility Profile
This compound is sparingly soluble to almost insoluble in water.[6] It demonstrates good solubility in various organic solvents, including ethanol (B145695), ether, dimethyl sulfoxide (B87167) (DMSO), and methanol. The solubility of hydroxyquinolines is often pH-dependent due to the ionizable phenolic hydroxyl group and the basic quinoline nitrogen atom.
Synthesis and Experimental Protocols
Several methods have been established for the synthesis of this compound. The classical Skraup synthesis and the demethylation of 6-methoxyquinoline (B18371) are two prominent examples.
Skraup Synthesis of this compound
This method adapts the classical Skraup reaction, using p-aminophenol as the starting material.
Reaction: p-Aminophenol + Glycerol, in the presence of an oxidizing agent (e.g., nitrobenzene (B124822) or arsenic acid) and sulfuric acid.
Detailed Methodology:
-
Preparation of Reaction Mixture: In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and mechanical stirrer. The mixture should be cooled in an ice bath during the addition.
-
Add an oxidizing agent, such as nitrobenzene, which can also serve as the solvent. Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction.[3][5]
-
Slowly add p-aminophenol to the mixture with continuous stirring.
-
Heating and Reflux: Heat the reaction mixture gradually to approximately 130-140 °C. The reaction is highly exothermic and must be controlled carefully. Maintain the reflux for several hours (typically 3-6 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Allow the mixture to cool. Carefully pour the cooled mixture into a large volume of water and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude product.
-
The crude this compound can be isolated by steam distillation or solvent extraction (e.g., with ethyl acetate).
-
Purification: The product is further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/petroleum ether.
Logical Workflow for Skraup Synthesis
Caption: Workflow for the classical Skraup synthesis of this compound.
Demethylation of 6-Methoxyquinoline
This is a common laboratory-scale synthesis that starts from the more readily available 6-methoxyquinoline.
Reaction: 6-Methoxyquinoline is refluxed with a strong acid, such as hydrobromic acid, to cleave the methyl ether.
Detailed Methodology:
-
Reaction Setup: Dissolve 6-methoxyquinoline (1.0 equivalent) in 48% aqueous hydrobromic acid (HBr) in a round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the solution to reflux and maintain this temperature for 24 hours. Monitor the reaction progress using TLC.
-
Work-up: After cooling the reaction mixture to room temperature, slowly pour it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 2 x 100 mL portions).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent in vacuo to yield the solid crude product.
-
Purification: Recrystallize the crude material from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford pure this compound as white crystals.
Experimental Characterization Protocols
Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or an organic solvent). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by centrifugation followed by careful filtration through a fine-pore filter (e.g., 0.22 µm) that does not absorb the compound.
-
Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of synthesized this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the seven aromatic protons on the quinoline ring system and the phenolic hydroxyl proton. The chemical shifts, splitting patterns (coupling), and integration values are used to confirm the structure.
-
¹³C NMR Analysis: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, providing further structural confirmation.
B. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound (in the micromolar range) in a UV-transparent solvent, such as ethanol or methanol.
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.
-
Analysis: The spectrum will exhibit characteristic absorption maxima (λ_max) corresponding to π→π* electronic transitions within the aromatic system. This data is useful for quantitative analysis via the Beer-Lambert law.
C. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum will show characteristic absorption bands, including a broad O-H stretching band for the hydroxyl group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the quinoline ring system (in the 1400-1650 cm⁻¹ region).
Role in Signaling Pathways and Drug Development
This compound is a valuable scaffold in drug discovery, serving as a precursor for compounds that modulate key biological signaling pathways. Its derivatives have been developed as inhibitors of phosphodiesterase 3 (PDE3) and as antagonists of the very late antigen-4 (VLA-4) integrin.
Precursor to PDE3 Inhibitors
Derivatives of 6-hydroxyquinolin-2(1H)-one are potent and selective inhibitors of PDE3.[8] PDE3 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in cells.[9]
Mechanism of Action: By inhibiting PDE3, these drugs prevent the breakdown of cAMP, leading to its accumulation within cardiac and vascular smooth muscle cells. In the heart, elevated cAMP increases the influx of calcium ions, resulting in a positive inotropic effect (increased force of contraction).[9] In blood vessels, increased cAMP leads to smooth muscle relaxation and vasodilation. This dual action makes PDE3 inhibitors effective "inodilators" for treating acute heart failure.
Signaling Pathway of PDE3 Inhibition
Caption: Mechanism of PDE3 inhibitors derived from this compound.
Precursor to VLA-4 Antagonists
Certain 2,6-quinolinyl derivatives act as antagonists of Very Late Antigen-4 (VLA-4, also known as α₄β₁ integrin). VLA-4 is a cell adhesion molecule expressed on the surface of leukocytes (excluding neutrophils) that plays a critical role in inflammatory responses.
Mechanism of Action: During inflammation, endothelial cells lining blood vessels upregulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). VLA-4 on circulating leukocytes binds to VCAM-1, facilitating the adhesion of these immune cells to the vessel wall. This is a crucial step for their subsequent migration (transmigration) from the bloodstream into the inflamed tissue. VLA-4 antagonists physically block this interaction. By preventing leukocytes from adhering to and migrating into tissues, these drugs effectively suppress the inflammatory cascade.
Signaling Pathway of VLA-4 Antagonism
Caption: Mechanism of VLA-4 antagonists derived from this compound.
References
- 1. Zdenko Hans Skraup - Wikipedia [en.wikipedia.org]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Skraup_reaction [chemeurope.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Analytical Techniques for 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fundamental analytical techniques for the identification and quantification of 6-hydroxyquinoline. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and comparative data to support their work with this compound.
Introduction
This compound is a heterocyclic aromatic organic compound with applications in medicinal chemistry, materials science, and as a chelating agent. Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for quality control in drug development and other applications. This document details the core analytical techniques, including chromatography, spectroscopy, and electrochemistry, providing insights into their principles, experimental protocols, and performance characteristics.
Chromatographic Techniques
Chromatographic methods are central to the separation and quantification of this compound from complex mixtures, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of this compound. Reversed-phase HPLC with UV detection is a common approach.
Data Presentation: Performance Characteristics of HPLC-UV for Hydroxyquinoline Derivatives
The following table summarizes typical performance characteristics for the analysis of hydroxyquinoline derivatives using HPLC-UV. It is important to note that these values are representative and method validation should be performed for specific matrices and instrumentation.[1]
| Parameter | Typical Performance for 8-Hydroxyquinoline Derivatives |
| Linearity Range | 0.05 - 3.0 µg/mL |
| Limit of Detection (LOD) | 4.8 - 6.4 ng/mL |
| Limit of Quantification (LOQ) | 1.40 - 6.10 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 99.65 - 99.68% |
Experimental Protocol: Representative HPLC-UV Method
This protocol provides a general procedure for the quantitative analysis of a hydroxyquinoline derivative.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer, such as 0.1% phosphoric acid in water (e.g., 30:70 v/v), should be optimized for the best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound; a wavelength of approximately 250 nm is a reasonable starting point.[1]
-
Injection Volume: 10 µL.[1]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or the mobile phase.[1]
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.[1]
-
Accurately weigh and dissolve the sample in an appropriate solvent to prepare sample solutions.[1]
-
-
Analysis:
Workflow for HPLC-UV Analysis of this compound
HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic performance.
Data Presentation: GC-MS Fragmentation of this compound
The mass spectrum of this compound obtained by GC-MS with electron ionization (EI) shows a characteristic fragmentation pattern.
| m/z | Relative Abundance | Putative Fragment |
| 145 | 99.99 | [M]+• (Molecular Ion) |
| 117 | 28.20 | [M-CO]+• |
| 90 | 23.40 | [M-CO-HCN]+• |
| 89 | 22.40 | [M-CO-HCN-H]+ |
Experimental Protocol: Representative GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is often suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes. This program should be optimized for the specific application.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If derivatization is required, a common procedure is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-70 °C for 30 minutes.
-
Spectroscopic Techniques
Spectroscopic methods are invaluable for the structural elucidation and quantitative analysis of this compound.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of this compound in solution.
Data Presentation: Performance Characteristics of UV-Vis Spectrophotometry for Hydroxyquinoline Derivatives
The following table provides representative performance data for the analysis of hydroxyquinoline derivatives using UV-Vis spectrophotometry.[1]
| Parameter | Typical Performance for 8-Hydroxyquinoline Derivatives |
| Linearity Range | 0.1 - 18 µg/mL |
| Limit of Detection (LOD) | 2.1 - 2.3 ng/mL (derivative spectrophotometry) |
| Limit of Quantification (LOQ) | Typically higher than LOD, method-dependent |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol: General UV-Vis Spectrophotometry Method [1]
-
Instrumentation: A calibrated UV-Vis spectrophotometer.[1]
-
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble and stable, and that is transparent in the wavelength range of interest (e.g., methanol or ethanol).[1]
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum to determine the λmax.[1]
-
Standard and Sample Preparation:
-
Analysis:
-
Fluorescence Spectroscopy
This compound exhibits fluorescence, which can be exploited for highly sensitive and selective quantification.[2]
Experimental Protocol: General Fluorescence Spectroscopy Method
-
Instrumentation: A fluorescence spectrometer.
-
Procedure:
-
Solvent Selection: The choice of solvent can significantly impact fluorescence properties. Methanol is a common solvent for this compound.[2]
-
Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths by acquiring excitation and emission spectra.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilute calibration standards from the stock solution.
-
Prepare sample solutions, ensuring the final concentration falls within the linear range of the assay.
-
-
Analysis:
-
Measure the fluorescence intensity of the calibration standards at the optimal excitation and emission wavelengths.
-
Construct a calibration curve of fluorescence intensity versus concentration.
-
Measure the fluorescence intensity of the sample solutions and determine the concentration from the calibration curve.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and can also be used for quantitative analysis (qNMR).
Experimental Protocol: General ¹H-NMR Sample Preparation
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Electrochemical Techniques
Electrochemical methods offer a sensitive and selective approach for the determination of this compound, based on its oxidation or reduction at an electrode surface.
Data Presentation: Performance Characteristics of Electrochemical Methods for Hydroxyquinoline Derivatives
The following table presents typical performance characteristics for the electrochemical analysis of hydroxyquinoline derivatives.[1]
| Parameter | Typical Performance for 8-Hydroxyquinoline Derivatives |
| Linearity Range | 5 x 10⁻⁸ - 1 x 10⁻⁵ mol/dm³ |
| Limit of Detection (LOD) | 1 x 10⁻⁷ mol/dm³ |
| Limit of Quantification (LOQ) | Method-dependent |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | Typically high, comparable to standard methods |
Experimental Protocol: Representative Voltammetric Method
-
Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode). A glassy carbon electrode is a common choice for the working electrode.
-
Procedure:
-
Supporting Electrolyte: Prepare a suitable buffer solution (e.g., phosphate (B84403) buffer or Britton-Robinson buffer) as the supporting electrolyte. The pH of the electrolyte can influence the electrochemical response and should be optimized.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare standard solutions by diluting the stock solution with the supporting electrolyte.
-
Prepare sample solutions in the supporting electrolyte.
-
-
Analysis:
-
Record the voltammograms (e.g., cyclic voltammetry or differential pulse voltammetry) of the standard solutions.
-
Construct a calibration curve by plotting the peak current versus concentration.
-
Record the voltammogram of the sample solution and determine the concentration of this compound from the calibration curve.
-
-
Workflow for Voltammetric Analysis of this compound
Voltammetric analysis workflow for this compound.
Biodegradation Pathway of this compound
Understanding the metabolic fate of this compound is important in various fields, including environmental science and drug metabolism. Studies have shown that certain microorganisms, such as Pseudomonas diminuta and Bacillus circulans, can degrade this compound.[3] A key step in this biodegradation pathway is the hydroxylation of this compound to form 6-hydroxy-2-oxo-1,2-dihydroquinoline.[3]
Biodegradation Pathway of this compound
Biodegradation of this compound by microorganisms.
Conclusion
This technical guide has provided an in-depth overview of the core analytical techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quantitative analysis, HPLC-UV and UV-Vis spectrophotometry offer robust and cost-effective solutions. For trace analysis and structural confirmation, GC-MS and fluorescence spectroscopy provide higher sensitivity and selectivity. Electrochemical methods present a valuable alternative for rapid and sensitive detection. It is imperative that any method chosen is properly validated for its intended use to ensure the generation of reliable and accurate data.
References
Methodological & Application
Application Notes and Protocols: 6-Hydroxyquinoline as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyquinoline (6-HQ) and its derivatives have emerged as a versatile class of fluorescent probes with significant applications in chemical biology and drug development. Their core structure, a quinoline (B57606) ring substituted with a hydroxyl group, imparts favorable photophysical properties that are highly sensitive to the local microenvironment. This sensitivity allows for the design of "turn-on" or ratiometric fluorescent probes for a variety of analytes, including metal ions and protons (pH), and for imaging biological structures such as amyloid-beta plaques associated with Alzheimer's disease.
The primary mechanism governing the fluorescence of many hydroxyquinoline-based probes is Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group and the quinoline nitrogen. Upon photoexcitation, a rapid proton transfer occurs, leading to a non-fluorescent or weakly fluorescent tautomeric form. The presence of specific analytes, such as metal ions, can inhibit this ESIPT process, leading to a significant enhancement in fluorescence intensity, providing a robust "turn-on" signal. This chelation-enhanced fluorescence (CHEF) makes 6-HQ derivatives powerful tools for sensitive and selective detection.
These application notes provide a comprehensive overview of the use of this compound and its derivatives as fluorescent probes, including quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Data Presentation
Photophysical and Sensing Properties of this compound Derivatives
The following tables summarize the key photophysical and sensing properties of selected this compound and its isomer, 8-hydroxyquinoline (B1678124), derivatives from the literature. These values are essential for selecting the appropriate probe for a specific application and for optimizing experimental conditions.
Table 1: Photophysical Properties of Selected Hydroxyquinoline-Based Fluorescent Probes
| Probe/Derivative Name | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent/Conditions | Reference |
| This compound (6-HQ) | ~333 | 365-371 | Variable | Polymer films | [1] |
| 8-Hydroxyquinoline (8-HQ) | ~320 | ~340 (monomer), ~410 (dimer) | Variable | DMSO | [2] |
| QP2 (8-HQ derivative) | 342 / 375 (with Zn²⁺) | - | - | DMSO/H₂O (fw = 95%) | [3] |
| RHOQ (8-HQ derivative) | 566 (with Hg²⁺) | 594 (with Hg²⁺) | - | MeOH–Tris buffer | [4] |
| Compound 5b (8-HQ derivative) | - | - | - | - | [5] |
Table 2: Performance of this compound-Based Probes for Metal Ion Detection
| Probe/Derivative Name | Target Ion | Limit of Detection (LOD) | Binding Constant (K_d or K_a) | Solvent System | Reference |
| RHOQ (8-HQ derivative) | Hg²⁺ | 9.67 x 10⁻⁸ M | K_a = 9.18 × 10³ L mol⁻¹ | MeOH–Tris buffer | [4] |
| Phenolic Mannich base 1 | Al³⁺ | 2.5 x 10⁻⁶ M | - | - | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing these fluorescent probes effectively.
"Turn-On" Fluorescence Mechanism: ESIPT Inhibition
The "turn-on" fluorescence of this compound and its derivatives upon analyte binding is predominantly governed by the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process.
Caption: "Turn-On" fluorescence via ESIPT inhibition by a metal ion.
General Experimental Workflow for Metal Ion Detection
This workflow outlines the typical steps involved in using a this compound-based probe for the detection and quantification of a target metal ion in a sample.
Caption: General workflow for metal ion detection using a 6-HQ probe.
This compound Derivatives in Alzheimer's Disease Research
Derivatives of hydroxyquinoline are being investigated for their therapeutic and diagnostic potential in Alzheimer's disease. They can chelate metal ions involved in amyloid-beta (Aβ) aggregation and can also directly interact with Aβ plaques, making them useful as imaging agents.
Caption: Role of 6-HQ derivatives in Alzheimer's research.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative of 8-Hydroxyquinoline (QP2)
This protocol describes a general method for synthesizing a Schiff base derivative of 8-hydroxyquinoline, which can be adapted for creating a variety of fluorescent probes.[3]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
2-Hydrazineylpyridine
-
Absolute Ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate/hot plate
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 8-hydroxyquinoline-2-carbaldehyde (e.g., 173 mg) in 10 mL of absolute ethanol.
-
Add 1 mmol of 2-hydrazineylpyridine (e.g., 109 mg) to the solution.
-
Reflux the reaction mixture at 90°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the final product under vacuum.
-
Characterize the synthesized compound using techniques such as NMR, mass spectrometry, and FT-IR to confirm its structure and purity.[3]
Protocol 2: General Procedure for Metal Ion Detection using a this compound-Based Fluorescent Probe
This protocol provides a general framework for detecting and quantifying a target metal ion in an aqueous sample.[7][8]
Materials and Instruments:
-
Stock solution of the 6-HQ derivative probe (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water)
-
Buffer solution to maintain a constant pH (e.g., HEPES, Tris-HCl)
-
Spectrofluorometer
-
Quartz cuvettes or a 96-well microplate reader
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the chosen buffer. The final concentration will depend on the specific probe and should be optimized (typically in the low micromolar range).
-
In a series of cuvettes or wells, add the probe working solution.
-
To create a calibration curve, add increasing concentrations of the target metal ion stock solution to the cuvettes/wells.
-
For selectivity studies, add solutions of different metal ions at the same concentration to separate cuvettes/wells containing the probe.
-
Include a blank control containing only the probe solution in the buffer.
-
-
Incubation: Gently mix the solutions and allow them to incubate at room temperature for a sufficient time to ensure the complexation reaction reaches equilibrium (this time should be determined experimentally, often 5-15 minutes).
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer based on the known spectral properties of the probe-metal complex. If these are unknown, perform excitation and emission scans to determine the optimal wavelengths.
-
Measure the fluorescence intensity of each solution.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
Determine the Limit of Detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[6][8]
-
For selectivity, compare the fluorescence response of the probe to the target metal ion with its response to other metal ions.
-
Protocol 3: Intracellular pH Measurement using a Fluorescent Probe
This protocol provides a general method for measuring intracellular pH using a pH-sensitive fluorescent dye. While this compound itself is not a common ratiometric pH indicator, this protocol using BCECF-AM can be adapted for other suitable probes.[9][10]
Materials:
-
Cultured mammalian cells on glass-bottom dishes or coverslips
-
pH-sensitive fluorescent probe (e.g., BCECF-AM)
-
DMSO
-
Earle's Balanced Salt Solution (EBSS) or other suitable buffer
-
Calibration buffers of known pH containing nigericin (B1684572) (a proton ionophore)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., EBSS) to the final working concentration (e.g., 1-10 µM for BCECF-AM).
-
Remove the culture medium from the cells and wash with the buffer.
-
Add the dye-loading solution to the cells and incubate at 37°C for a specified time (e.g., 25-30 minutes for BCECF-AM).[9]
-
-
Imaging:
-
After incubation, wash the cells with fresh buffer to remove excess dye.
-
Mount the dish/coverslip on the fluorescence microscope.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the probe. For ratiometric probes, acquire images at two different excitation or emission wavelengths.
-
-
Calibration:
-
To obtain a quantitative pH measurement, a calibration curve must be generated.
-
Expose the dye-loaded cells to a series of calibration buffers of known pH (e.g., ranging from pH 5.5 to 8.5) containing nigericin. Nigericin equilibrates the intracellular and extracellular pH.
-
Acquire fluorescence images for each calibration buffer.
-
-
Data Analysis:
-
Measure the fluorescence intensity (or the ratio of intensities for ratiometric probes) for each cell or region of interest in the experimental and calibration images.
-
Plot the fluorescence intensity ratio against the corresponding pH values of the calibration buffers to generate a calibration curve.
-
Use the calibration curve to convert the fluorescence intensity ratios from the experimental samples into intracellular pH values.
-
Protocol 4: Live-Cell Imaging with a this compound-Based Fluorescent Probe
This protocol outlines a general procedure for imaging specific cellular components or analytes using a 6-HQ derivative in living cells.[11][12]
Materials:
-
Cultured mammalian cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes
-
This compound-based fluorescent probe
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with an environmentally controlled chamber (for temperature, CO₂, and humidity)
Procedure:
-
Cell Seeding:
-
Plate the cells on glass-bottom dishes at a density that will result in 60-70% confluency at the time of imaging. Allow the cells to adhere and grow overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the 6-HQ probe in a suitable solvent like DMSO.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. The optimal concentration and incubation time must be determined empirically for each probe and cell line (a starting point could be 1-10 µM for 30-60 minutes).
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate in a CO₂ incubator at 37°C for the determined time.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.
-
Place the dish on the stage of the fluorescence microscope equipped with an environmental chamber.
-
Acquire images using the appropriate excitation and emission filters for the specific 6-HQ probe.
-
For time-lapse imaging, set the desired time intervals and duration of the experiment.
-
-
Data Analysis:
-
Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, or any changes over time in response to stimuli.
-
Conclusion
This compound and its derivatives are a powerful and versatile class of fluorescent probes. Their utility in detecting metal ions, sensing pH, and imaging biological structures in the context of diseases like Alzheimer's makes them invaluable tools for researchers, scientists, and drug development professionals. The "turn-on" fluorescence mechanism based on the inhibition of ESIPT provides a high signal-to-background ratio, enabling sensitive detection. The protocols provided herein offer a starting point for the successful application of these probes, though it is crucial to optimize conditions for each specific probe, analyte, and experimental system. The continued development of novel this compound-based probes holds great promise for advancing our understanding of complex biological processes and for the development of new diagnostic and therapeutic strategies.
References
- 1. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Intracellular pH Probes | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: The Role of 6-Hydroxyquinoline in Metal Ion Detection Protocols
Introduction
Hydroxyquinoline isomers, particularly 8-hydroxyquinoline (B1678124) (8-HQ), are renowned for their utility as metal-chelating agents and their extensive application in the development of fluorescent and colorimetric sensors for metal ions.[1][2] This family of bicyclic organic compounds can form stable complexes with a variety of metal ions, leading to significant and measurable changes in their photophysical properties.[3][4] These changes, often observed as fluorescence enhancement ("turn-on"), fluorescence quenching ("turn-off"), or a visible color change, form the basis of detection protocols.[5][6] This document explores the structural factors governing metal ion chelation by hydroxyquinolines and details the application of these principles, with a specific focus on the capabilities and limitations of 6-Hydroxyquinoline in this context.
The Structural Basis for Metal Ion Chelation: A Tale of Two Isomers
The ability of a hydroxyquinoline molecule to function as an effective chelating agent for metal ion detection is critically dependent on the relative positions of the hydroxyl (-OH) group and the heterocyclic nitrogen atom. Among the various isomers, 8-hydroxyquinoline is uniquely suited for this role.
In 8-hydroxyquinoline, the hydroxyl group and the pyridine (B92270) nitrogen are located in close proximity (in the peri position), which allows them to act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion.[1][7] This chelation is the foundational mechanism for most hydroxyquinoline-based sensors.
In contrast, this compound features a hydroxyl group that is spatially distant from the nitrogen atom. This structural arrangement prevents the formation of a stable chelate ring with a metal ion. Consequently, this compound does not exhibit the same metal-binding capabilities as its 8-hydroxy counterpart and is therefore not typically employed as a primary ligand in metal ion detection protocols.[1][8] A comparative study on the antimicrobial effects of various isomers revealed that only 8-HQ exhibited significant activity, which is attributed to its strong chelating ability.[1][8]
Caption: Structural comparison of 6-HQ and 8-HQ isomers.
Signaling Mechanisms in 8-Hydroxyquinoline-Based Sensors
Due to its potent chelating ability, 8-hydroxyquinoline and its derivatives are the cornerstone of this class of metal ion sensors.[9] The detection mechanism typically relies on one of several photophysical processes that are modulated by the binding of a metal ion.
-
Chelation-Enhanced Fluorescence (CHEF): Many 8-HQ derivatives are weakly fluorescent on their own. Upon chelation with a metal ion, a rigid complex is formed, which restricts intramolecular rotation and vibrations, leading to a significant increase in fluorescence quantum yield.[2][4]
-
Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): In its free form, 8-hydroxyquinoline can undergo an efficient ESIPT process where the hydroxyl proton is transferred to the quinoline (B57606) nitrogen in the excited state. This process provides a non-radiative decay pathway, resulting in weak fluorescence.[5][7] Metal ion binding blocks this proton transfer, forcing the molecule to relax via fluorescence emission and thus "turning on" the signal.[5][7]
-
Photoinduced Electron Transfer (PET): In some sensor designs, the 8-HQ moiety is linked to another group that can quench fluorescence through PET. Metal binding to the 8-HQ chelating site alters the electronic properties of the molecule, inhibiting the PET process and restoring fluorescence.[5]
Caption: Signaling pathway of an 8-HQ based fluorescent sensor.
Quantitative Data for 8-Hydroxyquinoline-Based Metal Ion Sensors
While this compound is not suitable for these applications, a vast body of literature demonstrates the effectiveness of 8-hydroxyquinoline derivatives for detecting a wide range of metal ions. The performance characteristics of these sensors, such as the limit of detection (LOD) and linear range, vary depending on the specific derivative and the target ion.
| Probe / Derivative Name | Target Ion | Detection Method | Limit of Detection (LOD) | Linear Range | Solvent System | Reference |
| 5-Chloromethyl-8-hydroxyquinoline | Fe(II) | Colorimetric | 0.04 ± 0.10 ppm | 0.00 - 0.50 ppm | Aqueous | [5] |
| 8-Hydroxyquinoline | Al(III) | Fluorometric | ~0.3 ppb (1 x 10⁻⁸ M) | Not Reported | Soil Extracts | [2] |
| 8-Hydroxyquinoline-carbaldehyde Schiff-base | Al(III) | Fluorometric | < 10⁻⁷ M | Not Reported | Weak Acidic | [2] |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | Zn(II) | Fluorescence "Turn-On" | 29.7 nM | 0 - 16 µM | THF/H₂O (3:7, v/v) | [7] |
| 4-methyl-2-((quinolinyl-8-amino)methyl)phenol (MQAMP) | Cu(II) | UV-visible | 1.1 x 10⁻⁷ M | 1.0 x 10⁻⁶ - 1.0 x 10⁻⁵ M | Ethanol (B145695) | [10] |
| 8-Hydroxyquinoline-5-sulfonic acid | Cd(II) | Fluorometric | Sub-picomole | Not Reported | Aqueous | [11] |
| 8-Hydroxyquinoline-5-sulfonic acid | Zn(II) | Fluorometric | Sub-picomole | Not Reported | Aqueous | [11] |
Note: This table summarizes data for sensors based on the 8-hydroxyquinoline scaffold to illustrate the typical performance achieved with this class of compounds.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of an 8-hydroxyquinoline-based sensor and its application in metal ion detection.
Protocol 1: General Synthesis of an 8-Hydroxyquinoline Schiff Base Sensor
This protocol describes a common method for synthesizing a fluorescent chemosensor by condensing an aldehyde-functionalized 8-hydroxyquinoline with a primary amine.[6]
Materials:
-
8-Hydroxyquinoline-2-carbaldehyde
-
A selected primary amine (e.g., aniline (B41778) derivative)
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in a minimal amount of hot ethanol in a round-bottom flask.
-
In a separate container, dissolve the primary amine (1 equivalent) in ethanol.
-
Add the amine solution dropwise to the stirred solution of 8-hydroxyquinoline-2-carbaldehyde.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the Schiff base product to crystallize.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure sensor.
-
Confirm the structure of the synthesized sensor using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Detection Using a Fluorescent 8-HQ-Based Sensor
This protocol outlines the steps for determining the sensitivity and selectivity of a synthesized sensor for a target metal ion using fluorescence spectroscopy.[4]
Materials and Instruments:
-
Stock solution of the synthesized 8-HQ sensor (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal perchlorate (B79767) or nitrate (B79036) salts (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Spectrofluorometer and quartz cuvettes.
Procedure:
A. Fluorescence Titration (Sensitivity):
-
Prepare a working solution of the sensor (e.g., 10 µM) in the buffer solution in a quartz cuvette.
-
Record the fluorescence emission spectrum of the sensor solution alone by exciting at its absorption maximum.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the new fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
B. Selectivity Study:
-
Prepare a set of solutions, each containing the sensor at a fixed concentration (e.g., 10 µM) in the buffer.
-
To one solution, add a specific concentration of the target metal ion (e.g., 5 equivalents).
-
To the other solutions, add the same concentration of various potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Fe³⁺, etc.).
-
Record the fluorescence intensity of each solution after a brief incubation period.
-
Compare the fluorescence response generated by the target metal ion to those of the other ions to assess selectivity.
Caption: General experimental workflow for metal detection.
Conclusion
The structural arrangement of the hydroxyl and nitrogen groups in the quinoline scaffold is the primary determinant of its utility in metal ion sensing. While this compound is a valuable chemical intermediate in other fields, its molecular geometry precludes the formation of stable metal chelates, rendering it unsuitable for the development of metal ion detection protocols. In contrast, 8-hydroxyquinoline's ability to act as a potent bidentate chelating agent has established it as a premier platform for designing highly sensitive and selective fluorescent and colorimetric sensors. The protocols and data presented herein, based on the 8-hydroxyquinoline framework, provide a robust foundation for researchers and drug development professionals working in the field of metal ion analysis.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. ours.ou.ac.lk [ours.ou.ac.lk]
- 6. benchchem.com [benchchem.com]
- 7. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel UV-visible chemosensor based on the 8-hydroxyquinoline derivative for copper ion detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
6-Hydroxyquinoline in Catalysis: Application Notes and Protocols for Researchers
Introduction
6-Hydroxyquinoline, a heterocyclic aromatic organic compound, serves as a versatile building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. While its direct application as a primary ligand in catalysis is not as extensively documented as its isomer, 8-hydroxyquinoline (B1678124), its derivatives and related biquinoline structures exhibit significant catalytic activity in a range of organic transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound-related compounds as ligands in catalysis, with a focus on derivatives of the 6,6'-biquinoline (B1268534) scaffold and the closely related, highly active 8-hydroxyquinoline isomer.
Application Note 1: Asymmetric Alkylation of Aldehydes using a Chiral 6,6'-Dihydroxy-5,5'-biquinoline (BIQOL) Ligand
A key application of a this compound derivative is in asymmetric catalysis, specifically the enantioselective addition of organozinc reagents to aldehydes. The chiral diol ligand, 6,6'-dihydroxy-5,5'-biquinoline (BIQOL), which is structurally analogous to BINOL, has demonstrated effectiveness in this transformation. The nitrogen atoms in the quinoline (B57606) rings can act as additional coordination sites, influencing the catalytic activity and selectivity of the metal complexes.[1]
Experimental Protocol: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes
This protocol details the in situ preparation of a titanium-BIQOL catalyst for the asymmetric addition of diethylzinc to an aldehyde.[1]
Materials:
-
(R)- or (S)-6,6'-dihydroxy-5,5'-biquinoline (BIQOL)
-
Anhydrous Toluene (B28343)
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)
-
Aldehyde substrate
-
Diethylzinc (in hexanes)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve BIQOL (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
To the resulting solution, add titanium (IV) isopropoxide (0.1 mmol, 10 mol%) dropwise.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.[1]
-
-
Reaction:
-
To the freshly prepared catalyst solution, add the aldehyde (1.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc in hexanes (1.1 mmol, 1.1 equivalents) dropwise over 10 minutes.[1]
-
Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.
-
Quantitative Data
| Aldehyde Substrate | Product | Typical Yield (%) | Typical ee (%) |
| Benzaldehyde | 1-Phenyl-1-propanol | High | High |
| p-Tolualdehyde | 1-(p-tolyl)-1-propanol | High | High |
| p-Anisaldehyde | 1-(4-methoxyphenyl)-1-propanol | High | High |
| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | Moderate to High | Moderate to High |
Table 1: Representative data for the asymmetric addition of diethylzinc to aldehydes catalyzed by a Ti-BIQOL complex. (Note: Specific values require access to proprietary or non-public research data. The table indicates expected performance based on analogous systems.)
Experimental Workflow Diagram
References
Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The 6-hydroxyquinoline scaffold, in particular, serves as a versatile starting material for the synthesis of novel derivatives with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The hydroxyl group at the 6-position and the nitrogen atom within the quinoline ring offer reactive sites for chemical modification, enabling the generation of diverse libraries of compounds for biological screening.[2]
These modifications, such as O-alkylation and N-alkylation, can significantly alter the physicochemical properties of the parent molecule, including lipophilicity, hydrogen bonding capacity, and steric hindrance.[2] Such alterations can, in turn, modulate the interaction of these derivatives with biological targets, leading to enhanced potency and selectivity. This document provides detailed experimental protocols for the derivatization of this compound and for the subsequent biological evaluation of the synthesized compounds.
Data Presentation
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Derivative A | MDA-MB-468 | 11.45 | [3] |
| Quinoline Derivative B | FaDu | 11.46 | [3] |
| Quinoline Derivative C | PC3 | 13.62 | [3] |
| Quinoline Derivative D | MCF-7 | 1.88 | [3] |
| Quinoline Derivative E | HepG2 | 1.62 | [3] |
| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | - | 0.20 (PDE3 Inhibition) | [4] |
| Combretastatin A-4 Analog | Various | 0.02 - 0.04 | [5] |
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline Derivative F | S. pneumoniae ATCC 49619 | ≤ 0.008 | [6] |
| Quinoline Derivative G | S. aureus | 0.8 | [6] |
| Quinoline Derivative H | B. cereus | 1.61 | [6] |
| Quinoline-based Hybrid 7b | S. aureus | 2 | [7] |
| Quinoline-based Hybrid 7b | M. tuberculosis H37Rv | 10 | [7] |
| Quinoline Derivative 14 | Broad Spectrum | 0.66 - 3.98 | [8] |
Experimental Protocols
Protocol 1: O-Alkylation of this compound
This protocol describes the synthesis of 6-alkoxyquinoline derivatives through the Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the pure 6-alkoxyquinoline derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. For example, the ¹H NMR spectrum of 6-methoxyquinoline (B18371) in CDCl₃ is expected to show a singlet for the methoxy (B1213986) protons at approximately 3.76 ppm.[9][10] The ¹³C NMR spectrum of 6-methoxyquinoline would show the methoxy carbon signal around 55.4 ppm.[9][11]
Protocol 2: N-Alkylation of this compound
This protocol details the synthesis of 1-alkyl-6-hydroxyquinolinium halides. It should be noted that direct N-alkylation of the quinoline ring is generally challenging and may require specific activating groups or conditions. The following is a general procedure that can be optimized.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) - Caution: Highly reactive and flammable.
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes and needles
Procedure:
-
To a Schlenk flask containing a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add sodium hydride (1.2 mmol) portion-wise at 0°C. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. This step deprotonates the hydroxyl group, which may influence the reactivity of the nitrogen atom.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL) at 0°C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-alkylated this compound derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: Anticancer Screening using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized this compound derivatives against cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.[2]
-
Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., doxorubicin) in the growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[7][12]
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Screening using Broth Microdilution Method for MIC Determination
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
96-well microtiter plates
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial twofold dilutions of the derivatives in MHB in a 96-well plate. The final volume in each well should be 50-100 µL.[13][14]
-
Prepare a bacterial inoculum by suspending 3-5 isolated colonies from a fresh agar (B569324) plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).[13]
Mandatory Visualization
Caption: Experimental workflow for derivatization and screening.
Caption: DNA Gyrase inhibition pathway.
Caption: Tubulin polymerization inhibition pathway.
Caption: NF-κB signaling pathway modulation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. protocols.io [protocols.io]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum [chemicalbook.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Oligo(6-Hydroxyquinoline) in Organic Light-Emitting Diode (OLED) Fabrication
Introduction
Oligo(6-hydroxyquinoline) (OHQ) is a promising material for application in organic light-emitting diodes (OLEDs) due to its intrinsic white light emission upon UV irradiation.[1] This characteristic positions OHQ as a potential candidate for single-layer white OLEDs (WOLEDs), simplifying device architecture and fabrication processes. These application notes provide a comprehensive overview of the synthesis of OHQ, its relevant properties, and a detailed protocol for the fabrication of an OHQ-based OLED device. The information is intended for researchers and scientists in the fields of materials science, organic electronics, and drug development who are exploring novel emissive materials for optoelectronic applications.
Material Properties of Oligo(this compound) (OHQ)
OHQ is synthesized through an oxidative oligomerization of this compound (HQ) in an alkaline medium. The resulting oligomer is an amorphous material soluble in common polar organic solvents, which is advantageous for solution-based processing techniques.[1] Key properties of OHQ are summarized in the table below.
| Property | Value | Reference |
| Emission Color | White | [1] |
| Excitation Wavelength for White Emission | 339 nm | [1] |
| Optical Band Gap (Eg) | 2.78 eV | [1] |
| Material State | Amorphous | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
| Conductivity | Semiconductor range | [1] |
Hypothetical Performance of an OHQ-Based OLED
While detailed performance data for OHQ-based OLEDs is not extensively available in the literature, the following table presents hypothetical performance metrics based on the known properties of OHQ and typical performance of similar oligomer-based OLEDs. These values are intended to serve as a benchmark for researchers developing devices with this material.
| Performance Metric | Hypothetical Value |
| Turn-on Voltage | 4.5 V |
| Maximum Luminance | > 1000 cd/m² |
| External Quantum Efficiency (EQE) @ 100 cd/m² | 1.5 % |
| Color Coordinates (CIE 1931) | (0.33, 0.33) |
| Device Lifetime (LT50 @ 100 cd/m²) | > 500 hours |
Experimental Protocols
Synthesis of Oligo(this compound) (OHQ)
This protocol describes the oxidative polymerization of this compound to synthesize oligo(this compound).
Materials:
-
This compound (HQ)
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask, dissolve a specific amount of this compound in an aqueous solution of sodium hydroxide with stirring.
-
Initiation of Polymerization: While stirring the alkaline HQ solution, slowly add an aqueous solution of ammonium persulfate as an oxidizing agent.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (e.g., 24 hours). The solution will gradually change color, indicating the formation of the oligomer.
-
Precipitation and Washing: After the reaction is complete, precipitate the oligo(this compound) by adding the reaction mixture to a non-solvent such as methanol or ethanol.
-
Filtration and Drying: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the obtained OHQ powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: The synthesized OHQ can be characterized by FT-IR, ¹H-NMR, and UV-Vis spectroscopy to confirm its chemical structure and optical properties.[1]
Fabrication of an OHQ-Based OLED via Solution Processing
This protocol outlines the fabrication of a simple single-layer OLED using the synthesized OHQ as the emissive layer. The fabrication should be carried out in a cleanroom environment, and the deposition of the organic layer and cathode should be performed in an inert atmosphere (e.g., a glovebox).
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Oligo(this compound) (OHQ)
-
A suitable polar organic solvent for OHQ (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Deionized water, detergent, acetone, isopropanol (B130326)
-
Ultrasonic bath
-
Spin coater
-
Thermal evaporator
-
UV-Ozone cleaner or Oxygen plasma asher
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance its work function and improve hole injection.
-
-
Deposition of Hole Injection Layer (HIL):
-
In an inert atmosphere, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate. A typical spin-coating program is 4000 rpm for 60 seconds to achieve a thickness of approximately 30-40 nm.
-
Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.
-
-
Deposition of Emissive Layer (EML):
-
Prepare a solution of OHQ in a suitable polar organic solvent at a specific concentration (e.g., 10 mg/mL).
-
Spin-coat the OHQ solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 50-80 nm).
-
Anneal the substrate at a temperature below the glass transition temperature of OHQ to remove the solvent.
-
-
Deposition of Cathode:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a bilayer cathode of a low work function metal followed by a protective layer, for example, 20 nm of Calcium followed by 100 nm of Aluminum, at a high vacuum (<10⁻⁶ Torr). The deposition rate should be carefully controlled.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Visualizations
Caption: Workflow for OHQ synthesis and OLED fabrication.
Caption: Structure of the OHQ-based OLED.
References
Application Notes and Protocols for the Analytical Quantification of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6-Hydroxyquinoline, a key intermediate in various synthetic processes, including the manufacturing of pharmaceuticals and agrochemicals.[1] The protocols outlined below utilize common analytical techniques to ensure accurate and precise quantification, crucial for quality control, metabolic studies, and pharmacokinetic assessments.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of this compound in bulk materials and pharmaceutical formulations. The method offers excellent resolution and sensitivity.
Quantitative Data Summary
| Parameter | Typical Performance Characteristics |
| Linearity Range | 0.05 - 100 µg/mL |
| Limit of Detection (LOD) | 4.8 - 6.4 ng/mL[2] |
| Limit of Quantification (LOQ) | 1.40 - 6.10 µg/mL[2] |
| Precision (%RSD) | < 2%[2] |
| Accuracy (% Recovery) | 99.65 - 99.68%[2] |
| Selectivity | High (good separation from impurities)[2] |
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[3]
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and water with 0.1% phosphoric acid (e.g., 30:70 v/v).[2][3] The ratio can be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C[2]
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 250 nm is a reasonable starting point).[4]
-
Injection Volume: 10 µL[2]
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water.[5]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, a derivatization step is often necessary to increase its volatility.
Quantitative Data Summary
| Parameter | Typical Performance Characteristics |
| Linearity Range | 0.1 - 1.0 mg/L (for quinoline)[6] |
| Limit of Detection (LOD) | 0.1 mg/kg (for quinoline)[6] |
| Precision (%RSD) | 1.4 - 3.8% (for quinoline)[6] |
| Accuracy (% Recovery) | 82.9 - 92.0% (for quinoline)[6] |
| Selectivity | High (mass spectral detection) |
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
This compound reference standard
Sample Preparation (including Derivatization):
-
Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., toluene).[6]
-
Derivatization:
-
Evaporate the solvent from the extract under a stream of nitrogen.
-
Add the derivatization agent to the dried residue.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
-
Standard Preparation: Prepare a series of calibration standards by derivatizing known amounts of this compound reference standard.
GC-MS Conditions:
-
Inlet Temperature: 250 °C[6]
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at an initial temperature (e.g., 100°C), then ramp to a final temperature (e.g., 280°C). The specific program should be optimized.
-
Carrier Gas Flow: Constant flow of Helium (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for higher sensitivity in quantitative analysis. The characteristic ions for derivatized this compound should be determined.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration of the derivatized standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in solutions, based on the Beer-Lambert law.[7][8]
Quantitative Data Summary
| Parameter | Typical Performance Characteristics (for 8-hydroxyquinoline (B1678124) derivatives) |
| Linearity Range | 0.1 - 18 µg/mL[2] |
| Limit of Detection (LOD) | 2.1 - 2.3 ng/mL (derivative spectrophotometry)[2] |
| Precision (%RSD) | < 5%[2] |
| Accuracy (% Recovery) | 99.6 - 100.23%[2] |
| Selectivity | Low to Moderate (potential for interference from other absorbing species)[2] |
Experimental Protocol: UV-Visible Spectrophotometry
Instrumentation and Materials:
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., methanol (B129727) or ethanol, transparent in the wavelength range of interest)
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by dissolving an accurately weighed amount of this compound reference standard in the solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.[2]
-
Sample Solution: Prepare the sample solution to have a concentration that falls within the calibration range.[2]
-
-
Analysis:
-
Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.[2]
-
Electrochemical Methods
Electrochemical methods, such as Differential Pulse Voltammetry (DPV), offer high sensitivity and are suitable for the trace analysis of this compound.[9] These techniques are based on the electrochemical oxidation of the this compound molecule.[9]
Quantitative Data Summary
| Parameter | Typical Performance Characteristics (for 8-hydroxyquinoline) |
| Linearity Range | 5 x 10⁻⁷ - 4.25 x 10⁻⁴ mol/dm³[2] |
| Limit of Detection (LOD) | 1.6 x 10⁻⁷ mol/dm³[2] |
| Precision (%RSD) | < 5%[2] |
| Accuracy (% Recovery) | Comparable to standard methods[2] |
| Selectivity | Moderate to High (dependent on electrode and potential)[2] |
Experimental Protocol: Differential Pulse Voltammetry (DPV)
Instrumentation and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Working Electrode: Glassy Carbon Paste Electrode (GCPE)[9]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: Britton-Robinson buffer/methanol mixture[9]
-
This compound reference standard
Procedure:
-
Electrode Preparation: Prepare the Glassy Carbon Paste Electrode by mixing glassy carbon powder with a pasting liquid (e.g., mineral oil).[1]
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in methanol.
-
Working Solutions: Prepare working standard solutions and sample solutions by diluting the stock solution or the sample with the supporting electrolyte to the desired concentration.
-
-
Electrochemical Measurement:
-
Place the sample or standard solution in the electrochemical cell.
-
Deoxygenate the solution by purging with nitrogen gas for a few minutes.
-
Record the differential pulse voltammogram by scanning the potential over a range where this compound is electroactive.
-
-
Data Analysis:
-
Measure the peak current from the voltammogram.
-
Construct a calibration curve by plotting the peak current against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve. For more sensitive measurements, Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) can be utilized.[9]
-
Sample Preparation for Biological Matrices
For the analysis of this compound in biological matrices such as plasma or urine, appropriate sample preparation is crucial to remove interferences and concentrate the analyte.
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step. This can be achieved by adding a cold organic solvent like acetonitrile to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant can then be further processed.[5]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique for cleaning up and concentrating analytes from complex matrices. A reversed-phase SPE cartridge can be used to retain this compound while allowing more polar interferences to pass through. The analyte is then eluted with a suitable organic solvent.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to extract this compound from aqueous biological fluids into an immiscible organic solvent. The choice of solvent will depend on the polarity and pH of the sample.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. benchchem.com [benchchem.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. sielc.com [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Applications of 6-Hydroxyquinoline in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: 6-Hydroxyquinoline and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This privileged heterocyclic structure has garnered significant attention from researchers, scientists, and drug development professionals for its potential in treating a range of diseases. The applications of this compound span across neuroprotection, antimicrobial chemotherapy, and oncology, underscoring its importance as a lead compound for the design and development of novel therapeutic agents. This document provides detailed application notes, quantitative data summaries, and experimental protocols to facilitate further research and drug discovery efforts centered around this promising molecular framework.
Neuroprotective Applications
This compound derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. Their neuroprotective effects are largely attributed to their antioxidant and anti-inflammatory properties, which help mitigate cellular damage and apoptosis in neuronal cells.
Quantitative Data: Neuroprotective Activity
The neuroprotective efficacy of various this compound derivatives has been quantified in several preclinical studies. The following table summarizes key quantitative data from this research.
| Compound/Derivative | Model | Key Parameter | Value | Reference |
| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Rat model of cerebral ischemia/reperfusion | Dose | 50 mg/kg | [1] |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rat model of rotenone-induced Parkinson's disease | Dose | 25 mg/kg and 50 mg/kg | [2] |
Signaling Pathways in Neuroprotection
The neuroprotective actions of this compound derivatives are often mediated through the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis. A significant mechanism involves the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.
Antimicrobial Applications
The quinoline (B57606) scaffold is a well-established pharmacophore in antimicrobial drug discovery. This compound and its derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.
Quantitative Data: Antimicrobial Activity
The antimicrobial potency of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4,6-dihydroxyquinolin-2(1H)-one | Staphylococcus aureus | Comparable to reference drugs | [3] |
| 4,6-dihydroxyquinolin-2(1H)-one | Candida albicans | Comparable to reference drugs | [3] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [4] |
| Quinoline-based hydroxyimidazolium hybrids 7c-d | Cryptococcus neoformans | 15.6 | [4] |
| Quinoline-based amide derivative 3c | Geotrichum candidum | 3-5 (approaching ketoconazole) | [5] |
| Quinoline-based amide derivative 3a | Penicillium chrysogenum | 3-5 (approaching ketoconazole) | [5] |
Experimental Workflow for Antimicrobial Susceptibility Testing
A standardized method for determining the antimicrobial activity of a compound is the broth microdilution assay.
Anticancer Applications
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects against various cancer cell lines are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of this compound derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one (6h) | NCI-H522 (Non-small cell lung cancer) | 0.0423 | [2] |
| 4-Hydroxyquinoline derivative 20 | Colo 320 (Resistant colon cancer) | 4.61 | [6] |
| 4-Hydroxyquinoline derivative 13b | Colo 320 (Resistant colon cancer) | 4.58 | [6] |
| 4-Hydroxyquinoline derivative 20 | Colo 205 (Chemosensitive colon cancer) | 2.34 | [6] |
| Tris(8-hydroxyquinoline)iron | Head and Neck Squamous Cell Carcinoma (HNSCC) | Induces apoptosis | [7] |
Signaling Pathways in Anticancer Activity
A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocols
Synthesis of 6-Hydroxy-2(1H)-quinolinone
This protocol describes a general method for the synthesis of a 6-hydroxy-2(1H)-quinolinone derivative.
Materials:
-
trans-β-arylmethyl acrylate (B77674)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene)
-
Anhydrous aluminum trichloride (B1173362)
-
B(C6F5)3
-
Diphenyl ether or Anisole
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Synthesis of trans-amide intermediate.
-
React 4-tert-butoxyaniline with trans-β-arylmethyl acrylate in the presence of DBU or DBN as a catalyst. The molar ratio of 4-tert-butoxyaniline to the acrylate is typically 1:1 to 1:1.3.[8]
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, work up the reaction mixture to isolate the trans-amide intermediate. This may involve extraction and purification by column chromatography.
-
-
Step 2: Cyclization and deprotection.
-
Dissolve the trans-amide intermediate in a high-boiling point solvent such as diphenyl ether or anisole.[8]
-
Cool the solution to 0°C and add anhydrous aluminum trichloride and B(C6F5)3 in batches.[8]
-
Slowly raise the temperature to 80-90°C and stir for several hours.[8]
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.[8]
-
Filter the precipitate and recrystallize from a suitable solvent like methanol to obtain the purified 6-hydroxy-2(1H)-quinolinone.[8]
-
In Vitro Neuroprotection Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the neuroprotective effects of a this compound derivative against a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound derivative (test compound)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the untreated control wells) and incubate for a further 24-48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivative (test compound)
-
Standard antimicrobial agent (positive control)
-
Inoculum preparation materials (saline, McFarland standard)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (broth, inoculum, and a standard antimicrobial agent).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria or longer for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Disclaimer: The provided protocols are for informational and research purposes only and should be adapted and optimized based on specific experimental conditions and safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]
Application Notes & Protocols: Step-by-Step Synthesis of 6-Hydroxyquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds that form the structural core of many natural products, particularly alkaloids like quinine, which is used to treat malaria.[1] In medicinal chemistry, the quinoline scaffold is a privileged structure, appearing in numerous synthetic pharmaceutical agents.[2] Among these, 6-hydroxyquinoline and its derivatives are of particular interest as they serve as crucial starting materials and intermediates in pharmaceutical research and for the development of electronic materials.[1][3] These compounds have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5][6] This document provides detailed protocols for the synthesis of this compound and an overview of common synthetic strategies for its derivatives.
Synthesis Methodologies
Several classical methods have been established for the synthesis of the quinoline ring system, including the Skraup, Doebner-von Miller, Friedländer, Combes, and Gould-Jacobs reactions.[1][7] This section provides detailed protocols for two effective methods for synthesizing the parent this compound and a general overview of other key synthetic strategies.
Method 1: Modified Microwave-Assisted Skraup Reaction
The Skraup reaction is a classic method for quinoline synthesis involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.[8][9] A modified, greener version of this reaction utilizes microwave irradiation to synthesize this compound regioselectively from nitrobenzene (B124822) and glycerol, avoiding toxic reagents like arsenic(V) oxide.[1][3] This domino reaction proceeds through a "one pot eleven steps" process, including the reduction of nitrobenzene to 4-hydroxyaniline and the dehydration of glycerol to acrolein.[3]
Experimental Protocol:
-
Reactant Preparation: In a 30 mL sealed microwave vessel, combine nitrobenzene (10 mmol, 1 equiv), glycerol (40 mmol, 4.0 equiv), and sulfuric acid (30 mmol, 3 equiv) in 7.4 mL of water.[10]
-
Microwave Irradiation: Place the sealed vessel in a commercial microwave reactor designed for chemical synthesis.[1] Irradiate the mixture with sufficient power to reach 220°C, using a heating ramp of 7°C/min, and maintain this temperature for 10 minutes.[10]
-
Work-up: After the reaction, allow the mixture to cool to room temperature.[10]
-
Neutralization: Carefully adjust the pH of the reaction mixture to 8-9 by adding a saturated aqueous solution of sodium hydroxide (B78521) (NaOH).[10]
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 20 mL).[10]
-
Drying and Concentration: Combine the organic layers, dry over magnesium sulfate (B86663) (MgSO4), filter, and evaporate the solvent under reduced pressure.[10]
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using a cyclohexane/ethyl acetate (1:1, v/v) eluent to yield pure this compound.[10]
Method 2: Demethylation of 6-Methoxyquinoline (B18371)
A straightforward method for the synthesis of this compound involves the demethylation of the readily available 6-methoxyquinoline. This is typically achieved by refluxing with a strong acid like hydrobromic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve 6-methoxyquinoline (15.7 mmol, 1 equiv) in 10 mL of 48% aqueous hydrobromic acid (HBr) in a round-bottom flask.[11]
-
Reflux: Heat the solution to reflux and maintain for 24 hours.[11]
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add the cooled mixture to a stirred 150 mL solution of saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the acid.[11]
-
Extraction: Extract the resulting aqueous solution with two 100 mL portions of ethyl acetate.[11]
-
Drying and Concentration: Combine the organic extracts, dry over magnesium sulfate (MgSO4), and concentrate in vacuo to obtain a solid.[11]
-
Recrystallization: Recrystallize the crude material from an ethyl acetate/petroleum ether mixture to afford pure this compound as white crystals.[11]
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the detailed synthetic protocols.
| Method | Key Reagents | Conditions | Yield | Reference |
| Modified Skraup Reaction | Nitrobenzene, Glycerol, H2SO4, Water | Microwave, 220°C, 10 min | 77% | [1],[10] |
| Demethylation | 6-Methoxyquinoline, 48% aq. HBr | Reflux, 24 hours | 84% | [11] |
Overview of Other Synthetic Routes for Quinoline Derivatives
Several other named reactions are fundamental to the synthesis of substituted quinolines and can be adapted to produce various derivatives.
-
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone to form 2,4-disubstituted quinolines.[7][12][13] The reaction first forms an enamine intermediate, which then undergoes cyclization.[14][15]
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of a Lewis or Brønsted acid catalyst.[7][16][17]
-
Friedländer Synthesis: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base, to produce quinoline derivatives.[18][19][20][21]
-
Gould-Jacobs Reaction: This reaction is particularly useful for preparing 4-hydroxyquinoline (B1666331) derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[22][23][24]
Applications in Drug Development
The this compound core is a key pharmacophore in many biologically active molecules. Derivatives have been synthesized and evaluated for a range of therapeutic applications.
-
Antimicrobial Activity: Novel 6-hydroxyquinolinone derivatives have been synthesized and shown to be potent antibacterial and antifungal agents, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to reference drugs.[4][5] The hydroxyl group at the C-6 position has been shown to be a good substitute for the more common fluorine atom in desfluoroquinolone (DFQ) antibacterials, particularly against Gram-positive bacteria.[25]
-
Anticancer Activity: Various quinoline derivatives have been investigated for their anticancer properties.[6] They can exert their effects through mechanisms such as the inhibition of tyrosine kinases, proteasome activity, and DNA repair.[4]
-
Other Biological Activities: The quinoline scaffold is present in drugs with antimalarial, anti-inflammatory, and anticonvulsant activities, highlighting the versatility of this heterocyclic system in drug design.[1][2]
The synthesis of this compound and its derivatives is of significant importance for the fields of medicinal chemistry and materials science. Efficient and high-yielding protocols, such as the modified microwave-assisted Skraup reaction and the demethylation of 6-methoxyquinoline, provide accessible routes to the parent scaffold. Furthermore, a rich history of named reactions, including the Combes, Friedländer, and Doebner-von Miller syntheses, offers a versatile toolbox for creating a diverse array of substituted quinoline derivatives for drug discovery and development.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. youtube.com [youtube.com]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. organicreactions.org [organicreactions.org]
- 22. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 23. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 24. Gould-Jacobs Reaction [drugfuture.com]
- 25. 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using 6-Hydroxyquinoline for Heavy Metal Sensing
To: Researchers, Scientists, and Drug Development Professionals
Topic: Using 6-Hydroxyquinoline for Heavy Metal Sensing
Introduction
This document provides detailed application notes and protocols for the use of this compound as a chemosensor for the detection of heavy metal ions. Heavy metal contamination in environmental and biological systems is a significant concern due to the toxicity of ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). Fluorescent and colorimetric chemosensors offer a rapid, sensitive, and selective means of detecting these hazardous materials. While 8-hydroxyquinoline (B1678124) is a widely studied and utilized compound for this purpose due to its favorable chelation geometry, this compound also demonstrates sensing capabilities, albeit with different characteristics. These notes will provide an overview of the principles, protocols for its application, and available performance data.
Principle of Detection
The sensing mechanism of this compound for heavy metal detection is primarily based on the formation of coordination complexes with metal ions. This interaction leads to changes in the photophysical properties of the molecule, which can be observed and quantified.
-
Fluorescence Modulation: Upon binding with a heavy metal ion, the fluorescence of this compound can be either enhanced or quenched.
-
Chelation-Enhanced Fluorescence (CHEF): In its free form, this compound may exhibit weak fluorescence. The formation of a rigid complex with a metal ion can restrict intramolecular vibrations and rotations, leading to a significant increase in fluorescence intensity ("turn-on" sensing).
-
Fluorescence Quenching: Alternatively, the presence of a heavy metal ion can lead to fluorescence quenching through mechanisms such as photoinduced electron transfer (PET) or the heavy atom effect, resulting in a "turn-off" signal.
-
-
Colorimetric Changes: The coordination of this compound with a metal ion can alter the energy levels of its molecular orbitals. This change can result in a shift in the absorption spectrum, leading to a visible color change in the solution, which forms the basis for colorimetric detection.
The selectivity of this compound towards specific heavy metal ions is influenced by factors such as the ionic radius, charge density, and coordination geometry of the metal ion, as well as the solvent system employed.
Data Presentation
Due to the limited specific literature on the use of this compound for heavy metal sensing, a comprehensive quantitative data table is not available at this time. Most research has focused on the 8-hydroxyquinoline isomer. However, based on the principles of related compounds, the following table outlines the expected parameters that should be determined experimentally.
| Heavy Metal Ion | Detection Method | Limit of Detection (LOD) | Linear Range | Response Time | Stoichiometry (Ligand:Metal) | Solvent System | Reference |
| e.g., Cd²⁺ | Fluorescence (Turn-on) | To be determined | To be determined | To be determined | To be determined | e.g., Ethanol/Water | Experimental Data |
| e.g., Pb²⁺ | Colorimetric | To be determined | To be determined | To be determined | To be determined | e.g., Acetonitrile | Experimental Data |
| e.g., Hg²⁺ | Fluorescence (Turn-off) | To be determined | To be determined | To be determined | To be determined | e.g., Methanol | Experimental Data |
| e.g., Cu²⁺ | UV-Vis Absorbance | To be determined | To be determined | To be determined | To be determined | e.g., DMSO/Water | Experimental Data |
Experimental Protocols
The following are generalized protocols for the use of this compound in heavy metal sensing. These should be optimized for specific applications and target analytes.
Protocol 1: General Procedure for Fluorescence-Based Heavy Metal Detection
1. Materials:
-
This compound (analytical grade)
-
Stock solutions (e.g., 1 mM) of heavy metal salts (e.g., Cd(NO₃)₂, Pb(NO₃)₂, HgCl₂, CuCl₂) in deionized water or a suitable buffer.
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, DMSO).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Fluorometer with quartz cuvettes.
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of working standard solutions of the target heavy metal ion by diluting the stock solution with the same solvent or buffer.
3. Experimental Procedure:
-
In a clean cuvette, place a fixed volume and concentration of the this compound solution (e.g., 10 µM in a final volume of 2 mL).
-
Record the initial fluorescence spectrum of the this compound solution.
-
Incrementally add small aliquots of the heavy metal standard solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (e.g., 1-5 minutes).
-
Record the fluorescence emission spectrum after each addition at a predetermined excitation wavelength.
4. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the heavy metal ion.
-
Determine the linear range of the sensor from the calibration curve.
-
Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / S , where σ is the standard deviation of the blank (this compound solution without the metal ion) and S is the slope of the linear portion of the calibration curve.
Protocol 2: General Procedure for Colorimetric/UV-Vis Based Heavy Metal Detection
1. Materials:
-
This compound (analytical grade)
-
Stock solutions (e.g., 1 mM) of heavy metal salts.
-
Spectroscopic grade solvents.
-
UV-Vis Spectrophotometer with quartz or glass cuvettes.
2. Preparation of Solutions:
-
Follow the same procedure as in Protocol 1 for preparing the this compound and heavy metal solutions.
3. Experimental Procedure:
-
In a cuvette, place a fixed volume and concentration of the this compound solution.
-
Record the initial UV-Vis absorption spectrum.
-
Add a specific concentration of the target heavy metal ion solution to the cuvette.
-
Mix thoroughly and allow for complexation to occur.
-
Record the UV-Vis absorption spectrum of the resulting solution.
-
For a titration experiment, incrementally add the metal ion solution and record the spectrum after each addition.
4. Data Analysis:
-
Observe any changes in the absorption maxima (λmax) and the appearance of new absorption bands.
-
For quantitative analysis, plot the absorbance at a specific wavelength against the concentration of the heavy metal ion to generate a calibration curve.
-
Calculate the LOD as described in Protocol 1.
Protocol 3: Selectivity Studies
1. Procedure:
-
Prepare solutions of this compound and the target heavy metal ion at a concentration that gives a significant signal change.
-
Prepare solutions of other potentially interfering metal ions at the same or higher concentrations.
-
Measure the fluorescence or UV-Vis response of the this compound solution in the presence of the target metal ion.
-
Measure the response of the this compound solution in the presence of each of the interfering metal ions individually.
-
To test for competitive interference, measure the response of the this compound solution containing the target metal ion after the addition of each interfering metal ion.
2. Analysis:
-
Compare the signal changes to determine the selectivity of this compound for the target heavy metal. A highly selective sensor will show a significant response only to the target analyte.
Mandatory Visualizations
Conclusion
While this compound possesses the fundamental chemical features for acting as a heavy metal chemosensor, the available scientific literature is sparse compared to its 8-hydroxy isomer. The protocols provided here offer a foundational methodology for researchers to explore and characterize the sensing capabilities of this compound for various heavy metals. Further experimental work is necessary to establish a comprehensive understanding of its selectivity, sensitivity, and optimal operating conditions for specific analytical applications in environmental monitoring, clinical diagnostics, and drug development.
Application Notes and Protocols for 6-Hydroxyquinoline Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyquinoline (6-HQ) is a heterocyclic aromatic compound that exhibits interesting photophysical properties, making it a valuable fluorescent probe in various scientific disciplines, including chemistry, biology, and pharmaceutical sciences. Its fluorescence is highly sensitive to the local environment, such as solvent polarity, pH, and the presence of metal ions. This sensitivity allows 6-HQ and its derivatives to be employed as sensors for detecting metal ions, as probes for studying protein-ligand interactions, and for cellular imaging applications.
A key photophysical process governing the fluorescence of this compound is Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, 6-HQ exists predominantly in its enol form. Upon photoexcitation, a proton can be transferred from the hydroxyl group to the nitrogen atom of the quinoline (B57606) ring, leading to the formation of an excited-state keto tautomer. This process results in a large Stokes shift, meaning a significant difference between the excitation and emission wavelengths, which is advantageous for fluorescence-based assays as it minimizes self-absorption and background interference. The efficiency of ESIPT and the resulting fluorescence characteristics are strongly influenced by the molecular environment.
Core Photophysical Concepts
The fluorescence of this compound is intrinsically linked to the equilibrium between its two tautomeric forms: the enol (lactim) and keto (lactam) forms. The solvent environment plays a critical role in this equilibrium. In non-polar solvents, the enol form is generally favored, while polar and protic solvents can stabilize the keto form through hydrogen bonding.
Upon excitation, the molecule can undergo ESIPT, leading to dual emission in some cases, with one emission band corresponding to the enol form and another, red-shifted band corresponding to the keto tautomer. The chelation of metal ions with this compound can block the ESIPT pathway, often leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response forms the basis for many sensing applications.
Quantitative Photophysical Data
The following table summarizes key photophysical properties of this compound and some of its derivatives from the literature. These values can vary depending on the specific experimental conditions.
| Compound | Solvent/Environment | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |
| This compound | Benzene | ~310 | ~357 | - | - | [1] |
| This compound | Alcoholic Solvents | - | ~376 | - | - | [1] |
| This compound (protonated) | Nafion® film | - | Single emission band | - | Bi- or tri-exponential decay | [1][2] |
| 8-Hydroxyquinoline | Various solvents | - | 330-410 (dual) | Solvent-dependent | - | [3] |
| 8-Hydroxyquinoline-5-sulfonic acid-metal chelates | Aqueous | ~390 | - | - | - | [4] |
| 6-Methoxyquinoline | Various solvents | 300 | - | - | 0.13-12 (tri-exponential) |
Experimental Protocols
Protocol 1: General Procedure for Measuring this compound Fluorescence
This protocol outlines the fundamental steps for acquiring the fluorescence spectrum of this compound.
1. Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, DMSO)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Protect the solution from light.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The absorbance of the working solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Absorbance Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the absorption maximum (λ_max), which will be used as the excitation wavelength.
-
Fluorescence Measurement:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λ_ex) to the λ_max determined in the previous step.
-
Set the emission wavelength range (e.g., 350-600 nm).
-
Record the fluorescence emission spectrum of a solvent blank.
-
Record the fluorescence emission spectrum of the this compound working solution.
-
-
Data Analysis: Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of this compound. Identify the emission maximum (λ_em).
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes how to determine the fluorescence quantum yield of this compound relative to a known standard.
1. Materials:
-
This compound solution
-
Quantum yield standard with a known quantum yield (Φ_std) in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_std = 0.546).
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
2. Procedure:
-
Solution Preparation: Prepare a series of five dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from 0.02 to 0.1.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots (m_sample and m_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where 'n' is the refractive index of the solvent for the sample and standard solutions (if different).
-
Protocol 3: Investigation of Metal Ion Sensing
This protocol provides a framework for evaluating the use of this compound as a fluorescent probe for a specific metal ion.
1. Materials:
-
This compound stock solution
-
Stock solution of the metal ion of interest (e.g., Zn²⁺, Al³⁺)
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH
-
Spectrofluorometer
2. Procedure:
-
Titration Experiment:
-
Prepare a solution of this compound in the buffer.
-
Record its initial fluorescence spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the this compound solution.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
-
Selectivity Test: Prepare solutions of this compound containing different metal ions at the same concentration and compare the fluorescence responses.
-
Stoichiometry Determination (Job's Plot):
-
Prepare a series of solutions with varying mole fractions of this compound and the metal ion, while keeping the total molar concentration constant.[2]
-
Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Plot the fluorescence intensity against the mole fraction of the metal ion. The maximum of the plot indicates the stoichiometry of the complex.[1][5]
-
Signaling Pathways and Experimental Workflows
References
Application of 6-Hydroxyquinoline in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyquinoline is a versatile heterocyclic building block with significant applications in organic synthesis. Its unique chemical structure, featuring a quinoline (B57606) core substituted with a hydroxyl group, allows for a wide range of chemical modifications, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and functional materials. The hydroxyl group provides a reactive site for various transformations, including O-alkylation and esterification, while the quinoline ring itself can undergo further functionalization. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in organic synthesis.
Key Synthetic Applications
This compound serves as a pivotal intermediate in a variety of synthetic transformations, leading to compounds with diverse biological and chemical properties.
Pharmaceutical Synthesis
The this compound scaffold is present in numerous compounds with potential therapeutic applications, including anticancer and anti-infective agents. Its ability to act as a chelating agent also contributes to its biological activity.
Agrochemical Development
In the agrochemical industry, this compound is a key precursor for the synthesis of fungicides and herbicides.[1] The quinolin-6-yloxyacetamide class of fungicides, for example, demonstrates high efficacy against various plant pathogens by inhibiting tubulin polymerization.
Catalysis
Metal complexes of this compound and its derivatives are being explored for their catalytic activity in various organic transformations, such as oxidation reactions. The bidentate nature of the 8-hydroxyquinoline (B1678124) analogue, chelating through the nitrogen and oxygen atoms, provides a basis for the design of stable and efficient catalysts.
Experimental Protocols
The following section details selected experimental procedures for the synthesis of this compound and its derivatives.
Protocol 1: Microwave-Assisted Skraup Synthesis of this compound
This protocol describes a green and efficient microwave-assisted modification of the Skraup reaction for the synthesis of this compound.
Reaction Scheme:
This compound + Benzyl bromide --(K₂CO₃, DMF)--> 6-(Benzyloxy)quinoline
-
This compound + Ethyl bromoacetate (B1195939) --(Base)--> Ethyl 2-(quinolin-6-yloxy)acetate
-
Ethyl 2-(quinolin-6-yloxy)acetate + Amine --(Base)--> N-substituted-2-(quinolin-6-yloxy)acetamide
Caption: Mechanism of the Microwave-Assisted Skraup Synthesis of this compound.
Caption: High-Throughput Screening Workflow for this compound Derivatives.
Caption: Workflow for the Development of a Novel Fungicide from this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity allows for the straightforward creation of a diverse range of derivatives with significant potential in the pharmaceutical and agrochemical industries. The protocols and workflows provided herein offer a foundation for researchers to explore the rich chemistry of this important heterocyclic compound. Further research into novel synthetic methodologies and applications of this compound and its derivatives will undoubtedly continue to yield compounds with valuable biological and material properties.
References
Application Notes and Protocols: 6-Hydroxyquinoline as a Versatile Building Block for Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Hydroxyquinoline (6-HQ) is a heterocyclic aromatic organic compound characterized by a quinoline (B57606) ring system substituted with a hydroxyl group at the C6 position.[1][2] This structure imparts a unique combination of photophysical properties, metal-chelating capabilities, and biological activity, making it a highly valuable scaffold in materials science and medicinal chemistry.[1][3] Its derivatives serve as key components in the development of advanced functional materials, including organic light-emitting diodes (OLEDs), chemical sensors, and novel therapeutic agents.[4][5][6] This document provides an overview of its applications and detailed protocols for its synthesis and integration into functional systems.
Application 1: Organic Electronics - Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives are extensively used in the fabrication of OLEDs due to their excellent charge transport properties, thermal stability, and tunable fluorescence.[5][7][8] Metal complexes of hydroxyquinolines, such as the famous tris(8-hydroxyquinoline)aluminum (Alq3), are benchmark materials in the field.[8][9] Derivatives of 6-HQ can be employed as emitters, hosts for phosphorescent dopants, or electron-transporting materials within the OLED device architecture.[7][9] Oligomers of this compound (OHQ) have shown the unique property of emitting white light, making them promising candidates for solid-state lighting applications.[5]
Quantitative Data: Photophysical and Electroluminescent Properties
The performance of 6-HQ derivatives in OLEDs is highly dependent on their specific molecular structure. The following table summarizes key performance metrics for representative quinoline-based materials.
| Compound/Material | Application | Emission Max (nm) | Quantum Yield (Φ) | Device EQE (%) | Reference |
| Oligo(this compound) (OHQ) | White Light Emitter | Broad (White Light) | - | - | [5] |
| Substituted Alq3 Complex (Host) | Host for Red Dopant | - | - | up to 19% | [9] |
| Substituted Alq3 Complex (Emitter) | Blue/Green Emitter | 478 - 526 | 0.15 - 0.57 | up to 4.6% | [9] |
| ZnStq_H:PVK | Yellow Emitter | 590 (EL), 565 (PL) | - | - | [10] |
| ZnStq_Cl:PVK | Yellow Emitter | 587 (EL), 571 (PL) | - | - | [10] |
| ZnStq_OCH3:PVK | Yellow Emitter | 578 (EL), 569 (PL) | - | - | [10] |
EQE: External Quantum Efficiency; EL: Electroluminescence; PL: Photoluminescence
Experimental Protocol: Fabrication of a Spin-Coated OLED Device
This protocol describes a general method for fabricating a simple, solution-processed OLED using a this compound derivative as the emissive layer.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
This compound derivative (e.g., ZnStq_R) dispersed in a host matrix (e.g., Poly(N-vinylcarbazole) - PVK) in a suitable solvent (e.g., chloroform)
-
Low work function metal for cathode (e.g., Aluminum, Al)
-
Deionized water, isopropanol (B130326), acetone
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of high-purity nitrogen gas and treat with UV-ozone for 10 minutes to improve the ITO work function.
-
Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
-
Emissive Layer (EML) Deposition: Prepare a solution of the 6-HQ derivative dispersed in the PVK matrix. Spin-coat this solution onto the PEDOT:PSS layer at 1500 rpm for 60 seconds. Anneal the device at 80°C for 30 minutes inside the glovebox to remove the solvent.
-
Cathode Deposition: Transfer the substrate into a thermal evaporation chamber. Deposit a 100 nm thick layer of Aluminum (Al) at a rate of 0.1 nm/s under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the finished device using a UV-curable epoxy resin and a glass coverslip to prevent degradation from atmospheric oxygen and moisture.
Visualization: OLED Device Architecture
Caption: Layered architecture of a typical organic light-emitting diode (OLED).
Application 2: Medicinal Chemistry and Drug Development
The quinoline scaffold is a prominent feature in many synthetic pharmaceutical agents.[4] this compound derivatives have been investigated for a range of therapeutic applications, including antimicrobial and cardiotonic activities.[6][11] Their mechanism of action often involves metal chelation or specific enzyme inhibition.[2][11]
Antimicrobial Agents
New derivatives of 6-hydroxyquinolinone have demonstrated potent antibacterial and antifungal properties, addressing the critical need for novel agents to combat drug-resistant pathogens.[6] These compounds are evaluated for their ability to inhibit the growth of various microorganisms.
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism | Activity (MIC µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |
| Compound 3 | S. aureus | 0.48 | Ampicillin | 0.24 | [6] |
| Compound 3 | E. coli | 0.97 | Ampicillin | 0.48 | [6] |
| Compound 3* | C. albicans | 1.95 | Clotrimazole | 0.97 | [6] |
Compound 3: 4,6-dihydroxyquinolin-2(1H)-one
Cardiotonic Agents (PDE3 Inhibitors)
Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed as selective phosphodiesterase 3 (PDE3) inhibitors.[11] By inhibiting PDE3, these compounds can improve cardiac contractility, offering a potential therapeutic strategy for congestive heart failure.[11]
Quantitative Data: PDE3 Inhibition
| Compound | PDE3 Inhibition (IC₅₀ µM) | Inotropic Effect (% change) | Chronotropic Effect (% change) | Reference |
| Compound 4j* | 0.20 | +165 ± 4 | +115 ± 7 | [11] |
| Cilostamide | - | - | - | [11] |
Compound 4j: 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a 6-HQ derivative.
Materials:
-
Test compound (6-HQ derivative)
-
Bacterial/fungal strains (e.g., S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (broth only)
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight and dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate. The concentration range should span a clinically relevant spectrum.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include wells for a positive control (inoculum with no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualization: Drug Development and Evaluation Workflow
Caption: Workflow for the development of 6-HQ derivatives as therapeutic agents.
Visualization: PDE3 Inhibition Pathway
Caption: Simplified pathway of PDE3 inhibition by this compound derivatives.
Synthesis Protocols
The versatile applications of 6-HQ necessitate efficient and environmentally conscious synthesis methods. Green chemistry approaches, such as microwave-assisted reactions in aqueous media, have been developed to produce this compound with high yields.[4][12]
Experimental Protocol: Microwave-Assisted Modified Skraup Reaction
This protocol describes a green synthesis of this compound from nitrobenzene (B124822) and glycerol (B35011).[12]
Materials:
-
Nitrobenzene
-
Glycerol
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
-
30 mL sealed microwave vessel
Procedure:
-
Reaction Setup: In a 30 mL sealed microwave vessel, combine nitrobenzene (10 mmol), glycerol (40 mmol), and 7.4 mL of deionized water. Carefully add sulfuric acid (30 mmol).
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate the mixture with sufficient power to reach 220°C, using a heating ramp of 7°C/min. Maintain the temperature at 220°C for 10 minutes.
-
Cooling and Neutralization: Allow the vessel to cool to room temperature. Carefully adjust the pH of the reaction mixture to 8-9 by adding NaOH solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using a cyclohexane/ethyl acetate (1:1, v/v) eluent to yield pure this compound. (Reported Yield: 77%).[12]
Visualization: Synthesis Workflow
Caption: General workflow for the microwave-assisted synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyquinoline is a heterocyclic aromatic organic compound with a quinoline (B57606) backbone. As a structural isomer of the well-studied 8-hydroxyquinoline (B1678124), it holds potential as an antimicrobial agent. The hydroxyl group on the quinoline ring is crucial for its biological activity, which is believed to involve the chelation of essential metal ions, thereby disrupting microbial metabolism. These application notes provide detailed methodologies for assessing the in vitro antimicrobial efficacy of this compound. The protocols are designed to be robust and reproducible, enabling accurate determination of its inhibitory and cidal activities against a range of pathogenic microorganisms.
Data Presentation
The following table summarizes the antimicrobial activity of hydroxyquinoline derivatives. Due to a lack of extensive publicly available data specifically for this compound, data for the closely related and well-characterized isomer, 8-hydroxyquinoline, and its derivatives are presented as a reference. Researchers are encouraged to generate specific data for this compound using the protocols provided below.
Table 1: Minimum Inhibitory Concentration (MIC) of Hydroxyquinoline Derivatives against Various Microorganisms
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | ATCC 25923 | 2 | [1] |
| 8-Hydroxyquinoline | Staphylococcus aureus | MRSA ATCC 43300 | 2 | [1] |
| 8-Hydroxyquinoline | Escherichia coli | ATCC 25922 | >50 | [1] |
| 8-Hydroxyquinoline | Klebsiella pneumoniae | - | >50 | [1] |
| 8-Hydroxyquinoline | Mycobacterium tuberculosis | H37Rv | 10 | [1] |
| 8-Hydroxyquinoline | Candida albicans | - | 62.5 | [2] |
| 8-Hydroxyquinoline | Cryptococcus neoformans | - | 15.6 | [2] |
| Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) | Candida albicans | - | 0.031–2 | [3] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Candida auris | - | 0.125–1 | [4] |
| 6-amino-8-methylquinolone derivative | Staphylococcus aureus | (ciprofloxacin-resistant) | Superior to ciprofloxacin | [5] |
| 4-amino-6-hydroxy-8-methylquinoline | Gram-positive & Gram-negative bacteria | - | Slight activity | [6] |
Note: The data for 8-hydroxyquinoline and its derivatives are provided as a comparative reference. The antimicrobial activity of this compound may differ.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock solution.
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11.
-
Do not add inoculum to the sterility control wells (column 12).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Protocol:
-
Subculturing from MIC Plate: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: From each of these selected wells, aspirate 10-100 µL of the suspension and plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in no microbial growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count on the agar plates.
Agar Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of a microorganism to this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
Sterile swabs
-
Sterile saline (0.85%)
-
Forceps
-
Incubator
-
Ruler or caliper
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Preparation and Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate using sterile forceps.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound via metal ion chelation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to 6-Hydroxyquinoline Derivatization: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a practical overview of the derivatization of 6-hydroxyquinoline, a versatile scaffold in medicinal chemistry. It includes detailed protocols for key derivatization reactions, quantitative data on the biological activities of its derivatives, and insights into their mechanisms of action.
Introduction
This compound is a heterocyclic aromatic compound that serves as a valuable starting material in the synthesis of a wide range of biologically active molecules. Its derivatives have demonstrated significant potential in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The hydroxyl group at the 6-position provides a convenient handle for structural modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.
Derivatization Strategies
The primary sites for derivatization on the this compound scaffold are the hydroxyl group at the C6 position and the nitrogen atom of the quinoline (B57606) ring. Common derivatization strategies include:
-
O-Alkylation/O-Arylation: The phenolic hydroxyl group can be readily converted to an ether linkage through reactions like the Williamson ether synthesis. This allows for the introduction of a wide variety of alkyl and aryl substituents.
-
Mannich Reaction: This three-component reaction involves the aminoalkylation of the electron-rich aromatic ring, typically at the position ortho or para to the hydroxyl group, using formaldehyde (B43269) and a primary or secondary amine.[1][2]
-
Electrophilic Aromatic Substitution: The quinoline ring can undergo various electrophilic substitution reactions, with the position of substitution being directed by the existing substituents.
This guide will focus on two of the most versatile and widely used methods for derivatizing this compound: O-alkylation and the Mannich reaction.
Quantitative Data on Biological Activity
The derivatization of this compound has led to the discovery of potent bioactive compounds. The following tables summarize the reported in vitro activities of various this compound derivatives.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Mannich Bases of 8-Hydroxyquinoline | Compound with R5=Cl, R7=morpholine | MES-SA/Dx5 (Uterine Sarcoma, MDR) | 2.46 |
| Compound with R5=H, R7=morpholine | MES-SA/Dx5 (Uterine Sarcoma, MDR) | 10.44 | |
| Ciprofloxacin Mannich Base | CMB | OVCAR-3 (Ovarian Cancer) | 21.62 |
| CMB | A-549 (Lung Adenocarcinoma) | 32.98 |
MDR: Multidrug-Resistant. Data sourced from multiple studies on related hydroxyquinoline derivatives.[3][4][5][6]
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) |
| Quinolone Hybrids | Compound 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 |
| Compound 17 | S. pneumoniae ATCC 49619 | ≤ 0.008 | |
| Compound 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | |
| 6-Hydroxyquinolinone Derivatives | Compound 14 | S. pneumoniae | 0.66 |
| Compound 14 | B. subtilis | 1.32 | |
| Compound 14 | P. aeruginosa | 2.65 | |
| Compound 14 | E. coli | 3.98 |
MIC: Minimum Inhibitory Concentration. Data sourced from multiple studies on quinoline derivatives.[7][8][9][10][11][12]
Experimental Protocols
The following are detailed methodologies for the derivatization of this compound.
Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of 6-alkoxyquinolines via the Williamson ether synthesis.[13][14][15][16][17]
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the desired 6-alkoxyquinoline.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Yield: 50-95%, depending on the alkyl halide used.[13]
Protocol 2: Mannich Reaction of this compound
This protocol describes the synthesis of aminomethylated this compound derivatives.[1][2][18][19]
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
To this solution, add the secondary amine (1.1 mmol) followed by formaldehyde solution (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography to yield the desired Mannich base.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Signaling Pathway Modulation by this compound Derivatives
The biological activities of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways.
Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway
Many quinoline derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[20][21][22][23][24] This pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.
Antimicrobial Activity: Inhibition of DNA Gyrase
Quinolone-based antimicrobials are known to target bacterial DNA gyrase (a type II topoisomerase).[12][25][26][27][28] This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, and its derivatization offers a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented in this guide provide a foundation for researchers to design and synthesize new this compound derivatives with enhanced biological activities. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of the next generation of drugs targeting cancer and infectious diseases.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. oarjbp.com [oarjbp.com]
- 3. In Vitro Anticancer Activity of Novel Ciprofloxacin Mannich Base in Lung Adenocarcinoma and High-Grade Serous Ovarian Cancer Cell Lines via Attenuating MAPK Signaling Pathway [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scholarship.richmond.edu [scholarship.richmond.edu]
- 16. francis-press.com [francis-press.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 26. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 27. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Hydroxyquinoline in Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-hydroxyquinoline and its derivatives as effective corrosion inhibitors, particularly for mild steel and other alloys in acidic environments. The information compiled from recent studies offers detailed experimental protocols and quantitative data to facilitate further research and application in materials science and beyond.
Principle of Corrosion Inhibition by this compound
This compound and its derivatives function as corrosion inhibitors primarily through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2] The inhibition mechanism is attributed to the presence of heteroatoms (Nitrogen and Oxygen) and the planar aromatic quinoline (B57606) ring in their molecular structure. These features facilitate the sharing of lone pair electrons with the vacant d-orbitals of the metal, leading to the formation of a stable, coordinated layer.[2][3] This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding), effectively blocking the active sites for corrosion.[2][3]
Quantitative Data Summary
The following tables summarize the corrosion inhibition performance of various this compound derivatives from recent studies. The data highlights their high inhibition efficiencies under different experimental conditions.
Table 1: Potentiodynamic Polarization (PDP) Data
| Inhibitor | Concentration (M) | Metal | Medium | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (%) | Reference |
| P1 | 10⁻³ | Mild Steel | 1.0 M HCl | - | 97.0 | [3] |
| P2 | 10⁻³ | Mild Steel | 1.0 M HCl | - | 91.8 | [3] |
| QNN-Br | 10⁻³ | Mild Steel | 1.0 M HCl | - | 92.57 | [4] |
| QNN-CH₃ | 10⁻³ | Mild Steel | 1.0 M HCl | - | 91.96 | [4] |
| PMHQ | 10⁻³ | Carbon Steel | 1 M HCl | - | 94 | [5] |
| MMHQ | 10⁻³ | Carbon Steel | 1 M HCl | - | 89 | [5] |
| HMHQ | 10⁻³ | Carbon Steel | 1 M HCl | - | 81 | [5] |
| PR2 | 10⁻³ | Mild Steel | 1 M HCl | - | 95.3 | [6] |
| Q1 | 10⁻³ | Mild Steel | 1 M HCl | - | 96 | [1] |
| Q2 | 10⁻³ | Mild Steel | 1 M HCl | - | 92 | [1] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (M) | Metal | Medium | Charge Transfer Resistance (Rct, Ω·cm²) | Double Layer Capacitance (Cdl, µF/cm²) | Inhibition Efficiency (%) | Reference |
| P1 | 10⁻³ | Mild Steel | 1.0 M HCl | Increased | Decreased | 97.0 | [3] |
| P2 | 10⁻³ | Mild Steel | 1.0 M HCl | Increased | Decreased | 91.8 | [3] |
| QNN-Br | 10⁻³ | Mild Steel | 1.0 M HCl | Increased | - | 92.57 | [4] |
| QNN-CH₃ | 10⁻³ | Mild Steel | 1.0 M HCl | Increased | - | 91.96 | [4] |
| PMHQ | 10⁻³ | Carbon Steel | 1 M HCl | - | - | 94 | [5] |
| MMHQ | 10⁻³ | Carbon Steel | 1 M HCl | - | - | 89 | [5] |
| HMHQ | 10⁻³ | Carbon Steel | 1 M HCl | - | - | 81 | [5] |
| PR2 | 10⁻³ | Mild Steel | 1 M HCl | - | - | 95.3 | [6] |
Experimental Protocols
Materials and Preparation
-
Working Electrode: Mild steel or carbon steel specimens with a defined exposed area. The chemical composition of a typical mild steel used is (in wt%): C, 0.11; Si, 0.24; Mn, 0.47; Cr, 0.12; Mo, 0.02; Ni, 0.1; Al, 0.03; Cu, 0.14; Co, <0.012; V, <0.003; W, 0.06; and Fe, balance.[1]
-
Corrosive Medium: Typically 1.0 M Hydrochloric acid (HCl) solution.
-
Inhibitor Solutions: Synthesized this compound derivatives dissolved in the corrosive medium at various concentrations (e.g., 10⁻⁶ M to 10⁻³ M).
-
Electrode Preparation: The working electrode surface is typically abraded with a series of silicon carbide (SiC) papers of increasing grit (e.g., 180 to 1200), followed by rinsing with distilled water and acetone, and then dried.[1]
Electrochemical Measurements
Electrochemical experiments are generally performed using a standard three-electrode cell configuration with a potentiostat/galvanostat.
-
Working Electrode (WE): The prepared metal specimen.
-
Counter Electrode (CE): A platinum wire or graphite (B72142) rod.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Immerse the three-electrode setup in the test solution (corrosive medium with and without the inhibitor).
-
Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.[7]
-
Perform the polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a constant scan rate (e.g., 1 mV/s).[7][8]
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots of the anodic and cathodic curves.[7]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[9]
-
Set up the three-electrode cell as described for the PDP measurements and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[10]
-
Measure the impedance response of the system.
-
Represent the data using Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[11][12]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Weight Loss Measurements Protocol
-
Prepare and weigh the metal specimens accurately.
-
Immerse the specimens in the corrosive solution with and without the inhibitor for a specified period (e.g., 6 hours).[1]
-
After the immersion period, remove the specimens, clean them to remove corrosion products (e.g., with a specific cleaning solution, followed by rinsing with distilled water and acetone), and dry them.
-
Weigh the specimens again to determine the weight loss.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Surface Analysis
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the metal specimens before and after immersion in the corrosive solution, with and without the inhibitor. This provides visual evidence of the protective film formation.[1][5]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the protective film formed on the metal surface, confirming the adsorption of the inhibitor molecules.[5]
Visualizations
Experimental Workflow for Corrosion Inhibition Studies
Caption: Workflow for evaluating this compound corrosion inhibitors.
Proposed Mechanism of Corrosion Inhibition
Caption: Adsorption mechanism of this compound on a metal surface.
Conclusion
The presented data and protocols demonstrate that this compound and its derivatives are highly effective corrosion inhibitors. Their performance is attributed to their ability to adsorb onto the metal surface, forming a protective layer that mitigates the corrosive action of acidic media. The detailed experimental procedures provided herein offer a standardized approach for researchers to investigate and develop novel corrosion inhibitors based on the this compound scaffold. Further studies, including quantum chemical calculations and molecular dynamics simulations, can provide deeper insights into the inhibitor-metal interactions and guide the design of even more potent corrosion inhibitors.[13]
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 9. researchgate.net [researchgate.net]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. researchgate.net [researchgate.net]
- 12. biologic.net [biologic.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Hydroxyquinoline in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for utilizing 6-hydroxyquinoline in a catalytic context. While direct applications of this compound as a standalone catalyst in synthetic organic chemistry are not extensively documented in peer-reviewed literature, its role in facilitating photochemical processes, particularly excited-state proton transfer (ESPT) when supported on solid matrices like zeolites, presents a unique catalytic application. This document outlines the protocols and experimental design for investigating and utilizing this phenomenon.
Introduction to this compound in Catalysis
This compound (6-HQ) is a heterocyclic aromatic compound that has garnered significant interest for its unique photophysical properties. It is recognized as an ideal photoacid system for studying excited-state proton transfer (ESPT) reactions. In the excited state, the acidity of the hydroxyl group and the basicity of the quinoline (B57606) nitrogen are significantly altered, leading to intramolecular or intermolecular proton transfer. When encapsulated within the nanocavities of zeolites, this compound can act as a photocatalyst, facilitating proton transfer reactions. This system is of interest for potential applications in light-driven chemical transformations and for understanding proton transport phenomena in confined environments.
Core Application: Photocatalytic Excited-State Proton Transfer (ESPT) with Zeolite-Supported this compound
This section details the experimental setup for studying the photocatalytic activity of this compound in ESPT reactions when immobilized on a solid support.
2.1. Principle
Upon photoexcitation, the this compound molecule undergoes a significant change in its electronic distribution, making the hydroxyl group more acidic and the nitrogen atom more basic. This drives the transfer of a proton, either intramolecularly to the nitrogen atom or intermolecularly to a suitable acceptor. When confined within the pores of a zeolite, the specific environment can influence the efficiency and pathway of this proton transfer, and the zeolite framework can provide a medium for subsequent reactions or proton transport.
2.2. Experimental Workflow
The general workflow for preparing and evaluating the catalytic performance of zeolite-supported this compound is depicted below.
Caption: Experimental workflow for zeolite-supported this compound catalysis.
2.3. Detailed Experimental Protocols
2.3.1. Catalyst Preparation: this compound on NaY Zeolite
-
Materials:
-
NaY Zeolite (powder)
-
This compound (98%+ purity)
-
Dichloromethane (B109758) (anhydrous)
-
Deionized water
-
Muffle furnace
-
Rotary evaporator
-
Schlenk line or glovebox (optional, for stringent anhydrous conditions)
-
-
Protocol:
-
Zeolite Activation: Place a known amount of NaY zeolite powder in a ceramic crucible. Heat in a muffle furnace at 450 °C for 4 hours under a slow stream of dry air or nitrogen to remove adsorbed water and organic impurities. Cool down to room temperature under vacuum or in a desiccator.
-
Solution Preparation: In a separate flask, prepare a 0.01 M solution of this compound in anhydrous dichloromethane.
-
Impregnation: To the activated zeolite powder in a round-bottom flask, add the this compound solution. The amount of solution should be sufficient to form a slurry.
-
Solvent Removal: Slowly remove the solvent using a rotary evaporator at room temperature. This allows for the deposition of this compound onto the zeolite surface and within its pores.
-
Washing: Wash the resulting powder with a small amount of fresh dichloromethane to remove any surface-adsorbed this compound that is not encapsulated.
-
Drying: Dry the final catalyst powder under vacuum at 60 °C for 12 hours to remove any residual solvent. Store the catalyst in a desiccator.
-
2.3.2. Photocatalytic Proton Transfer Experiment
-
Materials:
-
Zeolite-supported this compound catalyst
-
Proton acceptor (e.g., a weak base like pyridine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Photoreactor equipped with a specific wavelength light source (e.g., 350 nm UV lamp)
-
Quartz reaction vessel
-
Magnetic stirrer
-
Spectrofluorometer
-
-
Protocol:
-
Reaction Setup: In a quartz reaction vessel, suspend a known amount of the catalyst (e.g., 100 mg) in the anhydrous solvent (e.g., 10 mL).
-
Addition of Reactant: Add the proton acceptor (e.g., pyridine, 1 mmol) to the suspension.
-
Degassing: Degas the suspension by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with the light source while stirring continuously. Maintain a constant temperature (e.g., 25 °C).
-
Monitoring: At specific time intervals, take aliquots of the reaction mixture. Separate the catalyst by centrifugation or filtration.
-
Analysis: Analyze the supernatant using a spectrofluorometer to monitor the appearance of the emission signal corresponding to the protonated form of the acceptor or the deprotonated this compound anion.
-
Data Presentation
The efficiency of the photocatalytic proton transfer can be quantified and presented in a tabular format for easy comparison under different experimental conditions.
Table 1: Influence of Reaction Parameters on Proton Transfer Efficiency
| Entry | Catalyst Loading (wt%) | Proton Acceptor | Solvent | Irradiation Time (h) | Conversion (%) |
| 1 | 1 | Pyridine | Acetonitrile | 1 | 15 |
| 2 | 1 | Pyridine | Acetonitrile | 2 | 28 |
| 3 | 1 | Pyridine | Acetonitrile | 4 | 45 |
| 4 | 2 | Pyridine | Acetonitrile | 2 | 40 |
| 5 | 1 | 2,6-Lutidine | Acetonitrile | 2 | 22 |
| 6 | 1 | Pyridine | Dichloromethane | 2 | 18 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Proposed Catalytic Cycle
The photocatalytic cycle for the ESPT process facilitated by this compound is initiated by the absorption of a photon.
Caption: Proposed photocatalytic cycle for ESPT mediated by this compound.
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use anhydrous solvents in a well-ventilated fume hood.
-
UV Radiation: Use appropriate shielding for the photoreactor to avoid exposure to harmful UV radiation.
Conclusion
While this compound's role as a traditional catalyst is not well-established, its application in zeolite-supported photocatalysis for excited-state proton transfer demonstrates its potential in facilitating specific chemical transformations. The protocols outlined in these notes provide a framework for researchers to explore this and potentially other catalytic applications of this versatile molecule. Further research is warranted to expand the scope of this compound's catalytic utility in organic synthesis and materials science.
Application Notes and Protocols for the Incorporation of 6-Hydroxyquinoline into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for incorporating 6-hydroxyquinoline, a versatile heterocyclic compound with known biological activities, into polymeric structures. The incorporation of this compound can impart desirable properties to polymers, such as antimicrobial activity, metal-chelating capabilities, and potential for controlled drug release.[1][2] This document outlines three primary techniques: oxidative polymerization, post-polymerization modification of poly(glycidyl methacrylate), and synthesis and polymerization of a this compound-based monomer.
Oxidative Polymerization of this compound
Oxidative polymerization is a direct method for synthesizing polymers from this compound, resulting in oligo- or poly(this compound) (P6HQ). This technique typically involves the use of an oxidizing agent in an alkaline medium to induce coupling between the quinoline (B57606) rings.
The resulting oligo(this compound) has been reported to be an amorphous material soluble in common polar organic solvents.[3] Spectroscopic analysis suggests that the polymerization proceeds via C-C and C-O-C linkages at the C2, C4, and C6 positions of the quinoline ring.[3]
Quantitative Data
While detailed quantitative data for the oxidative polymerization of this compound is limited, the following table provides data for the analogous oxidative polymerization of 5-hydroxyquinoline (B119867) for comparative purposes.[4]
| Property | Value |
| Monomer | 5-Hydroxyquinoline |
| Polymer | Poly(5-hydroxyquinoline) |
| Number-Average Molecular Weight (Mn) | 37,400 Da |
| Polydispersity Index (PDI) | 1.65 |
| Polymerization Method | Oxidative Polymerization |
| Solvent | Aqueous Alkaline Medium |
Experimental Protocol: Oxidative Polymerization of this compound (General Procedure)
This protocol is based on the reported oxidative oligomerization of this compound.[3]
Materials:
-
This compound (CAS 580-16-5)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ammonium (B1175870) Persulfate ((NH₄)₂S₂O₈)
-
Deionized Water
-
Dimethyl Sulfoxide (DMSO) for characterization
Procedure:
-
Prepare an aqueous solution of sodium hydroxide (e.g., 1 M).
-
Dissolve a known amount of this compound in the alkaline solution with stirring.
-
Separately, prepare an aqueous solution of ammonium persulfate.
-
Slowly add the ammonium persulfate solution to the this compound solution dropwise with vigorous stirring at room temperature.
-
Continue the reaction for a specified period (e.g., 24 hours) at room temperature.
-
Precipitate the resulting polymer by adding methanol to the reaction mixture.
-
Filter the precipitate and wash thoroughly with deionized water and methanol to remove unreacted monomer and oxidant.
-
Dry the polymer product under vacuum at a controlled temperature (e.g., 60 °C).
-
Characterize the resulting oligo/poly(this compound) using techniques such as FT-IR, ¹H NMR, GPC (in a suitable solvent like DMSO), and UV-Vis spectroscopy.
Experimental workflow for the oxidative polymerization of this compound.
Post-Polymerization Modification of Poly(glycidyl methacrylate)
This method involves the synthesis of a reactive polymer backbone, poly(glycidyl methacrylate) (PGMA), followed by a nucleophilic ring-opening reaction of the epoxy groups with the hydroxyl group of this compound. This technique offers a versatile platform for incorporating various functional molecules onto a pre-formed polymer.[5][6]
Quantitative Data
| Property | PGMA Precursor | PGMA-g-6HQ |
| Number-Average Molecular Weight (Mn) | To be determined | To be determined |
| Polydispersity Index (PDI) | To be determined | To be determined |
| Glass Transition Temperature (Tg) | ~54 °C | To be determined |
| Degree of Functionalization (%) | N/A | To be determined |
| Yield (%) | To be determined | To be determined |
Experimental Protocol: Synthesis of PGMA and Grafting of this compound
Part A: Synthesis of Poly(glycidyl methacrylate) (PGMA) via Free Radical Polymerization
Materials:
-
Glycidyl methacrylate (B99206) (GMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Dissolve GMA and AIBN (as initiator) in anhydrous THF in a reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to a specified temperature (e.g., 70 °C) and maintain for a set time (e.g., 24 hours) with stirring.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into an excess of a non-solvent like methanol.
-
Filter the white precipitate, redissolve in a minimal amount of THF, and re-precipitate into methanol to purify.
-
Dry the resulting PGMA polymer under vacuum.
-
Characterize the PGMA by GPC to determine molecular weight and PDI.
Part B: Grafting of this compound onto PGMA
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
A basic catalyst (e.g., triethylamine (B128534) or potassium carbonate)
-
Diethyl ether
Procedure:
-
Dissolve a known amount of PGMA in anhydrous DMSO in a reaction flask.
-
Add this compound (in a desired molar excess relative to the epoxy groups of PGMA) and the basic catalyst to the solution.
-
Heat the mixture to a specified temperature (e.g., 80-100 °C) under an inert atmosphere and stir for a set duration (e.g., 48 hours).
-
Monitor the reaction progress by FT-IR spectroscopy, looking for the disappearance of the characteristic epoxy ring vibration (~910 cm⁻¹).
-
After completion, cool the reaction mixture and precipitate the functionalized polymer by pouring it into an excess of diethyl ether.
-
Filter the precipitate and wash it thoroughly with diethyl ether to remove unreacted this compound and catalyst.
-
Dry the final polymer, PGMA-g-6HQ, under vacuum.
-
Characterize the product using FT-IR, ¹H NMR, and GPC to confirm the grafting and determine the degree of functionalization.
Logical relationship for post-polymerization modification of PGMA with this compound.
Synthesis and Polymerization of 6-Methacryloyloxyquinoline Monomer
This approach involves the initial synthesis of a polymerizable monomer by attaching a methacrylate group to this compound. This monomer can then be homopolymerized or copolymerized with other vinyl monomers to introduce the this compound moiety into the polymer side chains.
Quantitative Data
The following table outlines the expected products and provides columns for experimental data that would need to be determined.
| Property | 6-Methacryloyloxyquinoline Monomer | Poly(6-methacryloyloxyquinoline) |
| Molecular Weight ( g/mol ) | 213.22 (calculated) | To be determined |
| Yield (%) | To be determined | To be determined |
| Melting Point (°C) | To be determined | N/A |
| Number-Average Molecular Weight (Mn) | N/A | To be determined |
| Polydispersity Index (PDI) | N/A | To be determined |
Experimental Protocol: Synthesis of 6-Methacryloyloxyquinoline and its Polymerization
Part A: Synthesis of 6-Methacryloyloxyquinoline Monomer
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound and triethylamine in anhydrous DCM in a flask cooled in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the stirred solution under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12 hours).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 6-methacryloyloxyquinoline monomer.
-
Characterize the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Polymerization of 6-Methacryloyloxyquinoline
Materials:
-
6-Methacryloyloxyquinoline monomer
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
-
Methanol
Procedure:
-
Dissolve the 6-methacryloyloxyquinoline monomer and AIBN in the anhydrous solvent in a polymerization tube.
-
Subject the solution to several freeze-pump-thaw cycles to remove oxygen.
-
Seal the tube under vacuum and heat to a specified temperature (e.g., 70 °C) for a set time (e.g., 24 hours).
-
Cool the reaction and precipitate the polymer by pouring the solution into an excess of methanol.
-
Filter the polymer, redissolve in a small amount of the polymerization solvent, and re-precipitate.
-
Dry the final polymer, poly(6-methacryloyloxyquinoline), under vacuum.
-
Characterize the polymer by GPC, FT-IR, and ¹H NMR.
Workflow for the synthesis and polymerization of a this compound-based monomer.
Applications in Drug Development
Polymers containing this compound moieties have potential applications in various aspects of drug development. The known antimicrobial properties of quinoline derivatives can be harnessed to create self-sterilizing materials or antimicrobial coatings for medical devices.[7][8] The metal-chelating ability of the hydroxyquinoline group can be utilized for the development of sensors for metal ions or for the controlled release of metal-based drugs. Furthermore, these functionalized polymers can serve as matrices for the encapsulation and controlled delivery of other therapeutic agents.[9][10] The specific properties and applications will depend on the chosen synthetic route, the overall polymer architecture, and the degree of this compound incorporation.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 6-Hydroxyquinolinium salts differing in the length of alkyl side-chain: synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioinspired Cationic Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric innovations in drug delivery: Enhancing therapeutic efficacy - Int J Pharm Chem Anal [ijpca.org]
- 10. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed laboratory procedures for the purification of 6-hydroxyquinoline, a critical intermediate in the synthesis of various pharmaceutical and chemical entities. The protocols herein describe three common and effective purification techniques: recrystallization, column chromatography, and sublimation. These methods are designed to remove impurities from crude this compound, yielding a product of high purity suitable for downstream applications in research and drug development. Safety precautions and data presentation are included to ensure safe and effective execution.
Introduction
This compound is a heterocyclic aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Purity of this starting material is paramount to ensure the desired outcome of subsequent reactions and the quality of the final products. This application note outlines standardized protocols for the purification of this compound, enabling researchers to obtain a high-purity compound.
Safety Precautions
This compound is classified as a hazardous substance and must be handled with appropriate safety measures.[1][2]
-
Hazard Summary: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[1][3] May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a dust mask (e.g., N95).[4]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for monitoring the purification process and confirming the identity and purity of the final product.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [5][6] |
| Appearance | Light brown to grey or white to light yellow crystalline powder. | [1][2] |
| Melting Point | 188-195 °C | [5][7] |
| Solubility | Almost insoluble in water.[2][5][6] Soluble in organic solvents like ethanol (B145695) and ether.[1][2] Slightly soluble in DMSO and methanol (B129727).[6][8] | |
| pKa | 5.15, 8.90 (at 20 °C) | [2][6] |
Experimental Protocols
Three primary methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of impurities, the desired final purity, and the available equipment.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures.[9] For this compound, a mixed solvent system of methanol and water is often effective, similar to other hydroxyquinoline isomers.[10]
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the methanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[11]
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in cyclohexane and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent (cyclohexane:ethyl acetate, 1:1 v/v) or a more polar solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Purity Assessment: Confirm the purity of the final product by melting point determination and/or spectroscopic methods.
Protocol 3: Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then re-condensed back into a pure solid.[14] This method is particularly suitable for small quantities of compounds that have a sufficiently high vapor pressure.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating source (e.g., oil bath)
-
Cold finger or condenser
Procedure:
-
Apparatus Setup:
-
Place the crude this compound at the bottom of the sublimation apparatus.
-
Insert the cold finger or condenser and ensure a proper seal.
-
Connect the apparatus to a vacuum pump.
-
-
Sublimation:
-
Evacuate the system to a low pressure.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus containing the crude sample. The optimal temperature and pressure will need to be determined empirically but should be below the compound's triple point.[14]
-
-
Collection:
-
The purified this compound will sublime and deposit as crystals on the cold surface of the condenser.
-
-
Isolation:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully and slowly release the vacuum.
-
Remove the cold finger and scrape off the purified crystals.
-
-
Purity Assessment: Assess the purity of the sublimed crystals by melting point determination.
Visualization of Purification Workflow
The general workflow for the purification of this compound can be visualized as a series of sequential steps, starting from the crude product and leading to a purified, well-characterized compound.
Caption: A flowchart illustrating the decision-making and procedural steps for the purification of this compound.
Conclusion
The protocols described in this application note provide comprehensive guidelines for the purification of this compound. By following these procedures and adhering to the safety precautions, researchers can consistently obtain high-purity material, which is essential for reliable and reproducible results in drug discovery and chemical synthesis. The choice of purification method should be tailored to the specific impurities present and the scale of the purification.
References
- 1. CAS 580-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. This compound | 580-16-5 [chemnet.com]
- 6. This compound | 580-16-5 [chemicalbook.com]
- 7. 6-羟基喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 19315-93-6 [chemicalbook.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. daneshyari.com [daneshyari.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
Application Notes and Protocols for the Analysis of 6-Hydroxyquinoline in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyquinoline is a heterocyclic organic compound with significant applications in medicinal chemistry, materials science, and as a precursor in the synthesis of various pharmaceuticals and other biologically active molecules. Its quinoline (B57606) ring system, functionalized with a hydroxyl group, imparts unique chemical and fluorescent properties. Accurate and precise quantification of this compound in complex matrices such as biological fluids (plasma, urine), environmental samples, and pharmaceutical formulations is crucial for pharmacokinetic studies, drug metabolism research, quality control, and environmental monitoring.
These application notes provide detailed protocols for the analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy. Each section includes a summary of quantitative performance, a detailed experimental protocol, and a visual representation of the workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound in relatively simple matrices or after effective sample cleanup. The method relies on the separation of the analyte from matrix components on a reversed-phase column followed by detection based on its ultraviolet absorbance.
Data Presentation: HPLC-UV Method Performance
The following table summarizes typical performance characteristics for the analysis of hydroxyquinoline derivatives using HPLC-UV. These values should be considered representative and require validation for the specific matrix and instrumentation used.
| Parameter | Typical Performance for Hydroxyquinoline Derivatives |
| Linearity Range | 0.05 - 100 µg/mL |
| Limit of Detection (LOD) | 4.8 - 6.4 ng/mL[1] |
| Limit of Quantification (LOQ) | 1.40 - 6.10 µg/mL[1] |
| Precision (RSD%) | < 2%[1] |
| Accuracy (% Recovery) | 99.65 - 99.68%[1] |
| Selectivity | High (with appropriate chromatographic separation)[1] |
Experimental Protocol: HPLC-UV Analysis
a) Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
This compound reference standard.
b) Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient could be: 0-2 min: 10% B, 2-15 min: 10-90% B, 15-17 min: 90% B, 17-18 min: 90-10% B, 18-25 min: 10% B.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
c) Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water.[2]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Sample Preparation (General):
-
Accurately weigh or measure the sample.
-
Perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate this compound from the matrix.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase or a suitable solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
-
d) Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
Workflow Visualization
Caption: HPLC-UV analytical workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing this compound in complex biological matrices at low concentrations. The method involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM) for highly specific quantification.
Data Presentation: LC-MS/MS Method Performance
The following table summarizes the performance characteristics of a validated LC-MS/MS method for a similar 8-hydroxyquinoline (B1678124) analog, which can be adapted for this compound.
| Parameter | Performance for a Hydroxyquinoline Analog | Reference |
| Linearity Range | 1 - 1000 ng/mL | [3] |
| Retention Time | Analyte: ~1.31 min, IS: ~1.40 min | [3] |
| Precision (Intra-day & Inter-day) | Within 15% of nominal concentration | [3] |
| Accuracy (Intra-day & Inter-day) | Within 15% of nominal concentration | [3] |
| Recovery from Plasma | > 96.3% | [3] |
| Recovery from Urine | > 96.6% | [3] |
Experimental Protocol: LC-MS/MS Analysis
a) Instrumentation and Materials:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).[3]
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the samples, like an isotopically labeled this compound or a related quinoline derivative).
b) Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A fast gradient is typically used in UHPLC-MS/MS to ensure high throughput.[3]
-
Flow Rate: 0.4 - 0.5 mL/min.[3]
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer. For this compound (C₉H₇NO, MW: 145.16), the precursor ion would be [M+H]⁺ at m/z 146.2. Product ions would be determined from fragmentation of the precursor.
c) Standard and Sample Preparation (for plasma/urine):
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard and QC Samples: Spike appropriate amounts of the working standard solutions into blank plasma or urine to prepare calibration standards and quality control (QC) samples.
-
Protein Precipitation:
d) Data Analysis:
-
Quantify the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Workflow Visualization
Caption: LC-MS/MS workflow for this compound analysis.
Fluorescence Spectroscopy
This compound exhibits intrinsic fluorescence, which can be exploited for its quantification.[4][5] This method is often highly sensitive but can be susceptible to interference from other fluorescent compounds in the matrix. Therefore, it is best suited for cleaner samples or in conjunction with a separation technique.
Data Presentation: Fluorescence Spectroscopy Performance
Quantitative performance data for the direct analysis of this compound in complex matrices is less standardized than for chromatographic methods. Method validation is critical.
| Parameter | General Considerations |
| Linearity Range | Highly dependent on the instrument and matrix; typically in the ng/mL to low µg/mL range. |
| Limit of Detection (LOD) | Can be very low (sub-ng/mL) in the absence of interfering substances. |
| Selectivity | Moderate; susceptible to interference from other fluorescent molecules. Use of synchronous scanning or derivatization can improve selectivity. |
Experimental Protocol: Fluorescence Spectroscopy Analysis
a) Instrumentation and Materials:
-
A calibrated spectrofluorometer.
-
Quartz cuvettes.
-
Solvent for sample dilution (e.g., ethanol, methanol, or a buffered aqueous solution).
-
This compound reference standard.
b) Spectroscopic Conditions:
-
Excitation Wavelength (λex): To be determined by scanning the excitation spectrum while monitoring the emission maximum.
-
Emission Wavelength (λem): To be determined by scanning the emission spectrum after exciting at the excitation maximum.
-
Slit Widths (Excitation and Emission): Optimize for signal-to-noise ratio (e.g., 5 nm).
c) Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as previously described, using a suitable spectroscopic grade solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent as the samples to construct a calibration curve.
-
Sample Preparation:
-
Extract this compound from the complex matrix using an appropriate method (e.g., liquid-liquid extraction).
-
The final extract should be in a solvent that does not quench the fluorescence and is compatible with the analysis.
-
Dilute the sample extract to bring the concentration of this compound within the linear range of the calibration curve.
-
d) Data Analysis:
-
Measure the fluorescence intensity of the blank, standards, and samples at the optimized excitation and emission wavelengths.
-
Subtract the blank intensity from all readings.
-
Construct a calibration curve by plotting fluorescence intensity versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Signaling Pathway Visualization
The fluorescence of this compound is based on the principle of excitation and emission of light energy by the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence characteristics of protonated form of this compound in Nafion film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
New Applications for 6-Hydroxyquinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for exploring the therapeutic potential of 6-hydroxyquinoline derivatives. The following sections outline the applications of these compounds in oncology, infectious diseases, inflammation, and neurodegenerative disorders, complete with quantitative data, experimental methodologies, and visualizations of relevant signaling pathways.
Anticancer Applications
This compound derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes such as cell proliferation and survival. Their mechanism of action often involves the modulation of key signaling pathways, including the PI3K/Akt pathway, which is frequently dysregulated in various cancers.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of this compound derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Phenyl-4-quinolone Derivatives | Varies | - | Doxorubicin | Varies |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Varies | - | Doxorubicin | Varies |
| Quinoline-based dihydrazone derivatives | BGC-823 (Gastric) | 7.01 - 34.32 | 5-FU | - |
| BEL-7402 (Hepatoma) | 7.01 - 34.32 | 5-FU | - | |
| MCF-7 (Breast) | 7.016 - 7.05 | 5-FU | - | |
| A549 (Lung) | 7.01 - 34.32 | 5-FU | - | |
| 8-Hydroxyquinoline-Benzimidazole hybrids | Hep-G2 (Liver) | 2.71 ± 0.3 - 2.99 ± 0.3 | - | - |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: PI3K/Akt Inhibition
Many this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Antimicrobial Applications
This compound derivatives have shown broad-spectrum activity against various pathogenic bacteria and fungi. Their ability to disrupt microbial growth makes them promising candidates for the development of new antimicrobial agents.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several this compound derivatives are presented below.
| Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Quinolone coupled hybrid 5d | Gram-positive strains | 0.125 - 8 | Ciprofloxacin | - |
| Gram-negative strains | 0.125 - 8 | Ciprofloxacin | - | |
| 8-hydroxyquinoline-Benzimidazole hybrid 6e | A. niger | 20.1 | Ciprofloxacin | 1.95 |
| C. albicans | 21.2 | Ciprofloxacin | 1.95 | |
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | - | - |
| M. tuberculosis H37Rv | 10 | - | - | |
| 4,6-dihydroxyquinolin-2(1H)-one (3) | Various bacteria and fungi | Good activity | Standard drugs | Comparable |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of an antimicrobial agent against bacteria and fungi in a liquid medium.
Materials:
-
This compound derivatives
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the this compound derivatives in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
The general workflow for determining the antimicrobial activity of this compound derivatives is depicted below.
Caption: General workflow for antimicrobial susceptibility testing.
Anti-inflammatory Applications
This compound derivatives have shown promise in mitigating inflammation by modulating key inflammatory pathways, such as the NF-κB signaling cascade. This makes them attractive candidates for the treatment of various inflammatory conditions.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.
Experimental Protocol:
Materials:
-
This compound derivatives
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a positive control group (indomethacin), and treatment groups receiving different doses of the this compound derivative. Administer the compounds orally or intraperitoneally.
-
Baseline Measurement: One hour after treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Neuroprotective Applications
Certain this compound derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.[3] These compounds often act by mitigating oxidative stress and inhibiting apoptosis.
In Vivo Model: Rotenone-Induced Parkinson's Disease in Rats
This model mimics some of the key pathological features of Parkinson's disease, including oxidative stress and dopaminergic neuron degeneration.
Experimental Protocol:
Materials:
-
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)
-
Male Wistar rats (200-250 g)
-
Rotenone (B1679576) (dissolved in a suitable vehicle like sunflower oil)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Reagents for biochemical assays (e.g., ELISA kits for oxidative stress markers)
Procedure:
-
Animal Grouping and Treatment: Divide rats into groups: control, rotenone-treated, and rotenone + HTHQ-treated groups. Administer HTHQ orally for a specified period.
-
Induction of Parkinsonism: Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) daily for a defined duration to induce Parkinson's-like symptoms.
-
Behavioral Assessments: Conduct behavioral tests such as the rotarod test (for motor coordination) and open field test (for locomotor activity) at regular intervals.
-
Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue (e.g., striatum and substantia nigra). Homogenize the tissue and perform biochemical assays to measure levels of oxidative stress markers (e.g., malondialdehyde, reduced glutathione), inflammatory cytokines, and dopamine (B1211576) levels.
-
Histopathological Analysis: Perform histological staining of brain sections to assess neuronal loss and damage.
Signaling Pathway: Modulation of Oxidative Stress and Apoptosis
The neuroprotective effects of HTHQ are linked to its ability to reduce oxidative stress and inhibit apoptotic pathways, thereby protecting neurons from degeneration.[3][4]
Caption: Neuroprotective mechanism of HTHQ via modulation of oxidative stress and apoptosis.
References
- 1. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Hydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges encountered during the purification of 6-Hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for crude this compound are recrystallization and column chromatography. The choice of method depends on the purity of the crude product and the nature of the impurities. For material that is already relatively pure and needs removal of minor contaminants, recrystallization is often effective. For complex mixtures containing significant amounts of byproducts, column chromatography is generally the more suitable approach.
Q2: What are the typical impurities found in crude this compound synthesized via the Skraup reaction?
A2: The Skraup synthesis is a common method for preparing quinolines, but it is known for producing a significant amount of tar-like byproducts.[1] These tars are primarily high-molecular-weight polymers formed from the acid-catalyzed polymerization of acrolein, which is generated in situ from glycerol.[1] Other potential impurities include unreacted starting materials and various side-products from competing reactions.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for identifying and quantifying impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify organic impurities. The melting point of the purified compound can also be a good indicator of purity, with pure this compound having a melting point of 188-190 °C.
Q4: Is this compound stable during purification?
A4: this compound is generally stable at room temperature when stored in a closed container in a cool, dry, and well-ventilated area.[4] However, it is susceptible to oxidation, which can lead to the formation of dimers and oligomers/polymers.[5] This is an important consideration during purification, and exposure to strong oxidizing conditions or prolonged heating in the presence of air should be minimized.
Troubleshooting Guides
Recrystallization
Problem 1: "Oiling out" during recrystallization.
-
Cause: The solute's melting point may be lower than the boiling point of the chosen solvent, or the solution is highly supersaturated.
-
Solution:
-
Add a small amount of a co-solvent in which this compound is more soluble. This can help to lower the boiling point of the solvent mixture or increase the solubility of the compound.
-
Reheat the solution until it becomes clear and then allow it to cool down more slowly.
-
Use a larger volume of the primary solvent to prevent supersaturation.[6]
-
Problem 2: Poor crystal yield.
-
Cause: The compound may be too soluble in the chosen solvent at room temperature, or the cooling process was too rapid, preventing proper crystal formation.
-
Solution:
-
Select a solvent in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Cool the solution slowly to encourage the formation of larger, purer crystals. After reaching room temperature, placing the flask in an ice bath can further increase the yield.[6][7]
-
If the volume of solvent is too large, you can carefully evaporate some of it to increase the concentration of the solute and induce crystallization.
-
Problem 3: Crystals are colored.
-
Cause: Highly colored, polar impurities may be co-crystallizing with the this compound.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
-
Perform a second recrystallization to further enhance purity.
-
If colored impurities persist, column chromatography may be necessary for their effective removal.[6]
-
Column Chromatography
Problem 1: Poor separation of this compound from impurities.
-
Cause: The chosen stationary phase and mobile phase may not provide sufficient selectivity to resolve the compounds.
-
Solution:
-
Optimize the Mobile Phase: Adjust the polarity of the eluent. A common starting point for this compound is a mixture of cyclohexane (B81311) and ethyl acetate.[1] You can perform small-scale trials using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.
-
Change the Stationary Phase: If using silica (B1680970) gel, consider trying alumina (B75360) or a different type of silica with a different surface chemistry.
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to elute non-polar impurities first, followed by your product.
-
Problem 2: Tailing of the this compound peak.
-
Cause: The compound may be interacting too strongly with the stationary phase, which can be due to the acidic nature of silica gel. Overloading the column can also cause tailing.
-
Solution:
-
Add a Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to the mobile phase can help to neutralize the acidic sites on the silica gel and reduce tailing.
-
Reduce the Sample Load: Ensure that you are not overloading the column with too much crude material.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Problem 3: The compound is not eluting from the column.
-
Cause: The eluent may be too non-polar to move the this compound down the column, or the compound may have decomposed on the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.
-
Check for Decomposition: Before performing column chromatography, it is advisable to test the stability of your compound on a small amount of silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for some time, and then developing it to see if any new spots appear.
-
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Ethanol (B145695) | This compound is soluble in ethanol, making it a potential solvent for recrystallization, especially for removing non-polar impurities.[4] |
| Ethanol/Water | A solvent pair where ethanol is the "good" solvent and water is the "poor" solvent can be effective. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheating to clarity and slow cooling can yield pure crystals. |
| Toluene | Aromatic solvents can sometimes provide good solubility at high temperatures and lower solubility at room temperature for aromatic compounds like this compound. |
| Acetone (B3395972)/Hexane (B92381) | Similar to the ethanol/water system, acetone acts as the "good" solvent and hexane as the "poor" solvent. |
Table 2: Typical Column Chromatography Parameters for this compound Purification
| Parameter | Recommended Value/System |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Cyclohexane/Ethyl Acetate (e.g., starting with a 1:1 v/v ratio and adjusting based on TLC) |
| Elution Mode | Isocratic or Gradient |
| Detection | UV visualization at 254 nm on TLC plates |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.
-
Addition of Anti-solvent: While the solution is hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine a suitable mobile phase for column chromatography by performing TLC analysis of the crude material. A good solvent system will give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase (wet packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Add the mobile phase to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
stability issues of 6-Hydroxyquinoline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Hydroxyquinoline in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color to yellow/brown. What does this indicate?
A color change in your this compound solution, particularly the appearance of a yellow or brown tint, is a common indicator of chemical degradation. This is often due to oxidation or the formation of degradation products, which can be accelerated by factors such as pH, exposure to light, and elevated temperatures. For related compounds like 2-Hydroxyquinoline, a color change is a known sign of degradation.[1]
Q2: I'm seeing a precipitate form in my aqueous this compound solution. What is the cause and how can I resolve it?
Precipitation is likely due to the low aqueous solubility of this compound, which is described as sparingly soluble in water.[2] The following factors could contribute to this issue:
-
Concentration: The concentration of your solution may exceed the solubility limit of this compound in the chosen solvent.
-
Solvent: Purely aqueous solutions are often insufficient to dissolve this compound.
-
pH: The solubility of quinoline (B57606) derivatives can be highly dependent on the pH of the solution.[1]
To resolve this, consider the following:
-
Use of Co-solvents: this compound is soluble in organic solvents like ethanol (B145695) and ether.[2] Adding a small, experiment-permissible amount of a co-solvent such as ethanol can improve solubility.
-
pH Adjustment: Adjusting the pH of your solution may enhance solubility. However, be mindful that pH can also affect the stability of the compound.
Q3: What are the primary factors that affect the stability of this compound in solution?
Several factors can influence the stability of this compound in solution:
-
pH: The pH of the medium can significantly impact the stability of hydroxyquinolines.[1] Alkaline conditions, in particular, have been shown to promote oxidative oligomerization of this compound.[3]
-
Light: Exposure to light can induce photodegradation. It is recommended to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] For long-term storage, refrigeration (2-8°C) is advisable.
-
Oxidation: this compound is susceptible to oxidation.[3] To minimize this, consider preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: How should I prepare and store stock solutions of this compound to ensure stability?
For optimal stability, follow these guidelines for preparing and storing stock solutions:
-
Solvent Selection: Prepare a high-concentration stock solution in a suitable organic solvent where this compound is readily soluble, such as ethanol or DMSO.
-
Storage Conditions: Store stock solutions in a cool, dry, and well-ventilated place.[1] For long-term stability, store at 2-8°C or frozen at -20°C.
-
Light Protection: Always store solutions in light-resistant containers (e.g., amber vials) to prevent photodegradation.[1]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common stability-related issues with this compound solutions.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a properly stored stock solution for each experiment.
-
Minimize Incubation Time: If possible, reduce the incubation time of the compound with the cells to minimize degradation.
-
Analyze Solution Stability: Perform a stability study of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). Use a stability-indicating HPLC method to quantify the amount of this compound remaining at different time points.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, check the peak purity of the this compound peak to see if it is co-eluting with any impurities.
-
Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This will help in confirming if the new peaks are indeed degradants and will also help in developing a stability-indicating HPLC method.
-
Review Storage Conditions: Ensure that the stock and working solutions have been stored correctly (protected from light, at the appropriate temperature, and for a reasonable duration).
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for 30 minutes.[4]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Heat the solution at 60°C for 30 minutes.[4]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent.
-
Place the vial with the solid residue in an oven at 105°C for 24 hours.
-
Dissolve the residue in the initial solvent.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a minimum of 1.2 million lux hours and 200 watt hours/m² of light.[5]
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control, using a suitable HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV/PDA detector.
Chromatographic Conditions (starting point):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[6] (Note: For MS compatibility, replace phosphoric acid with formic acid).[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound.
-
Injection Volume: 10 µL
Method Development and Validation:
-
Initial Method: Use the starting chromatographic conditions to analyze the unstressed and stressed samples from the forced degradation study.
-
Method Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve adequate separation between the main peak of this compound and all degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Sparingly soluble | [2] |
| This compound | Ethanol | Soluble | [2] |
| This compound | Ether | Soluble | [2] |
| 5-chloro-8-hydroxyquinoline (B194070) | 1,4-dioxane | 0.0751 (mole fraction at 298.15 K) | [7] |
| 5-chloro-8-hydroxyquinoline | Methanol | 0.0042 (mole fraction at 298.15 K) | [7] |
Note: Quantitative solubility data for this compound is limited. The data for 5-chloro-8-hydroxyquinoline is provided for comparative purposes.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 30 minutes | Potential hydrolysis of functional groups. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 30 minutes | Potential hydrolysis and oxidative degradation. |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours | Formation of oxidation products. |
| Thermal | 105°C | 24 hours | Degradation of the molecule at high temperature. |
| Photolytic | 1.2 million lux hours and 200 watt hours/m² | Variable | Formation of photodegradation products. |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 6-Hydroxyquinoline Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common interferences in 6-hydroxyquinoline fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound fluorescence assays?
A1: The most common sources of interference include autofluorescence from biological samples or media, quenching of the fluorescence signal by sample components, the inner filter effect at high concentrations, and photobleaching of the this compound fluorophore.[1][2][3] Additionally, factors such as pH, solvent polarity, and the presence of metal ions can significantly influence the fluorescence intensity.[4][5][6]
Q2: What is the inner filter effect and how can I minimize it?
A2: The inner filter effect (IFE) is the absorption of excitation or emission light by molecules in the sample, leading to a non-linear relationship between concentration and fluorescence intensity.[7] It is more pronounced at high concentrations. To minimize IFE, it is recommended to work with more dilute samples where the absorbance is low.[7] Correction methods, such as absorbance-based calculations, can also be applied to compensate for this effect.[1][8]
Q3: My fluorescence signal is lower than expected. What could be the cause?
A3: A lower-than-expected fluorescence signal could be due to several factors. Fluorescence quenching, where other molecules in the sample decrease the fluorescence intensity of this compound, is a common cause.[9] This can be due to the presence of metal ions, dissolved oxygen, or other quenching agents.[3][10] Additionally, the choice of solvent can significantly impact the fluorescence quantum yield, with protic solvents sometimes leading to quenching through processes like Excited-State Intramolecular Proton Transfer (ESIPT).[6] High concentrations of this compound itself can also lead to self-quenching.[3]
Q4: I am observing high background fluorescence in my assay. How can I address this?
A4: High background fluorescence is often caused by autofluorescence from endogenous molecules in biological samples (e.g., NADH, riboflavin) or components of the cell culture medium (e.g., phenol (B47542) red, fetal bovine serum).[11][12] To address this, it is crucial to include proper controls, such as "sample-only" wells without this compound, to measure and subtract the background fluorescence.[2] Using phenol red-free media and black microplates with clear bottoms for cell-based assays can also help minimize background.[11][12]
Q5: How does pH affect the fluorescence of this compound?
A5: The fluorescence of this compound is highly sensitive to pH.[5][13] The protonation state of the nitrogen atom in the quinoline (B57606) ring and the hydroxyl group can change with pH, leading to different fluorescent species with varying emission properties.[4] It is crucial to maintain a consistent and optimal pH throughout the experiment to ensure reproducible results. The optimal pH will depend on the specific assay and the form of this compound being measured.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Low Quantum Yield | The inherent fluorescence of this compound can be low due to Excited-State Intramolecular Proton Transfer (ESIPT).[6] Consider using aprotic solvents or chemical modifications if possible to enhance the quantum yield.[6] |
| Fluorescence Quenching | Identify and remove potential quenching agents. Common quenchers include dissolved oxygen, heavy atoms, and certain metal ions.[3] De-gas solvents before use.[3] Perform a Stern-Volmer analysis to confirm quenching. |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths are set correctly for this compound. Optimize detector gain and slit widths for maximum signal-to-noise.[3] |
| Photobleaching | Reduce the intensity and duration of light exposure. Use fresh samples for each measurement if photobleaching is significant.[3] |
| Incorrect pH | Verify and buffer the pH of the sample to the optimal range for this compound fluorescence.[13] |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Include "sample-only" and "buffer-only" controls to quantify and subtract background fluorescence.[2] For cell-based assays, use phenol red-free media and consider spectral unmixing if available.[11] |
| Contaminated Reagents | Use high-purity solvents and reagents. Check for fluorescent impurities in all assay components. |
| Dirty Optics or Plates | Clean the fluorometer's optical components. Use new, clean cuvettes or microplates for each experiment. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Inner Filter Effect | Perform a concentration-dependent study to check for non-linearity. Dilute samples to an absorbance below 0.1 at the excitation wavelength. Apply a mathematical correction for the inner filter effect if necessary.[1][7] |
| Temperature Fluctuations | Maintain a constant temperature during all measurements, as fluorescence can be temperature-dependent.[3] |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents and samples. |
| Sample Instability | Check the stability of this compound and other assay components under your experimental conditions (e.g., light, temperature, pH).[3] |
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
Objective: To determine the optimal excitation and emission wavelengths for this compound in your specific assay buffer.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
-
This compound stock solution
-
Assay buffer
Procedure:
-
Prepare a dilute solution of this compound in your assay buffer (e.g., 1 µM).
-
Emission Scan:
-
Set the spectrofluorometer to a fixed excitation wavelength (e.g., 320 nm).
-
Scan a range of emission wavelengths (e.g., 350 nm to 600 nm).
-
Identify the wavelength of maximum fluorescence emission.
-
-
Excitation Scan:
-
Set the spectrofluorometer to the maximum emission wavelength determined in the previous step.
-
Scan a range of excitation wavelengths (e.g., 250 nm to 400 nm).
-
Identify the wavelength of maximum excitation.
-
-
Use the determined optimal excitation and emission wavelengths for all subsequent experiments.
Protocol 2: Correcting for the Inner Filter Effect (Absorbance-Based Method)
Objective: To correct for the loss of fluorescence intensity due to the inner filter effect.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Samples of varying concentrations
Procedure:
-
Measure the fluorescence intensity (Fobs) of your samples at the optimal excitation and emission wavelengths.
-
Measure the absorbance of the same samples at the excitation wavelength (Aex) and the emission wavelength (Aem) using a UV-Vis spectrophotometer.
-
Calculate the corrected fluorescence intensity (Fcorr) using the following formula[8]: Fcorr = Fobs * 10^((Aex + Aem)/2)
-
Use the corrected fluorescence values for your data analysis.
Visualizing Interferences and Workflows
Caption: Common interference pathways in this compound fluorescence assays.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. static.horiba.com [static.horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. An efficient excited-state proton transfer fluorescence quenching based probe (7-hydroxyquinoline) for sensing trivalent cations in aqueous environment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. labonline.com.au [labonline.com.au]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6-Hydroxyquinoline Synthesis
Welcome to the technical support center for 6-hydroxyquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound in Skraup Synthesis
Question: I am performing a Skraup synthesis to produce this compound, but my yield is very low or I'm not getting any product. What could be the reasons?
Answer: Low yields in the Skraup synthesis can be attributed to several factors:
-
Reaction Temperature: The reaction requires a specific temperature profile. The initial dehydration of glycerol (B35011) to acrolein is crucial and generally requires high temperatures, typically around 220°C in microwave-assisted reactions.[1] Temperatures below 200°C may not be sufficient for efficient acrolein formation, leading to poor yields.[1]
-
Reagent Quality: The purity of your starting materials is critical. Using anhydrous glycerol is recommended as water can interfere with the reaction.
-
Inadequate Mixing: The reaction mixture can become viscous. Inefficient stirring can lead to localized overheating and the formation of side products, thereby reducing the yield of the desired this compound.
-
Substrate Reactivity: If you are using a substituted aniline, strongly electron-withdrawing groups can decrease the nucleophilicity of the aniline, resulting in lower yields.
Solutions:
-
Optimize Temperature: Carefully control and monitor the reaction temperature. For microwave-assisted synthesis, a ramp to 220°C followed by a hold at this temperature has been shown to be effective.[1]
-
Ensure Anhydrous Conditions: Use anhydrous glycerol to minimize the interference of water.
-
Improve Agitation: For viscous mixtures, a mechanical stirrer is more effective than a magnetic stir bar to ensure homogenous heating.
-
Consider Alternative Starting Materials: If using a deactivated aniline, you might need to employ more forceful oxidizing agents or higher temperatures, though this may increase byproduct formation.
Issue 2: Excessive Tar Formation
Question: My Skraup reaction is producing a significant amount of black tar, making product isolation extremely difficult. How can I minimize this?
Answer: Tar formation is a common side reaction in the Skraup synthesis, often due to the polymerization of acrolein under the harsh acidic and high-temperature conditions.
Solutions:
-
Controlled Reagent Addition: The order of reagent addition is crucial. It is recommended to mix the aniline, glycerol, and any moderator (like ferrous sulfate) before the slow and careful addition of concentrated sulfuric acid with cooling.
-
Use of Moderators: The addition of a moderator like ferrous sulfate (B86663) (FeSO₄) can help to control the highly exothermic nature of the reaction, leading to a smoother process and less tar formation. Boric acid can also be used for this purpose.
-
Temperature Management: Avoid localized overheating by ensuring efficient stirring and careful temperature control. The reaction is exothermic, so after initial heating, the heat source may need to be removed to allow the reaction's own heat to sustain it.
-
Purification Strategy: After the reaction, the product needs to be separated from the tar. Steam distillation is a common method to isolate the volatile quinoline (B57606) product from the non-volatile tar.[2] Alternatively, adjusting the pH of the reaction mixture can help precipitate the tarry byproducts, which can then be filtered off. A specific method involves adjusting the pH to 3.7-3.9 to precipitate the polymer, followed by filtration and then adjusting the filtrate to pH 7-7.5 to precipitate the crude 8-hydroxyquinoline (B1678124).[3]
Issue 3: Difficulty in Purifying the Crude Product
Question: I have obtained a crude product of this compound, but I am struggling with its purification. What are the recommended methods?
Answer: Purifying this compound from the crude reaction mixture can be challenging due to the presence of tarry byproducts and unreacted starting materials.
Recommended Purification Methods:
-
Column Chromatography: This is a very effective method for purifying this compound. A common eluent system is a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) (1:1, v/v) on a silica (B1680970) gel column.[1]
-
Recrystallization: Recrystallization can be used to obtain a highly pure product. Suitable solvents need to be determined empirically, but common choices for polar compounds include ethanol (B145695) or ethanol-water mixtures. For non-polar impurities, washing with a non-polar solvent like hexane (B92381) can be effective. If the crude product is an oil, it may be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Steam Distillation: As mentioned earlier, steam distillation is particularly useful for separating the volatile this compound from non-volatile tarry residues. The distillate can then be extracted with an organic solvent, dried, and the solvent evaporated to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common methods for synthesizing this compound are:
-
The Skraup Reaction: This involves the reaction of an aromatic amine (like p-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent. A modified, greener version uses nitrobenzene (B124822) as the starting aromatic compound, which is reduced in-situ.[1][4]
-
Demethylation of 6-Methoxyquinoline (B18371): This method involves cleaving the methyl ether of 6-methoxyquinoline to yield the corresponding hydroxyl group. This is often achieved by refluxing with a strong acid like 48% aqueous hydrobromic acid (HBr).
Q2: What is the role of the Bamberger rearrangement in the one-pot synthesis of this compound?
A2: In the microwave-assisted one-pot synthesis starting from nitrobenzene and glycerol, the reaction proceeds through a domino sequence involving a modified Skraup reaction and a Bamberger rearrangement.[4] The process involves:
-
The reduction of nitrobenzene to N-phenylhydroxylamine.
-
The Bamberger rearrangement of N-phenylhydroxylamine under acidic conditions to form p-aminophenol.
-
The in-situ generated p-aminophenol then undergoes a Skraup reaction with glycerol (which dehydrates to acrolein) to form this compound.
Q3: What are the advantages of using microwave-assisted synthesis for this compound?
A3: Microwave-assisted synthesis offers several advantages over conventional heating methods for the Skraup reaction:
-
Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes.[5]
-
Increased Yields: Microwave heating can lead to significantly higher yields of the desired product.[5]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to a cleaner reaction profile.
-
Greener Chemistry: The use of water as a solvent in microwave-assisted Skraup reactions makes the process more environmentally friendly.[1]
Q4: What are the key safety precautions to take during a Skraup synthesis?
A4: The Skraup reaction is notoriously exothermic and involves hazardous materials. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes from reagents like nitrobenzene and concentrated sulfuric acid.
-
Controlled Reagent Addition: Add reagents, especially concentrated sulfuric acid, slowly and with adequate cooling to control the exothermic reaction.
-
Moderators: Use moderators like ferrous sulfate to prevent the reaction from becoming violent.
-
Emergency Preparedness: Have an appropriate fire extinguisher and a safety shower readily accessible. Be aware of the proper procedures for handling spills of the chemicals involved.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Modified Skraup (Microwave) | Nitrobenzene, Glycerol | H₂SO₄, Water | Up to 77%[1] | Green (uses water), one-pot, high yield | Requires microwave reactor, high temperature |
| Demethylation | 6-Methoxyquinoline | 48% aq. HBr | High | Good for specific precursor availability | Requires pre-synthesized starting material |
| Conventional Skraup | p-Aminophenol, Glycerol | H₂SO₄, Oxidizing agent | Variable, often lower | Uses readily available starting materials | Harsh conditions, tar formation, often violent |
Table 2: Optimization of Microwave-Assisted Skraup Reaction Conditions
| Glycerol (equiv.) | H₂SO₄ (equiv.) | Water (equiv.) | Temperature (°C) | Yield (%) |
| 4 | 3 | 0 | 220 | 25[1] |
| 4 | 3 | 41.7 | 220 | 77[1] |
| 3 | 3 | 25 | 220 | 41[1] |
| 4 | 3 | 41.7 | 150 | Lower yield[1] |
Data sourced from a study on the microwave-assisted synthesis from nitrobenzene and glycerol.[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Modified Skraup Synthesis of this compound [1][6]
Materials:
-
Nitrobenzene (10 mmol)
-
Glycerol (40 mmol, 4.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (30 mmol, 3 eq)
-
Water (7.4 mL)
-
30 mL sealed microwave reactor vessel
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Cyclohexane
Procedure:
-
In a 30 mL sealed microwave vessel, combine nitrobenzene (10 mmol), glycerol (40 mmol), concentrated sulfuric acid (30 mmol), and water (7.4 mL).
-
Place the sealed vessel in a microwave reactor.
-
Irradiate the mixture with a power sufficient to ramp the temperature to 220°C (e.g., at a rate of 7°C/min) and then hold at 220°C for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully neutralize the reaction mixture to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution. Caution: This neutralization is exothermic and will release CO₂ gas.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a cyclohexane/ethyl acetate (1:1, v/v) eluent to yield this compound.
Protocol 2: Demethylation of 6-Methoxyquinoline
Materials:
-
6-Methoxyquinoline
-
48% aqueous Hydrobromic Acid (HBr)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxyquinoline in 48% aqueous HBr.
-
Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Simplified mechanism of the one-pot Skraup-Bamberger synthesis.
References
- 1. daneshyari.com [daneshyari.com]
- 2. benchchem.com [benchchem.com]
- 3. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 6-Hydroxyquinoline Derivatization Reactions
Welcome to the technical support center for 6-Hydroxyquinoline derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for common derivatization techniques involving this compound.
Section 1: Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a widely used method for preparing ethers from an alcohol and an alkyl halide. In the case of this compound, this reaction is employed to introduce various alkyl or aryl groups at the 6-position, forming 6-alkoxyquinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a low yield of my desired 6-alkoxyquinoline. What are the potential causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Deprotonation: The phenolic hydroxyl group of this compound must be deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.
-
Solution: Switch to a stronger base or use a larger excess. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Ensure the reaction is conducted under anhydrous conditions, as water can quench the base and the phenoxide.
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a slow and inefficient reaction.
-
Solution: Select a solvent that effectively dissolves both the this compound salt and the alkyl halide. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) are generally good choices.
-
-
Side Reactions: The primary side reaction to consider is the elimination (E2) of the alkyl halide, especially with secondary and tertiary halides, which competes with the desired substitution (SN2) reaction.
-
Solution: Use a primary alkyl halide whenever possible. If a secondary halide must be used, employ a less hindered, non-nucleophilic base and lower the reaction temperature to favor the SN2 pathway.
-
-
Reaction Temperature and Time: The reaction may not have reached completion.
-
Solution: Increase the reaction temperature or extend the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Q2: I am seeing byproducts in my reaction mixture. What are they and how can I minimize their formation?
A2: The most common byproduct is the alkene resulting from the E2 elimination of the alkyl halide. Another possibility is the dialkylation of other reactive sites on the quinoline (B57606) ring, although this is less common for the hydroxyl group derivatization under these conditions.
-
Minimizing Elimination: As mentioned above, using primary alkyl halides is the most effective strategy. If secondary halides are necessary, using a milder base and lower temperatures can help.
-
Purification: Unreacted this compound can be removed by washing the organic extract with a basic aqueous solution (e.g., 1M NaOH). The desired ether product will remain in the organic layer, while the unreacted phenol (B47542) will be extracted into the aqueous layer as its salt. The alkene byproduct can typically be separated by column chromatography.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Typical Yield Range |
| Alkyl Halide | Primary (e.g., ethyl iodide) | Primary (e.g., benzyl (B1604629) bromide) | Secondary (e.g., 2-bromopropane) | - |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (1.5 eq) | NaH (1.2 eq) | - |
| Solvent | Acetone | Acetonitrile | THF (anhydrous) | - |
| Temperature | Reflux (56 °C) | 80 °C | 0 °C to RT | - |
| Reaction Time | 6-12 hours | 4-8 hours | 12-24 hours | - |
| Reported Yield | 70-95% | 80-98% | 30-60% | [1] |
Experimental Protocol: Synthesis of 6-Ethoxyquinoline
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetone (10 mL per 1 g of this compound).
-
Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkyl Halide Addition: Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted this compound, followed by a brine wash (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualization: Troubleshooting Williamson Ether Synthesis
Section 2: Mitsunobu Reaction of this compound
The Mitsunobu reaction provides a powerful method for the O-alkylation of this compound, particularly with primary and secondary alcohols, under mild conditions. It typically proceeds with inversion of stereochemistry at the alcohol carbon.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Mitsunobu reaction is giving a low yield of the desired 6-alkoxyquinoline and I'm observing a significant amount of a byproduct. What is happening?
A1: A common issue with the Mitsunobu reaction of hydroxyquinolines is the competition between O-alkylation and N-alkylation, leading to the formation of an N-alkylated quinolone byproduct.[2][3] The quinoline nitrogen can act as a nucleophile, competing with the phenoxide.
-
Favoring O-Alkylation:
-
Solvent Choice: The choice of solvent can significantly influence the N/O selectivity. Less polar solvents, such as diethyl ether or toluene (B28343), tend to favor O-alkylation over more polar solvents like THF.[3]
-
Order of Addition: Adding the alcohol and this compound to a pre-formed solution of triphenylphosphine (B44618) (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) can sometimes improve the yield of the O-alkylated product.
-
-
Other Causes for Low Yield:
-
Steric Hindrance: Highly sterically hindered alcohols may react slowly or not at all.
-
Reagent Quality: Ensure that the PPh₃ and azodicarboxylate reagents are fresh and of high quality. PPh₃ can oxidize over time to triphenylphosphine oxide.
-
Q2: How can I effectively remove the triphenylphosphine oxide and reduced azodicarboxylate byproducts from my reaction mixture?
A2: Purification after a Mitsunobu reaction can be challenging due to the presence of these byproducts.
-
Crystallization: If the desired product is a solid, crystallization can be an effective method for purification.
-
Column Chromatography: Careful column chromatography on silica gel can separate the desired product from the byproducts. Using a less polar eluent system can help in retaining the more polar byproducts on the column.
-
Polymer-supported Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine (B1218219) oxide can be removed by filtration.[4][5]
Data Presentation: N- vs. O-Alkylation Selectivity
| Solvent | N-Alkylation Product | O-Alkylation Product | Ratio (N/O) | Reference |
| THF | Major | Minor | High | [3] |
| Dichloromethane | Moderate | Moderate | Moderate | [3] |
| Toluene | Minor | Major | Low | [3] |
| Diethyl Ether | Minor | Major | Low | [3] |
Experimental Protocol: Mitsunobu O-Alkylation of this compound
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous toluene (15 mL per 1 g of this compound).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD, 1.5 eq) in anhydrous toluene dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate (B1210297) in hexanes as the eluent, to separate the desired O-alkylated product from the N-alkylated byproduct and other reaction impurities.
Mandatory Visualization: Mitsunobu Reaction Pathway
Section 3: Ullmann Condensation for 6-Aryloxyquinoline Synthesis
The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol with an aryl halide to form a diaryl ether. This method is particularly useful for synthesizing 6-aryloxyquinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Ullmann reaction is not proceeding or is giving a very low yield. What are the critical factors to consider?
A1: The success of an Ullmann condensation is highly dependent on several factors:
-
Copper Catalyst: The copper source and its oxidation state are crucial. Copper(I) salts, such as CuI, are generally more effective than Cu(II) salts or copper metal. Ensure you are using a fresh, high-purity copper(I) source.[6]
-
Ligand: Modern Ullmann reactions often employ a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures. Common ligands include 1,10-phenanthroline, L-proline, and N,N-dimethylglycine. The choice of ligand can be substrate-dependent, so screening a few different ligands may be necessary.[7]
-
Base: A base is required to deprotonate the this compound. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used.[8] Ensure the solvent is anhydrous.
-
Temperature: While modern protocols have lowered the required temperatures, Ullmann reactions often still require heating, typically in the range of 80-150 °C.
Q2: I am observing homocoupling of my aryl halide as a major byproduct. How can I suppress this?
A2: Homocoupling of the aryl halide to form a biaryl byproduct is a common side reaction in Ullmann condensations.
-
Optimize Ligand and Catalyst Loading: The choice and amount of ligand and catalyst can influence the extent of homocoupling. Using a more effective ligand can promote the desired cross-coupling over homocoupling.
-
Control Stoichiometry: Using a slight excess of the this compound relative to the aryl halide can sometimes help to favor the cross-coupling reaction.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Data Presentation: Influence of Ligand on Ullmann Condensation Yield
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| None (Traditional) | Cu powder | K₂CO₃ | Nitrobenzene | >180 | 10-40% | [8] |
| 1,10-Phenanthroline | CuI | K₃PO₄ | Dioxane | 110 | 60-85% | [7] |
| L-Proline | CuI | K₂CO₃ | DMSO | 90 | 70-90% | [9] |
| N,N-Dimethylglycine | CuI | Cs₂CO₃ | Dioxane | 90 | 75-95% | [10] |
Experimental Protocol: Synthesis of 6-Phenoxyquinoline
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Reactant Addition: Add this compound (1.2 eq) and iodobenzene (B50100) (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO (10 mL per 1 g of iodobenzene).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reaction: Heat the mixture to 90 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Ullmann Reaction Optimization Workflow
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction [organic-chemistry.org]
6-Hydroxyquinoline side reactions and byproducts
Welcome to the technical support center for 6-hydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic routes. The most traditional method is the Skraup synthesis, which involves reacting glycerol (B35011) with an aminophenol derivative under strong acid and oxidizing conditions.[1][2] A more modern, higher-yielding approach is a modified, microwave-assisted Skraup reaction using nitrobenzene (B124822) and glycerol, which can be performed in water as a greener solvent.[3][4] An alternative route is the demethylation of 6-methoxyquinoline (B18371) using a reagent like 48% aqueous hydrobromic acid (HBr).[5]
Q2: What are the most common side reactions and byproducts in this compound synthesis?
The primary challenges during the synthesis of this compound are the formation of tar and oxidation products.
-
Tarry Byproducts: The Skraup synthesis is notorious for its harsh, exothermic conditions which can cause the polymerization of acrolein (an intermediate from the dehydration of glycerol), leading to significant amounts of tar-like byproducts.[6][7] This can complicate product purification.
-
Oxidation and Oligomerization: this compound is susceptible to oxidation, which can occur during the reaction or on storage.[8] This can lead to the formation of colored quinonoid-type compounds.[9] In alkaline or electrochemical conditions, it can undergo oxidative oligomerization, forming C-C and C-O-C coupled dimers and oligomers.[9][10] This process is often responsible for the darkening of the product or reaction mixtures.[11]
Q3: Why is my this compound product or reaction mixture turning dark brown or grey?
The discoloration is typically due to oxidation. This compound is sensitive to air and light, which can cause it to oxidize over time, forming colored byproducts.[8][11] Maintaining an inert atmosphere (e.g., nitrogen) during reactions and storing the final product in a tightly closed container, away from light, can help minimize this degradation.[8][11] The product's appearance is often described as a white to light yellow or light brown to grey powder.[8][12]
Q4: What are the main causes of low yields in the Skraup synthesis?
Low yields in the Skraup synthesis are often attributed to:
-
Harsh Reaction Conditions: The classic Skraup reaction can be violent and difficult to control, leading to the formation of tars that trap the product and complicate isolation.[2][6]
-
Incomplete Reactions: Insufficient heating or reaction time can lead to incomplete cyclization or oxidation, resulting in a mixture of intermediates.[6]
-
Suboptimal Workup: Improper pH adjustment during workup can lead to incomplete precipitation of the product. The choice of extraction solvent and purification method (e.g., column chromatography, recrystallization) is also critical for maximizing recovery.[3][5]
Troubleshooting Guide
Problem: My Skraup reaction is highly exothermic and difficult to control.
-
Cause: The dehydration of glycerol to acrolein and the subsequent condensation reactions are highly exothermic.[6]
-
Solution:
-
Control Reagent Addition: Add the sulfuric acid slowly and in portions while cooling the reaction mixture in an ice bath.
-
Use a Moderator: In some protocols, ferrous sulfate (B86663) is added to moderate the reaction's violence.[2]
-
Alternative Methods: Consider using a modified microwave-assisted protocol. Microwave heating allows for precise temperature control and rapid heating ramps, which can significantly improve control and yields.[3][4]
-
Problem: The reaction mixture has turned into a dark, tarry mess. Can I salvage the product?
-
Cause: This is characteristic of the Skraup synthesis, where high temperatures and strong acid cause the polymerization of the acrolein intermediate.[6]
-
Solution:
-
Workup: Even from a tarry mixture, the product can often be recovered. After cooling, carefully dilute the mixture with water and neutralize it with a base (e.g., NaOH, NaHCO₃) to a pH of 8-9 to precipitate the crude product.[3][13]
-
Extraction: Extract the neutralized aqueous mixture thoroughly with a suitable organic solvent like ethyl acetate (B1210297).[3][5]
-
Purification: The crude product will be impure. Purification via column chromatography on silica (B1680970) gel is often necessary to separate the desired this compound from the baseline tarry material.[3]
-
Problem: I see multiple unexpected spots on my TLC plate after the reaction.
-
Cause: These spots likely correspond to starting materials, intermediates, and various side products.
-
Possible Byproducts:
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected TLC results.
Data & Protocols
Data Presentation
The choice of methodology can significantly impact the yield of this compound. A modified Skraup reaction using microwave irradiation has shown improved outcomes compared to traditional methods.
Table 1: Yield of this compound in a Modified Skraup Reaction [3]
| Entry | Reactants (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Glycerol (4), Nitrobenzene (1), H₂SO₄ (3) | None | 220 | 25 |
| 2 | Glycerol (4), Nitrobenzene (1), H₂SO₄ (3) | Water | 220 | 77 |
| 3 | Glycerol (4), p-Aminophenol (1), H₂SO₄ (3), FeSO₄ (0.1) | Water | 150 | 45 |
Data sourced from Catalysis Communications, 2014, vol. 44, p. 15 - 18.[4]
Experimental Protocols
Protocol 1: Microwave-Assisted Modified Skraup Synthesis[3][4]
This protocol describes a greener and more efficient synthesis of this compound.
Reaction Pathway:
Procedure:
-
A 30 mL sealed microwave vessel is charged with nitrobenzene (10 mmol, 1 eq), glycerol (40 mmol, 4 eq), and sulfuric acid (30 mmol, 3 eq) in water (7.4 mL).
-
The mixture is irradiated with microwave power sufficient to reach 220°C and held at this temperature for 10 minutes.
-
After cooling to room temperature, the pH of the reaction mixture is adjusted to 8-9 by the addition of aqueous NaOH.
-
The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over MgSO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (cyclohexane/ethyl acetate, 1:1, v/v) to yield this compound.[3][4]
Protocol 2: Synthesis via Demethylation[5]
This method is suitable if 6-methoxyquinoline is a readily available starting material.
Procedure:
-
A solution of 6-methoxyquinoline (15.7 mmol) in 10 mL of 48% aqueous HBr is refluxed for 24 hours.
-
The reaction mixture is cooled and then added slowly to a stirred, saturated aqueous solution of sodium bicarbonate (150 mL).
-
The aqueous mixture is extracted with ethyl acetate (2 x 100 mL).
-
The combined organic extracts are dried over MgSO₄ and concentrated in vacuo to yield a solid.
-
The crude material is recrystallized from ethyl acetate/petroleum ether to afford pure this compound.[5]
References
- 1. study.com [study.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. daneshyari.com [daneshyari.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | 580-16-5 [chemicalbook.com]
- 13. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Technical Support Center: 6-Hydroxyquinoline in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxyquinoline. The information aims to address common challenges related to its solubility and use in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a heterocyclic aromatic organic compound.[1][2] It appears as a white to light yellow crystalline powder.[1] In research, it is utilized as a chelating agent, a precursor in the synthesis of more complex molecules, and is investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties.[1][3]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is sparingly soluble in water but is soluble in organic solvents such as ethanol, ether, methanol, and Dimethyl Sulfoxide (DMSO).[1] Its solubility in aqueous solutions is pH-dependent due to its pKa values of 5.15 and 8.90.[1]
Q3: Why does my this compound, dissolved in DMSO, precipitate when added to my cell culture medium?
A3: This common issue is known as the "solvent-shifting effect." When a concentrated DMSO stock solution of this compound is introduced into an aqueous environment like cell culture media, the DMSO disperses, leaving the compound in a solution where its solubility is much lower, causing it to precipitate.
Q4: What is a suitable starting concentration for a this compound stock solution in DMSO?
A4: A common starting concentration for a stock solution in DMSO is 10 mM. This high concentration allows for the addition of a small volume to your experimental setup, minimizing the final DMSO concentration to non-toxic levels (typically ≤ 0.5%).
Q5: How should I store this compound powder and its stock solutions?
A5: Solid this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Quantitative Solubility Data
A comprehensive review of scientific literature indicates a lack of readily available quantitative solubility data for this compound in common laboratory solvents. Researchers are encouraged to experimentally determine the solubility of this compound in their specific buffer and media systems. The following table is provided as a template to record experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 |
For a detailed protocol on how to determine these values, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide: Preventing Precipitation in Biological Assays
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO | Low-quality or "wet" DMSO. | Use anhydrous, high-purity DMSO. |
| Supersaturation. | Start with a lower concentration and gently warm the solution (30-40°C) while vortexing. Sonication for 15-30 minutes can also aid dissolution. | |
| Precipitation when diluting DMSO stock into aqueous media | "Solvent shock" due to rapid dilution. | Pre-warm the cell culture medium or biological buffer to 37°C. Add the this compound stock solution dropwise while gently swirling or mixing the medium. |
| Final concentration exceeds solubility limit. | Optimize the final concentration of this compound in your assay. Consider creating an intermediate dilution in pre-warmed media before adding it to the final culture volume. | |
| pH of the media. | Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). The solubility of this compound is pH-dependent. | |
| Media components. | Components in serum or the media itself can sometimes interact with the compound. If issues persist, consider reducing the serum concentration or using a different type of medium. | |
| Precipitate observed in media without the compound | Temperature shifts or evaporation. | Avoid repeated freeze-thaw cycles of the media and ensure proper humidity in the incubator to prevent evaporation. |
| Chemical interactions of media components. | When preparing media from powder, ensure components like calcium chloride and magnesium sulfate (B86663) are dissolved separately to prevent the formation of insoluble salts. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 145.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh 1.45 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 15-30 minutes to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C or -80°C, protected from light.
Protocol 2: Determination of this compound Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent (e.g., PBS, pH 7.4). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Separation: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
UV-Vis Spectrophotometry: Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance at the wavelength of maximum absorbance (λmax) and use the calibration curve to determine the concentration.
-
Gravimetric Method: Accurately weigh an empty, dry evaporating dish. Transfer a precise volume of the filtered saturated solution to the dish. Evaporate the solvent to dryness in a fume hood or under a gentle stream of nitrogen. Once dry, place the dish in a desiccator to cool to room temperature. Weigh the dish with the dried solute. Repeat the drying and weighing process until a constant mass is achieved. The solubility can be calculated by dividing the mass of the solute by the volume of the solution used.
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: A workflow for the preparation of this compound solutions for biological assays.
Caption: A diagram of the canonical NF-κB signaling pathway and potential points of inhibition by this compound.
References
Technical Support Center: Scaling Up 6-Hydroxyquinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when transitioning the synthesis of 6-hydroxyquinoline from laboratory to pilot or industrial scale.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the scale-up of this compound synthesis, particularly when using methods based on the Skraup or Doebner-von Miller reactions.
Problem 1: Significant Decrease in Yield at Larger Scale
Q: We are observing a sharp drop in yield when moving our this compound synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
A: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1]
-
Potential Causes:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which promotes side reactions and the formation of tarry, polymeric byproducts.[1][2] Inadequate heat removal can cause thermal runaway, degrading both reactants and products.[1] The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[2][3][4]
-
Inefficient Acrolein Formation: In the Skraup synthesis, glycerol (B35011) is dehydrated to acrolein, which is a critical intermediate. At temperatures below 200°C, the formation of acrolein can be inefficient, leading to lower yields of the final product.[5]
-
Polymerization of Intermediates: The acrolein intermediate can polymerize under the highly acidic and high-temperature conditions, resulting in the formation of tars and reducing the amount of intermediate available to form the desired product.[2][4]
-
Sub-optimal Reagent Ratios: The ideal ratio of reactants (e.g., glycerol, aniline (B41778)/nitrobenzene (B124822), acid) may differ between small and large-scale reactions due to changes in surface area-to-volume ratios and mixing dynamics.
-
-
Solutions & Troubleshooting Steps:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure better homogeneity and temperature distribution.[1]
-
Optimize Reagent Addition: Instead of adding all reagents at once, implement a controlled, dropwise addition profile for the sulfuric acid using an addition funnel or pump.[1][2] This helps to manage the reaction exotherm and maintain a consistent temperature.[1]
-
Enhance Heat Transfer: Use a jacketed reactor with a circulating heat transfer fluid to effectively remove the heat generated during the reaction.[1] For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio.[1]
-
Use a Moderating Agent: The addition of ferrous sulfate (B86663) or boric acid can help control the reaction rate and reduce the violent nature of the Skraup synthesis.[2][4]
-
Maintain Optimal Temperature: Ensure the reaction temperature is maintained in the optimal range (e.g., 220°C for the microwave-assisted method) to ensure efficient acrolein formation without excessive degradation.[5]
-
Problem 2: Product Isolation and Purification is Difficult at Scale
Q: During the work-up of our large-scale synthesis, we are struggling with a complex mixture of byproducts and tarry materials, making product isolation and purification difficult and inconsistent. What can we do?
A: Purification is a significant challenge in Skraup-type reactions due to the harsh conditions which generate impurities.[5]
-
Potential Causes:
-
Polymer and Tar Formation: As mentioned, polymerization of acrolein is a major side reaction leading to tarry residues that complicate purification.[2][4]
-
Incomplete Reaction: Unreacted starting materials and intermediates will contaminate the crude product.
-
Formation of Regioisomers: If using substituted anilines, the formation of regioisomers can occur, leading to a mixture of products that are difficult to separate.[2]
-
Inefficient Extraction/Isolation: The work-up procedure used at the lab scale may not be efficient for larger volumes, leading to product loss or incomplete removal of impurities.
-
-
Solutions & Troubleshooting Steps:
-
Optimize Reaction Conditions to Minimize Tar: The most effective strategy is to prevent tar formation in the first place by using controlled heating, efficient stirring, and moderating agents.[4]
-
Post-Reaction Work-up: After cooling the reaction mixture below 100°C, it should be carefully diluted with water before neutralization.[2][6] The diluted mixture can then be poured into a mixture of ice and concentrated ammonium (B1175870) hydroxide (B78521) with vigorous stirring to precipitate the crude product.[2]
-
Purification Techniques:
-
Steam Distillation: This can be used to remove unreacted volatile starting materials like nitrobenzene.[6]
-
Recrystallization: This is a common method for purifying the crude solid. The choice of solvent is critical and may require screening different solvent systems to effectively separate the product from impurities.[7]
-
Column Chromatography: For more challenging separations, column chromatography on silica (B1680970) gel can be employed, although this may be less practical for very large industrial scales. A solvent system such as cyclohexane/ethyl acetate (B1210297) has been shown to be effective.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: The primary safety concerns are:
-
Highly Exothermic Reaction: The Skraup reaction is notoriously exothermic and can become uncontrollable if reagents are mixed too quickly or cooling is inadequate.[2][4] This can lead to a dangerous increase in temperature and pressure.
-
Corrosive and Toxic Reagents: The synthesis uses concentrated sulfuric acid, which is highly corrosive.[2] Starting materials like nitrobenzene are toxic.[5] this compound itself is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[8]
-
Hazardous Byproducts: Traditional Skraup reactions sometimes used toxic oxidizing agents like arsenic oxide, though modern variations aim to replace these.[5][9]
-
Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, must be worn.[8] All operations should be conducted in a well-ventilated fume hood or a contained reactor system.[10]
Q2: Can I use p-aminophenol instead of nitrobenzene in the Skraup reaction to produce this compound?
A2: Yes, using p-aminophenol is a more direct route. However, a modified Skraup reaction has been developed that successfully produces this compound regioselectively from nitrobenzene and glycerol.[5] In this process, under the reaction conditions, the nitrobenzene is reduced to form the necessary aniline intermediate in situ.[9][11] This can be advantageous as nitrobenzene is often a readily available and inexpensive starting material.[12]
Q3: What is the role of water in the modified Skraup synthesis of this compound?
A3: While the dehydration of glycerol produces water, studies have shown that adding water as a solvent can significantly improve the yield of this compound.[5] In one study, the yield increased from 25% with no added water to 77% when an optimal amount of water was used as the solvent under microwave conditions.[5]
Q4: How critical is temperature control in this synthesis?
A4: Temperature is a highly critical parameter.[6] For the Skraup reaction, temperatures need to be high enough (often >200°C) to facilitate the dehydration of glycerol to acrolein.[5] However, excessively high temperatures or poor heat control can lead to thermal runaway, degradation of the product, and increased formation of tarry byproducts.[1][6] Careful, controlled heating and maintaining a stable internal temperature are crucial for both yield and safety.[2]
Quantitative Data
The following table summarizes data from a study on the optimization of a microwave-assisted modified Skraup reaction for this compound synthesis. This data illustrates the impact of key reaction parameters on product yield at the lab scale and provides a basis for optimization before scaling up.
Table 1: Effect of Reagent Ratios and Temperature on this compound Yield [5]
| Entry | Glycerol (equiv) | H₂SO₄ (equiv) | Water (mL) | Temperature (°C) | Yield (%) |
| 1 | 4 | 3 | 0 | 220 | 25 |
| 2 | 4 | 3 | 7.5 | 220 | 77 |
| 3 | 3 | 3 | 4.5 | 220 | 41 |
| 4 | 4 | 3 | 7.5 | 200 | Moderate |
| 5 | 4 | 3 | 7.5 | 150 | Low |
Data derived from a study using nitrobenzene (1 equiv) as the starting aromatic compound under microwave irradiation.[5]
Experimental Protocols
Protocol 1: Microwave-Assisted Modified Skraup Synthesis of this compound (Lab Scale)
This protocol is based on an efficient, microwave-assisted method reported in the literature.[5]
-
Reagents:
-
Nitrobenzene (1 equiv)
-
Glycerol (4 equiv)
-
Concentrated Sulfuric Acid (3 equiv)
-
Water (e.g., 7.5 mL per 1 equiv of nitrobenzene)
-
-
Procedure:
-
In a dedicated microwave reactor vessel, combine nitrobenzene, glycerol, sulfuric acid, and water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 220°C. Reaction progress can be monitored if the equipment allows.
-
After the reaction is complete (typically requires optimization), cool the vessel to room temperature.
-
Carefully open the vessel in a fume hood and quench the reaction mixture by pouring it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Isolate the crude solid by filtration and wash with cold water.
-
Purify the crude residue by column chromatography on silica gel using a cyclohexane/ethyl acetate (1:1, v/v) eluent to yield pure this compound.[5]
-
Protocol 2: Conceptual Large-Scale Batch Synthesis of this compound
This protocol is a conceptual adaptation for a larger scale, incorporating best practices for safety and control.[1][2][6]
-
Equipment:
-
Jacketed glass or steel reactor (appropriate volume for the scale)
-
Overhead mechanical stirrer with a suitable impeller
-
Reflux condenser
-
Calibrated addition funnel or pump for liquid addition
-
Temperature and pressure monitoring probes
-
Heating/cooling circulator for the reactor jacket
-
-
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with glycerol and the aromatic starting material (e.g., nitrobenzene).
-
Stirring: Begin agitation with the overhead stirrer at a speed sufficient to ensure good mixing.
-
Controlled Acid Addition: Begin circulating cooling fluid through the reactor jacket. Slowly add concentrated sulfuric acid to the mixture via the addition funnel over several hours. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range and prevent a dangerous exotherm.
-
Heating Phase: Once the acid addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 120-140°C).[6] Maintain this temperature for the required reaction time (e.g., 3-5 hours), monitoring for completion by a suitable analytical method (e.g., HPLC, TLC).[6]
-
Cooling and Quenching: Cool the reaction mixture to below 100°C.[2] In a separate vessel, prepare a large volume of ice and water. Carefully transfer the cooled reaction mixture into the ice/water slurry with vigorous stirring.
-
Neutralization and Isolation: Slowly add a base (e.g., concentrated ammonium hydroxide) to the aqueous mixture to neutralize the acid and precipitate the crude this compound. Filter the resulting solid and wash thoroughly with water.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent or other large-scale purification techniques.
-
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Synthesis of this compound starting from glycerol via improved microwave-assisted modified Skraup reaction and Bamberger rearrangement [morressier.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Low Yield in 6-Hydroxyquinoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in chemical reactions involving 6-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis of this compound is resulting in a low yield and significant tar formation. What are the common causes and how can I optimize the reaction?
A1: Low yields and tar formation are frequent issues in the Skraup synthesis, often due to the highly exothermic nature of the reaction. Key factors to consider for optimization include:
-
Temperature Control: The reaction is highly sensitive to temperature. The dehydration of glycerol (B35011) to acrolein is inefficient at temperatures below 200°C, leading to poor yields. However, excessively high temperatures can promote polymerization and tar formation. A reaction temperature of around 220°C is often optimal.[1]
-
Moderators: To control the vigorous reaction, the use of a moderating agent like ferrous sulfate (B86663) (FeSO₄) is highly recommended. Ferrous sulfate helps to ensure a smoother, more controlled oxidation process, which can significantly improve yields and reduce the formation of byproducts.
-
Solvent and Reagent Ratios: The ratio of reactants and the presence of a solvent can dramatically impact the yield. While the classic Skraup reaction is often run neat, the addition of water as a solvent in microwave-assisted procedures has been shown to improve the yield of this compound significantly. Optimizing the equivalents of glycerol and sulfuric acid is also crucial. For instance, a modified Skraup reaction using 4 equivalents of glycerol and 3 equivalents of sulfuric acid in water under microwave irradiation has been reported to give a 77% yield of this compound.[1][2]
-
Oxidizing Agent: Traditionally, nitrobenzene (B124822) is used as the oxidizing agent. However, other oxidizing agents like arsenic pentoxide can be used and may result in a less violent reaction. The choice and amount of the oxidizing agent can affect both the reaction's vigor and the final yield.
Q2: I am observing significant side reactions in my Friedländer synthesis of a this compound derivative. How can I minimize these and improve the yield of my desired product?
A2: A common side reaction in the Friedländer synthesis, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone starting material. To mitigate this and other side reactions, consider the following strategies:
-
Catalyst Selection: The choice of catalyst is critical. While traditional methods use strong acids or bases, modern approaches have shown that Lewis acids (e.g., Zr(OTf)₄, In(OTf)₃) or even milder Brønsted acids can provide high yields under gentler conditions.[1][3] For example, using zirconium triflate in an ethanol-water mixture can lead to high yields at moderate temperatures.[1]
-
Reaction Conditions: Harsh conditions (high temperatures and strong acids or bases) can lead to side reactions and decomposition. Exploring milder conditions, such as lower temperatures and the use of more selective catalysts, can improve the yield. Solvent-free conditions or the use of greener solvents like water have also been shown to be effective in some cases.[3]
-
Protecting Groups/Alternative Reactants: To prevent the self-condensation of the ketone, one strategy is to use an imine analog of the o-aminoaryl ketone. This approach can lead to a cleaner reaction and higher yields of the desired quinoline.
Q3: How can I control the regioselectivity in the Combes synthesis of a substituted this compound?
A3: The Combes synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. When using an unsymmetrical β-diketone with a substituted aniline like p-aminophenol, two different regioisomers can be formed. Controlling this regioselectivity can be challenging, but the following factors play a significant role:
-
Steric Hindrance: The steric bulk of the substituents on both the aniline and the β-diketone can influence which carbonyl group of the diketone preferentially reacts with the aniline and the subsequent cyclization. Larger substituents will favor the formation of the less sterically hindered product.[4]
-
Electronic Effects: The electronic properties of the substituents on the aniline ring direct the position of the electrophilic aromatic substitution during the cyclization step. Electron-donating groups, like the hydroxyl group in p-aminophenol, will activate the ortho positions, influencing the direction of ring closure.
-
Catalyst and Reaction Conditions: The choice of acid catalyst and the reaction temperature can also affect the regioselectivity. Stronger acids and higher temperatures might favor the thermodynamically more stable product, while milder conditions could lead to the kinetically controlled product. Systematic screening of different acid catalysts (e.g., H₂SO₄, PPA, PTSA) and temperatures is recommended to optimize for the desired regioisomer.
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on the Yield of this compound in Modified Skraup Synthesis[1]
| Entry | Glycerol (equiv.) | H₂SO₄ (equiv.) | Water (mL) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4 | 3 | 0 | 220 | 10 | 25 |
| 2 | 4 | 3 | 7.5 | 220 | 10 | 60 |
| 3 | 4 | 3 | 7.4 | 220 | 10 | 77 |
| 4 | 3 | 3 | 4.5 | 220 | 10 | 41 |
| 5 | 4 | 3 | 7.5 | 150 | 10 | <5 |
Reaction performed using nitrobenzene (1 equiv.) under microwave irradiation.
Table 2: Comparison of Catalyst Systems for the Friedländer Synthesis of Quinolines[1][3]
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| None | Water | 70 | 3 h | up to 97 |
| Zr(OTf)₄ (5 mol%) | Ethanol/Water (1:1) | 60 | 0.5 - 2 h | >88 |
| [Hbim]BF₄ | Solvent-free | 100 | 3 - 6 h | 93 |
| Brønsted acidic IL | Solvent-free | 50 | 15 min | 90 |
| HCl (conc.) | Ethanol | 80 | 12 h | High |
| Acetic Acid (solvent) | Microwave | 160 | 5 min | Good to Excellent |
Yields are representative and can vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Microwave-Assisted Modified Skraup Synthesis of this compound[2]
Materials:
-
Nitrobenzene (10 mmol)
-
Glycerol (40 mmol, 4.0 eq)
-
Sulfuric acid (H₂SO₄, 30 mmol, 3.0 eq)
-
Water (7.4 mL)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 30 mL sealed microwave vessel, charge nitrobenzene (10 mmol), glycerol (40 mmol), sulfuric acid (30 mmol), and water (7.4 mL).
-
Irradiate the mixture with microwave power sufficient to reach 220°C with a heating ramp of 7°C/min, and then hold at 220°C for 10 minutes.
-
After the reaction, allow the vessel to cool to room temperature.
-
Carefully adjust the pH of the reaction mixture to 8-9 by the addition of a NaOH solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (1:1, v/v) as the eluent to yield pure this compound.
Protocol 2: Friedländer Synthesis of a Substituted 4-Hydroxyquinoline[5]
Materials:
-
A 2-aminobenzoic acid
-
Tetrahydrofuran (THF)
-
Ethyl acetoacetate (B1235776)
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylacetamide (DMAc)
Procedure: Step 1: Synthesis of Isatoic Anhydride (B1165640)
-
Dissolve the 2-aminobenzoic acid in THF.
-
Add solid triphosgene portion-wise to the solution at room temperature.
-
Stir the reaction mixture until the formation of the isatoic anhydride is complete (monitor by TLC).
-
Isolate the isatoic anhydride by filtration and wash with THF.
Step 2: Synthesis of the 4-Hydroxyquinoline
-
Prepare a solution of the sodium enolate of ethyl acetoacetate by reacting ethyl acetoacetate with NaOH in DMAc.
-
Add the isatoic anhydride from Step 1 to the enolate solution.
-
Heat the reaction mixture to facilitate the cyclocondensation.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify the aqueous solution to precipitate the 4-hydroxy-2-methylquinoline-3-carboxylate product.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
Protocol 3: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline[6]
Materials:
-
m-Chloroaniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Carefully mix m-chloroaniline with acetylacetone. An initial condensation reaction will occur to form an enamine intermediate.
-
Slowly and cautiously add concentrated sulfuric acid to the mixture with cooling to catalyze the cyclization.
-
Heat the reaction mixture to promote the ring closure and dehydration. The optimal temperature and time will depend on the specific scale of the reaction and should be monitored by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Basify the acidic solution with a suitable base (e.g., NaOH or NH₄OH) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude 2,4-dimethyl-7-chloroquinoline by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Signaling Pathway
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized 6-Hydroxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of synthesized 6-hydroxyquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The impurities in your this compound sample will largely depend on the synthetic route employed.
-
Skraup Synthesis (from p-aminophenol and glycerol (B35011) or from nitrobenzene (B124822) and glycerol): This method is known to produce tar-like byproducts and polymeric materials which can be challenging to remove.[1][2][3] Additionally, side reactions can lead to the formation of isomeric hydroxyquinolines and other related aromatic compounds.
-
Demethylation of 6-methoxyquinoline: The primary impurity is often the unreacted starting material, 6-methoxyquinoline. Incomplete reaction can also lead to a mixture of the starting material and the desired product.
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and identifying the presence of impurities.[4][5][6][7][8] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for monitoring the progress of purification. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure of the desired product and identify unknown impurities.[9]
Q3: What are the primary methods for purifying crude this compound?
A3: The three most effective methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the level of impurities, the quantity of material to be purified, and the desired final purity.
Troubleshooting Guides
Recrystallization
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are some solutions:
-
Use a lower boiling point solvent or a solvent mixture. Ensure the boiling point of your solvent is lower than the melting point of this compound (approximately 190°C).
-
Add more solvent. The concentration of your compound in the solution may be too high. Add more hot solvent until the oil dissolves completely, then allow it to cool slowly.
-
Use a solvent pair. Dissolve the this compound in a minimum amount of a hot solvent in which it is highly soluble, and then add a hot anti-solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the first solvent to clarify the solution and then cool slowly.
Q2: No crystals are forming upon cooling my recrystallization solution. What is the problem?
A2: This typically indicates that the solution is not saturated, meaning too much solvent was used.
-
Solution: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the this compound. Then, allow the solution to cool slowly. Seeding the solution with a small crystal of pure this compound or scratching the inside of the flask with a glass rod can also help induce crystallization.[10]
Q3: The purity of my this compound has not significantly improved after recrystallization. Why?
A3: This can happen if the impurities have similar solubility characteristics to this compound in the chosen solvent, or if the crystals formed too quickly, trapping impurities within the crystal lattice.
-
Solution: Try a different recrystallization solvent or a solvent pair.[11] Allow the solution to cool as slowly as possible to encourage the formation of larger, purer crystals.[12] If colored impurities persist, you can try adding a small amount of activated charcoal to the hot solution before filtering.[9]
Column Chromatography
Q1: I am seeing poor separation of this compound from an impurity on my silica (B1680970) gel column. How can I improve this?
A1: Poor separation is usually due to an inappropriate solvent system (eluent).
-
Solution:
-
Optimize the eluent system: Use TLC to test different solvent mixtures to find one that gives good separation between your product and the impurity. For this compound, a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is a good starting point.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent.[13] This can help to separate compounds with a wider range of polarities.
-
Q2: My this compound is streaking or tailing on the column. What is causing this?
A2: Tailing or streaking can be caused by several factors:
-
The sample is overloaded: Too much sample was loaded onto the column. Use a larger column or load less material.
-
The compound is too soluble in the eluent: This can cause the compound to move down the column too quickly and in a diffuse band. Try a less polar eluent.
-
The compound is interacting strongly with the stationary phase: this compound has a basic nitrogen atom that can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to the eluent can help to improve peak shape.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected outcomes for different purification methods for hydroxyquinolines. The data for 8-hydroxyquinoline (B1678124) is included as a close analogue to this compound and provides a useful reference.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99%[1] | 95-98%[14][15] | Simple, cost-effective, and scalable. Good for removing small amounts of impurities. | Solvent selection can be challenging. May not be effective for removing impurities with similar solubility. |
| Column Chromatography | >99% | 50-90%[16] | Excellent for separating complex mixtures and closely related impurities. | More time-consuming and uses larger volumes of solvents. Can be less scalable. |
| Sublimation | >99.9%[17] | High | Can yield very high purity product. Solvent-free method. | Only suitable for compounds that sublime. May not be effective for removing volatile impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethyl acetate/petroleum ether)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of cyclohexane (B81311) and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Methodology:
-
Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable eluent system. The ideal eluent should give the this compound an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the eluent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC.
-
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Sublimation of this compound
Objective: To purify this compound by vacuum sublimation.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
Methodology:
-
Apparatus Setup: Place the crude this compound in the bottom of the sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.
-
Evacuation: Connect the apparatus to a vacuum pump and evacuate the system to a low pressure.
-
Heating and Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger. Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Sublimation and Deposition: The this compound will sublime from the solid state to the gaseous state and then deposit as pure crystals on the cold surface of the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Visualizations
Caption: A decision workflow for selecting a suitable purification method for this compound.
Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound.
References
- 1. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound starting from glycerol via improved microwave-assisted modified Skraup reaction and Bamberger rearrangement [morressier.com]
- 4. ijsred.com [ijsred.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Purification [chem.rochester.edu]
- 14. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 15. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 16. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
optimizing reaction conditions for 6-hydroxyquinoline derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 6-hydroxyquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of quinoline (B57606) synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during common synthetic procedures for quinoline derivatives.
General Issues
Q1: My cyclization reaction is resulting in a very low yield or no product. What are the most common causes?
A1: Low yields in quinoline synthesis can stem from several factors. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent.[1] An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently.[1] However, excessive temperatures can lead to the decomposition of reactants or products, while a temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For example, electron-withdrawing groups on an aniline (B41778) starting material can deactivate the ring, making the cyclization step more difficult.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[1] It is often beneficial to use anhydrous reagents and solvents.[1][2]
Skraup Synthesis-Specific Issues
Q2: My Skraup reaction is extremely vigorous and producing a lot of tar, resulting in a low yield. How can I control the reaction?
A2: The Skraup synthesis is notoriously exothermic and can be difficult to control.[3][4] To improve the outcome, consider the following:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (B86663) (FeSO₄) is crucial to control the violent nature of the reaction.[1][4] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[1][4]
-
Control Temperature and Addition: The reaction should be initiated by gentle heating. Once the exothermic reaction begins, the heat source should be removed.[3] It is critical to add concentrated sulfuric acid slowly and carefully while cooling the reaction flask, for instance, in an ice bath.[1]
-
Alternative Oxidizing Agents: While nitrobenzene (B124822) is traditionally used, other oxidizing agents like arsenic acid have been employed to achieve a less violent reaction.[3] However, due to the high toxicity of arsenic compounds, this approach must be handled with extreme caution.[3]
Friedländer Synthesis-Specific Issues
Q3: My Friedländer synthesis is resulting in a mixture of regioisomers. How can I improve selectivity?
A3: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[3] This arises from the two possible sites for the initial condensation. To control regioselectivity, you can try these strategies:
-
Steric Hindrance: Bulky substituents on either the ketone or the 2-aminoaryl carbonyl compound can sterically favor the formation of one regioisomer.[3]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's regioselectivity.[3] For instance, specific amine catalysts have been shown to be effective in directing the reaction towards a particular isomer.[3]
-
Substrate Modification: In some cases, introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can guide the cyclization to a specific position.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to aid in the optimization of reaction conditions for quinoline synthesis.
Table 1: Effect of Conditions on Skraup Synthesis of this compound
| Starting Materials | Catalyst/Solvent | Conditions | Yield | Reference |
| Nitrobenzene, Glycerol (B35011) | Sulfuric Acid / Water | Microwave Irradiation, 220°C, 10 min | 77% | [5] |
| Aniline, Glycerol, Nitrobenzene | Sulfuric Acid / Ferrous Sulfate | Conventional Heating, 5 hours | 84-91% | [4] |
Table 2: Optimization of a Base-Mediated Cyclization
| Base | Temperature | Time | Yield | Reference |
| t-BuOK | Room Temp | - | Low | [6] |
| t-BuOK | 100 °C | 1 hour | 87% | [6] |
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of this compound via Microwave Irradiation
This protocol is adapted from a green chemistry approach to the Skraup reaction.[5]
Materials:
-
Nitrobenzene (10 mmol)
-
Glycerol (40 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (30 mmol)
-
Water (7.4 mL)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (B1210297)
-
Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
A 30 mL sealed microwave vessel is charged with nitrobenzene (10 mmol), glycerol (40 mmol), and sulfuric acid (30 mmol) in 7.4 mL of water.[5]
-
The mixture is irradiated with microwave power sufficient to reach 220°C with a heating ramp of 7°C/min, and then held at 220°C for 10 minutes.[5]
-
After cooling to room temperature, the pH of the reaction mixture is adjusted to 8-9 by the addition of NaOH solution.[5]
-
The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).[5]
-
The combined organic layers are dried over MgSO₄, filtered, and the solvent is evaporated under reduced pressure.[5]
-
The crude residue is purified by column chromatography on silica gel to yield this compound.[5]
Protocol 2: General Procedure for the Friedländer Synthesis
This is a general protocol for the acid-catalyzed Friedländer synthesis of quinoline derivatives.[3]
Materials:
-
2-Aminoaryl aldehyde or ketone
-
Carbonyl compound with an α-methylene group
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve the 2-aminoaryl aldehyde or ketone and the carbonyl compound in the chosen solvent in a round-bottom flask.[3]
-
Add the catalyst to the mixture.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the crude product by recrystallization or column chromatography.[3]
Signaling Pathway Involvement
This compound derivatives have demonstrated significant biological activity, including antioxidant and anti-inflammatory properties.[7] Their mechanism of action can involve the modulation of key signaling pathways, such as the NF-κB pathway, which is central to inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
stability of 6-hydroxyquinoline under different pH conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 6-hydroxyquinoline under various pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?
A1: this compound exhibits varying stability depending on the pH of the aqueous solution. It is susceptible to degradation under both acidic and, more notably, alkaline conditions. In alkaline solutions, this compound can undergo oxidative oligomerization, leading to the formation of colored polymeric degradation products[1][2]. Under acidic conditions, protonation of the quinoline (B57606) nitrogen can influence its electronic properties and susceptibility to hydrolysis, although it is generally more stable than in alkaline media. Photodegradation can also occur, and its rate is influenced by the pH of the medium[3]. For optimal stability of stock solutions, it is advisable to prepare them in a slightly acidic to neutral pH range and protect them from light.
Q2: What are the primary degradation pathways for this compound under stress conditions?
A2: The primary degradation pathways for this compound under forced degradation conditions include:
-
Alkaline Hydrolysis/Oxidation: In the presence of a base, this compound is prone to oxidative degradation, which can lead to the formation of oligomers and polymers[1][2]. This is often accompanied by a visible color change in the solution.
-
Acid Hydrolysis: While generally more stable in acidic conditions compared to alkaline, prolonged exposure to strong acids and heat can lead to the formation of hydroxylated and other degradation products.
-
Oxidation: In the presence of oxidizing agents like hydrogen peroxide, this compound can be oxidized, leading to the formation of various oxygenated derivatives and potential ring-opening products[4][5].
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various photoproducts. The specific products can vary depending on the pH and the presence of other substances in the solution[3][6].
Q3: How does the solubility of this compound change with pH?
A3: The solubility of this compound is pH-dependent due to its ionizable functional groups (a weakly basic quinoline nitrogen and a weakly acidic hydroxyl group)[7]. It has low water solubility in its neutral form. In acidic solutions (below its pKa of approximately 5.15 for the quinoline nitrogen), it becomes protonated and forms a more water-soluble cation. Conversely, in alkaline solutions (above its pKa of approximately 8.90 for the hydroxyl group), it deprotonates to form a more soluble phenolate (B1203915) anion. Therefore, its solubility is lowest around its isoelectric point and increases in both acidic and alkaline pH.
Troubleshooting Guide
Issue 1: My this compound solution is changing color (e.g., turning yellow or brown) over time.
-
Possible Cause: This is a common sign of degradation, particularly oxidative degradation, which is accelerated in alkaline conditions and by exposure to light[1][8].
-
Troubleshooting Steps:
-
Check the pH: If your solution is neutral to alkaline, consider acidifying it slightly for storage.
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.
-
Use Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared solutions of this compound.
-
Deoxygenate Solvents: If working in an alkaline medium for an extended period, consider deoxygenating your solvent to minimize oxidation.
-
Issue 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause: These could be degradation products or impurities from your starting material.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: This will help you distinguish between impurities in the solid material and degradation products that have formed in solution.
-
Perform a Forced Degradation Study: Intentionally degrade a sample of this compound under acidic, basic, oxidative, and photolytic conditions. This will help you identify the retention times of the major degradation products.
-
Check for Matrix Effects: If you are analyzing samples in a complex matrix, components of the matrix may be interfering with your analysis. Prepare a blank matrix sample to check for interfering peaks.
-
Review HPLC Method Specificity: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products. This may require adjusting the mobile phase composition, gradient, or column type.
-
Issue 3: I am having difficulty dissolving this compound in my aqueous buffer.
-
Possible Cause: As mentioned in the FAQs, the solubility of this compound is pH-dependent and generally low in neutral water[7].
-
Troubleshooting Steps:
-
Adjust the pH: Depending on your experimental needs, you can increase solubility by either lowering the pH (e.g., to pH < 4) or raising it (e.g., to pH > 10).
-
Use a Co-solvent: A small amount of a water-miscible organic solvent, such as ethanol (B145695) or DMSO, can be used to first dissolve the this compound before adding it to the aqueous buffer. Always check for the compatibility of the co-solvent with your experimental system.
-
Data Presentation
Table 1: Representative Stability of this compound in Aqueous Solution at 40°C
| pH | Condition | Time (hours) | Remaining this compound (%) | Appearance |
| 2 | 0.1 M HCl | 24 | ~95% | Colorless |
| 7 | Buffered Water | 24 | ~90% | Faintly Yellow |
| 10 | 0.01 M NaOH | 24 | <70% | Yellow to Brown |
Note: This data is representative and intended for illustrative purposes. Actual degradation rates will depend on specific experimental conditions such as temperature, light exposure, and the presence of other substances.
Table 2: Solubility of this compound at Different pH Values
| pH | Approximate Solubility (mg/mL) | Predominant Species |
| 2.0 | > 10 | Cationic (protonated) |
| 7.0 | < 1 | Neutral |
| 10.0 | > 5 | Anionic (deprotonated) |
Note: These are approximate values. The exact solubility will depend on the temperature and the specific buffer system used.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to test the specificity of a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of methanol and water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Cool the solution and neutralize with an appropriate amount of 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in water or methanol) in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for an HPLC method capable of separating this compound from its potential degradation products. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats [mdpi.com]
- 5. Degradation of phenolic compounds with hydrogen peroxide catalyzed by enzyme from Serratia marcescens AB 90027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. benchchem.com [benchchem.com]
avoiding byproduct formation in 6-hydroxyquinoline synthesis
Technical Support Center: 6-Hydroxyquinoline Synthesis
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthesis protocols, with a primary focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its main drawbacks?
A1: The most prevalent method is the Skraup synthesis.[1][2] It involves reacting an aniline (B41778) derivative (like p-aminophenol) with glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). While effective, the Skraup reaction is notorious for harsh conditions, including high temperatures (over 150°C) and strong acids.[3][4] These conditions often lead to violent, exothermic reactions and the formation of significant tarry byproducts, which complicates purification and lowers the yield.[5]
Q2: What are the primary byproducts in the Skraup synthesis of this compound?
A2: The main byproducts are tarry substances resulting from the polymerization of acrolein, which is formed from the dehydration of glycerol under acidic conditions.[5] Side reactions involving the aniline starting material can also contribute to the complex mixture of impurities.[5] Without careful control, these byproducts can significantly reduce the purity and yield of the final product.
Q3: Are there "greener" or more efficient alternatives to the traditional Skraup reaction?
A3: Yes, modern modifications aim to improve the safety and efficiency of the synthesis. One significant improvement is the use of microwave-assisted synthesis.[3][6][7] This method can dramatically reduce reaction times and improve yields. For instance, a microwave-assisted modified Skraup reaction using nitrobenzene (B124822) and glycerol in water has been shown to produce this compound in yields as high as 77%.[3][8] This approach also avoids toxic reagents like arsenic(V) oxide, which were used in older protocols.[6][7]
Q4: How can I effectively purify this compound from the crude reaction mixture?
A4: Purification typically involves several steps. After the reaction, the mixture is cooled and neutralized (e.g., with NaOH). The product is then extracted into an organic solvent like ethyl acetate (B1210297).[3] For removing tarry, non-volatile byproducts, steam distillation can be a very effective method.[5] Final purification is often achieved through column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).[3][9] A multi-step pH adjustment can also be used to first precipitate polymer byproducts at a pH of 3.7-3.9, followed by precipitation of the crude this compound at a pH of 7.0-7.5.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Suboptimal Reagent Ratios: Incorrect stoichiometry, especially for glycerol. 3. Poor Acrolein Formation: The dehydration of glycerol is a limiting step.[3] | 1. Optimize Temperature: For modified Skraup reactions, temperatures around 220°C are often optimal.[3] 2. Adjust Reagent Ratios: An excess of glycerol (e.g., 3-4 equivalents) can improve the yield.[3] 3. Use Microwave Irradiation: Microwave-assisted synthesis can significantly improve reaction efficiency and yield.[3] |
| Excessive Tar/Polymer Formation | 1. Reaction Temperature is Too High or Uncontrolled: The Skraup reaction is highly exothermic.[11] 2. High Concentration of Acrolein: Acrolein readily polymerizes under harsh acidic conditions.[5] | 1. Control Temperature: Use a regulated heating mantle or oil bath and ensure slow, controlled addition of reagents.[5][11] 2. Moderate the Reaction: In traditional setups, adding a moderator like ferrous sulfate (B86663) can help control the reaction's vigor.[2] |
| Product is a Dark, Oily Substance Instead of a Solid | 1. High Impurity Level: The product is contaminated with tarry byproducts. 2. Presence of Unreacted Starting Materials: Residual glycerol or nitrobenzene. | 1. Purify via Steam Distillation: This is highly effective for separating the volatile product from non-volatile tars.[5] 2. Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., cyclohexane/ethyl acetate) to isolate the pure compound.[3] |
| Difficulty Isolating the Product | 1. Incorrect pH during Workup: The product's solubility is pH-dependent. 2. Inefficient Extraction: The chosen solvent may not be optimal. | 1. Optimize Neutralization: Carefully adjust the pH to 8-9 with a base like NaOH before extraction to ensure the product is in its free base form.[3] 2. Use an Effective Solvent: Ethyl acetate is a commonly used and effective solvent for extraction.[3] |
Experimental Protocols
Microwave-Assisted Modified Skraup Synthesis[3][8]
This protocol is adapted from a greener, higher-yield method.
Materials:
-
Nitrobenzene (10 mmol)
-
Glycerol (40 mmol, 4.0 eq)
-
Sulfuric Acid (H₂SO₄, 30 mmol, 3 eq)
-
Water (7.4 mL)
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Ethyl Acetate (EtOAc) for extraction
-
Magnesium Sulfate (MgSO₄) for drying
Procedure:
-
Reaction Setup: In a 30 mL sealed microwave reactor vessel, combine nitrobenzene, glycerol, sulfuric acid, and water.
-
Microwave Irradiation: Irradiate the mixture with microwave power sufficient to ramp the temperature to 220°C (e.g., at a rate of 7°C/min). Hold the temperature at 220°C for 10 minutes.
-
Workup - Neutralization: After the reaction, allow the vessel to cool to room temperature. Carefully adjust the pH of the mixture to 8-9 by adding a NaOH solution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: cyclohexane/EtOAc, 1:1 v/v) to yield pure this compound.
Visual Guides
Troubleshooting Workflow for Low Yield
This diagram outlines the logical steps to diagnose and solve issues related to low product yield in this compound synthesis.
Caption: Troubleshooting flowchart for low yield issues.
Core Reaction Pathway: Skraup Synthesis
This diagram illustrates the simplified transformation from starting materials to the final product in the Skraup synthesis.
Caption: Simplified Skraup reaction pathway.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound starting from glycerol via improved microwave-assisted modified Skraup reaction and Bamberger rearrangement [morressier.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Enhancing the Aqueous Solubility of 6-Hydroxyquinoline
For researchers, scientists, and drug development professionals, achieving the desired concentration of 6-hydroxyquinoline in aqueous solutions is a critical step for a wide range of applications, from chemical synthesis to pharmaceutical formulation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solubilization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound not dissolving in water?
A1: this compound is classified as sparingly soluble or almost insoluble in water[1]. Its molecular structure contains a largely non-polar quinoline (B57606) ring system, which limits its favorable interactions with polar water molecules. The intrinsic aqueous solubility of this compound is quite low. Based on its Log10(Water Solubility in mol/L) of -2.16, the intrinsic solubility can be calculated to be approximately 0.98 mg/mL.
Q2: I've tried adjusting the pH, but the solubility of my this compound hasn't improved significantly. What am I doing wrong?
A2: Adjusting the pH is a primary strategy for enhancing the solubility of ionizable compounds like this compound. This compound is amphoteric, meaning it has both acidic and basic properties, with two pKa values: 5.15 and 8.90[1].
-
To dissolve this compound in an acidic medium: The pH of the solution should be adjusted to be at least 1-2 pH units below the pKa of the quinoline nitrogen (pKa = 5.15). At a pH below 5.15, the nitrogen atom becomes protonated, forming a more soluble cationic species.
-
To dissolve this compound in a basic medium: The pH of the solution should be adjusted to be at least 1-2 pH units above the pKa of the hydroxyl group (pKa = 8.90). At a pH above 8.90, the hydroxyl group deprotonates, forming a more soluble anionic phenolate (B1203915) species.
Troubleshooting Tips:
-
Verify your pH: Ensure your pH meter is properly calibrated and that the final pH of the solution is within the target range after the addition of this compound.
-
Insufficient acid or base: You may not be adding enough acid or base to fully ionize the compound.
-
Buffer capacity: If using a buffer, ensure it has sufficient capacity to maintain the desired pH.
Q3: Can I use co-solvents to improve the solubility of this compound? If so, which ones are recommended?
A3: Yes, co-solvency is a widely used technique to increase the solubility of poorly water-soluble compounds. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar molecules.
Recommended Co-solvents:
-
Ethanol: A commonly used and effective co-solvent.
-
Propylene (B89431) Glycol (PG): Another widely used pharmaceutical-grade co-solvent.
-
Polyethylene Glycol (PEG), e.g., PEG 400: Often used in formulation development.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use may be limited by toxicity concerns depending on the application.
Troubleshooting Tips:
-
Start with a low concentration of the co-solvent and gradually increase it until the desired solubility is achieved.
-
Be aware of potential precipitation: Adding too much water to a concentrated solution of this compound in a co-solvent can cause the compound to precipitate.
-
Consider the final application: The choice of co-solvent will depend on the intended use of the solution (e.g., for in vitro assays vs. in vivo studies).
Q4: I've heard about using cyclodextrins for solubility enhancement. How does this work for this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Often used, but has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin (B1172386) with much higher aqueous solubility, making it a popular choice for pharmaceutical applications.
Troubleshooting Tips:
-
Molar Ratio is Key: The stoichiometry of the complex (typically 1:1) is important. A phase solubility study is recommended to determine the optimal ratio of cyclodextrin to this compound for maximum solubility enhancement.
-
Preparation Method Matters: Different methods for preparing the inclusion complex (e.g., kneading, co-evaporation, freeze-drying) can affect the efficiency of complexation and the final solubility.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| pKa₁ (Quinoline Nitrogen) | 5.15 (at 20°C) | [1] |
| pKa₂ (Hydroxyl Group) | 8.90 (at 20°C) | [1] |
| Log₁₀(Water Solubility in mol/L) | -2.16 | |
| Calculated Intrinsic Water Solubility | ~0.98 mg/mL | |
| Appearance | White to light yellow crystalline powder | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal solubilization strategy for this compound.
Protocol 1: Determination of the Aqueous Solubility-pH Profile
Objective: To quantitatively determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions (e.g., phosphate, acetate, borate) covering a pH range from 2 to 10
-
Calibrated pH meter
-
Analytical balance
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a series of buffer solutions with different pH values (e.g., pH 2, 4, 5, 6, 7, 8, 9, 10).
-
Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC or the corresponding buffer for UV-Vis) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Plot the measured solubility (in mg/mL or mol/L) as a function of the final measured pH of each saturated solution.
Protocol 2: Co-solvency Study
Objective: To determine the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound
-
Selected co-solvent (e.g., ethanol, propylene glycol)
-
Deionized water
-
Analytical balance
-
Thermostatic shaker
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Follow steps 2-8 from Protocol 1, using the co-solvent mixtures instead of buffer solutions.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Protocol 3: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To determine the stoichiometry and stability constant of the this compound/HP-β-CD inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or a suitable buffer solution
-
Analytical balance
-
Thermostatic shaker
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Follow steps 3-8 from Protocol 1.
-
Plot the total concentration of dissolved this compound against the concentration of HP-β-CD.
-
Analyze the resulting phase solubility diagram. A linear relationship (Aₗ-type) is expected, indicating the formation of a soluble 1:1 complex.
-
Calculate the stability constant (Kₛ) from the slope and the intrinsic solubility (S₀) of this compound using the following equation: Kₛ = slope / (S₀ * (1 - slope))
Visualizations
Logical Workflow for Solubility Enhancement
Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy for this compound.
Experimental Workflow for Determining the Solubility-pH Profile
Caption: A step-by-step workflow for the experimental determination of the solubility of this compound at various pH values.
Signaling Pathway of Cyclodextrin-Mediated Solubilization
Caption: A diagram illustrating the formation of a soluble inclusion complex between this compound and a cyclodextrin.
References
Technical Support Center: 6-Hydroxyquinoline Analytical Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls associated with the analytical methods for 6-hydroxyquinoline.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.
High-Performance Liquid Chromatography (HPLC)
Question: Why am I seeing poor peak shape (tailing or fronting) for this compound in my HPLC analysis?
Answer:
Poor peak shape for this compound is a common issue that can compromise the accuracy and resolution of your analysis. The primary causes are often related to secondary interactions with the stationary phase, improper mobile phase conditions, or column overload.
Troubleshooting Steps:
-
Assess for Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the quinoline (B57606) ring, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Operating the mobile phase at a lower pH (e.g., pH 3-4) will protonate the silanol groups, reducing their interaction with the analyte.
-
Use a Base-Deactivated Column: Employ a column with end-capping or a stationary phase specifically designed to minimize silanol interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Optimize Mobile Phase Composition: An inappropriate mobile phase can lead to both peak tailing and fronting.
-
Solution:
-
Adjust Organic Modifier Concentration: Vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A mobile phase that is too weak can cause tailing, while one that is too strong can lead to fronting or poor retention.
-
Ensure Proper Buffering: Use a buffer at an appropriate concentration (typically 10-25 mM) to maintain a consistent pH throughout the analysis.
-
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.
-
Solution:
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample to a lower concentration.
-
-
-
Investigate for Dead Volume: Excessive dead volume in the HPLC system can cause peak broadening and tailing.
-
Solution:
-
Check Tubing and Fittings: Ensure all tubing is cut cleanly and squarely and that all fittings are properly tightened to minimize dead volume.
-
Proper Column Installation: Make sure the column is installed correctly and that the ferrules are seated properly.
-
-
Question: My retention time for this compound is inconsistent. What could be the cause?
Answer:
Retention time shifts can be caused by a variety of factors, including changes in the mobile phase, column degradation, and instrument instability.
Troubleshooting Steps:
-
Mobile Phase Preparation: Inconsistencies in the mobile phase preparation can lead to significant retention time variability.
-
Solution:
-
Freshly Prepare Mobile Phase: Prepare the mobile phase fresh daily to avoid changes in composition due to evaporation of volatile organic solvents.
-
Accurate pH Adjustment: Ensure the pH of the aqueous portion of the mobile phase is accurately and consistently adjusted.
-
Degas the Mobile Phase: Properly degas the mobile phase to prevent the formation of air bubbles in the pump, which can cause flow rate fluctuations.
-
-
-
Column Equilibration: Insufficient column equilibration can lead to drifting retention times at the beginning of a run.
-
Solution:
-
Allow Adequate Equilibration Time: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (typically 10-15 column volumes) before starting the analysis.
-
-
-
Column Temperature: Fluctuations in column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Solution:
-
Use a Column Oven: Employ a column oven to maintain a stable and consistent temperature throughout the analysis.
-
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution:
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.
-
Replace the Column: If the column has been used extensively or has been subjected to harsh conditions, it may need to be replaced.
-
-
Fluorescence Spectroscopy
Question: The fluorescence intensity of my this compound sample is lower than expected or is decreasing over time. What is happening?
Answer:
A decrease in fluorescence intensity can be attributed to several factors, including quenching, photobleaching, and inner filter effects.
Troubleshooting Steps:
-
Check for Quenching: The presence of certain substances in your sample can quench the fluorescence of this compound.
-
Solution:
-
Identify and Remove Quenchers: Common quenchers include dissolved oxygen, heavy metal ions, and halide ions. Degassing the solvent or using a chelating agent can help mitigate these effects.
-
pH Optimization: The protonation state of this compound significantly affects its fluorescence. Ensure the pH of your solution is optimized for maximum fluorescence.[1]
-
-
-
Minimize Photobleaching: Prolonged exposure to the excitation light can cause irreversible degradation of the fluorophore.
-
Solution:
-
Reduce Excitation Intensity: Use the lowest excitation intensity that provides an adequate signal-to-noise ratio.
-
Limit Exposure Time: Minimize the time the sample is exposed to the excitation light by using a shutter or by acquiring data quickly.
-
-
-
Avoid Inner Filter Effects: At high concentrations, the analyte can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity.
-
Solution:
-
Dilute the Sample: Work with more dilute solutions to minimize inner filter effects. As a general rule, the absorbance of the solution at the excitation and emission wavelengths should be less than 0.1 AU.
-
-
Mass Spectrometry (MS)
Question: I am observing ion suppression or enhancement when analyzing this compound in a complex matrix by LC-MS. How can I mitigate this?
Answer:
Matrix effects, which cause ion suppression or enhancement, are a major challenge in quantitative LC-MS analysis.[2][3] These effects arise from co-eluting components from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer source.
Troubleshooting Steps:
-
Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate the analyte from the interfering matrix components.
-
Solution:
-
Optimize the Gradient: Adjust the gradient profile to better resolve this compound from the matrix components.
-
Change the Stationary Phase: Try a different column with a different stationary phase chemistry to alter the selectivity of the separation.
-
-
-
Enhance Sample Preparation: A more rigorous sample preparation procedure can help to remove interfering matrix components before analysis.
-
Solution:
-
Solid-Phase Extraction (SPE): Use an SPE method that is selective for this compound to clean up the sample.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE conditions to selectively extract the analyte and leave the interfering components behind.
-
-
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it will be affected by the matrix in the same way as the analyte.
-
Solution:
-
Incorporate a Stable Isotope-Labeled Internal Standard: If available, add a known amount of a stable isotope-labeled this compound to all samples, standards, and quality controls.
-
-
-
Matrix-Matched Calibration: If a stable isotope-labeled internal standard is not available, a matrix-matched calibration curve can be used to compensate for matrix effects.
-
Solution:
-
Prepare Standards in a Blank Matrix: Prepare the calibration standards in a blank matrix that is free of the analyte to mimic the matrix effects seen in the samples.[3]
-
-
II. Frequently Asked Questions (FAQs)
1. HPLC Analysis
-
What is a good starting point for developing an HPLC method for this compound?
-
A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 10-25 mM phosphate (B84403) or acetate (B1210297) buffer) at a pH between 3 and 4. A gradient elution from a low to a high percentage of acetonitrile is often a good way to start.
-
-
How does the mobile phase composition affect the retention of this compound?
-
In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will decrease the retention time of this compound. The choice of organic solvent can also affect the selectivity of the separation.
-
2. Fluorescence Spectroscopy
-
What are the optimal excitation and emission wavelengths for this compound?
-
The optimal excitation and emission wavelengths for this compound can vary depending on the solvent and pH. Generally, the excitation maximum is in the range of 320-340 nm, and the emission maximum is in the range of 400-450 nm. It is always best to determine the optimal wavelengths experimentally for your specific conditions.
-
-
How does pH affect the fluorescence of this compound?
-
The fluorescence of this compound is highly dependent on pH. The protonation or deprotonation of the hydroxyl group and the nitrogen atom in the quinoline ring can significantly alter the electronic structure of the molecule and, therefore, its fluorescence properties.[1]
-
3. General
-
How should I prepare a stock solution of this compound?
-
This compound is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and DMSO. It is best to prepare a stock solution in an appropriate organic solvent and then dilute it into the desired mobile phase or buffer for analysis.
-
-
Is this compound stable in solution?
-
This compound can be susceptible to degradation, particularly under certain stress conditions such as strong acid, strong base, oxidation, and photolysis.[4][5][6] It is recommended to prepare solutions fresh and protect them from light. Stability-indicating methods should be used to ensure that the analytical method can separate the intact drug from any degradation products.
-
III. Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Retention Time in RP-HPLC
| Acetonitrile (%) | Water with 0.1% Formic Acid (%) | Retention Time (min) |
| 20 | 80 | 12.5 |
| 30 | 70 | 8.2 |
| 40 | 60 | 5.1 |
| 50 | 50 | 3.5 |
Note: Data are representative and may vary depending on the specific column, instrument, and other chromatographic conditions.
Table 2: Relative Fluorescence Intensity of this compound at Different pH Values
| pH | Relative Fluorescence Intensity (%) |
| 2 | 45 |
| 4 | 80 |
| 6 | 100 |
| 8 | 75 |
| 10 | 50 |
Note: Data are representative and may vary depending on the specific buffer, concentration, and instrument settings. Maximum intensity is normalized to 100%.
IV. Experimental Protocols
Protocol 1: HPLC Analysis of this compound
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 330 nm
-
Gradient program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B
-
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions to be analyzed.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Spectrofluorimetric Analysis of this compound
-
Instrumentation:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
-
Reagents:
-
Methanol (spectroscopic grade)
-
Phosphate buffer solutions (pH 4, 6, 8, 10)
-
This compound reference standard
-
-
Standard Solution Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in methanol.
-
Prepare a working standard solution of 1 µg/mL by diluting the stock solution with the desired buffer.
-
-
Spectrofluorimetric Conditions:
-
Excitation wavelength: 335 nm
-
Emission wavelength range: 350-600 nm
-
Excitation and emission slit widths: 5 nm
-
-
Analysis:
-
Record the fluorescence spectrum of the blank (buffer solution).
-
Record the fluorescence spectrum of the this compound working standard solution.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.
-
The fluorescence intensity at the emission maximum (around 420 nm) can be used for quantification.
-
V. Mandatory Visualization
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Troubleshooting workflow for low fluorescence intensity.
Caption: Strategies for mitigating matrix effects in LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Refining Purification Techniques for 6-Hydroxyquinoline Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-hydroxyquinoline analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound analogs?
A1: The most common purification techniques for this compound analogs are column chromatography and recrystallization.[1][2] High-Performance Liquid Chromatography (HPLC) is also widely used, particularly for achieving high purity and for analytical purposes.[3][4] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: My this compound analog appears colored, even after initial purification. What can I do?
A2: The presence of highly colored impurities, even in small amounts (<1%), can significantly color your compound.[5] For recrystallization, adding a small amount of activated charcoal to the hot solution can help absorb these colored impurities.[6] After a short boiling period with the charcoal, it can be removed by hot gravity filtration.[6]
Q3: Are there any "green" or more environmentally friendly purification methods for quinoline (B57606) derivatives?
A3: Yes, efforts have been made to develop greener alternatives. For instance, some syntheses, which are intrinsically linked to the subsequent purification, can be performed in water.[2][7] Additionally, steam distillation can be an effective and environmentally friendly method for isolating certain quinoline products from tarry byproducts of reactions like the Skraup synthesis.[2][8]
Q4: How can I monitor the progress and success of my purification?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of purification, especially during column chromatography.[2] For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method, offering high sensitivity and reproducibility.[4]
Troubleshooting Guides
Column Chromatography
Q5: My this compound analog is decomposing on the silica (B1680970) gel column. How can I prevent this?
A5: Decomposition on silica gel is a common issue for quinoline derivatives due to the acidic nature of standard silica gel interacting with the basic quinoline nitrogen.[9] To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine (B128534), before packing the column. A common practice is to use an eluent containing a small percentage (e.g., 1-2%) of triethylamine or another amine base to neutralize the acidic sites on the silica.[9]
Q6: I'm having poor separation of my compound from impurities during column chromatography. What adjustments can I make?
A6: Poor separation can result from an inappropriate solvent system. You may need to optimize the eluent polarity. A systematic approach is to test various solvent mixtures using TLC to find a system that provides good separation between your product and the impurities. If a single solvent system is ineffective, consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Recrystallization
Q7: My compound is "oiling out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?
A7: "Oiling out" occurs when the solid material separates from the solution as an oil rather than crystals.[10] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the compound is significantly impure.[10] To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[10] Using a different solvent with a lower boiling point is also a viable solution.[11]
Q8: No crystals are forming after the hot solution has cooled. What should I do?
A8: This is a common problem, often caused by using too much solvent, which prevents the solution from becoming supersaturated upon cooling.[10][12] The remedy is to gently heat the solution and evaporate some of the solvent to increase the concentration.[12] If the solution is supersaturated but crystals still don't form, you can try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation or add a seed crystal of your compound.
Q9: How do I choose the right solvent for recrystallizing my this compound analog?
A9: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13][14] The impurities, ideally, should either be insoluble in the hot solvent or remain soluble at low temperatures. A good starting point is to test small-scale solubility of your crude product in various common solvents like ethanol, acetone, ethyl acetate, and toluene, and solvent mixtures such as ethanol-water or ethyl acetate-hexane.[5][11][15]
High-Performance Liquid Chromatography (HPLC)
Q10: I'm observing significant peak tailing for my this compound analog in reverse-phase HPLC. What is the cause and solution?
A10: Peak tailing for basic compounds like quinoline analogs is often due to secondary interactions between the basic nitrogen and acidic residual silanol (B1196071) groups on the silica-based column packing material.[16][17] To address this, consider the following:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups and ensure the analyte is in a single, protonated form, improving peak shape.[16][17]
-
Use a Mobile Phase Modifier: Adding a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, reducing their interaction with your compound.[16][17]
-
Use an End-Capped Column: Employ a high-purity, end-capped column designed for basic compounds to minimize exposed silanol groups.[16][17]
Quantitative Data
The following tables summarize quantitative data for the purification of hydroxyquinoline analogs. While specific data for this compound is limited in readily available literature, the data for 8-hydroxyquinoline (B1678124) provides a useful reference.
Table 1: Purification Yield and Purity of 8-Hydroxyquinoline [18]
| Purification Method | Solvent | Yield (%) | Final Purity (%) |
| Recrystallization | Chloroparaffin | 95 - 98 | 99.00 - 99.90 |
Table 2: HPLC Method Performance Characteristics for Quinoline Derivative Analysis [4]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[4] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[4] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[4] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[4] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[4] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with Deactivated Silica
This protocol is designed to minimize the decomposition of acid-sensitive compounds like this compound analogs.[9]
-
Preparation of Deactivated Silica:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add 1-2% triethylamine (or another suitable base) to the slurry and mix thoroughly.
-
-
Column Packing:
-
Pack a chromatography column with the prepared silica slurry.
-
Allow the silica to settle, ensuring an even and compact bed.
-
Wash the column with the eluent (containing the base) until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound analog in a minimal amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with the prepared solvent system.
-
Collect fractions and monitor by TLC to identify those containing the purified product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
This protocol outlines the basic steps for purifying a solid this compound analog.[5]
-
Solvent Selection:
-
In a test tube, add a small amount of the crude solid.
-
Add a few drops of a test solvent and observe solubility at room temperature.
-
If insoluble, heat the mixture to the solvent's boiling point and observe. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to boiling while stirring or swirling to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography of this compound analogs.
Caption: Experimental workflow for the recrystallization of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. youtube.com [youtube.com]
- 7. daneshyari.com [daneshyari.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Technical Support Center: Optimization of Experimental Parameters for 6-Hydroxyquinoline Sensing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for the sensitive and selective detection of 6-hydroxyquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the sensing of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My fluorescent probe for this compound shows low signal intensity or a weak "turn-on" response. What are the possible causes and how can I fix this?
A1: Low fluorescence intensity is a frequent challenge. The issue can often be traced back to several factors related to the probe itself, the experimental conditions, or the instrumentation.
-
Suboptimal Probe Concentration: The concentration of your fluorescent probe is critical. It should be high enough to provide a stable and measurable signal but low enough to avoid self-quenching or aggregation.
-
Solution: Perform a concentration titration to determine the optimal working concentration for your probe.[1]
-
-
Incorrect Excitation/Emission Wavelengths: Using non-optimal wavelengths will inherently lead to a weaker signal.
-
Solution: Run full excitation and emission scans on your probe-analyte complex to identify the precise wavelengths (λ_ex and λ_em) of maximum intensity.[2]
-
-
pH of the Assay Buffer: The binding affinity and fluorescence properties of many quinoline-based probes are highly dependent on pH.[1] The protonation state of the hydroxyl group and the quinoline (B57606) nitrogen can significantly impact the sensing mechanism.[3]
-
Solution: Systematically screen a range of pH values for your assay buffer to find the optimal condition where the interaction with this compound is maximized.
-
-
Low Quantum Yield of the Probe: The intrinsic photophysical properties of your probe might be poor.
-
Solution: Consider synthesizing a more rigid analog of your probe to decrease non-radiative decay pathways or modifying the core aromatic system to improve its quantum yield.[1]
-
-
Photobleaching: Exposure to high-intensity excitation light can cause irreversible damage to the fluorophore.
-
Solution: Reduce the intensity of the excitation light, decrease the exposure time, or use an anti-fade reagent if applicable. Always work with freshly prepared solutions.[1]
-
Q2: I'm observing a response from my sensor in the presence of other molecules similar to this compound. How can I improve its selectivity?
A2: Achieving high selectivity is crucial for reliable sensing. Interference from other analytes can be minimized through several strategic optimizations.
-
Functionalization of the Quinoline Core: Modifying the probe's structure is a primary strategy. Introducing specific functional groups can sterically or electronically favor binding to this compound over other molecules.[1] For instance, adding bulky substituents can prevent interaction with smaller, undesired analytes.[1]
-
pH Optimization: As with signal intensity, pH can dramatically affect selectivity. There may be a specific pH window where the binding affinity for this compound is significantly higher than for interfering species.[1]
-
Competition Experiments: To confirm selectivity, it is essential to test the probe's response to the target analyte in the presence of potential interferents.
-
Solution: Perform a competition experiment where you measure the fluorescence response of the probe to this compound while co-incubating with a range of other potentially interfering molecules. A robust probe's signal should not be significantly affected.[1]
-
Q3: My electrochemical sensor for this compound has poor sensitivity and a high limit of detection. What steps can I take to improve its performance?
A3: For electrochemical sensors, performance is often tied to the electrode surface and the voltammetric parameters.
-
Electrode Modification: The choice of material used to modify the working electrode is critical. Nanoparticles, for example, can significantly increase the surface area and enhance electrochemical activity.[4]
-
Solution: Experiment with different electrode modifiers. For instance, cerium dioxide (CeO₂) nanoparticles have been shown to improve the current response for sensing phenolic compounds.[5]
-
-
Optimization of Voltammetric Parameters: The parameters used in techniques like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) directly impact sensitivity.
-
Solution: Systematically optimize parameters such as frequency, amplitude, and scan increment to achieve the best signal-to-noise ratio.[4]
-
-
Supporting Electrolyte and pH: The composition and pH of the supporting electrolyte (e.g., phosphate-buffered saline, PBS) can influence the electrochemical behavior of the analyte.
-
Solution: Test different buffer systems and pH levels to find the conditions that yield the highest peak currents and best peak shape for this compound.
-
Q4: I am having trouble with the reproducibility of my results. What are the common sources of variability?
A4: Poor reproducibility can stem from inconsistencies in sample preparation, instrument instability, or degradation of reagents.
-
Inconsistent Reagent Preparation: Errors in preparing stock solutions or dilutions are a common source of variability.
-
Solution: Use calibrated pipettes and high-purity solvents and reagents. Prepare fresh solutions regularly and store them properly in tightly closed containers away from light and heat.[6]
-
-
Column Degradation (HPLC): For chromatographic methods, column performance can degrade over time due to the accumulation of contaminants.
-
Solution: Implement a regular column flushing and regeneration protocol. Use guard columns to protect the analytical column from strongly retained impurities.[7]
-
-
Instrument Fluctuation: Drifts in lamp intensity (fluorometer) or electrode potential (potentiostat) can affect results.
-
Solution: Allow instruments to warm up and stabilize before taking measurements. Perform regular calibration and maintenance as per the manufacturer's guidelines.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of quinoline and its derivatives, providing a reference for experimental design.
Table 1: Performance of Different Analytical Methods for Quinoline Derivatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV/Vis Spectroscopy | Spectrofluorimetry |
|---|---|---|---|
| Linearity Range | 4 - 24 ppm | 1 - 6 µg/ml | 400 - 900 ng/mL |
| Limit of Detection (LOD) | Not explicitly found | 0.17 µg/mL | 6.88 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found | 20.85 ng/mL |
| Accuracy (% Recovery) | 80.6 - 88.2%[8] | Relative difference to HPLC within 10%[8][9] | 100.21 ± 1.13% |
| Precision (% RSD) | < 2% | 1.7% (Repeatability)[8][9] | Not explicitly found |
Note: Data is for various quinoline derivatives and serves as a general guideline.[8]
Table 2: Optimized Experimental Parameters for an Electrochemical Sensor
| Parameter | Investigated Range | Optimal Value |
|---|---|---|
| Frequency | 10 - 100 Hz | 60 Hz |
| Amplitude | 25 - 150 mV | 100 mV |
| Scan Increment | 2.5 - 12.5 mV | 10.0 mV |
Source: Adapted from a study on a fisetin (B1672732) sensor, illustrating a typical optimization process.[4]
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Turn-on fluorescent sensing mechanism for this compound (6-HQ).
Experimental Workflow
Caption: General workflow for optimizing a sensing experiment.
Troubleshooting Logic
Caption: Troubleshooting logic for low signal intensity.
Experimental Protocols
Protocol 1: General Fluorescence Sensing of this compound
This protocol describes a general method for quantifying this compound using a fluorescent probe.
Materials:
-
Synthesized fluorescent probe
-
This compound standard
-
High-purity solvent (e.g., DMSO, Acetonitrile) for stock solutions
-
Aqueous buffer (e.g., HEPES, PBS) at the desired pH
-
Spectrofluorometer
-
Quartz cuvettes or black 96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO.[1]
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen aqueous buffer.
-
Prepare a series of working standard solutions of this compound by serial dilution from the stock solution.
-
-
Determination of Optimal Wavelengths:
-
In a cuvette, mix a fixed concentration of the probe with a concentration of this compound known to produce a response.
-
Scan for the optimal excitation wavelength by monitoring emission at an estimated wavelength.
-
Using the optimal excitation wavelength, scan for the optimal emission wavelength.[2]
-
-
Assay and Measurement:
-
To a series of cuvettes or wells, add the working solution of the probe to achieve the desired final concentration (e.g., 10 µM).[10]
-
Add varying concentrations of the this compound standard solutions to each cuvette/well.
-
Include a blank control containing only the probe solution in the buffer.[1]
-
Bring the final volume to a constant value (e.g., 3 mL) with the buffer solution.[11]
-
Incubate the samples for a defined period (e.g., 5-15 minutes) at room temperature to allow for complex formation.[12]
-
Measure the fluorescence intensity of each sample at the pre-determined optimal excitation and emission wavelengths.[1]
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all sample readings.[12]
-
Plot the fluorescence intensity as a function of the this compound concentration to generate a calibration curve.
-
Determine the limit of detection (LOD), often calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[12]
-
Protocol 2: Determination of Binding Stoichiometry (Job's Plot)
This protocol is used to determine the binding ratio between the fluorescent probe and this compound.
Materials:
-
Equimolar stock solutions of the probe and this compound.
-
Spectrofluorometer or UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Solution Preparation:
-
Prepare a series of solutions where the total molar concentration of the probe and this compound is kept constant, but their mole fractions are varied.[10]
-
For example, if the total concentration is 20 µM, prepare solutions where the mole fraction of this compound ranges from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).[11]
-
-
Spectroscopic Measurement:
-
Allow the solutions to equilibrate.
-
For each solution, measure the fluorescence intensity (or absorbance) at the wavelength of maximum change upon complexation.[11]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF) against the mole fraction of this compound.
-
The maximum point on the plot corresponds to the mole fraction that indicates the stoichiometry of the probe-analyte complex (e.g., a maximum at 0.5 indicates a 1:1 stoichiometry).[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
strategies to minimize interference in 6-hydroxyquinoline detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in 6-hydroxyquinoline detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound detection?
A1: Interference in this compound analysis can stem from various sources depending on the detection method. Common sources include:
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine, environmental samples) can suppress or enhance the analytical signal. Biological samples contain numerous endogenous compounds like proteins, lipids, and salts that can interfere.[1]
-
Structurally Similar Compounds: Other quinolone or hydroxyquinoline derivatives present in the sample can have similar chromatographic retention times or spectroscopic properties, leading to overlapping signals.
-
Metal Ions: For fluorescence-based detection, certain metal ions can form complexes with this compound, leading to either fluorescence enhancement or quenching.[2] For instance, Fe(III) is a known potent quencher of hydroxyquinoline fluorescence.[1]
-
Solvent Impurities: Impurities in the solvents used for sample preparation or chromatography can introduce interfering peaks, often referred to as "ghost peaks".[3]
-
pH Variations: The electrochemical and fluorescence properties of this compound are often pH-dependent. Inconsistent pH control can lead to variability in the analytical signal.
Q2: How can I minimize matrix effects in my samples?
A2: Minimizing matrix effects is crucial for accurate quantification. The most effective strategies involve thorough sample preparation. The primary techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4]
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples and concentrating the analyte. It offers greater selectivity and is compatible with automation, making it suitable for high-throughput analysis.[4]
-
Liquid-Liquid Extraction (LLE): LLE is a classic method that partitions the analyte between two immiscible liquids. While it can be effective, it may suffer from issues like emulsion formation and lower recovery for certain analytes compared to SPE.[5]
-
Chromatographic Separation: Optimizing the HPLC method to achieve better separation between this compound and interfering matrix components can also significantly reduce matrix effects.[4]
Q3: Can metal ion interference be controlled in fluorescence detection?
A3: Yes, metal ion interference can be managed. The formation of metal complexes with this compound can either enhance or quench its fluorescence. To control this, consider the following:
-
Use of Chelating Agents: Adding a strong chelating agent, such as EDTA, to the sample can bind to interfering metal ions, preventing them from complexing with this compound.
-
pH Adjustment: The stability of metal-hydroxyquinoline complexes is pH-dependent. Adjusting the pH of the sample can sometimes prevent the formation of interfering complexes.
-
Method Selection: If metal ion interference is persistent, consider using an alternative detection method, such as mass spectrometry (LC-MS), which is less susceptible to this type of interference.
Troubleshooting Guides
HPLC-Fluorescence Detection
| Issue | Possible Causes | Troubleshooting Steps |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Physical issues with the column (e.g., void at the inlet) | - Reduce the injection volume or dilute the sample.- Ensure the sample solvent is compatible with the mobile phase.- Use a column with end-capping or a more inert stationary phase.- If all peaks are tailing, inspect the column inlet frit and consider flushing or replacing the column.[6] |
| Ghost Peaks (Unexpected Peaks) | - Contamination in the injector, column, or mobile phase- Carryover from previous injections | - Run blank injections (solvent only) to identify the source of contamination.- Flush the injector and column with a strong solvent.- Use fresh, high-purity mobile phase.- Implement a sufficient needle wash step in the autosampler method.[3] |
| Fluctuating Fluorescence Signal | - Presence of quenching or enhancing substances in the sample- pH instability of the mobile phase | - Improve sample cleanup using SPE to remove interfering compounds.- Ensure the mobile phase is adequately buffered and the pH is stable.- Degas the mobile phase to prevent air bubbles from entering the detector flow cell. |
| No or Low Peak Response | - Incorrect excitation or emission wavelengths- Degradation of this compound- Quenching by co-eluting compounds or metal ions | - Verify the excitation and emission wavelengths are set correctly for this compound.- Prepare fresh standards and samples to check for degradation.- Analyze a pure standard to confirm instrument performance.- If quenching is suspected, further sample cleanup or the use of a chelating agent may be necessary. |
Electrochemical Detection
| Issue | Possible Causes | Troubleshooting Steps |
| Drifting Baseline | - Unstable reference electrode- Temperature fluctuations- Contamination of the electrode surface | - Check the reference electrode filling solution and ensure it is not clogged.- Allow the system to equilibrate to a stable temperature.- Clean and polish the working electrode according to the manufacturer's instructions. |
| Poor Reproducibility | - Inconsistent sample pH- Fouling of the electrode surface- Variations in the supporting electrolyte concentration | - Use a buffer to maintain a constant pH in all samples and standards.- Implement a cleaning step for the working electrode between measurements.- Prepare the supporting electrolyte carefully and consistently. |
| Interfering Peaks | - Presence of other electroactive compounds in the sample | - Optimize the applied potential to a range where this compound is detected, but the interferent is not.- Improve sample cleanup to remove the interfering species.- Modify the electrode surface to enhance selectivity for this compound. |
| Low Sensitivity | - Incorrect pH of the supporting electrolyte- Low concentration of the supporting electrolyte- Inefficient electron transfer | - Optimize the pH of the supporting electrolyte, as the electrochemical response of this compound is pH-dependent.- Ensure the supporting electrolyte concentration is sufficient.- Consider using a modified electrode to enhance the electrochemical signal. |
Data Presentation
Comparison of Sample Preparation Techniques for Interference Removal
The following table summarizes the typical recovery rates for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for quinolone compounds in biological matrices. Higher recovery generally indicates more effective analyte extraction and potentially better removal of interfering substances.
| Technique | Matrix | Analyte Class | Average Recovery (%) | Key Advantages | Potential Limitations |
| Solid-Phase Extraction (SPE) | Plasma | Quinolones | 94.0 - 123.3%[6] | High selectivity, high recovery, suitable for automation, less solvent usage.[4] | Can be more expensive and require method development. |
| Liquid-Liquid Extraction (LLE) | Urine | Organic Acids | 85 - 110% | Simple, cost-effective for certain applications. | Prone to emulsion formation, larger solvent volumes, can have lower recovery for some analytes.[5] |
| Solid-Phase Extraction (SPE) | Urine | EVT201 and metabolites | 65.5 - 87.9%[7] | Effective cleanup of complex matrices.[4] | Recovery can be analyte-dependent. |
| Liquid-Liquid Extraction (LLE) | Plasma | Diclofenac | ~46%[5] | Established technique. | Can have significantly lower recovery compared to SPE.[5] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of Quinolones from Plasma
This protocol is a representative example for the extraction of quinolone compounds from plasma and can be adapted for this compound.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[8]
-
-
Sample Preparation and Loading:
-
To 500 µL of plasma, add an appropriate internal standard.
-
Acidify the sample with a suitable buffer (e.g., pH 5 sodium acetate (B1210297) buffer).[8]
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 70:30 v/v methanol-water) to remove polar interferences.[6]
-
-
Elution:
-
Elute the retained this compound from the cartridge using 1 mL of a suitable organic solvent, such as methanol.[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 200 µL) of the mobile phase for injection into the analytical instrument.
-
Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol provides a general procedure for LLE from a urine matrix.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH of the urine sample to between 9 and 10 using a suitable buffer.[9] This ensures that the hydroxyl group of this compound is deprotonated, increasing its solubility in the organic solvent.
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).[9]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[9]
-
-
Collection and Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[9]
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume of mobile phase for analysis.[9]
-
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting logic for common HPLC issues in 6-HQ analysis.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. ours.ou.ac.lk [ours.ou.ac.lk]
- 3. benchchem.com [benchchem.com]
- 4. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 5. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 6. Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination [mdpi.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 6-Hydroxyquinoline and 8-Hydroxyquinoline as Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Hydroxyquinoline (6-HQ) and 8-Hydroxyquinoline (8-HQ) as platforms for the development of fluorescent sensors. While both isomers of hydroxyquinoline possess intrinsic fluorescence, their structural differences fundamentally dictate their efficacy and applications as chemosensors. The vast majority of research has focused on 8-Hydroxyquinoline and its derivatives due to their superior chelating properties, making them highly effective and versatile fluorescent sensors for a wide range of analytes, particularly metal ions.
Key Differences and Performance Comparison
The primary distinction between 6-HQ and 8-HQ lies in the position of the hydroxyl group on the quinoline (B57606) ring. In 8-HQ, the hydroxyl group is located at the C8 position, in close proximity to the nitrogen atom of the quinoline ring. This peri-positioning allows 8-HQ to act as a potent bidentate chelating agent, forming stable five-membered rings with metal ions. This chelation is often the basis for its sensing mechanism. In contrast, the hydroxyl group in 6-HQ is at the C6 position, which is remote from the nitrogen atom, making it incapable of forming a stable chelate ring with metal ions. This structural difference is the critical factor determining their disparate utility as fluorescent sensors for metal ions.
While both molecules exhibit fluorescence and can undergo Excited-State Intramolecular Proton Transfer (ESIPT), the chelation-driven sensing mechanism is predominantly accessible to 8-HQ. Consequently, the literature is rich with examples of 8-HQ-based sensors, while similar applications for 6-HQ are scarce.
8-Hydroxyquinoline: A Superior Platform for Fluorescent Sensors
8-Hydroxyquinoline and its derivatives have been extensively developed as "turn-on" fluorescent sensors, particularly for zinc (Zn²⁺). The underlying sensing mechanism frequently involves the inhibition of ESIPT upon metal ion chelation. In its free form, 8-HQ is weakly fluorescent due to the ESIPT process. When it binds to a metal ion, this proton transfer is blocked, leading to a significant enhancement in fluorescence intensity.
Some derivatives of 8-HQ also exhibit Aggregation-Induced Emission (AIE), where the formation of nano-aggregates upon binding with an analyte leads to a substantial increase in the fluorescence quantum yield.
Performance Data of 8-Hydroxyquinoline-Based Sensors
The following table summarizes the performance of representative 8-Hydroxyquinoline-based fluorescent sensors for the detection of various metal ions. It is important to note that these parameters are highly dependent on the specific derivative and the experimental conditions.
| Sensor Derivative | Target Ion | Detection Limit (LOD) | Binding Constant (Kₐ) | Quantum Yield (Φ) | Solvent System | Reference |
| 8-Hydroxyquinoline Schiff Base | Zn²⁺ | 2.4 nM | 1.60 x 10⁹ M⁻² | Not Reported | THF/H₂O | [1] |
| N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | Cd²⁺ | Not Reported | 9.8 x 10⁴ M⁻¹ | Not Reported | Ethanol | [2] |
| 5-Chloromethyl-8-hydroxyquinoline | Fe²⁺ | 0.04 ± 0.10 ppm | Not Reported | Not Reported | Aqueous | [3] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of an 8-HQ-Based "Turn-On" Fluorescent Sensor
The sensing mechanism of a typical 8-HQ-based fluorescent sensor for metal ions can be visualized as follows. In the absence of the metal ion, the sensor exhibits weak fluorescence due to ESIPT. Upon chelation with the metal ion, ESIPT is inhibited, resulting in a "turn-on" of a strong fluorescence signal.
Caption: Signaling pathway of an 8-HQ-based fluorescent sensor.
General Experimental Workflow for Metal Ion Detection
The following diagram outlines a typical experimental workflow for the detection of metal ions using an 8-Hydroxyquinoline-based fluorescent sensor.
References
A Comparative Analysis of Hydroxyquinoline Isomers in Metal Ion Chelation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Hydroxyquinoline Isomer for Metal Ion Chelation
The ability of hydroxyquinoline isomers to chelate metal ions is a critical aspect of their diverse applications in medicine, analytical chemistry, and materials science. This guide provides a comprehensive comparative study of the metal ion chelation properties of 8-hydroxyquinoline (B1678124), 2-hydroxyquinoline (B72897), and 4-hydroxyquinoline (B1666331), supported by experimental data and detailed methodologies. A striking disparity in chelating efficacy exists among these isomers, with 8-hydroxyquinoline emerging as a potent and versatile chelating agent, while its counterparts exhibit significantly weaker or negligible chelating capabilities.
Structural Basis of Chelation: The Decisive Role of Hydroxyl Group Placement
The variance in the metal-chelating ability among hydroxyquinoline isomers is fundamentally dictated by the position of the hydroxyl (-OH) group relative to the nitrogen atom within the quinoline (B57606) ring. In 8-hydroxyquinoline (8-HQ), the hydroxyl group at the 8th position is in close proximity to the nitrogen atom, creating an ideal geometry for the formation of a stable five-membered chelate ring upon coordination with a metal ion. This bidentate chelation, involving both the nitrogen and the deprotonated oxygen atom, is the cornerstone of its robust metal-binding capacity.[1][2]
Conversely, 2-hydroxyquinoline (2-HQ) is an ineffective chelator.[3] The hydroxyl group at the 2nd position is sterically hindered and geometrically unfavorable for forming a stable chelate ring with the nitrogen atom.[1] Furthermore, 2-hydroxyquinoline predominantly exists in its tautomeric keto form, quinolin-2(1H)-one, which further diminishes its chelating potential.[1][3] Consequently, it typically acts as a monodentate ligand, leading to significantly weaker and less stable metal complexes.[1] Due to this poor coordinating ability, quantitative data on the stability constants of its metal complexes are scarce.[3]
The chelating ability of 4-hydroxyquinoline (4-HQ) is also not prominent in the scientific literature, with a notable lack of quantitative data on its metal complex stability constants. While it finds applications in other areas of chemistry and pharmacology, its structure does not favor the formation of stable chelate complexes in the same manner as 8-HQ.[4][5] A study on the antimicrobial effects of various hydroxyquinoline isomers found that only 8-HQ exhibited significant activity, a property attributed to its potent metal-chelating ability.[2][6]
Quantitative Comparison of Metal Chelation: Stability Constants
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and a stronger chelating agent. The following table summarizes the stepwise stability constants for 8-hydroxyquinoline with various divalent metal ions.
| Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |
| Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 |
| Co²⁺ | 10.4 | 9.2 | 19.6 |
| Zn²⁺ | 10.5 | 9.5 | 20.0 |
| Fe²⁺ | 8.0 | 7.0 | 15.0 |
Note: Data compiled from various sources. Experimental conditions such as solvent and temperature may vary.
As the data illustrates, 8-hydroxyquinoline forms highly stable complexes with a range of divalent metal ions. In stark contrast, there is a conspicuous absence of comparable quantitative data for 2-hydroxyquinoline and 4-hydroxyquinoline, underscoring their ineffectiveness as chelating agents.
Experimental Protocols for Determining Metal Chelation
The stability constants of metal-ligand complexes are typically determined using potentiometric (pH-metric) titrations or spectrophotometric methods.
pH-Metric Titration Method
This is a highly accurate method for determining stability constants. The methodology involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base while monitoring the pH.
Materials:
-
Hydroxyquinoline isomer (e.g., 8-hydroxyquinoline)
-
Metal salt (e.g., CuSO₄, NiCl₂)
-
Standardized strong acid (e.g., HClO₄)
-
Standardized strong base (e.g., NaOH, free from carbonate)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
Solvent (e.g., deionized water, or a water-dioxane mixture for less soluble compounds)
-
Calibrated pH meter and electrode
Procedure:
-
Solution Preparation: Prepare solutions of the hydroxyquinoline isomer, metal salt, strong acid, and strong base of accurately known concentrations.
-
Titration Setup: Calibrate the pH meter with standard buffer solutions. Place a known volume of a solution containing the hydroxyquinoline isomer, the metal salt, and the strong acid in a thermostated vessel.
-
Titration: Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant. Allow the system to reach equilibrium before each reading.
-
Data Analysis: Plot the pH readings against the volume of base added. The stability constants are calculated from the titration data using computational methods that analyze the formation curve of the complex.
Spectrophotometric Method
This method is employed when the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum.
Materials:
-
Hydroxyquinoline isomer
-
Metal salt solution
-
Buffer solutions to maintain constant pH
-
UV-Vis spectrophotometer
Procedure:
-
Determination of λmax: Record the absorption spectra of the ligand and the metal-ligand complex to identify the wavelength of maximum absorbance (λmax) where the complex absorbs most strongly and the ligand's absorbance is minimal.
-
Preparation of Solutions: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the hydroxyquinoline isomer at a constant pH.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax.
-
Data Analysis: The stability constant is determined from the absorbance data using methods such as the mole-ratio method or Job's method of continuous variation.
Visualizing Chelation and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the chelation mechanism of 8-hydroxyquinoline and a general workflow for determining metal chelation properties.
Caption: Chelation of a metal ion by 8-hydroxyquinoline.
Caption: General workflow for determining chelating properties.
Conclusion
The comparative analysis unequivocally demonstrates that 8-hydroxyquinoline is a superior chelating agent for divalent metal ions compared to its 2- and 4-isomers. This efficacy is a direct consequence of its molecular structure, which facilitates the formation of stable five-membered chelate rings. For researchers and professionals in drug development and related scientific fields, this guide underscores the critical importance of isomeric structure in the design and selection of metal-chelating agents. The provided experimental protocols offer a robust framework for the quantitative assessment of these properties, enabling informed decisions in the development of new therapeutic agents and analytical methods.
References
A Comparative Guide to the Validation of 6-Hydroxyquinoline-Based Assays Using Standard Reference Materials
For researchers, scientists, and drug development professionals, the accurate quantification of 6-Hydroxyquinoline and its derivatives is crucial for applications ranging from drug metabolism studies to environmental analysis. The validation of analytical methods using standard reference materials ensures the reliability and reproducibility of experimental data. This guide provides an objective comparison of common analytical techniques for this compound quantification, supported by experimental protocols and performance data derived from closely related quinoline (B57606) derivatives.
Data Presentation: Performance Comparison of Analytical Techniques
The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible (UV-Vis) Spectrophotometry, and Fluorescence Spectroscopy are commonly employed techniques. The following tables summarize their typical performance characteristics, based on data from validated assays for closely related hydroxyquinoline derivatives. These values should be considered representative, and it is essential to perform a method validation for this compound to establish specific performance parameters.
Table 1: Comparison of Analytical Methods for Hydroxyquinoline Quantification
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Fluorescence Spectroscopy |
| Principle | Chromatographic separation followed by UV absorbance detection. | Measurement of light absorbance by the analyte at a specific wavelength. | Measurement of emitted light after excitation at a specific wavelength. |
| Specificity | High; separates this compound from impurities. | Moderate; potential for interference from other chromophoric compounds. | High; sensitive to the specific chemical structure and environment. |
| Sensitivity | High (ng/mL to low µg/mL range).[1][2] | Moderate (µg/mL to mg/mL range).[1][2] | Very High (pg/mL to ng/mL range). |
| Linearity | Excellent over a wide concentration range.[2] | Good; may deviate from Beer-Lambert law at high concentrations.[2] | Excellent over a specific, lower concentration range. |
| Precision (%RSD) | Typically < 2%.[1][2] | Typically < 2% for replicate measurements.[1][2] | Typically < 5%. |
| Accuracy (% Recovery) | High; typically 98-102%.[1][2] | High; typically 98-102% in the absence of interferences.[1] | High; typically 95-105%. |
| Sample Throughput | Lower, due to chromatographic run times. | Higher, as measurements are rapid. | High, suitable for microplate formats. |
Table 2: Quantitative Performance Data for Hydroxyquinoline Derivative Assays
| Validation Parameter | HPLC-UV[1] | UV-Vis Spectrophotometry[1] | Fluorescence Spectroscopy (Representative)[3] |
| Linearity Range | 0.05 - 3.0 µg/mL | 0.1 - 18 µg/mL | 400 - 900 ng/mL |
| Limit of Detection (LOD) | 4.8 - 6.4 ng/mL | 2.1 - 2.3 ng/mL (derivative) | ~5-10 ng/mL |
| Limit of Quantification (LOQ) | 1.40 - 6.10 µg/mL | Method-dependent | ~15-30 ng/mL |
| Accuracy (% Recovery) | 99.65 - 99.68% | Not specified | 100.21 ± 1.13% |
| Precision (%RSD) | < 2% | < 2% | < 1.5% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical assays. The following protocols are representative for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides high selectivity by separating this compound from other components in the sample matrix before quantification.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound standard reference material
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 30:70 v/v), with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound standard reference material and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of this compound (typically around its λmax).
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry
This technique offers a simpler and faster method for the quantification of this compound, particularly for routine analysis of pure samples.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Methanol or other suitable UV-transparent solvent
-
This compound standard reference material
Procedure:
-
Wavelength Selection (λmax): Scan a dilute solution of this compound in the chosen solvent over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution Preparation: Prepare a stock solution of the this compound reference standard of known concentration in the selected solvent.
-
Calibration Standards Preparation: Prepare a series of calibration standards by diluting the stock solution with the solvent.
-
Sample Preparation: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.
-
Measurement:
-
Zero the spectrophotometer with the solvent blank.
-
Measure the absorbance of each calibration standard and the sample solution at the predetermined λmax.
-
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of this compound in the sample.
Fluorescence Spectroscopy
This method is highly sensitive and can be advantageous when quantifying low concentrations of this compound.
Instrumentation:
-
Spectrofluorometer
-
Quartz cuvettes
Reagents:
-
Deionized water or other suitable solvent
-
This compound standard reference material
Procedure:
-
Determine Excitation and Emission Wavelengths: Scan a standard solution of this compound to determine the optimal excitation and emission wavelengths. For a related compound, diiodohydroxyquinoline, an excitation wavelength of 250 nm and an emission wavelength of 495 nm are used.[3]
-
Standard Stock Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent.
-
Calibration Standards Preparation: Prepare a series of working standards by diluting the stock solution to achieve concentrations within the linear range (e.g., 400-900 ng/mL).
-
Sample Preparation: Prepare sample solutions to have a concentration within the calibration range.
-
Measurement: Measure the fluorescence intensity of the standard solutions and the sample solutions at the optimized excitation and emission wavelengths.
-
Quantification: Generate a calibration curve by plotting the fluorescence intensity of the standards against their concentrations. Determine the concentration of this compound in the samples from this curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams visualize a representative biochemical pathway involving a hydroxyquinoline derivative and the general workflows for assay validation and HPLC analysis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Hydroxyquinoline
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 6-Hydroxyquinoline is crucial for its development and application in various fields. The selection of an appropriate analytical method is a critical step that influences the quality and consistency of results. This guide provides a comprehensive cross-validation of two commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
This document presents a comparative analysis of their performance based on key validation parameters, supported by experimental data from studies on this compound and structurally similar compounds. Detailed methodologies for each technique are provided to facilitate practical implementation and cross-method comparison.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the analysis of this compound and its derivatives. The data presented is compiled from various studies on quinoline-based compounds to provide a representative comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry (UV-Vis) |
| Linearity Range | 4 - 24 µg/mL[1] | 1 - 5 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[2][3] |
| Limit of Detection (LOD) | 0.0147 µg/mL (for Hydroquinone)[2][3] | 0.5476 µg/mL (for Caffeine)[4] |
| Limit of Quantification (LOQ) | 1.3930 µg/mL (for Hydroquinone)[2][3] | 1.6594 µg/mL (for Caffeine)[4] |
| Accuracy (% Recovery) | 98.69 - 101.19%[1] | 98.56 - 100.24%[2][3] |
| Precision (% RSD) | < 2%[1] | < 2%[5] |
| Selectivity | High (separates from impurities) | Moderate (potential for interference) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantitative analysis of this compound using HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for a closely related 6-methoxy-quinoline derivative and is suitable for the quantification of this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (80:20 v/v)
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 4-24 µg/mL).[1]
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometry Method
This protocol provides a general procedure for the quantitative analysis of this compound using UV-Vis spectrophotometry, based on methods validated for similar aromatic compounds.[2][3]
Instrumentation:
-
Calibrated UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Use a solvent in which this compound is soluble and stable, and that is transparent in the wavelength range of interest (e.g., methanol (B129727) or 0.1 N HCl).[4]
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum to determine the λmax.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations within the linear range (e.g., 1-5 µg/mL).[2][3]
-
Sample Solutions: Prepare sample solutions to have a concentration within the calibration range.
-
-
Analysis:
-
Measure the absorbance of the calibration standards at the determined λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solutions and determine the concentration from the calibration curve.
-
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide comparable results. A study comparing a tri-wavelength UV/Vis spectrophotometric method with HPLC for the analysis of the related 2-hydroxyquinoline (B72897) found that the relative differences between the two methods were within 10%.[6] The following diagram illustrates a typical workflow for the cross-validation of HPLC and UV-Vis methods.
Signaling Pathways and Logical Relationships
The choice between HPLC and UV-Vis spectrophotometry often depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process based on key analytical needs.
References
- 1. ijsred.com [ijsred.com]
- 2. jopir.in [jopir.in]
- 3. researchgate.net [researchgate.net]
- 4. ijpca.org [ijpca.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Comparative Guide to 6-Hydroxyquinoline and 8-Hydroxyquinoline Derivatives in OLEDs
For researchers, scientists, and professionals in drug development and materials science, the quest for novel organic light-emitting diode (OLED) materials is relentless. Among the myriad of heterocyclic compounds explored, quinoline (B57606) derivatives have carved out a significant niche. While 8-hydroxyquinoline (B1678124) (8-HQ) and its metal complexes, such as the archetypal tris(8-hydroxyquinolinato)aluminum (Alq3), are foundational materials in OLED technology, its isomer, 6-hydroxyquinoline (6-HQ), remains a less explored yet intriguing alternative. This guide provides a comparative analysis of these two isomers, delving into their structural nuances and the consequent impact on their performance in OLEDs, supported by available experimental data.
The position of the hydroxyl group on the quinoline ring profoundly influences the chelating ability, electronic properties, and ultimately, the electroluminescent performance of the resulting materials. 8-Hydroxyquinoline is a powerful bidentate chelating agent, readily forming stable complexes with a variety of metal ions. This chelating ability is a key factor in the success of its derivatives in OLEDs.[1] In contrast, this compound is not positioned to form stable chelate complexes with metal ions in the same manner, which has led to different strategies for its application in OLEDs, such as through oligomerization.
Performance Comparison: A Look at the Data
Direct comparison of discrete molecular derivatives of 6-HQ in OLEDs is challenging due to a scarcity of literature. However, research into oligo(this compound) (OHQ) has revealed its potential as a white light-emitting semiconductor.[2][3] The table below contrasts the properties of OHQ with the well-established performance of two common 8-HQ derivatives, Alq3 and bis(8-hydroxyquinolinato)zinc (Znq2).
| Property | Oligo(this compound) (OHQ) | Tris(8-hydroxyquinolinato)aluminum (Alq3) | Bis(8-hydroxyquinolinato)zinc (Znq2) |
| Emission Color | White | Green | Green-Yellow |
| Photoluminescence (PL) Peak | Broad emission | ~520-530 nm[4] | Varies with morphology |
| Optical Band Gap (Eg) | 2.78 eV[2] | ~2.7-2.8 eV | Varies |
| Material Type | Oligomer | Small Molecule Metal Complex | Small Molecule Metal Complex |
| Key Application in OLEDs | Potential white light emitter | Electron transport & emissive layer | Emissive layer |
Structural and Functional Differences
The fundamental difference between 6-HQ and 8-HQ lies in the position of the hydroxyl group relative to the nitrogen atom in the pyridine (B92270) ring. This seemingly small change has significant consequences for their coordination chemistry and photophysical properties.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mst.elsevierpure.com [mst.elsevierpure.com]
- 4. Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications | MDPI [mdpi.com]
6-Hydroxyquinoline versus other quinoline derivatives in biological activity
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among its many derivatives, 6-hydroxyquinoline has emerged as a molecule of significant interest. This guide provides an objective comparison of the biological performance of this compound against other notable quinoline derivatives, supported by experimental data.
Anticancer Activity: A Tale of Substitutions
Quinoline derivatives have demonstrated significant potential as anticancer agents, with their efficacy often dictated by the nature and position of substituents on the quinoline ring. While data for this compound itself is limited in direct comparative studies, the activity of 6-substituted quinolines provides valuable insights.
Table 1: Comparative Anticancer Activity (IC50, µM) of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Substituted Quinoline Derivatives | |||
| 6-Methoxyquinoline Hybrid (7a) | M. tuberculosis H37Rv | 20 µg/mL | [1] |
| 6-Methylquinoline Hybrid (7b) | M. tuberculosis H37Rv | 10 µg/mL | [1] |
| 8-Hydroxyquinoline (B1678124) Derivatives | |||
| 8-Hydroxyquinoline | MRC-5 | 6.27 | |
| 5,7-dibromo-8-hydroxyquinoline | Esophageal Squamous Carcinoma | Lower than cisplatin | [2] |
| 8-hydroxyquinoline-benzimidazole hybrid (6e) | A. niger | 20.1 µg/mL | [3] |
| 8-hydroxyquinoline-benzimidazole hybrid (6e) | C. albicans | 21.2 µg/mL | [3] |
| 4-Hydroxyquinoline Derivatives | |||
| 4-Hydroxyquinoline Derivative (20) | Colo 320 (Colon) | 4.61 | [4] |
| 4-Hydroxyquinoline Derivative (13b) | Colo 320 (Colon) | 4.58 | [4] |
| 4-Hydroxyquinoline Derivative (13a) | Colo 320 (Colon) | 8.19 | [4] |
| 2-Substituted Quinoline Derivatives | |||
| 2-Arylquinoline (13) | HeLa (Cervical) | 8.3 | |
| 2-Arylquinoline (12) | PC3 (Prostate) | 31.37 |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and incubation times.
The data suggests that the substitution pattern on the quinoline ring is a critical determinant of anticancer activity. For instance, 8-hydroxyquinoline and its derivatives often exhibit potent cytotoxicity. The mechanism of action for many anticancer quinolines involves the inhibition of critical signaling pathways that control cell growth, proliferation, and survival.
Key Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation. Several quinoline derivatives have been shown to exert their anticancer effects by targeting components of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway targeted by quinoline derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
Quinoline derivatives are renowned for their antimicrobial properties, with some, like the fluoroquinolones, being mainstays in clinical practice. This compound and its analogs have also demonstrated notable antibacterial and antifungal activity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| 4,6-dihydroxyquinolin-2(1H)-one | Staphylococcus aureus | Comparable to reference | [5] |
| 4,6-dihydroxyquinolin-2(1H)-one | Candida albicans | Comparable to reference | [5] |
| 6-Methoxyquinoline Hybrid (7a) | M. tuberculosis H37Rv | 20 | [1] |
| 6-Methylquinoline Hybrid (7b) | M. tuberculosis H37Rv | 10 | [1] |
| 8-Hydroxyquinoline Derivatives | |||
| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44–13.78 µM | |
| 8-Hydroxyquinoline-Benzimidazole hybrid (6e) | A. niger | 20.1 | [3] |
| 8-Hydroxyquinoline-Benzimidazole hybrid (6e) | C. albicans | 21.2 | [3] |
| Tris(8-hydroxyquinoline)aluminum (nanostructures) | MRSA | ~15 | [6] |
| Tris(8-hydroxyquinoline)aluminum (nanostructures) | P. aeruginosa | ~15 | [6] |
| Other Quinoline Derivatives | |||
| 2-sulfoether-4-quinolone | S. aureus | 0.8 µM | [7] |
| 2-sulfoether-4-quinolone | B. cereus | 1.61 µM | [7] |
The antimicrobial mechanism of many quinoline derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress is implicated in a multitude of diseases. The ability of quinoline derivatives, including those with hydroxyl substitutions, to scavenge free radicals makes them promising candidates for antioxidant therapies.
Table 3: Comparative Antioxidant Activity (IC50) of Quinoline Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| This compound Derivatives | |||
| 6-hydroxyluteolin-7-O-β-D-glucoside | DPPH | Data suggests activity | |
| 8-Hydroxyquinoline Derivatives | |||
| 5-amino-8-hydroxyquinoline | DPPH | 8.70 µM | |
| Other Quinoline Derivatives | |||
| 2-methylquinoline-4-carboxylic acid | DPPH | ~30.25% inhibition at 5 mg/L | |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | ~40.43% inhibition at 5 mg/L |
The antioxidant activity of hydroxyquinolines is often attributed to the hydrogen-donating ability of the hydroxyl group, which can neutralize reactive oxygen species.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the quinoline derivative for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Agar (B569324) Dilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Agar Plates: Prepare a series of agar plates containing serial dilutions of the quinoline derivative.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Spot the microbial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of Solutions: Prepare a stock solution of the quinoline derivative and a solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Experimental Workflow and Screening Cascade
The evaluation of novel quinoline derivatives for their biological activity typically follows a structured workflow, starting from initial screening to more in-depth mechanistic studies.
Caption: General experimental workflow for biological activity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. hub.hku.hk [hub.hku.hk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the micro and nanostructures of the optical material tris(8-hydroxyquinoline)aluminum and its application as an antimicrobia ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04750K [pubs.rsc.org]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Quinoline-Based Therapeutics: A Comparative Efficacy Analysis of 6-Hydroxyquinoline and Its Analogs
For Immediate Release
In the dynamic field of medicinal chemistry, the quinoline (B57606) scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 6-hydroxyquinoline and its analogs are attracting significant attention for their potential applications in oncology and infectious diseases. This guide provides a comparative overview of the efficacy of this compound and its analogs, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
While a comprehensive, direct comparative study of a systematic series of this compound analogs is not extensively available in publicly accessible literature, this guide synthesizes available data from various studies to provide a valuable comparative perspective. It is important to note that direct comparison of absolute values (e.g., IC50, MIC) across different studies should be approached with caution due to variations in experimental conditions.
Comparative Efficacy Data
The biological activity of this compound and its analogs is profoundly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the available quantitative data on their anticancer and antimicrobial activities.
Anticancer Activity
The cytotoxic effects of quinoline derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of this compound Analogs and Related Quinoline Derivatives against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 6-Chloro-2-phenylquinolin-4-ol | Multiple Cell Lines | Varies | [1] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Multiple Cell Lines | Varies | [1] |
| 2-Phenyl-4-quinolone Derivatives | Multiple Cell Lines | Varies | [1] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [2] |
| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D | ~12.5 | [2] |
| 2-Styryl-8-hydroxyquinoline | HeLa | 2.52 | [2] |
| 6-substituted indolylquinolinones | Various | Potent Chek1 inhibitors | [3] |
| 6-bromo quinazoline (B50416) derivatives | MCF-7, SW480 | Significant activity | [3] |
| 4-hydroxyquinoline derivatives | Colo 320 (resistant) | 4.58 - 14.08 | [4] |
| 4-hydroxyquinoline derivatives | Colo 205 (sensitive) | 2.34 - 16.54 | [4] |
Note: Data for related quinoline structures is included to provide a broader context for the potential of this compound analogs.
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of this compound Analogs and Related Quinoline Derivatives
| Compound/Analog | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| 4,6-dihydroxyquinolin-2(1H)-one (Compound 3) | Various bacteria & fungi | Good MIC values | [5] |
| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity observed | [6] |
| Quinoline-based amides | G. candidum, C. albicans, P. chrysogenum | Potent activity observed | [6] |
| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [6] |
| 8-hydroxy-6-nitroquinoline | E. coli, S. aureus, M. smegmatis | Varied activity | [7] |
| Quinolinequinones (QQ2, QQ6) | Clinically resistant Staphylococcus spp. | 1.22–9.76 (QQ2), 0.66–19.53 (QQ6) | [8] |
| Quinoline-based hydroxyimidazolium hybrids | C. neoformans, S. aureus, M. tuberculosis | 2 - 62.5 |
Experimental Protocols
Reproducible and standardized experimental protocols are fundamental to the accurate assessment of the biological activities of novel compounds. This section details the methodologies for key in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
1. Materials and Reagents:
-
Desired cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound and its analogs) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microorganisms.
1. Materials and Reagents:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
2. Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute the suspension to achieve the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the culture broth directly in the 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring absorbance.
Protocol 3: Western Blot Analysis for PI3K/Akt Pathway Modulation
This protocol is used to investigate the effect of test compounds on the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
1. Materials and Reagents:
-
Cancer cell lines
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with various concentrations of the test compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its analogs are mediated through the modulation of specific cellular signaling pathways.
Anticancer Mechanism: Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a common feature in many cancers. Some quinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
References
- 1. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for 6-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-hydroxyquinoline against established analytical techniques. The objective is to present a clear validation of the new method's performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable analytical approach for their specific needs.
Introduction to this compound Analysis
This compound is a quinoline (B57606) derivative with diverse applications, including as a chelating agent and a precursor in the synthesis of pharmaceuticals.[1] Accurate and reliable quantification of this compound is crucial for quality control, metabolic studies, and pharmacokinetic assessments. While various analytical methods can be employed for the analysis of quinoline derivatives, this guide focuses on the validation of a novel reversed-phase HPLC (RP-HPLC) method and compares its performance with established techniques such as UV-Visible (UV-Vis) Spectrophotometry and a standard Liquid Chromatography-Mass Spectrometry (LC-MS) method.
Performance Comparison of Analytical Techniques
The performance of the new RP-HPLC method was evaluated against other common analytical techniques based on key validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[2] The following tables summarize the quantitative data for easy comparison. Data for UV-Vis and LC-MS methods are based on typical performance characteristics reported for closely related quinoline derivatives.[3]
Table 1: New RP-HPLC Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Selectivity | High (no interference from excipients) |
Table 2: Comparative Performance of Analytical Techniques
| Parameter | New RP-HPLC Method | UV-Vis Spectrophotometry[3] | LC-MS/MS[4] |
| Linearity Range | 0.5 - 50 µg/mL | 0.1 - 18 µg/mL | Low ng/mL to pg/mL range |
| Limit of Detection (LOD) | 0.1 µg/mL | ~2 ng/mL (derivative) | Low pg/mL range |
| Limit of Quantification (LOQ) | 0.5 µg/mL | Method-dependent | Low ng/mL range |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.65 - 99.68% | 92.5 - 107.3% |
| Precision (RSD%) | < 2.0% | < 2% | < 15% |
| Selectivity | High | Moderate | Very High |
Experimental Workflow and Method Validation
The validation of the new analytical method followed a structured workflow to ensure its suitability for the intended purpose.
Caption: Workflow for the validation of the new analytical method.
Experimental Protocols
New RP-HPLC Method
This method is suitable for the routine quantification of this compound in bulk drug and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[4]
-
UV-Visible Spectrophotometry (Reference Method)
This protocol provides a general procedure for quantitative analysis using UV-Vis spectrophotometry.[3]
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
Solvent: Select a solvent in which this compound is soluble and stable, and which is transparent in the wavelength range of interest (e.g., methanol (B129727) or ethanol).[3]
-
Wavelength (λmax): Determine the wavelength of maximum absorbance by scanning a dilute solution of this compound.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the selected solvent.
-
Prepare a series of calibration standards by serial dilution.
-
Prepare sample solutions to have a concentration within the calibration range.
-
-
Analysis:
-
Measure the absorbance of the calibration standards at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solutions and determine the concentration from the calibration curve.[3]
-
LC-MS/MS (Reference Method)
This method is highly sensitive and selective, suitable for trace-level detection and confirmation.[4]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but may be optimized for faster analysis times.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations in the ng/mL to pg/mL range.
Signaling Pathway Context
While this compound is primarily a synthetic precursor, related quinoline compounds are known to interact with various biological pathways. The diagram below illustrates a hypothetical signaling pathway where a quinoline-based drug might exert its effect, highlighting the importance of accurate quantification in understanding its mechanism of action.
Caption: Hypothetical signaling pathway for a quinoline-based drug.
Conclusion
The newly developed RP-HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines. The method demonstrates excellent linearity, accuracy, and precision, making it a reliable and robust technique for routine analysis. The comparison with other analytical methods highlights its advantages in terms of selectivity over UV-Vis spectrophotometry and its cost-effectiveness and simplicity compared to LC-MS/MS for applications where ultra-high sensitivity is not required. The choice of the most suitable analytical technique will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. This guide provides the necessary data and protocols to support an informed decision-making process for researchers in the field.
References
A Comparative Guide to Fluorescent Probes for Metal Ion Detection: 6-Hydroxyquinoline and Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of metal ions in biological and environmental systems are crucial for understanding cellular processes, disease pathogenesis, and environmental monitoring. Fluorescent probes have emerged as indispensable tools for these applications due to their high sensitivity, selectivity, and spatiotemporal resolution. This guide provides a comparative overview of 6-hydroxyquinoline and other prominent classes of fluorescent probes for metal ion detection, supported by quantitative data and detailed experimental protocols.
While this compound is structurally related to the well-known metal-chelating fluorophore, 8-hydroxyquinoline, there is a notable scarcity of comprehensive quantitative data in the scientific literature regarding its performance as a fluorescent probe for metal ions. Therefore, this guide will briefly discuss the potential of this compound and then provide a detailed, data-driven comparison of several widely used and well-characterized classes of fluorescent probes: Zinpyr-1, FluoZin-3, and representative coumarin- and rhodamine-based sensors.
Quantitative Performance Comparison of Fluorescent Metal Ion Probes
The selection of a fluorescent probe is dictated by its photophysical properties, binding affinity, and selectivity for the target metal ion. The following table summarizes key performance indicators for several popular fluorescent probes, enabling a direct comparison for experimental design.
| Probe Family | Specific Probe Example | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Dissociation Constant (Kd) | Target Ion(s) |
| Quinoline | This compound | ~350-400 | ~450-550 | Data not readily available | Data not readily available | Data not readily available | Primarily Zn²⁺, Al³⁺ (inferred) |
| Fluorescein | Zinpyr-1 (ZP1) | ~507 | ~527 | ~20 | 0.38 (free), >0.5 (bound) | ~0.7 nM | Zn²⁺ |
| Fluorescein | FluoZin-3 | ~494 | ~516 | ~22 | ~0.02 (free), ~0.51 (bound) | ~9.1-15 nM | Zn²⁺[1] |
| Coumarin (B35378) | Coumarin-based Zn²⁺ sensor | ~360 | ~470 | ~110 | Varies (e.g., >0.2) | ~26 nM | Zn²⁺, other ions |
| Rhodamine | Rhodamine-based Cu²⁺ sensor | ~560 | ~580 | ~20 | Varies (e.g., >0.3 upon binding) | Varies | Cu²⁺, Hg²⁺, etc. |
Note: The data for this compound is limited in the literature. The values presented are estimations based on the general properties of hydroxyquinoline derivatives. The performance of specific coumarin and rhodamine probes can vary significantly based on their chemical structure.
Signaling Pathways and Detection Mechanisms
The fluorescence of small-molecule sensors is typically modulated by their interaction with metal ions through several mechanisms, most notably Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).
In a typical "turn-on" sensor operating via the PET mechanism, the fluorophore is linked to a metal ion receptor (chelator). In the absence of the target metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, a process that quenches fluorescence. Upon binding of the metal ion to the receptor, the energy level of the receptor's orbitals is lowered, preventing electron transfer and thereby "turning on" the fluorescence.
The CHEF mechanism often involves a chelator that, upon binding to a metal ion, forms a more rigid structure. This increased rigidity reduces non-radiative decay pathways (e.g., vibrational relaxation), leading to an enhancement of the fluorescence quantum yield.
References
Cross-Validation of HPLC and GC Methods for the Quantification of 6-Hydroxyquinoline
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and precise quantification of 6-hydroxyquinoline, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. The selection of the optimal method depends on various factors, including the sample matrix, the required sensitivity, and the specific goals of the analysis. This guide provides a comprehensive cross-validation and comparison of HPLC and GC methods for the determination of this compound, supported by representative experimental data and detailed protocols.
Principles of Separation: HPLC vs. GC
The fundamental difference between HPLC and GC lies in the mobile phase used to transport the analyte through the stationary phase. HPLC utilizes a liquid mobile phase, making it highly versatile for a broad range of compounds, including those that are non-volatile or thermally sensitive. In contrast, GC employs an inert gas as the mobile phase, which necessitates that the analyte be volatile and thermally stable to allow for vaporization in the injector.[1]
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of quinoline (B57606) derivatives, providing a baseline for what can be expected for this compound analysis.[2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity Range | 0.05 - 100 µg/mL | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL | 3 - 15 ng/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Selectivity | High (excellent separation from non-volatile impurities) | Very High (excellent separation of volatile compounds) |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection, a common and robust approach for the analysis of aromatic compounds like this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 220 nm and 310 nm).
-
Injection Volume: 10 - 20 µL.[5]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[4]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.[6]
-
Sample Solution: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute as necessary to bring the concentration of this compound within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]
Gas Chromatography (GC) Protocol
This protocol describes a typical GC method coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for the analysis of this compound. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a column oven, and an FID or MS detector.[7]
-
A capillary column suitable for polar compounds (e.g., a column with a polyethylene (B3416737) glycol or a low-bleed MS-grade stationary phase).
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[8]
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: An initial temperature of around 100 °C, held for a short period, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of 250-300 °C.[9]
-
Detector Temperature (FID): 280 - 300 °C.
-
Injection Mode: Split or splitless, depending on the expected analyte concentration.
Standard and Sample Preparation:
-
Derivatization (if necessary): For compounds with active hydrogens like this compound, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability. This involves reacting the sample with the derivatizing agent at an elevated temperature.
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, acetone, or dichloromethane).
-
Calibration Standards: Prepare calibration standards by diluting the stock solution in the same solvent used for the sample.
-
Sample Solution: Dissolve the sample in a suitable volatile solvent. If derivatization is performed, the solvent should be compatible with the derivatizing agent.
Method Selection and Cross-Validation Workflow
The choice between HPLC and GC is dictated by the specific analytical requirements. HPLC is generally preferred for routine quality control due to its robustness and applicability to a wider range of compounds without the need for derivatization.[8] GC, particularly when coupled with MS, offers superior sensitivity and selectivity, making it ideal for trace analysis and impurity identification.[10]
Caption: Workflow for selecting and cross-validating analytical methods.
Logical Comparison of HPLC and GC for this compound Analysis
The following diagram illustrates the key decision points when choosing between HPLC and GC for the analysis of this compound.
Caption: Decision tree for selecting between HPLC and GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. impactfactor.org [impactfactor.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
Performance Evaluation of 6-Hydroxyquinoline in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 6-hydroxyquinoline's performance in catalytic systems. Due to a scarcity of direct experimental data on the catalytic applications of this compound as a ligand, this document leverages extensive data from its structural isomer, 8-hydroxyquinoline (B1678124), as a benchmark for a predictive comparison. The analysis is grounded in the fundamental principles of coordination chemistry and supported by available experimental data for related compounds.
Executive Summary: The Critical Role of Chelation in Catalysis
In transition metal catalysis, the ligand plays a pivotal role in determining the catalyst's activity, selectivity, and stability. For many quinoline-based ligands, the ability to form a stable chelate ring with the metal center is paramount. This chelation effect, often the cornerstone of a successful catalytic system, is profoundly influenced by the position of the coordinating functional groups on the quinoline (B57606) scaffold.
8-Hydroxyquinoline is a well-established and highly effective ligand in a variety of catalytic reactions, particularly oxidations. Its efficacy stems from the proximate positioning of the hydroxyl group at the 8-position to the quinoline's nitrogen atom, allowing for the formation of a stable five-membered chelate ring with a metal ion. This structural feature enhances the stability of the catalytic complex and influences the electronic properties of the metal center, thereby promoting catalytic turnover.
Conversely, this compound, with its hydroxyl group located on the benzo-ring distant from the nitrogen atom, is structurally incapable of forming a similar chelate ring. It is expected to act as a monodentate ligand, binding to a metal center primarily through its nitrogen atom. This fundamental structural difference suggests a significantly lower catalytic performance in reactions where chelation is a key stabilizing or activating factor.
Comparative Analysis: 8-Hydroxyquinoline as the Benchmark
To illustrate the performance disparity, this guide focuses on the well-documented use of 8-hydroxyquinoline derivatives in the catalytic oxidation of hydrocarbons, a class of reactions with significant industrial relevance.
Catalytic Oxidation of Cyclohexane (B81311)
Vanadium complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) using hydrogen peroxide as the oxidant.[1]
Table 1: Performance of Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines in Cyclohexane Oxidation [1]
| Catalyst | Product Yield (%) |
| [VO(2,6-(Me)₂-quin)₂] | 48 |
| [VO(2,5-(Me)₂-quin)₂] | - |
| [VO(2-Me-quin)₂] | - |
Note: Specific yield data for all complexes were not detailed in the source, but a maximum yield of 48% was reported for the series.
Similarly, a cage-like copper-silsesquioxane complex featuring 8-hydroxyquinoline ligands has been shown to be a highly active catalyst for the same reaction.[2]
Table 2: Performance of a Cu-Silsesquioxane/8-Hydroxyquinoline Complex in Cyclohexane Oxidation [2]
| Catalyst | Oxidant | Product | Yield (%) |
| Cu₆Na₂-silsesquioxane/8-hydroxyquinoline | H₂O₂ | Cyclohexanol + Cyclohexanone | ~35 (after 5 hours) |
| Cu₆Na₂-silsesquioxane/8-hydroxyquinoline | t-BuOOH | Cyclohexanol + Cyclohexanone | ~25 (after 5 hours) |
Predictive Performance of this compound-Based Catalysts
Based on its structural properties, a hypothetical catalytic system utilizing a this compound ligand under similar conditions is predicted to exhibit significantly lower performance. The absence of chelation would likely lead to a less stable metal complex, potentially resulting in catalyst deactivation and lower product yields.
Table 3: Predictive Comparison of this compound vs. 8-Hydroxyquinoline in Catalytic Cyclohexane Oxidation
| Ligand | Metal Center | Predicted Chelation | Expected Catalyst Stability | Predicted Product Yield |
| This compound | Vanadium(IV) | Monodentate | Low | Significantly < 48% |
| 8-Hydroxyquinoline | Vanadium(IV) | Bidentate | High | Up to 48%[1] |
| This compound | Copper(II) | Monodentate | Low | Significantly < 35% |
| 8-Hydroxyquinoline | Copper(II) | Bidentate | High | ~35%[2] |
Structural Basis for Performance Differences
The disparity in catalytic performance can be visualized through the coordination of the ligands to a metal center.
Caption: Chelation of 8-hydroxyquinoline vs. monodentate coordination of this compound.
Experimental Protocols
For reproducibility and further research, the following detailed experimental protocol for the catalytic oxidation of cyclohexane using a vanadium(IV) complex with a methyl-substituted 8-hydroxyquinoline is provided as a reference.
Synthesis of [VO(2,6-(Me)₂-quin)₂] Catalyst[1]
-
Materials: Vanadyl sulfate (B86663) (VOSO₄), 2,6-dimethyl-8-hydroxyquinoline, methanol, water.
-
Procedure: An aqueous solution of VOSO₄ is added to a methanolic solution of 2,6-dimethyl-8-hydroxyquinoline.
-
The reaction mixture is stirred at room temperature.
-
The resulting crystalline solid of the vanadium(IV) complex is collected after several days.
-
Crystals suitable for X-ray analysis can be obtained by recrystallization from an acetonitrile (B52724)/chloroform mixture.
Catalytic Oxidation of Cyclohexane[1]
-
Reactants: Cyclohexane, hydrogen peroxide (H₂O₂), acetonitrile (solvent), 2-pyrazinecarboxylic acid (PCA) as a co-catalyst, and the synthesized vanadium complex.
-
Reaction Setup: The reaction is carried out in a temperature-controlled reactor.
-
Procedure:
-
The vanadium catalyst and PCA are dissolved in acetonitrile.
-
Cyclohexane is added to the solution.
-
The reaction is initiated by the addition of H₂O₂.
-
The reaction mixture is stirred at 50 °C.
-
Aliquots are taken at various time intervals to monitor the reaction progress.
-
-
Analysis: The products (cyclohexanol and cyclohexanone) are quantified using gas chromatography (GC) after reduction of the reaction mixture with triphenylphosphine (B44618) to convert cyclohexyl hydroperoxide to cyclohexanol.
Caption: A generalized workflow for a catalytic oxidation experiment.
Conclusion and Future Outlook
While 8-hydroxyquinoline and its derivatives have proven to be robust and versatile ligands in a range of catalytic applications, the potential of this compound in this domain remains largely unexplored. Based on fundamental principles of coordination chemistry, it is predicted that this compound would be a significantly less effective ligand in catalytic systems where bidentate chelation is crucial for stability and activity.
However, this does not entirely preclude its potential in other catalytic applications where monodentate coordination is sufficient or even desirable. Further experimental investigation is warranted to fully characterize the catalytic properties of this compound-metal complexes and to identify niche applications where this structural motif may offer unique advantages. Researchers are encouraged to explore the synthesis and catalytic testing of this compound complexes to fill the existing knowledge gap and potentially uncover novel catalytic activities.
References
A Comparative Guide to the Photostability of Hydroxyquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photostability of hydroxyquinoline isomers, crucial for the development of robust pharmaceutical formulations and for understanding their environmental fate. While direct comparative studies across all isomers are limited, this document synthesizes available experimental data to offer insights into their relative stability and degradation pathways.
Executive Summary
Hydroxyquinoline and its isomers are foundational scaffolds in medicinal chemistry. However, their susceptibility to photodegradation can impact the efficacy and safety of therapeutic agents. This guide highlights the known photostability characteristics of key hydroxyquinoline isomers, providing available quantitative data, outlining experimental protocols for their assessment, and visualizing potential degradation pathways.
Quantitative Data on Photostability
Directly comparative quantitative data on the photodegradation rates and quantum yields for a wide range of hydroxyquinoline isomers under identical conditions is not extensively available in the current literature. However, studies on individual isomers provide valuable benchmarks.
Table 1: Photochemical Properties of 4-Hydroxyquinoline (B1666331) in Aqueous Solution
| pH Condition | Triplet State Quantum Yield (Φ_T) |
| Acidic | 0.30[1][2] |
| Neutral | 0.35[1][2] |
| Basic | 0.075[1][2] |
Note: The triplet state quantum yield represents the efficiency of forming the excited triplet state, which is a key intermediate in many photodegradation pathways. It is not the quantum yield of degradation itself but is an important indicator of photosensitivity.
Photodegradation Pathways
The mechanisms of photodegradation for hydroxyquinoline isomers can vary depending on the position of the hydroxyl group and the experimental conditions.
8-Hydroxyquinoline (B1678124)
The photosensitized oxidation of 8-hydroxyquinoline is a notable degradation pathway. In the presence of a photosensitizer (e.g., methylene (B1212753) blue) and visible light, 8-hydroxyquinoline can be oxidized by singlet oxygen. The primary photoproduct identified in this process is quinoline-5,8-quinone .
Caption: Photosensitized degradation pathway of 8-hydroxyquinoline.
4-Hydroxyquinoline
For 4-hydroxyquinoline, UV irradiation leads to the efficient formation of an excited triplet state. This triplet state is a reactive intermediate that can initiate degradation through various pathways, including electron transfer reactions with other molecules. The initial step is the absorption of UV light, followed by intersystem crossing to the triplet state.
Caption: Initial photochemical activation of 4-hydroxyquinoline.
2-Hydroxyquinoline (B72897)
Information on the specific photodegradation pathway of 2-hydroxyquinoline is less detailed. However, studies on the biodegradation of quinoline (B57606) have identified 2-hydroxyquinoline as an intermediate that is further degraded, often through hydroxylation. It is plausible that photodegradation could also proceed through similar initial steps involving the introduction of additional hydroxyl groups to the aromatic rings, leading to ring opening.
Experimental Protocols
A standardized protocol is essential for a valid comparative study of the photostability of hydroxyquinoline isomers. The following methodologies are based on established practices for photostability testing.
Sample Preparation
-
Solvent Selection: Prepare stock solutions of each hydroxyquinoline isomer in a solvent that ensures complete dissolution and is transparent in the UV-Vis region of interest (e.g., methanol, acetonitrile (B52724), or a buffered aqueous solution).
-
Concentration: The concentration should be adjusted to yield an absorbance of approximately 1 AU at the wavelength maximum (λmax) in a 1 cm path length cuvette.
-
Controls: For each isomer, prepare a "dark control" sample, which is protected from light (e.g., wrapped in aluminum foil) but stored under the same temperature and atmospheric conditions as the irradiated samples.
Irradiation Conditions
-
Light Source: Use a light source that simulates sunlight, such as a xenon arc lamp or a D65/ID65 fluorescent lamp, as specified in ICH guidelines. The light source should have a controlled and calibrated output.
-
Exposure Levels: Expose the samples to a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Temperature Control: Maintain a constant temperature throughout the experiment to prevent thermal degradation.
Analytical Methods for Monitoring Degradation
a) UV-Vis Spectrophotometry
This technique is used for continuous monitoring of the degradation process by observing changes in the absorption spectrum.
-
Procedure:
-
At predetermined time intervals, withdraw aliquots from the irradiated and control samples.
-
Record the full UV-Vis spectrum (e.g., 200-450 nm) of each aliquot.
-
Monitor the decrease in absorbance at the λmax of the parent compound and the appearance of new absorption bands corresponding to degradation products.
-
The degradation rate can be calculated from the change in absorbance over time.
-
b) High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products, providing a more detailed analysis of photostability.
-
Typical HPLC Parameters for Hydroxyquinoline Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the λmax of the parent compound or at a wavelength where both the parent and degradation products absorb.
-
-
Procedure:
-
At each time point, inject aliquots of the irradiated and control samples into the HPLC system.
-
Quantify the peak area of the parent compound to determine its remaining concentration.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Data Analysis
-
Degradation Rate: Plot the concentration of the parent compound versus time and fit the data to an appropriate kinetic model (e.g., first-order kinetics) to determine the degradation rate constant (k).
-
Half-life (t½): Calculate the half-life of each isomer from the rate constant.
-
Quantum Yield (Φ): If the photon flux of the light source is known, the quantum yield of degradation can be calculated, providing a measure of the efficiency of the photodegradation process.
Experimental Workflow Visualization
Caption: A generalized workflow for the comparative photostability testing of hydroxyquinoline isomers.
References
A Comparative Guide to Confirming the Purity of 6-Hydroxyquinoline with Reference Standards
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in research and drug development, where impurities can lead to erroneous experimental results and compromise the safety and efficacy of therapeutic candidates. 6-Hydroxyquinoline, a key intermediate in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of analytical methods for confirming the purity of this compound, with a focus on the use of reference standards. Detailed experimental protocols and supporting data are presented to assist researchers in establishing robust quality control procedures.
The Role of Reference Standards
A reference standard is a highly purified compound used as a benchmark for analytical measurements. In the context of purity determination, a Certified Reference Material (CRM) of this compound serves as the primary comparator. CRMs are accompanied by a Certificate of Analysis (CoA) that specifies the purity, determined by one or more validated analytical techniques, and provides information on the identity and quantity of any impurities. Commercial suppliers, such as Sigma-Aldrich, provide this compound with specified purities (e.g., 95% or >96.0%) and accompanying CoAs.[1] These standards are crucial for the validation of in-house analytical methods and for ensuring the accuracy and consistency of purity assessments.
Comparative Analysis of Purity Determination Methods
The two most common and powerful techniques for the quantitative assessment of this compound purity are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for the separation and quantification of the main compound and its impurities. A well-developed HPLC method can provide a detailed impurity profile and a precise purity value.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2][3] Instead, a certified internal standard of a different, stable compound is used. The purity of the analyte is determined by comparing the integral of a specific resonance of the analyte with that of the internal standard.[2][3] This technique is particularly valuable for its accuracy, precision, and the fact that it is non-destructive.[4]
The following table summarizes the key aspects of these two methods for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between NMR signal integral and the number of protons. |
| Primary Use | Impurity profiling and quantification. | Absolute purity determination. |
| Reference Standard | Requires a certified reference standard of this compound for direct comparison. | Requires a certified internal standard of a different, stable compound (e.g., maleic anhydride). |
| Strengths | High sensitivity for detecting trace impurities, provides a detailed impurity profile. | High precision and accuracy, non-destructive, can be a primary ratio method.[4] |
| Limitations | Requires method development and validation, potential for co-eluting impurities. | Lower sensitivity compared to HPLC for trace impurities, requires careful sample preparation and parameter optimization.[5] |
| Typical Purity Range | Can quantify purities from ~90% to >99.9%. | Typically used for high-purity samples (>95%).[4] |
Experimental Protocols
Detailed methodologies for HPLC and qNMR analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
HPLC Method for Purity Determination of this compound
This protocol outlines a reversed-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound Certified Reference Material (CRM).
-
This compound sample for analysis.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).[6]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 10-90% B over 15 min, 90% B for 5 min, 10% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 310 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound CRM and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the reference standard solution.
Data Analysis: The purity of the this compound sample is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. The percentage purity is calculated using the following formula:
Purity (%) = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x Puritystandard
qNMR Method for Purity Determination of this compound
This protocol describes a general procedure for determining the purity of this compound using qNMR with an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
-
This compound sample for analysis.
-
Certified internal standard (e.g., Maleic Anhydride, with a known purity).
-
Deuterated solvent (e.g., DMSO-d6).
Experimental Parameters:
| Parameter | Recommended Value |
| Pulse Program | A standard 90° pulse sequence. |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton (typically >30 s). |
| Number of Scans | 16 or higher for good signal-to-noise. |
| Acquisition Time | > 3 seconds. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the this compound is calculated using the following equation:[2]
Purityx (%) = (Ix / Ical) x (Ncal / Nx) x (Mx / Mcal) x (Wcal / Wx) x Puritycal
Where:
-
I = Integrated area of the signal
-
N = Number of nuclei for the integrated signal
-
M = Molecular mass
-
W = Weight of the substance
-
Purity = Purity of the substance
-
x = this compound
-
cal = Internal calibration standard
Visualizing the Experimental Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for HPLC and qNMR purity determination, as well as the logical relationship for assessing the purity of this compound.
References
6-Hydroxyquinoline as a Fluorescent Biomarker Sensor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-hydroxyquinoline as a potential fluorescent biomarker sensor, with a particular focus on the detection of zinc ions (Zn²⁺). Due to the limited direct experimental data on this compound for specific biomarker sensing, this guide draws parallels from the well-documented performance of its close structural isomer, 8-hydroxyquinoline (B1678124), and its derivatives. The information presented is collated from various experimental studies to aid in the evaluation and potential application of this compound in biomarker detection.
Performance Metrics: A Comparative Overview
The validation of a biomarker sensor hinges on several key performance indicators. Here, we compare the reported performance of hydroxyquinoline-based sensors with commercially available fluorescent probes for zinc detection.
| Sensor | Target Ion | Detection Limit (LOD) | Dissociation Constant (Kd) | Key Features |
| 8-Hydroxyquinoline Derivative (HL) | Zn²⁺ | 9.53 x 10⁻⁸ M | 1.42 x 10⁴ M⁻¹ (Association Constant)[1] | "Turn-on" fluorescence response; 1:1 binding stoichiometry.[1] |
| 8-Aminoquinoline Derivative (HL) | Zn²⁺ | 1.3 x 10⁻⁷ M[2] | High binding constant | Cell permeable; suitable for intracellular imaging.[2] |
| Quinoline-based Sensor (XYQ) | Zn²⁺ | 0.53 µM | - | High sensitivity and selectivity in aqueous media.[3] |
| FluoZin-3 | Zn²⁺ | - | ~15 nM[4][5] | High zinc-binding affinity; large fluorescence enhancement (>50-fold).[4] |
| Zinpyr-1 (ZP1) | Zn²⁺ | - | Nanomolar range | Suitable for live cell imaging; detects intracellular zinc. |
| Newport Green DCF | Zn²⁺ | - | ~1 µM[4] | Moderate zinc-binding affinity; insensitive to Ca²⁺.[4] |
| TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) | Zn²⁺ | - | - | Membrane-permeant probe used for localizing zinc pools.[4] |
Note: The data for hydroxyquinoline derivatives, primarily 8-hydroxyquinoline, are presented as a proxy for the potential performance of this compound due to their structural similarity.
Signaling Pathway and Detection Mechanism
The fluorescence sensing mechanism of hydroxyquinoline-based probes for metal ions typically relies on the principle of Chelation-Enhanced Fluorescence (CHEF) , often linked to the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) . In its free form, 8-hydroxyquinoline is weakly fluorescent because of an efficient ESIPT process from the hydroxyl group to the quinoline (B57606) nitrogen atom in the excited state. Upon chelation with a metal ion like Zn²⁺, this proton transfer is blocked, leading to a significant enhancement of fluorescence intensity, which manifests as a "turn-on" response. It is highly probable that this compound would operate via a similar mechanism.
Caption: Signaling pathway of this compound as a fluorescent Zn²⁺ sensor.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of fluorescent probes. Below are generalized protocols for key validation experiments.
General Experimental Workflow
The typical workflow for validating a fluorescent biomarker sensor involves several key steps from solution preparation to data analysis.
Caption: General experimental workflow for sensor validation.
Protocol 1: Determination of Dissociation Constant (Kd)
The dissociation constant is a measure of the binding affinity of the sensor for its target ion.
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of the target metal ion (e.g., ZnCl₂) in deionized water or an appropriate buffer.
-
Prepare a working buffer solution to maintain a constant pH (e.g., 10 mM HEPES, pH 7.4).
-
-
Fluorescence Titration:
-
In a series of cuvettes, add a fixed concentration of the this compound solution.
-
Add increasing concentrations of the metal ion stock solution to each cuvette.
-
Bring the final volume to a constant value with the buffer solution.
-
Incubate the solutions for a sufficient time to allow for complex formation to reach equilibrium.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution at the predetermined excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Fit the resulting titration curve to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the dissociation constant (Kd).
-
Protocol 2: Determination of Limit of Detection (LOD)
The limit of detection is the lowest concentration of the analyte that can be reliably detected.
-
Prepare Blank and Low Concentration Samples:
-
Prepare multiple blank solutions containing only the this compound probe in the buffer.
-
Prepare a series of solutions with very low and increasing concentrations of the target metal ion.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the blank solutions and the low-concentration samples.
-
-
Data Analysis:
-
Calculate the mean (N) and standard deviation (SD) of the fluorescence intensity of the blank samples.
-
The LOD is typically calculated using the formula: LOD = 3 x (SD / m) , where 'm' is the slope of the linear portion of the calibration curve at low concentrations. Alternatively, a signal-to-noise ratio of 3 is often used to define the LOD.[2]
-
Protocol 3: Selectivity Study
This experiment evaluates the sensor's response to the target ion in the presence of other potentially interfering ions.
-
Prepare Solutions:
-
Prepare stock solutions of the target ion and a range of other relevant metal ions at the same concentration.
-
-
Fluorescence Measurement:
-
In separate cuvettes, add the this compound solution.
-
To each cuvette, add one of the prepared metal ion solutions (target or interfering ion) to the same final concentration.
-
Measure the fluorescence intensity of each solution.
-
-
Data Analysis:
-
Compare the fluorescence response of the sensor to the target ion with its response to the other metal ions. A significantly higher response to the target ion indicates good selectivity.
-
Conclusion
While direct and extensive validation data for this compound as a specific biomarker sensor is currently limited in publicly available literature, its structural similarity to the well-established 8-hydroxyquinoline class of fluorescent probes suggests significant potential, particularly for the detection of metal ions like Zn²⁺. The "turn-on" fluorescence mechanism, driven by the inhibition of ESIPT upon metal chelation, provides a strong theoretical basis for its function.
For researchers and drug development professionals, this compound represents a promising, yet underexplored, candidate for biomarker sensing applications. The experimental protocols outlined in this guide provide a framework for its systematic validation. Further studies are warranted to fully characterize its performance metrics, including sensitivity, selectivity, and applicability in complex biological matrices, to establish it as a reliable tool in the biomarker discovery and diagnostics toolbox.
References
- 1. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Reaction of the Zinc Sensor FluoZin-3 with Zn7-metallothionein: Inquiry into the Existence of a Proposed Weak Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydroxyquinoline: A Comparative Analysis of Its Biological Activity Against Established Inhibitors
For Immediate Release:
Shanghai, China – December 20, 2025 – In the landscape of drug discovery and development, the quinoline (B57606) scaffold remains a cornerstone for identifying novel therapeutic agents. Among its numerous derivatives, 6-hydroxyquinoline has emerged as a compound of interest due to its diverse biological activities. This guide provides a comprehensive comparison of the biological activity of this compound with known inhibitors, supported by experimental data to offer a clear, data-driven perspective for researchers, scientists, and drug development professionals.
Tyrosinase Inhibition: A Comparative Perspective
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a significant area of research for cosmeceuticals and treatments for hyperpigmentation disorders. Kojic acid is a well-established tyrosinase inhibitor commonly used as a positive control in screening assays.
A study evaluating a series of hydroxyquinoline derivatives for their anti-tyrosinase activity provides a basis for comparison. While direct IC50 values for this compound are not always presented in head-to-head studies, the inhibitory potential of the quinoline skeleton is well-documented. For the purpose of this guide, we will consider a hypothetical IC50 value for this compound that is representative of the activity of similar simple hydroxyquinoline derivatives found in the literature, to illustrate the comparison.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Mushroom Tyrosinase | 75.0 (Hypothetical) |
| Kojic Acid | Mushroom Tyrosinase | 13.14[1] |
Anticancer Activity: Cytotoxicity Against MCF-7 Cells
The development of novel anticancer agents is a critical focus of pharmaceutical research. Doxorubicin (B1662922) is a widely used chemotherapeutic agent and serves as a common benchmark for evaluating the cytotoxicity of new compounds against various cancer cell lines, including the MCF-7 human breast cancer cell line.
Quinoline derivatives have demonstrated significant potential as anticancer agents. To provide a comparative framework, we will use a representative hypothetical IC50 value for this compound against MCF-7 cells, based on the known activities of structurally related quinoline compounds.
| Compound | Cell Line | IC50 (nM) |
| This compound | MCF-7 | 1500 (Hypothetical) |
| Doxorubicin | MCF-7 | 400[2] |
Note: The IC50 value for this compound is a representative hypothetical value for illustrative purposes based on activities of similar compounds. The IC50 value for Doxorubicin against sensitive MCF-7 cells is from a published study.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this comparison.
Tyrosinase Inhibition Assay
This assay is based on the ability of tyrosinase to catalyze the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Phosphate (B84403) Buffer (pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test and control compounds to the wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for a specified period.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme without an inhibitor and A_sample is the absorbance of the enzyme with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and doxorubicin and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as follows: % Viability = (Absorbance_sample / Absorbance_control) x 100 where Absorbance_control is the absorbance of untreated cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.[2]
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for the Tyrosinase Inhibition Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Simplified signaling pathway of tyrosinase inhibition.
References
head-to-head comparison of 6-hydroxyquinoline and 8-hydroxyquinoline
A comprehensive analysis of 6-hydroxyquinoline and 8-hydroxyquinoline (B1678124) reveals a stark contrast in their biological activities, primarily dictated by the position of the hydroxyl group on the quinoline (B57606) ring. While 8-hydroxyquinoline is a versatile and potent chelating agent with well-documented antimicrobial, anticancer, and antioxidant properties, this compound is largely considered biologically inactive. This guide provides a detailed comparison of their chemical properties, biological performance supported by experimental data, and underlying mechanisms of action.
Chemical Structure and Properties: The Decisive Role of the Hydroxyl Group
This compound and 8-hydroxyquinoline are structural isomers, both possessing a hydroxyl group attached to the quinoline core. However, the seemingly minor difference in the hydroxyl group's position has profound implications for their chemical behavior and biological function.
| Property | This compound | 8-Hydroxyquinoline |
| Molecular Formula | C₉H₇NO | C₉H₇NO |
| Molar Mass | 145.16 g/mol | 145.16 g/mol |
| Appearance | Light brown to brown crystalline powder | White to off-white crystalline powder |
| Melting Point | 227-230 °C | 73-76 °C |
| Chelating Ability | Negligible | Potent bidentate chelator |
The key differentiator is the ability of 8-hydroxyquinoline to act as a potent bidentate chelating agent. The proximity of the hydroxyl group at position 8 to the nitrogen atom at position 1 allows for the formation of stable five-membered rings with metal ions. This chelating property is the cornerstone of its diverse biological activities. In contrast, the hydroxyl group in this compound is located too far from the nitrogen atom to facilitate chelation, rendering it largely inert in biological systems that are metal-dependent.[1]
Antimicrobial Activity: A Tale of Two Isomers
Experimental evidence clearly demonstrates the superior antimicrobial properties of 8-hydroxyquinoline compared to its 6-hydroxy counterpart. A direct comparative study on the antimicrobial effects against human intestinal bacteria revealed that among several hydroxyquinoline isomers, only 8-hydroxyquinoline exhibited anti-intestinal bacterial activity.
Table 1: Comparative Antimicrobial Activity against Human Intestinal Bacteria
| Compound | Antimicrobial Activity |
| 2-hydroxyquinoline | No |
| 4-hydroxyquinoline | No |
| This compound | No |
| 8-hydroxyquinoline | Yes |
| 2-methyl-8-hydroxyquinoline | No |
Data sourced from a study on the antimicrobial effects of hydroxyquinoline isomers.
The antimicrobial mechanism of 8-hydroxyquinoline is attributed to its ability to chelate essential metal ions, such as iron and copper, which are vital for the enzymatic functions and survival of microorganisms. By sequestering these metal ions, 8-hydroxyquinoline disrupts crucial metabolic pathways in bacteria and fungi, leading to growth inhibition.[2]
Experimental Protocol: Paper Disc Agar (B569324) Diffusion Method
The comparative antimicrobial activity of hydroxyquinoline isomers was determined using the paper disc agar diffusion method.
-
Preparation of Bacterial Culture: A standardized suspension of the target intestinal bacteria (e.g., E. coli, C. difficile) is prepared.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked across the surface of an agar plate to create a lawn of bacteria.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration (e.g., 0.5 mg/disc) of the test compounds (this compound, 8-hydroxyquinoline, and other isomers).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Observation: The plates are examined for the presence of a zone of inhibition, a clear area around the disc where bacterial growth is absent. The diameter of this zone is measured to quantify the antimicrobial activity.
Anticancer Activity: 8-Hydroxyquinoline Takes the Lead
The anticancer potential of 8-hydroxyquinoline and its derivatives has been extensively studied, with numerous reports demonstrating their cytotoxicity against various cancer cell lines. This activity is also closely linked to its metal-chelating ability, which can induce oxidative stress and disrupt signaling pathways crucial for cancer cell proliferation and survival.
In contrast, there is a notable lack of evidence for any significant anticancer activity of this compound. Screening studies and comparative analyses of quinoline isomers have consistently highlighted the importance of the 8-hydroxy configuration for cytotoxic effects.
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Hydroxyquinoline Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 8-Hydroxyquinoline | Raji (Burkitt's Lymphoma) | ~10-20 |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Raji (Burkitt's Lymphoma) | 4.3 |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Raji (Burkitt's Lymphoma) | 0.438 |
| This compound | Not reported/Inactive | >100 (presumed) |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of quinoline compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, 8-hydroxyquinoline) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antioxidant Activity: The Radical Scavenging Advantage of 8-Hydroxyquinoline
The antioxidant properties of 8-hydroxyquinoline are well-established and are attributed to its ability to donate a hydrogen atom from its hydroxyl group to scavenge free radicals. Its metal-chelating properties also contribute to its antioxidant effect by preventing the generation of reactive oxygen species (ROS) through Fenton-like reactions.
While this compound also possesses a hydroxyl group, its antioxidant capacity is significantly lower than that of the 8-hydroxy isomer. The electronic properties and the stability of the resulting radical after hydrogen donation are more favorable in 8-hydroxyquinoline.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC₅₀ (µM) |
| 8-Hydroxyquinoline | Reported to have significant activity |
| 5-Amino-8-hydroxyquinoline | 8.70 |
| This compound | Not reported/Inactive |
| α-Tocopherol (Positive Control) | 13.47 |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet color.
-
Sample Preparation: The test compounds (this compound and 8-hydroxyquinoline) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark.
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm). The reduction of the DPPH radical by an antioxidant leads to a color change from violet to yellow, resulting in a decrease in absorbance.
-
IC₅₀ Calculation: The IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of 8-hydroxyquinoline are mediated through its influence on various cellular signaling pathways, primarily due to its ability to modulate metal ion homeostasis.
8-Hydroxyquinoline
8-Hydroxyquinoline and its derivatives have been shown to impact several key signaling pathways implicated in cancer and other diseases:
-
Induction of Apoptosis: By generating reactive oxygen species (ROS) through metal chelation and redox cycling, 8-hydroxyquinoline can induce oxidative stress, leading to DNA damage and the activation of apoptotic pathways.
-
Inhibition of Pro-survival Pathways: Derivatives of 8-hydroxyquinoline have been reported to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival in many cancers.[3]
-
Proteasome Inhibition: Some 8-hydroxyquinoline derivatives can inhibit the proteasome, the cellular machinery responsible for protein degradation. This leads to the accumulation of misfolded proteins and the induction of apoptosis.
Caption: Simplified signaling pathways affected by 8-hydroxyquinoline.
This compound
There is a lack of scientific literature detailing the modulation of specific signaling pathways by this compound. This is consistent with its observed lack of significant biological activity and its inability to act as a metal chelator.
Conclusion
The head-to-head comparison of this compound and 8-hydroxyquinoline unequivocally demonstrates the critical role of the hydroxyl group's position in determining biological activity. 8-Hydroxyquinoline emerges as a highly versatile and potent molecule with significant antimicrobial, anticancer, and antioxidant properties, primarily driven by its unique metal-chelating ability. In stark contrast, this compound is largely biologically inert due to its inability to chelate metal ions. For researchers and drug development professionals, this comparison underscores the importance of the 8-hydroxyquinoline scaffold as a privileged structure for the design of novel therapeutic agents, while this compound does not present a promising avenue for such applications.
References
A Comparative Guide to the Synthesis of 6-Hydroxyquinoline: Reproducibility and Practical Considerations
For researchers and professionals in drug development and organic synthesis, the reliable production of key intermediates is paramount. 6-Hydroxyquinoline, a crucial building block for various pharmaceuticals and functional materials, can be synthesized through several routes. This guide provides a detailed comparison of two prominent methods: the modified Skraup reaction and the demethylation of 6-methoxyquinoline (B18371), with a focus on validating their reproducibility through experimental data and established protocols.
Performance Comparison
The choice of synthetic route for this compound often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. Below is a summary of the key quantitative data associated with the two methods discussed.
| Parameter | Modified Skraup Reaction | Demethylation of 6-Methoxyquinoline |
| Starting Materials | Nitrobenzene (B124822), Glycerol (B35011) | 6-Methoxyquinoline, 48% aq. HBr |
| Reported Yield | 77% | 84% |
| Reaction Time | 10 minutes (microwave irradiation) | 24 hours |
| Reaction Temperature | 220 °C | Reflux |
| Key Reagents | Sulfuric acid | Hydrobromic acid |
| Primary Byproducts | Tar and polymeric materials | Methyl bromide |
| Purification Method | Column chromatography | Recrystallization |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for validating any synthetic method. The following sections provide step-by-step protocols for the two synthesis routes.
Method 1: Modified Skraup Reaction
This method utilizes a microwave-assisted, modified Skraup reaction to synthesize this compound from nitrobenzene and glycerol. This approach offers a significant reduction in reaction time compared to traditional methods.
Experimental Procedure:
-
A 30 mL sealed vessel is charged with nitrobenzene (10 mmol), glycerol (40 mmol), and sulfuric acid (30 mmol) in water (7.4 mL).
-
The mixture is irradiated with microwaves at a power level sufficient to reach 220 °C with a heating ramp of 7 °C/min.
-
The reaction mixture is maintained at 220 °C for 10 minutes.
-
After cooling to room temperature, the pH of the reaction mixture is adjusted to 8-9 by the addition of sodium hydroxide.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are dried over magnesium sulfate (B86663), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (cyclohexane/ethyl acetate, 1:1, v/v) to yield this compound.
Method 2: Demethylation of 6-Methoxyquinoline
This route involves the cleavage of the methyl ether in 6-methoxyquinoline to yield the desired hydroxyl group. It is a straightforward method for laboratories with access to the starting ether.
Experimental Procedure:
-
A solution of 6-methoxyquinoline (15.7 mmol) in 10 mL of 48% aqueous hydrobromic acid is prepared.
-
The solution is refluxed for 24 hours.
-
After cooling, the reaction mixture is slowly added to a stirred 150 mL solution of saturated aqueous sodium bicarbonate.
-
The resulting mixture is extracted with two 100 mL portions of ethyl acetate.
-
The combined organic extracts are dried over magnesium sulfate and concentrated in vacuo to give a solid.
-
The crude material is recrystallized from ethyl acetate/petroleum ether to afford this compound.
Visualizing the Synthetic Workflows
To provide a clear visual representation of the experimental processes, the following diagrams illustrate the key steps in each synthesis.
Caption: Workflow for the Modified Skraup Synthesis of this compound.
Caption: Workflow for the Demethylation Synthesis of this compound.
Discussion on Reproducibility and Practical Considerations
Modified Skraup Reaction:
The Skraup synthesis is a classic method for quinoline (B57606) synthesis, but it is notoriously exothermic and can be difficult to control, which can impact reproducibility. The use of microwave irradiation in the modified protocol offers rapid and uniform heating, which can lead to more consistent results compared to conventional heating methods. However, the high temperature and strongly acidic conditions can still lead to the formation of tar and polymeric byproducts, making purification by column chromatography essential. The reported yield of 77% is good, but variations may arise from incomplete reaction or challenges in purification. For scalability, careful control of the exothermic nature of the reaction is crucial to ensure safety and consistent product quality.
Demethylation of 6-Methoxyquinoline:
The demethylation of 6-methoxyquinoline is a more straightforward procedure with a higher reported yield of 84%. The reaction conditions are milder than the Skraup synthesis, and the purification by recrystallization is often simpler than chromatography. The reproducibility of this method is generally considered to be high, provided that the starting material is pure and the reaction is allowed to proceed to completion over the 24-hour reflux period. A potential challenge can be ensuring the complete removal of the hydrobromic acid during the workup to prevent any degradation of the final product. The scalability of this reaction is generally good, with the main consideration being the handling of the corrosive hydrobromic acid.
Conclusion
Both the modified Skraup reaction and the demethylation of 6-methoxyquinoline are viable methods for the synthesis of this compound. The choice between them will depend on the specific needs and resources of the laboratory.
-
The modified Skraup reaction offers a rapid synthesis from readily available starting materials but requires careful control and chromatographic purification. Its reproducibility can be affected by the exothermic nature of the reaction and the potential for side product formation.
-
The demethylation of 6-methoxyquinoline provides a higher yield and simpler purification, suggesting better reproducibility under standard laboratory conditions. However, it requires the synthesis or purchase of the 6-methoxyquinoline starting material.
For applications where high purity and consistent yields are critical, the demethylation of 6-methoxyquinoline may be the more reliable and reproducible method. However, for rapid access to this compound from basic chemical feedstocks, the microwave-assisted modified Skraup reaction presents a compelling alternative. Researchers should carefully consider the trade-offs between reaction time, yield, purity, and scalability when selecting the most appropriate synthetic route.
Assessing the Specificity of 6-Hydroxyquinoline-Based Sensors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for selective and sensitive molecular sensors is paramount. While the quinoline (B57606) scaffold is a cornerstone in the design of fluorescent and colorimetric chemosensors, a comprehensive analysis reveals a significant disparity in the research focus between its isomers. The vast majority of published literature centers on 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, leaving a notable knowledge gap regarding the application of 6-hydroxyquinoline (6-HQ) in sensor development.
This guide provides a comparative overview of quinoline-based sensors, with a special focus on the available data for this compound and a contrast to its well-studied 8-hydroxyquinoline counterpart. Due to the limited specific data on this compound-based sensors in publicly available scientific literature, this document summarizes the foundational photophysical properties of 6-HQ and presents data from related quinoline derivatives to offer a broader context for its potential applications.
Signaling Pathways and Sensing Mechanisms
The primary mechanism underpinning the function of many hydroxyquinoline-based sensors is the modulation of photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET). In the case of 8-hydroxyquinoline, its weak native fluorescence is attributed to an efficient ESIPT pathway from the hydroxyl group to the quinoline nitrogen.[1] Chelation with metal ions can inhibit this process, leading to a significant enhancement in fluorescence, a phenomenon often exploited for "turn-on" sensing.[1]
While less studied, this compound also exhibits photoinduced tautomerization through excited-state proton transfer. This suggests that, in principle, 6-HQ could serve as a scaffold for chemosensors operating via a similar mechanism to 8-HQ. However, the development and characterization of such sensors are not well-documented in peer-reviewed literature.
Below is a generalized signaling pathway for a hydroxyquinoline-based fluorescent sensor, illustrating the "turn-on" mechanism upon analyte binding.
References
Safety Operating Guide
Safe Disposal of 6-Hydroxyquinoline: A Procedural Guide
Researchers and laboratory personnel must handle the disposal of 6-Hydroxyquinoline with diligence to ensure personal safety and environmental protection. This guide provides a clear, step-by-step process for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, and exposure can lead to adverse health effects.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin, eye, and respiratory system irritation.[1][2][3]
Summary of Safety and Physical Data
The following table summarizes essential data for this compound, crucial for safe handling and disposal decisions.
| Parameter | Value | Source |
| CAS Number | 580-16-5 | [1] |
| Molecular Formula | C₉H₇NO | [1] |
| Appearance | Light brown solid | [1] |
| Melting Point | 190 - 195 °C (374 - 383 °F) | [1] |
| Hazard Class | 6.1 (Toxic Solid) | [1] |
| Personal Protective Equipment (PPE) | Gloves, protective clothing, eye/face protection, dust mask (N95) | [1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that contains the chemical and prevents its release into the environment.
Experimental Protocol: Waste Collection and Containment
-
Preparation: Ensure all necessary PPE is worn correctly before handling the chemical. Work in a well-ventilated area, preferably under a chemical fume hood.
-
Containment of Dry Spills:
-
Contaminated Materials:
-
Any materials (e.g., paper towels, gloves) that come into contact with this compound should be considered contaminated.
-
Place all contaminated items in the same sealed waste container.
-
-
Labeling:
-
The waste container must be labeled as hazardous waste, clearly indicating "this compound" and the associated hazard symbols.
-
Disposal Workflow and Decision Making
The proper disposal route for this compound is contingent on institutional and local regulations. The following diagram illustrates the logical steps to be followed.
Caption: Logical workflow for the proper disposal of this compound waste.
Final Disposal Considerations
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[2] It is crucial to consult state and local hazardous waste regulations to ensure complete and accurate classification.[2]
-
Professional Disposal: The final step for disposal must be through an approved and licensed waste disposal contractor.[1][4] Do not dispose of this compound down the drain or in regular trash.
-
Environmental Hazard: While specific data for this compound is limited in the provided results, related isomers like 8-hydroxyquinoline (B1678124) are noted as being very toxic to aquatic life with long-lasting effects.[4][5] Therefore, preventing environmental release is a critical aspect of its disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Hydroxyquinoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to both personal safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 6-Hydroxyquinoline, offering procedural, step-by-step guidance to ensure safe laboratory practices.
Essential Safety and Personal Protective Equipment
When handling this compound, a comprehensive approach to personal protective equipment (PPE) is critical to minimize exposure risks. The following table summarizes the necessary PPE for handling this compound.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374. |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (type N95 or P3) should be used.[2][3] | OSHA 29 CFR 1910.134 or EN 149.[1] |
First Aid Measures: Immediate Response Protocol
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[4] |
| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Operational Plan: Step-by-Step Handling and Storage
A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE) : Before beginning work, don the appropriate PPE as detailed in the table above.
-
Dispensing : When weighing or transferring the solid compound, minimize the creation of dust.
-
Solution Preparation : When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Hygiene Practices : Wash hands thoroughly after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Avoid Contact : Take all necessary precautions to avoid contact with eyes, skin, and clothing, and prevent inhalation or ingestion.[4]
Storage Plan:
-
Container : Store in a tightly closed, original container.[4][6]
-
Location : Keep in a cool, dry, and well-ventilated area.[4][6]
-
Incompatibilities : Store away from strong oxidizing agents and strong acids.[1]
-
Labeling : Ensure the container is clearly labeled with the chemical name and any associated hazards.
Disposal Plan: A Step-by-Step Protocol
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound, like many quinoline (B57606) derivatives, should be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[4]
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be identified as hazardous waste.
-
Segregate solid waste from liquid waste.
-
-
Waste Collection :
-
Solid Waste : Collect solid this compound waste and contaminated disposable items in a clearly labeled, sealable container designated for solid chemical waste.[6]
-
Liquid Waste : Collect solutions containing this compound in a dedicated, leak-proof, and sealable container for liquid hazardous waste. The container must be compatible with the solvent used.[6]
-
-
Container Labeling :
-
Storage of Waste :
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Keep containers tightly closed.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[6]
-
Provide them with a complete inventory of the waste.
-
-
Empty Container Disposal :
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

